1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dichloro-5,6,7,8-tetrahydrophthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFNXIXNWZZRLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504666 | |
| Record name | 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67279-24-7 | |
| Record name | 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67279-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is a crucial heterocyclic building block in medicinal chemistry. Its di-chloro substituted pyridazine ring, fused to a saturated cyclohexane moiety, offers a versatile scaffold for the synthesis of complex molecular architectures. The electron-deficient nature of the phthalazine core, amplified by the two chlorine atoms, renders the 1 and 4 positions highly susceptible to nucleophilic substitution. This reactivity profile has been effectively exploited in the development of targeted therapeutics, particularly kinase inhibitors. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this important intermediate, with a focus on its role in the synthesis of biologically active molecules.
Introduction
Phthalazine derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The 1,4-disubstituted phthalazine scaffold, in particular, has proven to be a privileged structure in the design of kinase inhibitors.[2] 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine (CAS No. 67279-24-7) serves as a key starting material for accessing a wide array of these derivatives.[3] Its unique structure allows for the introduction of various functionalities at the 1 and 4 positions, enabling the systematic exploration of the structure-activity relationships (SAR) of novel drug candidates. This guide will delve into the fundamental chemical properties of this compound, providing insights into its synthesis, reactivity, and its application in the synthesis of targeted therapies.
Physicochemical Properties
A summary of the key physicochemical properties of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₈Cl₂N₂ | [4] |
| Molecular Weight | 203.07 g/mol | [4] |
| CAS Number | 67279-24-7 | [4] |
| IUPAC Name | 1,4-dichloro-5,6,7,8-tetrahydrophthalazine | [4] |
| Appearance | Off-white to light yellow solid | [5] |
| Boiling Point | 381.2 °C at 760 mmHg | [6] |
| Storage | 2-8°C, under inert gas (Nitrogen or Argon) | [5] |
Synthesis of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
The primary route for the synthesis of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine involves the chlorination of the corresponding dione precursor, 2,3,5,6,7,8-hexahydro-phthalazine-1,4-dione.
Reaction Scheme
Caption: Synthesis of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine.
Detailed Experimental Protocol
The following protocol is based on established procedures for the chlorination of phthalazinediones.[6]
Materials:
-
2,3,5,6,7,8-Hexahydro-phthalazine-1,4-dione
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate (EtOAc)
-
Sodium carbonate (Na₂CO₃)
-
Sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
A mixture of 2,3,5,6,7,8-Hexahydro-phthalazine-1,4-dione (e.g., 855 mg, 5.14 mmol) and phosphorus oxychloride (e.g., 5 mL) is heated under reflux for 16 hours.[6]
-
After cooling to room temperature, the reaction mixture is carefully poured into ice.
-
The acidic solution is neutralized with solid sodium carbonate until the effervescence ceases. Caution: This neutralization is exothermic and should be performed slowly and with cooling.
-
The aqueous layer is extracted twice with ethyl acetate.[6]
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[6]
-
The crude product can be purified by trituration with a suitable solvent, such as ethanol, to yield 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine as a solid.[6]
Expertise & Experience Insights:
-
Choice of Chlorinating Agent: Phosphorus oxychloride is a powerful chlorinating agent commonly used to convert cyclic amides (lactams) to their corresponding chloro-imines. In this case, it effectively converts the tautomeric enol form of the dione to the dichloro derivative. The use of an excess of POCl₃ also serves as the reaction solvent.
-
Reaction Time and Temperature: The prolonged reflux is necessary to drive the chlorination reaction to completion. The high temperature ensures the solubility of the starting material and facilitates the reaction kinetics.
-
Work-up Procedure: The careful quenching on ice is crucial to hydrolyze the excess POCl₃. Neutralization with sodium carbonate is necessary to remove acidic byproducts and allow for efficient extraction of the organic product.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
-
~ 2.0-2.2 ppm (multiplet, 4H): Protons at the C6 and C7 positions of the cyclohexyl ring.
-
~ 2.9-3.1 ppm (multiplet, 4H): Protons at the C5 and C8 positions of the cyclohexyl ring, which are adjacent to the aromatic ring and thus slightly deshielded.
¹³C NMR Spectroscopy (Predicted)
-
~ 20-25 ppm: Carbons at the C6 and C7 positions.
-
~ 25-30 ppm: Carbons at the C5 and C8 positions.
-
~ 140-145 ppm: Quaternary carbons of the fused rings.
-
~ 155-160 ppm: Carbons at the C1 and C4 positions, bonded to chlorine.
Mass Spectrometry (Predicted)
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 202, with a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1).
Infrared Spectroscopy (Predicted)
-
~ 2950-2850 cm⁻¹: C-H stretching vibrations of the cyclohexyl ring.
-
~ 1600-1550 cm⁻¹: C=N stretching vibrations of the pyridazine ring.
-
~ 800-700 cm⁻¹: C-Cl stretching vibrations.
Chemical Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The key feature of the chemical reactivity of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is the facile displacement of the chlorine atoms at the 1 and 4 positions by nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing effect of the two nitrogen atoms in the pyridazine ring makes the carbon atoms at the 1 and 4 positions highly electrophilic and susceptible to nucleophilic attack.
Caption: General reactivity of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine.
Reaction with Amines
The reaction with amines is one of the most common and synthetically useful transformations of this scaffold.
Experimental Protocol (Example with Hydrazine): [6]
-
To a solution of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine (406 mg, 2.0 mmol) in 2 mL of THF, add hydrazine (704 µL, 12 mmol).[6]
-
Heat the mixture at 60°C for 5.5 hours.[6]
-
After cooling, add 3 mL of water and 10 mL of EtOAc.[6]
-
Filter the resulting suspension, wash with water (3 x 5 mL), and concentrate to provide the product.[6]
Expertise & Experience Insights:
-
Sequential Substitution: It is often possible to achieve selective mono-substitution by using one equivalent of the nucleophile at a lower temperature. The introduction of the first nucleophile can deactivate the ring towards a second substitution, which may require more forcing conditions (higher temperature, stronger base).
-
Choice of Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is often added to scavenge the HCl generated during the reaction.
Reaction with Other Nucleophiles
While less documented for this specific tetrahydro-derivative, by analogy with other 1,4-dichlorophthalazines, it is expected to react with a variety of other nucleophiles, including:
-
Thiols: To form thioether linkages.
-
Alcohols/Phenols: To form ether linkages.
-
Organometallic reagents: In cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds.
Applications in Drug Discovery and Development
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is a valuable intermediate in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies. The phthalazine core serves as a scaffold to which various substituents can be attached to interact with the ATP-binding site of kinases.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several phthalazine-based compounds have been developed as potent VEGFR-2 inhibitors.[1][7] The general strategy involves the substitution of the chlorine atoms with moieties that can interact with key amino acid residues in the kinase domain of VEGFR-2.
Transforming Growth Factor-β (TGF-β) Pathway Inhibitors
The TGF-β signaling pathway is implicated in a variety of cellular processes, and its dysregulation is associated with cancer and fibrosis. Phthalazine-containing molecules have been identified as inhibitors of the TGF-β pathway.[2][8] These inhibitors often work by targeting the TGF-β type I receptor (TGFβRI) kinase.
Safety and Handling
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is a hazardous substance and should be handled with appropriate safety precautions.
GHS Hazard Statements: [4]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Recommendations:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[5]
Conclusion
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is a highly versatile and valuable intermediate for the synthesis of complex heterocyclic compounds with significant biological activity. Its straightforward synthesis and predictable reactivity, dominated by nucleophilic aromatic substitution, make it an attractive starting material for the development of novel therapeutics, particularly in the area of kinase inhibition. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective utilization in research and drug development.
References
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- El-Sayed, M. A., et al. (2018). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. European Journal of Medicinal Chemistry, 157, 118-133.
- Abdel-rahman, H. M., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 14(33), 23869-23886.
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- Santa Cruz Biotechnology. (n.d.). 1,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine.
- Al-Suwaidan, I. A., et al. (2021). Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. Bioorganic & Medicinal Chemistry, 40, 116179.
- ChemicalBook. (n.d.). 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine Chemical Properties.
- BLDpharm. (n.d.). 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine.
- BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 1,4-Dichloro-6,7-dimethoxyphthalazine.
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- ECHEMI. (n.d.). 67279-24-7, 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine Formula.
- Liu, Y., et al. (2021). Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases. Frontiers in Pharmacology, 12, 732813.
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The Strategic Utility of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine in Modern Drug Discovery: A Technical Guide
Introduction: The Phthalazine Scaffold as a Privileged Structure in Medicinal Chemistry
In the landscape of modern drug discovery, certain heterocyclic scaffolds consistently emerge as "privileged structures"—frameworks that can bind to multiple, diverse biological targets with high affinity. The phthalazine core is a prominent member of this group.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antihypertensive, anti-inflammatory, and antimicrobial properties.[1][3] The inherent asymmetry and rich electronic nature of the diazine ring system provide an ideal foundation for constructing molecules with complex, three-dimensional pharmacophores.
This guide focuses on a key intermediate that unlocks access to a novel chemical space within this family: 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine (CAS: 67279-24-7) . The presence of two reactive chlorine atoms on the electron-deficient pyridazine ring, combined with the saturated carbocyclic portion, makes this molecule a versatile and powerful building block. The chlorine atoms serve as excellent leaving groups for sequential and regioselective nucleophilic substitution, allowing for the controlled introduction of diverse functionalities. This guide provides an in-depth look at its properties, synthesis, reactivity, and safe handling for researchers, scientists, and drug development professionals aiming to leverage this unique scaffold in their programs.
Part 1: Physicochemical & Spectroscopic Profile
Understanding the fundamental properties of a building block is critical for its effective use in synthesis. 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is typically an off-white to light yellow solid.[4] Its key identifiers and computed physicochemical properties are summarized below.
Properties Overview
| Property | Value | Source |
| CAS Number | 67279-24-7 | [1] |
| Molecular Formula | C₈H₈Cl₂N₂ | [1] |
| Molecular Weight | 203.07 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [4] |
| Boiling Point | 381.2 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.385 g/cm³ (Predicted) | [6] |
| XLogP3 | 3.1 (Predicted) | [1] |
| Topological Polar Surface Area | 25.8 Ų | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) | [4] |
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific compound are not widely published, its symmetrical structure allows for a confident prediction of its ¹H and ¹³C NMR spectra. These predictions are invaluable for reaction monitoring and quality control.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 2.80-2.90 (m, 4H): This multiplet corresponds to the four protons on the carbons adjacent to the aromatic ring (C5 and C8).
-
δ 1.90-2.00 (m, 4H): This multiplet arises from the four protons on the internal carbons of the cyclohexene ring (C6 and C7). The molecule's C₂ᵥ symmetry makes the protons on C5 and C8 chemically equivalent, as are the protons on C6 and C7.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 155.0: Corresponds to the two equivalent carbon atoms attached to chlorine (C1 and C4). These are significantly downfield due to the electronegativity of both the attached chlorine and the adjacent nitrogen atoms.
-
δ 130.0: Represents the two equivalent quaternary carbon atoms of the fused ring system (C4a and C8a).
-
δ 25.5: Corresponds to the two equivalent methylene carbons adjacent to the aromatic ring (C5 and C8).
-
δ 21.0: Represents the two equivalent internal methylene carbons (C6 and C7).
-
Part 2: Synthesis and Mechanism
The most direct and common synthesis of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine involves the chlorination of its corresponding dione precursor. This transformation leverages the powerful dehydrating and chlorinating properties of phosphorus oxychloride (POCl₃).
Synthetic Workflow
The overall process is a two-step procedure starting from cyclohexanedicarboxylic acid, which is first converted to the phthalazinedione, followed by chlorination.
Caption: High-level workflow for the synthesis of the title compound.
Detailed Experimental Protocol: Chlorination
This protocol is adapted from established procedures for the chlorination of phthalazinediones.[5]
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. The system should be protected from atmospheric moisture with a drying tube (e.g., CaCl₂).
-
Reagents: To the flask, add 5,6,7,8-Tetrahydrophthalazine-1,4-dione (1.0 eq). Carefully add phosphorus oxychloride (POCl₃) (approx. 5-10 volumes) as the reagent and solvent.
-
Reaction: Heat the mixture to reflux (approx. 107 °C) and maintain for 12-16 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography), observing the disappearance of the starting material.
-
Work-up: After cooling the reaction mixture to room temperature, slowly and carefully pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction that releases HCl gas. Perform this step in a well-ventilated fume hood.
-
Neutralization: Carefully neutralize the acidic aqueous solution with a solid base, such as sodium carbonate (Na₂CO₃), until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with an organic solvent, such as ethyl acetate (EtOAc) (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by trituration with a suitable solvent (e.g., diethyl ether) or by column chromatography on silica gel to afford the pure 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine.
Chlorination Mechanism: The Role of POCl₃
The conversion of the lactam (amide) functionality of the dione to the chloro-substituted heterocycle is a well-established transformation. The mechanism proceeds through the activation of the carbonyl oxygen by the electrophilic phosphorus of POCl₃.
Caption: Key mechanistic stages in the chlorination of the dione precursor.
The process begins with the tautomerization of the lactam to its lactim form. The lone pair on the lactim oxygen then attacks the electrophilic phosphorus atom of POCl₃, forming a highly activated intermediate. This activation makes the adjacent carbon atom highly electrophilic. A chloride ion (from POCl₃) then attacks this carbon, and subsequent elimination steps restore the aromaticity of the heterocyclic ring and yield the dichlorinated product.
Part 3: Reactivity and Synthetic Applications
The synthetic utility of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is defined by the high reactivity of its two chlorine atoms towards nucleophilic substitution. This reactivity is governed by the electron-deficient nature of the pyridazine ring, which stabilizes the intermediate formed during a Nucleophilic Aromatic Substitution (SₙAr) mechanism.[7][8]
The SₙAr Mechanism: A Controlled Gateway to Diversity
The substitution of the chlorine atoms proceeds via a two-step addition-elimination pathway.
-
Nucleophilic Attack: A nucleophile adds to the carbon atom bearing a chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This is typically the rate-determining step.[8]
-
Elimination: The complex collapses, expelling the chloride ion as a leaving group and restoring the aromaticity of the ring.
A key feature of this system is the potential for sequential substitution . The first substitution reaction deactivates the ring slightly, making the second substitution require more forcing conditions (e.g., higher temperature). This differential reactivity allows for the stepwise and controlled introduction of two different nucleophiles, a critical advantage in building complex molecules.
Representative Reaction: Synthesis of a Hydrazinyl Intermediate
The reaction with hydrazine demonstrates a typical nucleophilic substitution to produce a key intermediate for further elaboration, for example, in the synthesis of fused triazolo-phthalazine systems.[5]
Caption: Workflow for the monosubstitution reaction with hydrazine.
Experimental Protocol: [5]
-
Setup: To a solution of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine (1.0 eq) in Tetrahydrofuran (THF), add an excess of hydrazine (e.g., 6.0 eq).
-
Reaction: Heat the mixture at 60 °C for 5-6 hours.
-
Work-up: After cooling, add water and ethyl acetate (EtOAc). The resulting solid precipitate is the desired product.
-
Purification: Filter the suspension, wash the solid with water, and dry under vacuum to yield the 1-chloro-4-hydrazinyl-5,6,7,8-tetrahydrophthalazine product.
This mono-substituted product retains a chlorine atom, which can be displaced in a subsequent step with a different nucleophile, showcasing the scaffold's utility in building molecular diversity.
Part 4: Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is paramount for laboratory safety.
-
Hazard Identification: The compound is classified with the following GHS hazard statements:
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
-
First Aid Measures:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[9]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[9]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[9]
-
Conclusion
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its predictable synthesis and the capacity for controlled, sequential nucleophilic substitutions provide a reliable and versatile route to novel chemical entities based on the privileged phthalazine scaffold. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers can effectively harness its potential to accelerate the discovery and development of next-generation therapeutics.
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Recent Developments in Chemistry of Phthalazines. (2015). Longdom Publishing. Available at: [Link]
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1,4-Dichloro-5,6,7,8-tetrahydrophthalazine | C8H8Cl2N2 | CID 12622440. PubChem. Available at: [Link]
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Amrane, D., Khoumeri, O., Vanelle, P., & Primas, N. X-ray crystallography structure of compound 3. ResearchGate. Available at: [Link]
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Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002). PubMed. Available at: [Link]
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Recent Developments in Chemistry of Phthalazines. (2015). Longdom Publishing. Available at: [Link]
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Syntheses of 1‐substituted tetrahydrophthalazines from aldehydes 9 and.... ResearchGate. Available at: [Link]
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1,4-dichloro-5,6,7,8-tetrahydrophthalazine. PubChemLite. Available at: [Link]
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Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. (2020). PMC. Available at: [Link]
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Recent Developments in Chemistry of Phthalazines. (2015). Longdom Publishing. Available at: [Link]
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N1/N4 1,4-Cycloaddition of 1,2,4,5-Tetrazines with Enamines Promoted by the Lewis Acid ZnCl2. (2021). PMC - PubMed Central. Available at: [Link]
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NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
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Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile. (2021). Eurasian Chemical Communications. Available at: [Link]
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X-Ray Crystallography of Chemical Compounds. (2010). PMC - NIH. Available at: [Link]
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Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. (2016). YouTube. Available at: [Link]
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An In-depth Technical Guide to the Molecular Structure and Chemical Utility of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the molecular structure, spectroscopic characteristics, and synthetic utility of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine. While a crucial intermediate in medicinal chemistry, particularly for the development of kinase inhibitors, detailed experimental data for this compound in the public domain is notably scarce.[1] This guide, therefore, synthesizes available information with established principles of physical organic and heterocyclic chemistry to present a robust profile of the molecule. We will delve into its predicted structural attributes, outline methodologies for its synthesis and characterization, and explore its reactivity, providing a foundational resource for researchers utilizing this versatile scaffold.
Introduction: A Scaffold of Pharmaceutical Importance
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine (CAS RN: 67279-24-7) is a substituted heterocyclic compound featuring a dihydropyridazine ring fused to a cyclohexane ring.[2][3] Its significance in the field of drug discovery stems from the versatile phthalazine core, a privileged structure found in numerous biologically active molecules.[4] The presence of two reactive chlorine atoms makes this compound a valuable intermediate, allowing for the strategic introduction of diverse functionalities to build complex molecular architectures.[5] Notably, derivatives of this and related phthalazine structures have been investigated for a range of therapeutic applications, including the development of potent kinase inhibitors for oncology and inflammatory diseases.
This guide will provide an in-depth analysis of the molecule's structure, beginning with its fundamental composition and moving to a discussion of its three-dimensional conformation, supported by computational predictions in the absence of experimental crystallographic data. We will then present a detailed protocol for its synthesis and explore its characteristic spectroscopic signatures. Finally, we will examine the chemical reactivity of the dichloro-pyridazine system, highlighting its utility as a building block in synthetic workflows.
Molecular Structure and Properties
The fundamental structural and physicochemical properties of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine are summarized in the table below. These values, largely derived from computational models, provide a solid foundation for understanding the molecule's behavior.[2][3]
| Property | Value | Source |
| Molecular Formula | C₈H₈Cl₂N₂ | PubChem[2] |
| Molecular Weight | 203.07 g/mol | PubChem[2] |
| CAS Number | 67279-24-7 | Guidechem[3] |
| IUPAC Name | 1,4-dichloro-5,6,7,8-tetrahydrophthalazine | PubChem[2] |
| SMILES | C1CCC2=C(C1)C(=NN=C2Cl)Cl | PubChem[2] |
| XLogP3 (Predicted) | 3.1 | PubChem[2] |
| Topological Polar Surface Area | 25.8 Ų | Guidechem[3] |
| Hydrogen Bond Acceptor Count | 2 | Guidechem[3] |
Conformational Analysis (Predicted)
In the absence of experimental crystallographic data, we must turn to computational methods to infer the three-dimensional structure of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine. The molecule is comprised of a planar pyridazine ring fused to a flexible cyclohexane ring. The conformation of the six-membered saturated ring is expected to adopt a chair or a twist-boat conformation to minimize steric strain. The fusion of the planar aromatic portion will likely distort the cyclohexane ring from its ideal geometry.
A computational approach to elucidating the preferred conformation would involve geometry optimization using Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d)). This would allow for the calculation of the relative energies of different conformers and provide predicted bond lengths, bond angles, and dihedral angles. Such an analysis is critical for understanding potential steric hindrances and the orientation of reactive sites.
Synthesis and Purification
The primary synthetic route to 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine involves the chlorination of its corresponding dione precursor, 2,3,5,6,7,8-Hexahydro-phthalazine-1,4-dione.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine.
Detailed Experimental Protocol
The following protocol is a synthesized methodology based on reported procedures for the synthesis of 1,4-dichlorophthalazine derivatives.[6]
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,3,5,6,7,8-Hexahydro-phthalazine-1,4-dione (1 equivalent) in phosphorus oxychloride (POCl₃) (approximately 5-10 equivalents).
Step 2: Chlorination
-
Heat the mixture to reflux and maintain for 16 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
Step 3: Quenching and Neutralization
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Slowly neutralize the acidic solution with solid sodium carbonate until the effervescence ceases.
Step 4: Extraction
-
Extract the aqueous layer with ethyl acetate (EtOAc) (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Step 5: Purification
-
The crude product can be purified by trituration with diethyl ether to yield the final product.
Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two distinct regions. The aliphatic protons of the tetrahydro- portion will likely appear as multiplets in the upfield region (δ 1.5-3.0 ppm). The protons on the carbons adjacent to the fused aromatic ring would be expected to be the most downfield of this group. The aromatic region will be absent of signals.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aliphatic carbons in the upfield region (δ 20-40 ppm). The carbons of the dichloropyridazine ring will be significantly downfield. The two carbons bearing chlorine atoms are expected to be in the δ 140-160 ppm range, while the carbons at the ring fusion would appear in the δ 120-130 ppm region.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by C-H stretching and bending vibrations from the saturated ring. Key expected absorptions include:
-
C-H stretch (sp³): Just below 3000 cm⁻¹
-
C=N stretch: Around 1600-1650 cm⁻¹
-
C-Cl stretch: In the fingerprint region, typically 600-800 cm⁻¹
Mass Spectrometry (MS)
The electron impact mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The M+2 peak will be approximately 65% of the intensity of the M⁺ peak, and the M+4 peak will be about 10% of the M⁺ peak. Fragmentation would likely proceed through the loss of chlorine radicals (Cl•) and HCl.
Chemical Reactivity and Applications
The primary utility of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine lies in the reactivity of its C-Cl bonds. These positions are susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the introduction of a wide array of functional groups.
Nucleophilic Aromatic Substitution
The electron-withdrawing nature of the pyridazine nitrogens activates the chlorine-bearing carbons towards nucleophilic attack. This allows for the sequential or simultaneous displacement of the chlorine atoms by various nucleophiles.
Caption: Reactivity of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine via SₙAr.
This reactivity is paramount in its application as a scaffold in drug discovery. For instance, in the synthesis of kinase inhibitors, amine nucleophiles are often used to append pharmacophoric groups that will interact with the target protein's active site. The ability to perform sequential substitutions at the C1 and C4 positions allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Conclusion
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is a molecule of significant synthetic value, particularly within the realm of medicinal chemistry. While a comprehensive experimental characterization is not publicly available, this guide has provided a detailed overview of its molecular structure, properties, and reactivity based on established chemical principles and computational predictions. The synthetic accessibility of this compound, coupled with the versatile reactivity of its dichloropyridazine core, solidifies its role as a key building block for the development of novel therapeutics. Further experimental studies, particularly single-crystal X-ray diffraction and detailed 2D NMR analysis, would be invaluable in further refining our understanding of this important chemical entity.
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An In-depth Technical Guide to the Synthesis of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
Introduction
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its strategic placement of reactive chlorine atoms on a bicyclic scaffold allows for diverse functionalization, making it a valuable intermediate in the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of the synthesis of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine, detailing the underlying chemical principles, step-by-step experimental protocols, and critical safety considerations.
Retrosynthetic Analysis
A logical retrosynthetic approach to 1,4-dichloro-5,6,7,8-tetrahydrophthalazine points to a two-step synthesis. The dichlorinated target molecule can be accessed from the corresponding dione, 2,3,5,6,7,8-hexahydro-phthalazine-1,4-dione, through a deoxychlorination reaction. This dione intermediate, in turn, can be synthesized from a commercially available or readily prepared starting material, cis-1,2,3,6-tetrahydrophthalic anhydride, via a condensation reaction with hydrazine.
Caption: Retrosynthetic analysis of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine.
Forward Synthesis
The forward synthesis is a robust two-step process, commencing with the formation of the phthalazinedione ring system, followed by its chlorination.
Step 1: Synthesis of 2,3,5,6,7,8-Hexahydro-phthalazine-1,4-dione
The initial step involves the reaction of cis-1,2,3,6-tetrahydrophthalic anhydride with hydrazine hydrate. This reaction proceeds via a nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration.
Mechanism: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl carbons of the anhydride. This leads to the opening of the anhydride ring to form a hydrazide-carboxylic acid intermediate. Subsequent intramolecular nucleophilic attack of the second nitrogen atom on the carboxylic acid carbonyl, followed by the elimination of a water molecule, yields the stable six-membered heterocyclic dione.
Caption: Reaction mechanism for the chlorination of the dione intermediate.
Experimental Protocol:
-
In a fume hood, carefully add 2,3,5,6,7,8-hexahydro-phthalazine-1,4-dione (1 mole equivalent) to an excess of phosphorus oxychloride (typically 5-10 mole equivalents).
-
Heat the mixture under reflux for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is neutral to slightly basic.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol to afford pure 1,4-dichloro-5,6,7,8-tetrahydrophthalazine. [1] Data Summary for Step 2:
| Parameter | Value |
| Starting Material | 2,3,5,6,7,8-Hexahydro-phthalazine-1,4-dione |
| Reagent | Phosphorus oxychloride (POCl₃) |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Work-up | Quenching with ice, neutralization |
| Purification | Recrystallization from ethanol |
Best Practices and Safety Considerations
-
Hydrazine Hydrate : Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. [2][3][4][5][6]It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.
-
Phosphorus Oxychloride : Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water, releasing toxic hydrogen chloride gas. [7][8][9][10][11]All manipulations should be carried out in a fume hood. Wear appropriate PPE, including acid-resistant gloves, a face shield, and a lab coat. The quenching of the reaction mixture with ice is extremely exothermic and must be done slowly and with caution in an ice bath.
-
Reaction Monitoring : It is crucial to monitor the progress of both reaction steps using an appropriate analytical technique, such as TLC, to ensure complete conversion and to avoid unnecessary heating, which might lead to side product formation.
-
Purification : Thorough purification of the intermediate and the final product is essential to obtain material of high purity for subsequent applications. Recrystallization is a common and effective method for purifying solid organic compounds.
Characterization
The identity and purity of the synthesized 1,4-dichloro-5,6,7,8-tetrahydrophthalazine should be confirmed by standard analytical techniques:
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the absence of impurities.
-
Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.
-
Conclusion
The synthesis of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine is a well-established and efficient two-step process. By carefully following the detailed protocols and adhering to the necessary safety precautions, researchers can reliably produce this valuable building block for applications in drug discovery and development. The key to a successful synthesis lies in the purity of the starting materials, careful control of reaction conditions, and thorough purification of the products.
References
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Material Safety Data Sheet - Phosphorus Oxychloride. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET - Hydrazine Hydrate 55%. (n.d.). Retrieved from [Link]
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One-step ring condensation of hydrazine derivatives and cyclic anhydrides. (2025, August 8). ResearchGate. Retrieved from [Link]
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What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013, October 10). ResearchGate. Retrieved from [Link]
-
19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025, February 24). Chemistry LibreTexts. Retrieved from [Link]
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cis-Δ4-TETRAHYDROPHTHALIC ANHYDRIDE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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How should I proceed in Chlorination using POCl3? (2014, November 14). ResearchGate. Retrieved from [Link]
-
Cyclisation reaction through hydrazine. (2018, July 4). Chemistry Stack Exchange. Retrieved from [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. (n.d.). PMC - NIH. Retrieved from [Link]
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What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013, October 10). ResearchGate. Retrieved from [Link]
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The Reactions of Maleic Anhydride with Hydrazine Hydrate. (2019, April 25). ResearchGate. Retrieved from [Link]
- PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. (n.d.). Google Patents.
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1,4-Dichloro-5,6,7,8-tetrahydrophthalazine. (n.d.). PubChem. Retrieved from [Link]
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cis-1,2,3,6-Tetrahydrophthalic anhydride. (n.d.). NIST WebBook. Retrieved from [Link]
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The Strategic Repurposing of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine as a Scaffold for Novel Kinase Inhibitors in Oncology
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The relentless pursuit of novel therapeutic agents in oncology necessitates the exploration of versatile chemical scaffolds amenable to diverse functionalization. This guide delves into the untapped potential of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine, a readily accessible building block, as a foundational core for the development of next-generation kinase inhibitors. We present a comprehensive analysis of its synthesis, reactivity, and strategic application in the design of potent and selective inhibitors of key oncogenic kinases, namely Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). This whitepaper provides not only the theoretical framework for the medicinal chemistry design rationale but also detailed, field-proven experimental protocols for the synthesis of derivatives and their subsequent biological evaluation. Through a synthesis of established chemical principles and forward-looking drug design strategies, we illuminate a promising path for the rapid development of novel anti-cancer agents from this under-explored starting material.
Introduction: The Phthalazine Core - A Privileged Scaffold in Medicinal Chemistry
The phthalazine moiety is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-cancer, antihypertensive, and anti-inflammatory properties.[1] The inherent structural features of the phthalazine ring system, particularly its ability to engage in various non-covalent interactions with biological targets, have made it a focal point for drug discovery efforts. Notably, several phthalazine-based compounds have been investigated as potent inhibitors of protein kinases, a class of enzymes that play a pivotal role in intracellular signaling pathways and are frequently dysregulated in cancer.[2][3]
This guide focuses on a specific, yet highly versatile, derivative: 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine . The presence of two reactive chlorine atoms at the 1 and 4 positions, coupled with the saturated carbocyclic ring, offers a unique three-dimensional chemical space for the design of novel kinase inhibitors. The dichloro substituents serve as convenient handles for the introduction of a wide array of functionalities through well-established synthetic methodologies, such as nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The tetrahydro- nature of the phthalazine core imparts a degree of conformational flexibility that can be exploited to achieve enhanced binding affinity and selectivity for the target kinase.
This document will provide a comprehensive roadmap for researchers to unlock the potential of this scaffold, with a particular focus on its application in the development of inhibitors for VEGFR-2 and EGFR, two clinically validated targets in oncology.
Synthesis of the Core Scaffold: 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
The efficient and scalable synthesis of the core scaffold is a prerequisite for any successful drug discovery program. 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine can be prepared in a straightforward two-step sequence from commercially available starting materials.
Synthesis of the Precursor: 5,6,7,8-tetrahydrophthalazine-1,4-dione
The synthesis of the dione precursor is achieved through the condensation of cyclohexanedicarboxylic acid anhydride with hydrazine hydrate.
Experimental Protocol:
-
To a stirred solution of cyclohexanedicarboxylic acid anhydride (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford 5,6,7,8-tetrahydrophthalazine-1,4-dione as a white solid.
Chlorination to Yield 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
The conversion of the dione to the desired dichloro-scaffold is accomplished using a standard chlorinating agent, phosphorus oxychloride (POCl₃).[4]
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, suspend 5,6,7,8-tetrahydrophthalazine-1,4-dione (1.0 eq) in phosphorus oxychloride (5.0 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.
-
Heat the reaction mixture to reflux for 3-5 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl gas.
-
After completion, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine.
Diagram of the Synthetic Pathway for the Core Scaffold:
Caption: Synthesis of the 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine core.
Strategic Derivatization for Kinase Inhibition
The two chlorine atoms on the tetrahydrophthalazine core are amenable to sequential or simultaneous displacement, providing a versatile platform for generating a library of diverse derivatives. The primary strategies for derivatization include nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions
The chlorine atoms can be readily displaced by a variety of nucleophiles, such as amines, alcohols, and thiols. This allows for the introduction of functionalities that can engage in key hydrogen bonding interactions within the ATP-binding pocket of kinases.
General Experimental Protocol for Mono-amination:
-
Dissolve 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).
-
Add the desired amine (1.1 eq) and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.
-
Purify the product by column chromatography to obtain the mono-amino substituted derivative.
Palladium-Catalyzed Cross-Coupling Reactions
Modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, offer powerful tools for the introduction of aryl, heteroaryl, and amino moieties. These reactions are crucial for exploring the structure-activity relationship (SAR) in regions of the kinase binding site that favor hydrophobic and aromatic interactions.
The Suzuki-Miyaura reaction enables the formation of carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl groups.
General Experimental Protocol for Mono-Suzuki Coupling:
-
To a degassed mixture of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine (1.0 eq), the desired boronic acid or ester (1.2 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃) in a solvent system (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
The Buchwald-Hartwig amination is a highly efficient method for the formation of carbon-nitrogen bonds, providing access to a wide range of aniline and heteroaromatic amine derivatives.[5]
General Experimental Protocol for Mono-Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, combine 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOt-Bu, Cs₂CO₃) in an anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture at 80-120 °C until completion.
-
Cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.
-
Dry, concentrate, and purify the product by column chromatography.
Diagram of Derivatization Strategies:
Caption: Key derivatization strategies for the core scaffold.
Potential Applications in Kinase Inhibitor Design
The strategic derivatization of the 1,4-dichloro-5,6,7,8-tetrahydrophthalazine core allows for the tailored design of inhibitors targeting specific kinases. Here, we outline the rationale for targeting VEGFR-2 and EGFR.
Targeting VEGFR-2 for Anti-Angiogenic Therapy
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[6] Many approved VEGFR-2 inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding site, with side chains extending into adjacent hydrophobic pockets.
Design Rationale:
-
C4-Position: Introduction of an aniline or a related nitrogen-containing heterocycle via nucleophilic substitution or Buchwald-Hartwig amination can mimic the hydrogen bonding interactions of the adenine region of ATP with the hinge region of the kinase.
-
C1-Position: Substitution with small, hydrophobic aryl or heteroaryl groups via Suzuki coupling can occupy the hydrophobic pocket near the gatekeeper residue.
Proposed Library of VEGFR-2 Inhibitors:
| Compound ID | C4-Substituent | C1-Substituent | Rationale |
| V-001 | 4-Fluoroaniline | Phenyl | Classic hinge binder with hydrophobic interaction. |
| V-002 | 3-Aminopyridine | Thiophene | Introduces additional H-bond acceptor and varies hydrophobic moiety. |
| V-003 | Aniline | 3-Methylphenyl | Probes steric tolerance in the hydrophobic pocket. |
Targeting EGFR for Anti-Proliferative Therapy
EGFR is a receptor tyrosine kinase that, when dysregulated, can drive cell proliferation and survival in various cancers.[7] EGFR inhibitors often utilize a quinazoline or a similar heterocyclic core to interact with the kinase hinge region.
Design Rationale:
-
C4-Position: Similar to VEGFR-2 inhibitors, an aniline or a related moiety can form crucial hydrogen bonds with the hinge region of EGFR.
-
C1-Position: Introduction of larger, more complex aryl or heteroaryl groups via Suzuki coupling can extend into the solvent-exposed region and potentially confer selectivity.
Proposed Library of EGFR Inhibitors:
| Compound ID | C4-Substituent | C1-Substituent | Rationale |
| E-001 | 3-Ethynylaniline | 4-Methoxyphenyl | Covalent warhead potential and interaction with the solvent front. |
| E-002 | Aniline | Indole | Explores interactions with the ribose pocket. |
| E-003 | 4-Chloro-3-fluoroaniline | Pyridine | Mimics substitution patterns of known EGFR inhibitors. |
Biological Evaluation of Novel Derivatives
A robust and systematic biological evaluation is critical to validate the therapeutic potential of the synthesized compounds. This involves a tiered approach, starting with in vitro biochemical assays, followed by cell-based assays.
In Vitro Kinase Inhibition Assays
Biochemical assays are employed to determine the direct inhibitory activity of the compounds against the target kinases.
A luminescence-based kinase assay can be used to measure the amount of ATP remaining after the kinase reaction.
Protocol:
-
Prepare a master mix containing recombinant human VEGFR-2, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and kinase buffer.
-
Dispense the master mix into a 96-well plate.
-
Add serial dilutions of the test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent (e.g., Kinase-Glo®).
-
Calculate the IC₅₀ values from the dose-response curves.
A similar luminescence-based assay can be used to assess EGFR inhibition.
Protocol:
-
Prepare a master mix with recombinant human EGFR, a specific peptide substrate, and kinase buffer.
-
Follow the same steps as the VEGFR-2 assay for compound addition, reaction initiation, and detection.
-
Calculate IC₅₀ values to determine the potency of the compounds against EGFR.
Cell-Based Anti-Proliferative Assays
Cell-based assays are essential to evaluate the effect of the compounds on cancer cell viability and proliferation.
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8]
Protocol:
-
Seed cancer cells (e.g., HUVEC for VEGFR-2, A431 for EGFR) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol with HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) values.
Diagram of the Biological Evaluation Workflow:
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. indianchemicalsociety.com [indianchemicalsociety.com]
The Strategic Utility of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents necessitates a diverse toolbox of molecular building blocks. Among these, heterocyclic scaffolds play a pivotal role, offering three-dimensional complexity and a wide array of intermolecular interactions crucial for potent and selective drug candidates. 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine has emerged as a particularly valuable and versatile heterocyclic building block, primarily utilized as a key intermediate in the synthesis of innovative pharmaceutical compounds.[1] Its strategic importance lies in the reactive nature of its two chlorine atoms, which are amenable to sequential and selective nucleophilic substitution, allowing for the facile introduction of diverse functionalities. This inherent reactivity, coupled with the rigid, bicyclic core, provides a robust platform for the construction of complex molecules with significant biological activity, particularly in the realm of kinase inhibitors for oncology and the treatment of inflammatory diseases.[1]
This technical guide provides a comprehensive overview of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine, from its synthesis and chemical properties to its strategic application in the development of cutting-edge therapeutics. We will delve into the mechanistic nuances of its reactivity, provide detailed experimental protocols, and showcase its utility through case studies in modern drug discovery.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 67279-24-7 | [2] |
| Molecular Formula | C₈H₈Cl₂N₂ | [2] |
| Molecular Weight | 203.07 g/mol | [2] |
| Appearance | Off-white to light yellow solid | Generic Supplier Data |
| Boiling Point | 381.2 °C | [1] |
| Storage | 2-8°C, under inert gas | Generic Supplier Data |
Spectroscopic Data:
Synthesis of the Core Building Block: A Detailed Protocol
The most common and efficient synthesis of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine proceeds from the corresponding dione precursor, 5,6,7,8-tetrahydrophthalazine-1,4-dione. This transformation is typically achieved through chlorination using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃).
A Chinese patent (CN110156696A) provides a robust and scalable method for the preparation of 1,4-dichlorophthalazines, which can be adapted for the 5,6,7,8-tetrahydro derivative.[3] The key innovation of this method is the use of a catalyst, such as 4-dimethylaminopyridine (DMAP) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which allows for a more efficient reaction with a reduced amount of the chlorinating agent, leading to a safer and more environmentally friendly process.
Experimental Protocol: Synthesis of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
Materials:
-
5,6,7,8-Tetrahydrophthalazine-1,4-dione
-
Phosphorus trichloride (PCl₃)
-
Acetonitrile (anhydrous)
-
4-Dimethylaminopyridine (DMAP) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane
-
Water
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
-
Activated carbon
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel with 5,6,7,8-tetrahydrophthalazine-1,4-dione, 5-8 times its weight of anhydrous acetonitrile, and a catalytic amount of DMAP or DBU (molar ratio of dione to catalyst ranging from 1:0.01 to 1:0.1).[3]
-
Addition of Chlorinating Agent: Begin stirring the mixture and warm it to 40-60 °C. Slowly add 2 molar equivalents of phosphorus trichloride dropwise over a period of 3-6 hours, maintaining the internal reaction temperature between 60-100 °C.[3] The off-gases should be passed through a lye scrubber to neutralize any evolving HCl.
-
Reaction Monitoring and Work-up: After the addition is complete, continue to reflux the reaction mixture for 4-10 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).[3] Once the reaction is complete, cool the mixture and carefully quench it by pouring it into a separate vessel containing ice water.
-
Extraction and Purification: A solid precipitate of the crude product will form. Collect the solid by filtration. Dissolve the solid in dichloromethane and wash sequentially with water and 5% sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, treat with activated carbon to remove colored impurities, and filter.
-
Crystallization: Concentrate the filtrate under reduced pressure until a precipitate begins to form. Cool the mixture to induce crystallization. Collect the purified 1,4-dichloro-5,6,7,8-tetrahydrophthalazine by filtration and dry under vacuum. A second crop of crystals can often be obtained by concentrating the mother liquor.
dot graph SynthesisWorkflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} "Synthesis Workflow"
The Cornerstone of Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The synthetic utility of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine is primarily derived from its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms, being good leaving groups, are readily displaced by a wide variety of nucleophiles. The electron-withdrawing effect of the two nitrogen atoms in the phthalazine ring activates the carbon atoms at the 1 and 4 positions towards nucleophilic attack.
This reactivity allows for the sequential and regioselective introduction of different substituents, providing a powerful strategy for building molecular diversity. Common nucleophiles employed in reactions with dichlorophthalazines include amines, anilines, thiols, and alkoxides.
Mechanistic Considerations and Causality in Experimental Design
The SNAr reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer-like intermediate. The choice of reaction conditions is critical for achieving the desired outcome, whether it be mono- or di-substitution, and for minimizing side reactions.
Key Experimental Parameters and Their Rationale:
-
Solvent: The choice of solvent can significantly influence the reaction rate and selectivity. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are often used as they can solvate the cationic species and promote the reaction.
-
Base: A base is often required to deprotonate the nucleophile, increasing its nucleophilicity. Common bases include organic amines like triethylamine (TEA) and diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate (K₂CO₃) and sodium hydride (NaH). The strength of the base should be carefully chosen to avoid side reactions.
-
Temperature: The reaction temperature can be adjusted to control the rate of reaction. For less reactive nucleophiles, heating is often necessary. However, excessive heat can lead to decomposition of reagents or the formation of undesired byproducts.
-
Stoichiometry: The stoichiometry of the nucleophile relative to the dichlorophthalazine can be used to control the extent of substitution. Using one equivalent or a slight excess of the nucleophile will favor mono-substitution, while a larger excess will drive the reaction towards di-substitution.
dot graph SnArMechanism { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} "SNAr Reaction Pathway"
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
A significant application of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The phthalazine scaffold has proven to be an effective core for the design of potent and selective kinase inhibitors.
One of the most important targets in this area is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several studies have reported the design and synthesis of phthalazine-based compounds as potent VEGFR-2 inhibitors.
Case Study: Synthesis of Phthalazine-based VEGFR-2 Inhibitors
While specific examples utilizing the 5,6,7,8-tetrahydro derivative are often proprietary, the general synthetic strategy can be illustrated from published research on analogous phthalazine cores. A common approach involves the sequential substitution of the two chlorine atoms.
General Synthetic Scheme:
-
Mono-substitution: 1,4-Dichlorophthalazine is treated with a primary amine (R¹-NH₂) to afford the mono-substituted intermediate, 1-amino-4-chlorophthalazine. This reaction is typically carried out in a polar aprotic solvent in the presence of a base.
-
Di-substitution: The remaining chlorine atom is then displaced by a second nucleophile, such as a substituted aniline (R²-NH₂), to yield the final 1,4-disubstituted phthalazine derivative.
dot graph KinaseInhibitorSynthesis { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} "Kinase Inhibitor Synthesis"
The diverse R¹ and R² groups can be strategically chosen to optimize the compound's binding affinity and selectivity for the target kinase, as well as its pharmacokinetic properties. This modular approach allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.
Conclusion: A Building Block of Enduring Importance
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine stands as a testament to the power of well-designed heterocyclic building blocks in modern drug discovery. Its straightforward synthesis, predictable reactivity, and the biological relevance of its derivatives make it a valuable asset for medicinal chemists. The ability to readily introduce diverse functionalities through sequential nucleophilic substitution provides a robust and flexible platform for the creation of novel therapeutic agents, particularly in the competitive field of kinase inhibitor development. As the demand for innovative and effective medicines continues to grow, the strategic application of versatile scaffolds like 1,4-dichloro-5,6,7,8-tetrahydrophthalazine will undoubtedly continue to play a crucial role in shaping the future of pharmaceutical research.
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PubChem. (n.d.). 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine. National Center for Biotechnology Information. Retrieved from [Link]
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Abdellatif, K. R. A., Fadaly, W. A. A., Kamel, G. M., & El-Shehry, M. F. (2020). N-Substituted-4-phenylphthalazin-1-amine-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluation studies. Archiv der Pharmazie, 353(12), e2000219. Retrieved from [Link]
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El-Gamal, M. I., Al-Said, M. S., Al-Dosari, M. S., Al-Omair, M. A., Al-Zehouri, A. A., & Abdel-Maksoud, M. S. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6203. Retrieved from [Link]
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Abdallah, A. E., Mabrouk, R. R., Elnagar, M. R., Farrag, A. M., Kalaba, M. H., Sharaf, M. H., El-Fakharany, E. M., Bakhotmah, D. A., Elkaeed, E. B., & Al Ward, M. M. S. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 627–647. Retrieved from [Link]
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Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 14(30), 21553-21571. Retrieved from [Link]
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Li, X., He, Y., Zhang, P., Li, H., Liu, J., & Li, J. (2007). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules, 12(7), 1438–1447. Retrieved from [Link]
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Biological activity of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine derivatives
An In-Depth Technical Guide to the Biological Activity of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine Derivatives
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine and its derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. We will delve into the synthesis, mechanisms of action, and diverse biological activities of these molecules, with a focus on their potential as therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and experimental considerations for this promising chemical scaffold.
Introduction: The Phthalazine Scaffold in Medicinal Chemistry
Phthalazines are nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] Their versatile pharmacological profile includes applications as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents.[1][2] The partially saturated tetrahydrophthalazine core offers a three-dimensional geometry that can be advantageous for complex interactions with biological targets compared to its planar aromatic counterparts.[3]
The specific intermediate, 1,4-dichloro-5,6,7,8-tetrahydrophthalazine, serves as a crucial and versatile building block.[4][5] Its two reactive chlorine atoms provide ideal handles for nucleophilic substitution, allowing for the systematic and efficient synthesis of a diverse library of 1,4-disubstituted derivatives. This synthetic accessibility is a key reason for the extensive investigation into this compound class, as it enables rapid exploration of structure-activity relationships (SAR).
Synthesis of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine and Its Derivatives
The journey from simple precursors to biologically active molecules is a multi-step process. The 1,4-dichloro-5,6,7,8-tetrahydrophthalazine intermediate is typically synthesized from its corresponding dione.
Synthesis of the Core Intermediate
The common precursor, 2,3,5,6,7,8-hexahydro-phthalazine-1,4-dione, is chlorinated to yield the target intermediate. The choice of chlorinating agent is critical for an efficient reaction. Phosphorus oxychloride (POCl₃) is frequently used for this transformation.[6] The reaction involves heating the dione precursor with POCl₃, often under reflux conditions, to replace the hydroxyl groups of the enol form with chlorine atoms.
Causality Insight: The use of a strong chlorinating agent like POCl₃ is essential to drive the reaction from the stable dione to the more reactive dichloro derivative. The lone pairs on the nitrogen atoms of the phthalazine ring activate the adjacent carbonyl positions, making them susceptible to this transformation.
Caption: General synthesis workflow for 1,4-disubstituted tetrahydrophthalazine derivatives.
Derivatization via Nucleophilic Substitution
The two chlorine atoms on the intermediate are excellent leaving groups, making the 1 and 4 positions susceptible to attack by a wide range of nucleophiles. This allows for the creation of extensive compound libraries. Common nucleophiles include:
-
Amines (R-NH₂): To produce 1-amino or 1,4-diamino derivatives.
-
Thiols (R-SH): To create 1-thioether or 1,4-dithioether derivatives.[2]
-
Hydrazine (H₂NNH₂): To introduce a hydrazinyl group, which can be a precursor for further heterocycle formation.[6]
By carefully selecting the nucleophiles and reaction conditions, chemists can fine-tune the steric and electronic properties of the final molecules to optimize their biological activity.
Major Biological Activities and Mechanisms of Action
Derivatives of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial properties being the most extensively studied.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of phthalazine derivatives against various human cancer cell lines.[7][8][9]
Mechanism of Action: VEGFR-2 Inhibition
A primary mechanism for the anticancer effects of many phthalazine derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[10][11][12]
Expertise Insight: VEGFR-2 is a critical receptor tyrosine kinase that mediates angiogenesis—the formation of new blood vessels.[12] Tumors require a dedicated blood supply to grow and metastasize. By inhibiting VEGFR-2, these compounds effectively cut off the tumor's nutrient and oxygen supply, leading to apoptosis and reduced growth. This targeted approach is a cornerstone of modern cancer therapy.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of phthalazine derivatives.
Structure-Activity Relationship (SAR)
SAR studies have revealed key structural features that enhance anticancer potency:
-
Substituents at the 1 and 4 positions: The nature of the groups introduced via nucleophilic substitution is paramount. For instance, incorporating substituted anilino and arylsulfanylmethyl groups has been shown to yield compounds with higher activity than the standard chemotherapeutic agent cisplatin in certain cell lines.[2]
-
Biarylurea Moieties: The addition of a biarylurea moiety, similar to that found in the approved drug sorafenib, can significantly boost VEGFR-2 inhibition and broad-spectrum cancer cell suppression.[12]
-
Halogenation: Fluorine and chlorine substitutions on the terminal phenyl rings often enhance activity, a common strategy in medicinal chemistry to modulate lipophilicity and binding interactions.[2][12]
Quantitative Data on Anticancer Activity
The following table summarizes the cytotoxic activity (IC₅₀ values) of representative phthalazine derivatives against various cancer cell lines.
| Compound Class/Example | Target Cell Line | IC₅₀ (µM) | Reference |
| 1-Anilino-4-(arylsulfanylmethyl)phthalazines | HT-1080 (Fibrosarcoma) | 25.4 - 25.8 | [2][13] |
| Phthalazine-based VEGFR-2 Inhibitors | HCT-116 (Colon) | 0.15 - 6.04 | [10][11] |
| Phthalazine-based VEGFR-2 Inhibitors | MCF-7 (Breast) | 0.12 - 8.8 | [10][11] |
| 1,4-Disubstituted Phthalazines | MDA-MB-231 (Breast) | 0.00084 (0.84 nM) | [9] |
Antimicrobial Activity
Certain phthalazine and phthalazinone derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria.[14][15][16]
Mechanism of Action
The precise antimicrobial mechanisms are not as well-defined as their anticancer counterparts but are thought to involve the disruption of essential cellular processes. The heterocyclic phthalazine core can interact with bacterial enzymes or DNA, leading to inhibited growth or cell death.
Quantitative Data on Antimicrobial Activity
The efficacy of these compounds is often measured by the zone of inhibition in a disc diffusion assay or by determining the Minimum Inhibitory Concentration (MIC).
| Compound Class/Example | Bacterial Strain | Activity | Reference |
| Thiazolidinone-phthalazinone hybrid | Gram-positive & Gram-negative | High activity | [17] |
| Phenyl phthalazinone derivatives | Staphylococcus aureus | 12 mm inhibition zone | [16] |
| Phenyl phthalazinone derivatives | Escherichia coli | 11 mm inhibition zone | [16] |
| Substituted phthalazines | Various strains | Good activity reported | [14] |
Experimental Protocols: A Self-Validating Approach
To ensure the trustworthiness and reproducibility of findings, all experimental protocols must be designed as self-validating systems, incorporating appropriate controls.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC₅₀).
Trustworthiness Pillar: The inclusion of untreated cells (negative control) establishes the baseline for 100% viability, while a known anticancer drug (positive control) validates that the assay system is responsive to cytotoxic agents.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of the test phthalazine derivative in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
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A Technical Guide to the Strategic Use of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine in the Synthesis of Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a primary focus of modern drug discovery. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. A key strategy in medicinal chemistry is the use of "privileged scaffolds"—core molecular structures that can be readily modified to interact with a variety of biological targets. This guide provides an in-depth technical overview of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine, a versatile and powerful building block for the synthesis of diverse kinase inhibitor libraries. We will explore its synthesis, unique reactivity, and strategic application in the construction of potent and selective kinase inhibitors, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Kinase Inhibitor Landscape and the Value of Privileged Scaffolds
The human kinome consists of over 500 protein kinases, each playing a role in the intricate signaling pathways that govern cell growth, differentiation, and metabolism. The aberrant activity of these enzymes can lead to uncontrolled cell proliferation and survival, making them highly validated targets for therapeutic intervention.[1] The phthalazine core, a nitrogen-containing heterocyclic system, is recognized as an important pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[2][3]
The concept of a privileged scaffold is central to efficient drug discovery. These are molecular frameworks that, through strategic functionalization, can bind to multiple, distinct biological targets. The 1,4-dichloro-5,6,7,8-tetrahydrophthalazine core represents such a scaffold. Its two chlorine atoms serve as reactive handles that can be sequentially and selectively replaced by a variety of nucleophiles, allowing for the rapid generation of large libraries of analogues for structure-activity relationship (SAR) studies.
The Core Building Block: 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
Synthesis and Physicochemical Properties
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is a crystalline solid with the molecular formula C₈H₈Cl₂N₂.[4][5] It is typically synthesized from 2,3,5,6,7,8-hexahydro-phthalazine-1,4-dione via a reaction with a chlorinating agent like phosphorus oxychloride (POCl₃).[6]
Table 1: Physicochemical Properties of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
| Property | Value | Reference |
| Molecular Formula | C₈H₈Cl₂N₂ | [4][5][6] |
| Molecular Weight | 203.07 g/mol | [4][6] |
| CAS Number | 67279-24-7 | [4][5][6] |
| Appearance | Off-white to tan powder/crystals | |
| Melting Point | ~156 °C | [6] |
| Solubility | Soluble in THF, DCM, DMF; poorly soluble in water |
Reactivity Profile: The Key to Versatility
The synthetic utility of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine lies in the differential reactivity of its two chlorine atoms. These positions are susceptible to nucleophilic aromatic substitution (SₙAr), a cornerstone reaction in the synthesis of heterocyclic compounds.[7] The electron-withdrawing nature of the pyridazine ring's nitrogen atoms makes the carbon atoms attached to the chlorines highly electrophilic and thus prone to attack by nucleophiles.[7][8]
This reaction typically proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[7] The key to building diverse inhibitor libraries is the ability to control the substitution sequentially. The first substitution deactivates the ring slightly, making the second substitution require more forcing conditions (e.g., higher temperature or a stronger nucleophile/base). This allows for the controlled, stepwise introduction of two different functional groups.
Caption: Controlled stepwise SₙAr on the dichlorotetrahydrophthalazine core.
Synthetic Strategies for Kinase Inhibitor Scaffolds
The sequential SₙAr reaction is the primary strategy for elaborating the 1,4-dichloro-5,6,7,8-tetrahydrophthalazine scaffold. By carefully selecting the nucleophiles and reaction conditions, chemists can systematically explore the chemical space around the core to optimize binding affinity and selectivity for a target kinase.
Stepwise Nucleophilic Aromatic Substitution (SₙAr)
The general workflow involves two distinct steps:
-
Monosubstitution: The first nucleophile (Nu-A), often an amine or thiol, is introduced under relatively mild conditions. The reaction is typically carried out at or below room temperature in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), often with a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. The choice of a less reactive amine or controlling the stoichiometry (e.g., 1.0 equivalent of the nucleophile) favors monosubstitution.
-
Disubstitution: The second nucleophile (Nu-B) is then added to the monosubstituted intermediate. This step usually requires more forcing conditions, such as elevated temperatures (e.g., 60-120 °C), to overcome the reduced reactivity of the substrate. This allows for the introduction of a second, different point of diversity.
This strategy is foundational for creating libraries of compounds that mimic the "hinge-binding" motif common to many ATP-competitive kinase inhibitors, where one part of the molecule forms hydrogen bonds with the kinase hinge region and other parts extend into different pockets of the active site.
Caption: A typical workflow for the synthesis of disubstituted inhibitors.
Experimental Protocols
The following protocols are generalized procedures. Researchers should optimize conditions based on the specific reactivity of their chosen nucleophiles.
Protocol: Synthesis of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine[6]
-
Materials: 2,3,5,6,7,8-Hexahydro-phthalazine-1,4-dione, Phosphorus oxychloride (POCl₃).
-
Procedure:
-
Suspend 2,3,5,6,7,8-Hexahydro-phthalazine-1,4-dione (1.0 eq) in phosphorus oxychloride (5-10 volumes).
-
Heat the mixture to reflux (approx. 105 °C) and maintain for 12-18 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution cautiously with a solid base, such as sodium carbonate, until the pH is ~7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by trituration with a suitable solvent (e.g., diethyl ether) or by flash column chromatography to yield the title compound.
-
Protocol: Selective Monosubstitution with an Amine
-
Materials: 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine, desired amine (1.0 eq), Diisopropylethylamine (DIPEA, 1.2 eq), Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 1,4-dichloro-5,6,7,8-tetrahydrophthalazine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired amine (1.0 eq), followed by the dropwise addition of DIPEA (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS. Upon consumption of the starting material, proceed with workup.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify by flash column chromatography to isolate the monosubstituted product.
-
Protocol: Disubstitution with a Second Amine
-
Materials: Monosubstituted intermediate from Protocol 4.2, second desired amine (1.5-2.0 eq), DIPEA (2.0 eq), THF or DMF.
-
Procedure:
-
Dissolve the monosubstituted intermediate (1.0 eq) in THF or DMF.
-
Add the second amine (1.5-2.0 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 60-100 °C in a sealed vessel or under reflux.
-
Stir for 12-24 hours, monitoring for the disappearance of the starting material.
-
Cool to room temperature, perform an aqueous workup as described in Protocol 4.2.
-
Purify the crude material by flash chromatography or preparative HPLC to obtain the final disubstituted product.
-
Conclusion and Future Outlook
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is a highly valuable and versatile building block in medicinal chemistry for the synthesis of kinase inhibitors. Its predictable and controllable reactivity under nucleophilic aromatic substitution conditions allows for the systematic and efficient construction of large, diverse libraries of compounds. This strategic approach facilitates the rapid exploration of structure-activity relationships, which is essential for identifying potent and selective drug candidates. The continued application of this and similar privileged scaffolds will undoubtedly fuel the discovery of the next generation of targeted therapeutics for a wide range of diseases.[3][9]
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Advanced Developments of Different Synthetic Routes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
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A Concise Review on Phthalazine Derivatives and its Biological Activities. PharmaInfo. [Link]
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Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. PubMed. [Link]
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Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. National Institutes of Health (NIH). [Link]
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World Journal of Pharmacy and Pharmaceutical Sciences. WJPPS. [Link]
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An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health (NIH). [Link]
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Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Publications. [Link]
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Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. Semantic Scholar. [Link]
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Pharmacological action and SAR of Phthalazine derivatives-A Review. ResearchGate. [Link]
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1,4-Dichloro-5,6,7,8-tetrahydrophthalazine. PubChem. [Link]
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Dichloro{4-(4-chlorophenoxy)phthalazin-1-yl} methylphosphonic dichloride. MDPI. [Link]
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Nucleophilic Substitution Mechanism - Forming Alcohols. YouTube. [Link]
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Organic Mechanism - Nucleophilic Substitution. YouTube. [Link]
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Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. National Institutes of Health (NIH). [Link]
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The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]
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An In-depth Technical Guide to the Synthesis and Reactions of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is a crucial heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules.[1] Its unique structural framework, featuring a partially saturated carbocyclic ring fused to a dichlorinated pyridazine core, provides multiple sites for functionalization. This allows for the construction of complex molecular architectures with potential applications in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.[1][2] The phthalazine scaffold itself is a recognized pharmacophore present in numerous drugs with diverse pharmacological activities, including anticancer, antihypertensive, and anti-inflammatory properties.[2] This guide provides a comprehensive overview of the synthesis and key reactions of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine, offering insights into the underlying chemical principles and practical experimental methodologies.
Part 1: Synthesis of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
The primary and most established route for the synthesis of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine involves a two-step process starting from the corresponding dione precursor, 2,3,5,6,7,8-hexahydro-phthalazine-1,4-dione.
Step 1: Synthesis of 2,3,5,6,7,8-Hexahydro-phthalazine-1,4-dione
The synthesis of the intermediate dione is typically achieved through the condensation of a suitable cyclic anhydride with hydrazine hydrate.
Step 2: Chlorination to 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
The subsequent chlorination of the hexahydro-phthalazine-1,4-dione is a critical step, most commonly accomplished using phosphorus oxychloride (POCl₃).[3][4]
Causality Behind Experimental Choices:
-
Phosphorus Oxychloride (POCl₃) as Chlorinating Agent: POCl₃ is a powerful and effective chlorinating agent for converting cyclic amides (lactams) and diones into their corresponding chloro-derivatives. Its high reactivity drives the reaction to completion.
-
Reflux Conditions: The reaction is typically carried out under reflux to provide the necessary activation energy for the chlorination process.[3][4]
-
Careful Quenching: The reaction mixture is poured into ice water to quench the excess POCl₃ in a controlled manner, as the reaction with water is highly exothermic.[3][4] Neutralization with a base like sodium carbonate is then performed to neutralize the acidic byproducts.[3]
Experimental Protocol: Synthesis of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine[3]
-
Reaction Setup: A suspension of 2,3,5,6,7,8-hexahydro-phthalazine-1,4-dione (1 equivalent) in phosphorus oxychloride (excess, e.g., 5-10 equivalents) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Heating: The reaction mixture is heated to reflux and maintained at this temperature for a specified period, typically 16 hours, to ensure complete conversion.
-
Quenching: After cooling to room temperature, the reaction mixture is carefully and slowly poured onto crushed ice with vigorous stirring.
-
Neutralization: The acidic solution is neutralized by the portion-wise addition of a solid base, such as sodium carbonate, until the pH is neutral.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent, such as ethyl acetate.
-
Drying and Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by trituration with a suitable solvent like diethyl ether or by column chromatography to yield pure 1,4-dichloro-5,6,7,8-tetrahydrophthalazine.
Part 2: Key Reactions of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
The two chlorine atoms on the phthalazine core are susceptible to a variety of chemical transformations, making this compound a valuable building block. The primary reactions include nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the phthalazine ring, caused by the two electronegative nitrogen atoms, facilitates nucleophilic attack on the carbon atoms bearing the chlorine atoms.[5] This allows for the displacement of the chloride ions by a wide range of nucleophiles.
Mechanism of Nucleophilic Aromatic Substitution:
The reaction proceeds via a two-step addition-elimination mechanism.[5]
-
Nucleophilic Attack: A nucleophile attacks one of the carbon atoms attached to a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5]
-
Chloride Elimination: The aromaticity of the phthalazine ring is restored by the elimination of a chloride ion.[5]
Regioselectivity:
In many related dichlorinated nitrogen-containing heterocycles, such as 2,4-dichloroquinazoline, the chlorine atom at the 4-position is often more reactive towards nucleophiles under milder conditions than the chlorine at the 2-position.[6] This regioselectivity can be exploited to achieve sequential and controlled substitution. While specific studies on the regioselectivity of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine are less common, similar principles may apply, allowing for the synthesis of mono-substituted derivatives.
Common Nucleophiles and Resulting Products:
| Nucleophile | Product Class |
| Amines (R-NH₂) | Amino-substituted tetrahydrophthalazines |
| Alcohols (R-OH) / Phenols (Ar-OH) | Alkoxy/Aryloxy-substituted tetrahydrophthalazines |
| Thiols (R-SH) / Thiophenols (Ar-SH) | Alkylthio/Arylthio-substituted tetrahydrophthalazines |
| Hydrazine (H₂NNH₂) | Hydrazinyl-substituted tetrahydrophthalazines[3] |
Troubleshooting and Side Reactions:
-
Hydrolysis: The presence of water, especially in basic conditions, can lead to the hydrolysis of the chloro groups to form the corresponding phthalazinone derivatives.[7] It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere.
-
Separation of Products: The separation of mono- and di-substituted products can often be achieved using column chromatography, taking advantage of their different polarities.[7]
Experimental Protocol: Nucleophilic Substitution with Hydrazine[3]
-
Reaction Setup: To a solution of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine (1 equivalent) in a suitable solvent like THF, add an excess of hydrazine (e.g., 6 equivalents).
-
Heating: The mixture is heated to a moderate temperature (e.g., 60 °C) for several hours.
-
Workup: After the reaction is complete, water and an organic solvent like ethyl acetate are added.
-
Isolation: The resulting suspension is filtered, and the solid is washed with water to afford the hydrazinyl-substituted product.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[8][9] These reactions have been extensively used with various dihaloheteroarenes to introduce a wide range of substituents.[10]
Common Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-substituted phthalazine with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base.[8] This is a widely used method for forming C-C bonds.
-
Heck Coupling: This reaction couples the chloro-substituted phthalazine with an alkene in the presence of a palladium catalyst and a base.
-
Sonogashira Coupling: This reaction forms a C-C bond between the chloro-substituted phthalazine and a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base.
-
Buchwald-Hartwig Amination: This reaction is used to form C-N bonds by coupling the chloro-substituted phthalazine with an amine in the presence of a palladium catalyst and a base.[9]
-
Negishi and Kumada Couplings: These reactions utilize organozinc and organomagnesium reagents, respectively, to form C-C bonds and are effective for introducing alkyl and heteroaryl groups.[10][11]
Ligand Control of Regioselectivity:
In dihalogenated N-heterocycles, the choice of ligand in palladium-catalyzed cross-coupling reactions can significantly influence the regioselectivity.[10] While halides adjacent to a nitrogen atom are typically more reactive, the use of sterically hindered ligands can promote coupling at other positions.[10] This principle can be applied to selectively functionalize the 1- or 4-position of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine.
Part 3: Biological Significance and Applications
Derivatives of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine are of significant interest in drug discovery. The broader class of phthalazine derivatives has demonstrated a wide range of biological activities, including:
-
Anticancer Activity: Many substituted phthalazines have shown potent cytotoxic activity against various cancer cell lines.[12][13] Some have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis.[12][14]
-
Antimicrobial Activity: Phthalazine derivatives have also been reported to possess antibacterial and antifungal properties.[15]
-
Other Therapeutic Areas: The phthalazine scaffold has been explored for its potential in treating hypertension, thrombosis, inflammation, and allergies.[2][15]
The ability to synthesize a diverse library of compounds from 1,4-dichloro-5,6,7,8-tetrahydrophthalazine through the reactions described above makes it a valuable starting material for the development of new therapeutic agents.
Visualization of Synthetic and Reaction Pathways
Caption: Synthetic route and key reactions of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine.
Conclusion
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is a highly valuable and versatile intermediate in organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of its two chlorine atoms towards both nucleophilic substitution and palladium-catalyzed cross-coupling reactions allow for the creation of a vast array of functionalized derivatives. The proven biological potential of the broader phthalazine class of compounds underscores the importance of this particular building block in the ongoing search for new and effective therapeutic agents. This guide has provided a detailed overview of its synthesis and reactions, offering a solid foundation for researchers and scientists working in this exciting field.
References
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- An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. Accessed January 11, 2026.
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Safety and handling of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
An In-Depth Technical Guide to the Safe Handling and Application of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine, a critical heterocyclic building block for professionals in pharmaceutical research and drug development. The document moves beyond a simple recitation of facts to deliver field-proven insights into its chemical properties, safe handling protocols, synthesis, and reactivity. The causality behind experimental choices and safety measures is emphasized to ensure both scientific integrity and operational safety.
Core Compound Profile & Physicochemical Properties
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine (CAS No. 67279-24-7) is a key intermediate valued for its reactive chloro-substituents, which serve as versatile handles for nucleophilic substitution.[1] This property makes it a foundational scaffold in the synthesis of more complex, biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents.[1] Its structure, featuring a fused aliphatic ring, imparts specific conformational constraints that can be exploited in drug design.
A summary of its essential physicochemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈Cl₂N₂ | PubChem[2] |
| Molecular Weight | 203.07 g/mol | PubChem[2] |
| Appearance | Off-white to light yellow solid | ChemicalBook[3] |
| Melting Point | ~156 °C | ECHEMI[4] |
| Boiling Point | 381.2 °C at 760 mmHg | ECHEMI[4] |
| Topological Polar Surface Area | 25.8 Ų | PubChem[2] |
| CAS Number | 67279-24-7 | PubChem[2] |
Hazard Identification and Safety Protocols
The compound presents several hazards that necessitate rigorous handling procedures. The Globally Harmonized System (GHS) classifications provide a clear framework for understanding these risks.[2]
| GHS Hazard Statement | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Source: PubChem[2]
Rationale for Safety Measures
The hazardous nature of this compound stems from its reactivity. The electrophilic carbon atoms attached to the chlorine atoms can react with biological nucleophiles, leading to irritation and toxicity. The fine, solid nature of the compound increases the risk of inhalation, which can cause respiratory tract irritation.[2] Therefore, all handling must be performed with the goal of preventing contact and inhalation.
Mandatory Personal Protective Equipment (PPE) Workflow
The following diagram outlines the mandatory PPE workflow. Adherence is critical to mitigate exposure risks.
Caption: Mandatory PPE sequence before handling the compound.
Standard Handling and Storage Protocol
This protocol is designed to be a self-validating system, ensuring that risks are minimized at each step.
Objective: To safely handle and store 1,4-dichloro-5,6,7,8-tetrahydrophthalazine.
Materials:
-
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
-
Spatula
-
Weighing vessel
-
Appropriate solvent
-
Reaction vessel
-
Argon or Nitrogen gas supply
-
Schlenk line or glove box (optional, but recommended)
Procedure:
-
Preparation: Don all required PPE as outlined in the diagram above. Ensure a chemical fume hood is certified and operational.
-
Inert Atmosphere: The compound should be handled under an inert atmosphere (nitrogen or argon) whenever possible.[3] This is crucial because the dichloro-pyridazine moiety can be sensitive to moisture over long periods, potentially leading to slow hydrolysis and impurity formation.
-
Aliquotting: Pre-calculate the required amount. Tare the weighing vessel inside the fume hood. Using a clean spatula, carefully transfer the solid compound to the weighing vessel. Avoid creating dust.
-
Dissolution: If making a solution, add the solvent to the reaction vessel first, then add the weighed solid in portions with stirring. This minimizes dust generation compared to adding solvent to the powder.
-
Storage: The compound must be stored in a tightly sealed container at 2-8°C.[1][3] The container should be placed within a secondary container in a designated, ventilated refrigerator. The inert gas atmosphere in the storage container is key to ensuring long-term stability and purity.[3]
-
Waste Disposal: All contaminated materials (gloves, weighing paper, pipette tips) must be disposed of in a designated hazardous chemical waste container. Do not allow the product to enter drains.[5]
Emergency Spill Response Protocol
Objective: To safely manage a small-scale spill (<5g) of solid 1,4-dichloro-5,6,7,8-tetrahydrophthalazine.
-
Evacuate & Alert: Alert personnel in the immediate area. Evacuate the danger zone if the spill is large or if you feel unwell.[5]
-
Ventilate: Ensure the area is well-ventilated. Do not attempt to clean up without adequate ventilation.
-
Contain: Wearing full PPE (including respiratory protection), cover the spill with a dry absorbent material like vermiculite or sand to prevent aerosolization.
-
Collect: Carefully sweep or scoop the material into a designated hazardous waste container.[6] Avoid actions that create dust.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to the laboratory supervisor or safety officer.
Synthesis Protocol: A Common Preparative Route
This compound is typically synthesized from its corresponding dione precursor, 2,3,5,6,7,8-hexahydrophtalazine-1,4-dione, via chlorination. A common and effective chlorinating agent for this transformation is phosphorus oxychloride (POCl₃).[4]
Rationale: Phosphorus oxychloride serves as both a chlorinating agent and a dehydrating agent, efficiently converting the cyclic amide functionalities of the precursor into the desired dichloro-aromatic system. The reaction proceeds via the formation of a reactive phosphate intermediate which is subsequently displaced by chloride ions.
Caption: A typical workflow for the synthesis of the title compound.
Experimental Protocol:
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagents: Suspend 2,3,5,6,7,8-hexahydrophtalazine-1,4-dione (1.0 eq) in phosphorus oxychloride (POCl₃, ~5-10 volumes).[4]
-
Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 16 hours), monitoring the reaction by TLC or LC-MS if possible.[4]
-
Workup - Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture onto a large amount of crushed ice in a separate beaker. This step is highly exothermic and must be done with caution.
-
Workup - Neutralization: Slowly add solid sodium carbonate (Na₂CO₃) in portions to the aqueous mixture until the pH is neutral or slightly basic.[4] Vigorous gas evolution (CO₂) will occur.
-
Extraction: Transfer the mixture to a separatory funnel and extract multiple times with an organic solvent such as ethyl acetate (EtOAc).[4]
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by trituration with a suitable solvent (e.g., diethyl ether) or by silica gel column chromatography to yield the pure product.[4]
Reactivity and Applications in Drug Discovery
The synthetic utility of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine lies in the differential reactivity of its two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the sequential and regioselective introduction of various functional groups, a cornerstone of modern medicinal chemistry.[7]
The general reactivity scheme is illustrated below.
Caption: General SₙAr reactivity pathway for the title compound.
This step-wise functionalization is invaluable for building libraries of related compounds for structure-activity relationship (SAR) studies. For instance, reaction with a primary amine (R-NH₂) can displace one chlorine atom, and a subsequent reaction with a different nucleophile can displace the second, leading to diverse molecular architectures from a single, common intermediate.[1][4] This approach is a powerful tool in the iterative process of lead optimization in drug discovery.[7]
References
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1,4-Dichloro-5,6,7,8-tetrahydrophthalazine CAS#: 67279-24-7 . ChemicalBook. [3]
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1,4-Dichloro-5,6,7,8-tetrahydrophthalazine 67279-24-7 wiki . Guidechem. [8]
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1,4-Dichloro-5,6,7,8-tetrahydrophthalazine . MySkinRecipes. [1]
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1,4-Dichloro-5,6,7,8-tetrahydrophthalazine | C8H8Cl2N2 | CID 12622440 . PubChem. [2]
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67279-24-7, 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine Formula . ECHEMI. [4]
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SAFETY DATA SHEET . Sigma-Aldrich. [5]
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SAFETY DATA SHEET . Thermo Fisher Scientific. [6]
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A kind of preparation method of 1,4- dichloro phthalazines . Google Patents. [10]
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Rees, D.C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery . Nature Chemistry, 10, 385–396. [7]
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An In-depth Technical Guide to the Solubility of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a building block in the synthesis of novel pharmaceutical agents and functional materials underscores the importance of understanding its fundamental physicochemical properties.[1][2][3] Among these, solubility is a critical parameter that dictates the feasibility of its use in various applications, from reaction chemistry to formulation development. A comprehensive understanding of its solubility profile in common organic solvents is essential for optimizing reaction conditions, purification processes, and the development of delivery systems.
This technical guide provides a detailed exploration of the solubility of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine. In the absence of extensive published empirical data for this specific molecule, this guide offers a robust theoretical framework based on its physicochemical properties and the known solubility of structurally related compounds. Furthermore, a detailed, step-by-step experimental protocol is provided to enable researchers to determine its solubility with a high degree of scientific rigor.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[4] The physicochemical properties of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine provide valuable insights into its expected solubility behavior.
Key physicochemical properties include:
-
Molecular Formula: C₈H₈Cl₂N₂[5]
The predicted XLogP3 value of 3.1 indicates that 1,4-dichloro-5,6,7,8-tetrahydrophthalazine is a moderately nonpolar, lipophilic molecule.[6][7] The relatively low TPSA and the presence of two hydrogen bond acceptors suggest that it has a limited capacity for strong interactions with highly polar, protic solvents.[5][6]
Based on these properties, a theoretical solubility profile can be inferred:
-
Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar nature of the cyclohexane ring and the presence of two chlorine atoms suggest that 1,4-dichloro-5,6,7,8-tetrahydrophthalazine is likely to exhibit good solubility in nonpolar solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM)): These solvents are capable of dipole-dipole interactions and can solvate the polar regions of the molecule (the dichloropyridazine ring). Good to moderate solubility is expected in this class of solvents.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): While these solvents can engage in hydrogen bonding, the primary intermolecular interactions for 1,4-dichloro-5,6,7,8-tetrahydrophthalazine are likely to be van der Waals forces and dipole-dipole interactions. Therefore, moderate to low solubility is anticipated in polar protic solvents. The parent compound, phthalazine, shows good solubility in ethanol and methanol, suggesting that some solubility can be expected.[8]
-
Highly Polar Solvents (e.g., Water): Given its nonpolar character and the lack of significant hydrogen bonding capabilities, 1,4-dichloro-5,6,7,8-tetrahydrophthalazine is expected to be sparingly soluble or insoluble in water. This is consistent with the behavior of the related compound 1,4-dichlorophthalazine, which is sparingly soluble in water.[9]
Inferred Solubility in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Nonpolar | Hexane | Soluble | The nonpolar nature of the solute aligns with the nonpolar solvent. |
| Toluene | Soluble | Aromatic interactions may further enhance solubility. | |
| Polar Aprotic | Dichloromethane (DCM) | Soluble | Good balance of polarity to dissolve the compound. |
| Tetrahydrofuran (THF) | Soluble | Ether oxygen can interact with the solute. | |
| Acetone | Moderately Soluble | The ketone group provides sufficient polarity. | |
| Acetonitrile | Sparingly Soluble | Higher polarity may reduce solubility compared to other aprotic solvents. | |
| Dimethylformamide (DMF) | Moderately Soluble | High polarity may lead to moderate, rather than high, solubility. | |
| Dimethyl Sulfoxide (DMSO) | Moderately Soluble | High polarity may lead to moderate, rather than high, solubility. | |
| Polar Protic | Methanol | Sparingly Soluble | The parent phthalazine is soluble, but the tetrahydro- and dichloro- substitutions likely reduce polarity and hydrogen bonding capability.[8] |
| Ethanol | Sparingly Soluble | Similar to methanol, with slightly lower polarity.[8] | |
| Water | Insoluble | The high lipophilicity and low TPSA predict poor aqueous solubility.[9] |
Experimental Protocol for Solubility Determination
To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine in various organic solvents.
Materials and Equipment
-
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine into a series of vials.
-
Add a known volume of each selected organic solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.
-
-
Sample Preparation for Analysis:
-
Allow the vials to stand undisturbed at the equilibration temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Gravimetric Analysis (for less volatile solvents):
-
Accurately weigh the vial containing the filtered supernatant.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent.
-
-
Chromatographic Analysis (HPLC):
-
Prepare a series of standard solutions of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine of known concentrations in a suitable solvent.
-
Generate a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their corresponding concentrations.
-
Dilute the filtered supernatant from the saturated solutions with a known volume of the mobile phase or a suitable solvent to bring the concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine the peak area.
-
Use the calibration curve to determine the concentration of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Data Presentation
The experimentally determined solubility data should be recorded in a clear and organized manner.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| e.g., Dichloromethane | 25 | HPLC | ||
| e.g., Hexane | 25 | Gravimetric | ||
| ... |
Visualizing the Experimental Workflow and Intermolecular Interactions
Experimental Workflow for Solubility Determination
Sources
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- 9. 1,4-Dichlorophthalazine | 4752-10-7 [chemicalbook.com]
An In-Depth Technical Guide to the Physical Properties of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine in Medicinal Chemistry
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is a heterocyclic compound that has garnered attention within the pharmaceutical industry as a key intermediate in the synthesis of biologically active molecules. Its structural motif is a foundational component for a variety of phthalazine derivatives that have shown promise in therapeutic areas such as oncology. Phthalazine-based compounds are being investigated for their potential to act as inhibitors of crucial cellular signaling pathways, including those mediated by vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.
The journey of a promising pharmaceutical intermediate like 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine from the laboratory to a potential therapeutic agent is critically dependent on a thorough understanding of its fundamental physical properties. Among the most crucial of these are its melting and boiling points. These parameters are not merely identification tags; they are pivotal in dictating the compound's purity, stability, and suitability for various stages of drug development, from synthesis and purification to formulation and storage. This guide provides a comprehensive overview of the melting and boiling points of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine, the methodologies for their accurate determination, and the profound implications of these properties in a pharmaceutical research and development context.
Core Physical Properties of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
A precise understanding of the physical constants of a compound is the bedrock of its chemical identity and purity assessment. For 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine, the melting and boiling points are key identifiers.
| Property | Value | Source(s) |
| Melting Point | 156 °C | |
| Boiling Point | 381.2 °C at 760 mmHg | |
| Molecular Formula | C₈H₈Cl₂N₂ | |
| Molecular Weight | 203.071 g/mol | |
| CAS Number | 67279-24-7 |
These values serve as a benchmark for researchers. A significant deviation from the reported melting point, for instance, often indicates the presence of impurities, which can have a profound impact on the compound's biological activity and safety profile.
The Critical Role of Melting and Boiling Points in Drug Development
The melting and boiling points of an Active Pharmaceutical Ingredient (API) or a key intermediate are far more than simple physical descriptors. They are critical parameters that influence a wide array of decisions in the drug development pipeline.
Causality in Experimental Choices: The choice of purification method, for example, is directly influenced by these properties. A compound with a high boiling point and thermal stability at that temperature might be amenable to distillation, whereas a compound that decomposes near its boiling point would necessitate alternative purification techniques like recrystallization or chromatography. The melting point is a primary indicator of the energy required to break the crystal lattice of a solid, providing insights into its stability and solubility.
Self-Validating Systems for Purity Assessment: A sharp melting point range (typically within 1-2°C) is a strong indicator of a pure compound. Conversely, a broad melting range suggests the presence of impurities, which depress and broaden the melting point. This makes melting point determination a rapid and reliable method for preliminary purity assessment, guiding further analytical characterization.
Experimental Protocols for the Determination of Physical Properties
Accurate and reproducible determination of melting and boiling points is essential for ensuring the quality and consistency of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine. The following are detailed, step-by-step methodologies for these key experiments.
Melting Point Determination: Capillary Method
This method is a standard and widely accepted technique for the accurate determination of the melting point of a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is completely dry, as moisture can depress the melting point. If the crystals are large, gently grind them to a fine powder using a clean, dry mortar and pestle.
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the compound. Tap the sealed end of the tube on a hard surface to pack the solid into the bottom. The packed sample height should be approximately 2-3 mm for an accurate reading.
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is known (156 °C), heat the block rapidly to about 15-20°C below this temperature.
-
Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
-
-
Validation: For a pure sample of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine, a sharp melting range of 1-2°C around 156 °C is expected.
Diagram of Melting Point Determination Workflow
Caption: Workflow for the determination of melting point using the capillary method.
Boiling Point Determination: Siwoloboff Method
Given the high boiling point of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine (381.2 °C), determination at atmospheric pressure may not always be practical due to potential decomposition. Boiling point determination under reduced pressure is a common alternative. The relationship between pressure and boiling point can be described by the Clausius-Clapeyron equation. A simplified method for micro-scale determination is the Siwoloboff method.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., Thiele tube with high-boiling point oil or a melting point apparatus with a boiling point tube insert)
Procedure:
-
Sample Preparation: Place a small amount (a few drops) of liquid 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine into the fusion tube.
-
Capillary Insertion: Place a capillary tube, with its sealed end up, into the fusion tube containing the sample.
-
Heating: Attach the fusion tube to a thermometer and immerse it in a heating bath. Heat the bath gradually.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is the air initially trapped in the capillary expanding. Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure of the sample is equal to the external pressure.
-
Measurement: Remove the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid begins to be drawn into the capillary tube is the boiling point of the liquid at that pressure. Record this temperature.
-
Pressure Correction: If the determination is not performed at standard atmospheric pressure (760 mmHg), the observed boiling point will need to be corrected. The Antoine equation can be used for a more precise calculation if the constants for the substance are known.
Conclusion: Integrating Physical Properties into a Holistic Development Strategy
The melting and boiling points of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine are foundational data points that extend far beyond simple characterization. They are integral to ensuring the quality, purity, and manufacturability of this important pharmaceutical intermediate. For researchers and drug development professionals, a deep understanding of these properties and the methodologies for their accurate determination is not merely a matter of good laboratory practice; it is a prerequisite for the successful advancement of new therapeutic agents. By grounding experimental work in the solid principles of physical chemistry, the path from a promising molecule to a potential life-saving drug becomes more efficient, reliable, and ultimately, more successful.
References
-
Insilico drug design of phthalazine derivatives for anticancer activity. (2024). ResearchGate. Retrieved from [Link]
- Caproşu, M., Stefănescu, E., Petrovanu, M., & Radu, C. (1989).
An In-depth Technical Guide: Leveraging 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine for the Development of Novel Anticancer Agents
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine, a pivotal chemical intermediate, and its derivatization for anticancer research. We will delve into its synthesis, mechanistic pathways, structure-activity relationships (SAR), and the critical experimental protocols necessary for advancing drug discovery programs. The narrative is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers to innovate from a position of deep understanding.
Section 1: The Core Scaffold: Synthesis and Strategic Importance
The utility of a drug discovery campaign often hinges on the versatility of its starting scaffolds. 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine (CAS 67279-24-7) serves as a prime example of such a foundational molecule.[1][2][3] Its structure is predisposed to selective functionalization, making it an invaluable starting point for building libraries of complex heterocyclic compounds with therapeutic potential.[1]
Synthesis of the Core Intermediate
The primary route to synthesizing 1,4-dichloro-5,6,7,8-tetrahydrophthalazine involves the chlorination of its corresponding dione precursor, 2,3,5,6,7,8-Hexahydro-phthalazine-1,4-dione. The choice of a potent chlorinating agent is critical for driving the reaction to completion. Phosphorus oxychloride (POCl₃) is a field-proven and highly effective reagent for this transformation.
Rationale for Reagent Selection: Phosphorus oxychloride serves as both the reagent and, in many cases, the solvent. Its high reactivity is essential for converting the cyclic amide (lactam) functionalities of the dione into the desired chloro-substituents. The reaction proceeds via the formation of a reactive intermediate that is subsequently displaced by chloride ions. The use of reflux conditions ensures sufficient energy to overcome the activation barrier of this transformation.
Experimental Protocol: Synthesis of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,3,5,6,7,8-Hexahydro-phthalazine-1,4-dione (1 equivalent) in phosphorus oxychloride (5-10 mL per gram of starting material).
-
Reaction: Heat the mixture to reflux (approximately 105 °C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, pour the reaction mixture cautiously onto crushed ice. This step quenches the excess POCl₃.
-
Neutralization: Carefully neutralize the acidic aqueous solution with a solid base, such as sodium carbonate, until the pH is approximately 7-8. Perform this step in a well-ventilated fume hood as it is an exothermic process.
-
Extraction: Extract the aqueous layer with an organic solvent, such as ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by trituration with a suitable solvent like ethanol or by column chromatography to yield the pure 1,4-dichloro-5,6,7,8-tetrahydrophthalazine.[2]
Caption: Workflow for the synthesis of the core intermediate.
Strategic Derivatization
The true power of the 1,4-dichloro- scaffold lies in the differential reactivity of its two chlorine atoms. These positions are susceptible to nucleophilic aromatic substitution, allowing for the sequential and controlled introduction of various functional groups. This is the cornerstone of building a diverse chemical library for anticancer screening. Typically, one chloro group is substituted with a primary amine (e.g., an aniline derivative), which often serves as a key hinge-binding motif in kinase inhibitors. The second chloro group can then be replaced with other nucleophiles to modulate properties like solubility, cell permeability, and target engagement.
Section 2: Unraveling the Mechanism of Action
Phthalazine derivatives have demonstrated a remarkable capacity to inhibit various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[4]
Primary Target: VEGFR-2 and Anti-Angiogenesis
A predominant mechanism of action for many anticancer phthalazine derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6][7][[“]][9]
The Causality of Inhibition: Tumor growth beyond a certain size is critically dependent on angiogenesis—the formation of new blood vessels to supply nutrients and oxygen. The VEGF signaling pathway is a master regulator of this process.
-
Activation: The VEGF ligand binds to VEGFR-2 on the surface of endothelial cells.
-
Dimerization & Autophosphorylation: This binding induces receptor dimerization and the autophosphorylation of specific tyrosine residues in the intracellular kinase domain.
-
Signal Cascade: The phosphorylated receptor acts as a docking site for signaling proteins, initiating downstream cascades (e.g., PLCγ-PKC-MAPK) that lead to endothelial cell proliferation, migration, and survival, ultimately forming new blood vessels.
1,4-disubstituted phthalazine derivatives function as ATP-competitive inhibitors.[10] They occupy the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues. This blockade of autophosphorylation effectively shuts down the entire signaling cascade, inhibiting angiogenesis and starving the tumor of its blood supply.
Caption: Inhibition of the VEGFR-2 signaling pathway by phthalazine derivatives.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the phthalazine core has yielded critical insights into the features required for potent inhibitory activity.
-
1-Position Substitution: An anilino moiety at the 1-position is a common feature in potent inhibitors. The nitrogen atom often forms a crucial hydrogen bond with the "hinge region" of the kinase (e.g., Cys919 in VEGFR-2), anchoring the molecule in the ATP-binding site.[9]
-
4-Position Substitution: Modifications at this position are used to extend into other regions of the binding pocket, influencing selectivity and potency. Linking to moieties like biaryl ureas or piperazine groups can enhance activity.[11][12]
-
Hydrophobic Tail: The nature of the terminal hydrophobic groups is critical. Electron-withdrawing groups, such as chloro or trifluoromethyl on a terminal phenyl ring (mimicking Sorafenib), often enhance activity.[11]
| Representative Derivative Class | Target | IC₅₀ (µM) | Cancer Cell Line | Reference |
| 1-Anilino-4-substituted Phthalazines | VEGFR-2 | 0.148 - 0.892 | MCF-7, HepG2 | [5][6] |
| β-Ala-Phthalazine Derivatives | VEGFR-2 | 21.9 | Liver Cancer | [13] |
| Phthalazinedione Derivatives | VEGFR-2 | (Implied Potent) | HCT-116 | [7] |
| 1-Phthalazinone Derivatives | VEGFR-2 | 0.023 - 0.41 (nM) | LoVo (Colon) | [14] |
| Biarylurea Phthalazines | VEGFR-2 | 2.5 - 4.4 | - | [11][15] |
Other Anticancer Mechanisms
While VEGFR-2 inhibition is a primary focus, these derivatives are not exclusively selective. Their activity often extends to other kinases and cellular processes:
-
EGFR Inhibition: Some phthalazine scaffolds have shown dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR), another key tyrosine kinase in cancer.[14][16]
-
Apoptosis Induction: Several potent derivatives induce programmed cell death (apoptosis). This can be a direct consequence of kinase inhibition or via other pathways, often confirmed by increased levels of cleaved caspase-3 and changes in pro-apoptotic proteins like Bax.[[“]][11][13]
-
Cell Cycle Arrest: Compounds have been shown to cause cell cycle arrest, for instance at the G2/M or S phase, preventing cancer cell replication.[11][13]
Section 3: A Practical Guide to Experimental Evaluation
A robust drug discovery program requires validated and reproducible experimental protocols. The following section outlines core methodologies for assessing the anticancer potential of novel 1,4-dichloro-5,6,7,8-tetrahydrophthalazine derivatives.
Caption: A streamlined workflow for the in vitro evaluation of synthesized derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay provides a quantitative measure of a compound's ability to inhibit cancer cell growth.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 4,000-8,000 cells per well and incubate for 24 hours to allow for attachment.[17][18]
-
Compound Treatment: Prepare serial dilutions of the synthesized phthalazine derivatives. Treat the cells with these varying concentrations and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sorafenib).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Experimental Protocol: Target Validation (VEGFR-2 Kinase Inhibition Assay)
This biochemical assay confirms direct inhibition of the primary target enzyme.
-
Setup: In a 96-well plate, add the recombinant human VEGFR-2 enzyme, a suitable kinase buffer, and a specific peptide substrate.
-
Inhibitor Addition: Add the test compounds at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled ³²P-ATP or in a system with an ADP-detecting reagent).
-
Incubation: Allow the reaction to proceed for a set time at a controlled temperature (e.g., 30 °C).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done via scintillation counting for radiolabeled ATP or luminescence/fluorescence in commercial kits (e.g., ADP-Glo™).
-
Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value for target inhibition.
Section 4: Data Synthesis and Future Outlook
The body of research on phthalazine derivatives is substantial, providing a strong foundation for future development.
Comparative Efficacy Data
The following table summarizes the reported cytotoxic activities of various phthalazine derivatives, highlighting the potent nature of this chemical class.
| Compound/Series | Cancer Cell Line | Activity Metric | Value | Reference |
| Derivative 2g | MCF-7 (Breast) | IC₅₀ | 0.15 µM | [5][19] |
| Derivative 2g | HepG2 (Liver) | IC₅₀ | 0.12 µM | [5][19] |
| Derivative 4a | MCF-7 (Breast) | IC₅₀ | 0.18 µM | [5][19] |
| Derivative 4a | HepG2 (Liver) | IC₅₀ | 0.09 µM | [5][19] |
| Derivative 6d | Liver Cancer | IC₅₀ | 0.38 µM | [13] |
| Derivative 7c | HCT-116 (Colon) | IC₅₀ | 1.36 µM | [7] |
| Derivative 7a | HCT-116 (Colon) | IC₅₀ | 6.04 µM | [20] |
| Derivative 7a | MCF-7 (Breast) | IC₅₀ | 8.8 µM | [20] |
| Derivative 7a | MDA-MB-231 (Breast) | IC₅₀ | 0.84 nM | [21] |
| Derivative 12d | MDA-MB-231 (Breast) | IC₅₀ | 0.57 µM | [16] |
The Path Forward: ADMET and In Silico Design
While potency is crucial, a successful drug candidate must also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Modern drug discovery integrates in silico modeling and early-stage ADMET profiling to identify candidates with a higher probability of clinical success. Molecular docking studies are routinely used to predict how derivatives will bind to the VEGFR-2 active site, helping to rationalize SAR data and guide the design of new, more effective compounds.[5][9][20]
Future Directions:
-
Selectivity Profiling: Future research should focus on developing derivatives with high selectivity for VEGFR-2 over other kinases to minimize off-target effects and potential toxicity.
-
Overcoming Resistance: Investigating derivatives that can overcome known resistance mechanisms to existing tyrosine kinase inhibitors is a critical unmet need.
-
Dual-Target Inhibitors: The rational design of compounds that can simultaneously inhibit two distinct oncogenic pathways (e.g., VEGFR-2 and EGFR) holds promise for creating more durable anticancer responses.
Conclusion
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is more than just a chemical intermediate; it is a gateway to a rich and pharmacologically significant chemical space. The derivatives stemming from this scaffold have consistently demonstrated potent anti-angiogenic and anticancer properties, primarily through the inhibition of the VEGFR-2 signaling pathway. By combining rational design, robust synthetic chemistry, and a systematic battery of in vitro and in vivo evaluations, researchers can continue to unlock the therapeutic potential of this remarkable molecular framework in the ongoing fight against cancer.
References
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Bayoumi, H. H., Ibrahim, M. K., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances. [Link]
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(N.A.). (N.D.). A Concise Review of Synthetic Strategy, Mechanism of Action, and SAR Studies of Phthalazine Derivatives as Anticancer Agent. Bentham Science. [Link]
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Bayoumi, H. H., Ibrahim, M. K., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Publishing. [Link]
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Ibrahim, I. A., El-Rehim, S. M. A., et al. (2023). Synthesis and Cytotoxicity of Novel β-Ala-Phthalazine-Based Derivatives as VEGFR2 Inhibitors and Apoptosis-Inducers Against Liver Cancer. Taylor & Francis Online. [Link]
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Abdel-Ghani, T. M., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. ACS Omega. [Link]
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Bayoumi, A. H., et al. (2024). Phthalazine Derivatives as VEGFR‐2 Inhibitors: Docking, ADMET, Synthesis, Design, Anticancer Evaluations, and Apoptosis Inducers. Chemistry & Biodiversity. [Link]
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Bayoumi, H. H., Ibrahim, M. K., et al. (2024). Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers. RSC Advances. [Link]
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Bold, G., et al. (2000). New Anilinophthalazines as Potent and Orally Well Absorbed Inhibitors of the VEGF Receptor Tyrosine Kinases Useful as Antagonists of Tumor-Driven Angiogenesis. Journal of Medicinal Chemistry. [Link]
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Ghorab, M. M., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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(N.A.). (N.D.). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. FAO AGRIS. [Link]
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Al-Rashood, S. T., et al. (2017). Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. Archiv der Pharmazie. [Link]
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Ghorab, M. M., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. ResearchGate. [Link]
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Sroka, W. D., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. MDPI. [Link]
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Al-Said, M. S., et al. (2018). New 1-phthalazinone Scaffold based Compounds: Design, Synthesis, Cytotoxicity and Protein Kinase Inhibition Activity. Mini-Reviews in Medicinal Chemistry. [Link]
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El-Rehim, S. M. A., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of the Iranian Chemical Society. [Link]
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(N.A.). (N.D.). 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine. MySkinRecipes. [Link]
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Bayoumi, H. H., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. PubMed Central. [Link]
- (N.A.). (2019). A kind of preparation method of 1,4- dichloro phthalazines.
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Zhang, S., et al. (2010). Synthesis and antitumor activities of novel 1,4-disubstituted phthalazine derivatives. European Journal of Medicinal Chemistry. [Link]
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Brovarets, V., et al. (2025). Anticancer evaluation of difunctional substituted 1,2-dihydrophthalazines. ResearchGate. [Link]
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Gong, P., et al. (2007). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules. [Link]
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(N.A.). (N.D.). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity. OUCI. [Link]
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El-Adl, K., et al. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Anti-Cancer Agents in Medicinal Chemistry. [Link]
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(N.A.). (N.D.). 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine. PubChem. [Link]
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Gong, P., et al. (2007). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. ResearchGate. [Link]
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Wang, Y., et al. (2023). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances. [Link]
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Al-Ostoot, F. H., et al. (2022). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. MDPI. [Link]
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Spectroscopic Characterization of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic properties of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data and established spectroscopic principles to offer a comprehensive characterization of this heterocyclic compound. In the absence of publicly available experimental spectra, this guide leverages data from analogous structures to provide a robust and scientifically grounded predictive analysis.
Introduction: The Structural Significance of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring a dichlorinated pyridazine ring fused to a cyclohexene moiety, presents multiple sites for functionalization, making it a versatile scaffold for the synthesis of novel chemical entities. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its role in further chemical transformations. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Figure 2: Predicted Major Fragmentation Pathways in Mass Spectrometry.
Experimental Protocol: A Standardized Approach
While this guide presents predicted data, the following outlines a standard experimental protocol for acquiring a ¹H NMR spectrum of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine.
Objective: To obtain a high-resolution ¹H NMR spectrum.
Materials:
-
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine (approx. 5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample in the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
Acquire a single scan to check the signal-to-noise ratio.
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
-
Acquire the final spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative proton ratios.
-
Analyze the multiplicities and coupling constants.
-
Conclusion
The spectroscopic data presented in this guide, though predictive, offers a robust framework for the characterization of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine. The predicted NMR, IR, and MS spectra are consistent with the known principles of spectroscopy and are well-supported by data from analogous compounds. This technical guide serves as a valuable resource for scientists working with this compound, providing the necessary information for its identification, purity assessment, and for planning its use in further synthetic applications. Experimental verification of these predictions is encouraged to further solidify our understanding of this important heterocyclic molecule.
References
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PubChem. Tetralin. National Center for Biotechnology Information. [Link]
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ACS Reagent Chemicals. Infrared Spectroscopy. American Chemical Society. [Link]
- Vázquez, J., López González, J. J., & Márquez, F. (2002). Experimental and Theoretical Analysis of the Vibrational Spectra and Theoretical Study of the Structures of 3,6-Dichloropyridazine and 3,4,5-Trichloropyridazine. The Journal of Physical Chemistry A, 106(13), 3156-3165.
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ResearchGate. Vibrational spectrum of 3,6-dichloropyridazine in the region of 2950-3200 cm-1. [Link]
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ResearchGate. Synthesis and Biochemical Evaluation of Some Substituted Phthalazines. [Link]
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MDPI. New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles. [Link]
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ResearchGate. Vibrational spectra of 3,6-dichloropyridazine: (a) IR spectrum in... [Link]
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YouTube. IR Infrared spectroscopy - Basics Principle and Instrumentation. [Link]
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SpectraBase. 3,6-Dichloropyridazine - Optional[1H NMR] - Chemical Shifts. [Link]
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PubChem. 3,6-Dichloropyridazine. National Center for Biotechnology Information. [Link]
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SIELC Technologies. Tetralin. [Link]
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Microbe Notes. Infrared (IR) Spectroscopy- Definition, Principle, Parts, Uses. [Link]
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University of Colorado Boulder. IR Spectroscopy Tutorial. [Link]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the experimental protocols for the Suzuki-Miyaura cross-coupling of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine. The tetrahydrophthalazine scaffold is a key heterocyclic motif in medicinal chemistry, and its functionalization is of significant interest in the development of novel therapeutics. These application notes offer detailed, step-by-step procedures for both selective mono-arylation and exhaustive di-arylation of this substrate. The protocols are designed to be robust and adaptable, with a strong emphasis on the rationale behind the choice of catalysts, ligands, bases, and solvents to afford medicinal chemists and process scientists control over the reaction outcome.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl-aryl structures.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a diverse array of boronic acids and their derivatives have made it an indispensable tool in pharmaceutical and materials science research.[2] The 1,4-disubstituted phthalazine core is a privileged structure found in numerous biologically active compounds. The ability to selectively introduce aryl or heteroaryl substituents at the 1- and 4-positions of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine opens up avenues for the exploration of structure-activity relationships (SAR) and the synthesis of novel chemical entities.
This guide is structured to provide not only a set of instructions but also a deeper understanding of the underlying principles that govern the reactivity of this specific dihaloheterocyclic substrate. We will explore strategies to achieve selective mono-arylation, which is often a significant challenge with symmetrical dihalo-N-heterocycles, as well as conditions for complete di-arylation.
Synthesis of Starting Material: 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
The starting material can be synthesized from 2,3,5,6,7,8-hexahydro-phthalazine-1,4-dione through chlorination with phosphorus oxychloride (POCl₃).
Protocol 1: Synthesis of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 2,3,5,6,7,8-hexahydro-phthalazine-1,4-dione (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 volumes).
-
Reaction: Heat the mixture to reflux and maintain for 16 hours. The reaction should be carried out in a well-ventilated fume hood.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a solid base, such as sodium carbonate, until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (EtOAc), three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 1,4-dichloro-5,6,7,8-tetrahydrophthalazine can be purified by trituration with a suitable solvent like diethyl ether (Et₂O) or by column chromatography on silica gel.[3]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. A simplified representation of the generally accepted mechanism is shown below.[1][4]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (1,4-dichloro-5,6,7,8-tetrahydrophthalazine) to form a Pd(II) intermediate. The reactivity of aryl chlorides is generally lower than bromides or iodides, often necessitating the use of electron-rich and bulky phosphine ligands to facilitate this step.[1]
-
Transmetalation: The organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols for Suzuki-Miyaura Coupling
The following protocols provide a starting point for the selective mono-arylation and di-arylation of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine. Optimization may be required for specific boronic acids.
Protocol 2: Selective Mono-Arylation
Achieving selective mono-arylation of a symmetric dihaloheterocycle requires careful control of reaction conditions to favor the reaction at one position while leaving the other unreacted. The use of bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos is often crucial for coupling less reactive aryl chlorides and can impart high selectivity.[2][5] Using a slight deficiency of the boronic acid can also favor mono-substitution.
Key Parameters for Mono-Arylation:
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | XPhos Pd G2 or SPhos Pd G2 (1-3 mol%) | Second-generation precatalysts are air-stable and readily form the active Pd(0) species.[5] |
| Ligand | XPhos or SPhos (1-3 mol%) | Bulky, electron-rich ligands facilitate the oxidative addition of aryl chlorides and can control selectivity.[2][6] |
| Boronic Acid | 0.9-1.0 equivalents | A slight deficiency of the nucleophile helps to minimize the formation of the di-arylated product. |
| Base | K₃PO₄ or K₂CO₃ (2-3 equivalents) | Moderately strong inorganic bases are effective in activating the boronic acid without causing degradation of sensitive substrates. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Aprotic solvents with an aqueous phase are commonly used to dissolve both the organic substrate and the inorganic base. |
| Temperature | 80-100 °C | Elevated temperatures are often necessary to drive the coupling of aryl chlorides to completion. |
| Reaction Time | 4-24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add 1,4-dichloro-5,6,7,8-tetrahydrophthalazine (1 equivalent), the arylboronic acid (0.9-1.0 equivalents), XPhos Pd G2 (or SPhos Pd G2, 0.01-0.03 equivalents), and the base (K₃PO₄ or K₂CO₃, 2-3 equivalents).
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.
-
Heating: Place the reaction mixture in a preheated oil bath at the desired temperature and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed or no further conversion is observed.
-
Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., EtOAc). Separate the layers.
-
Extraction: Extract the aqueous layer with the organic solvent (2x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the mono-arylated product.
Caption: Workflow for selective mono-arylation.
Protocol 3: Di-Arylation
For the synthesis of 1,4-diaryl-5,6,7,8-tetrahydrophthalazines, an excess of the boronic acid is typically used to ensure complete conversion of both chloride positions. While more forcing conditions might be required for the second coupling, a robust catalyst system can often achieve di-substitution in a one-pot procedure.
Key Parameters for Di-Arylation:
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd(PPh₃)₄ (5-10 mol%) or XPhos Pd G2 (2-5 mol%) | Pd(PPh₃)₄ is a classic, effective catalyst for many Suzuki couplings.[4] Buchwald precatalysts can also be highly effective. |
| Boronic Acid | 2.2-3.0 equivalents | A stoichiometric excess of the boronic acid is necessary to drive the reaction to completion at both sites. |
| Base | K₂CO₃ or Cs₂CO₃ (4-5 equivalents) | A sufficient amount of base is required to react with the excess boronic acid. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or DME/H₂O (4:1) | Similar solvent systems as for mono-arylation are effective. |
| Temperature | 100-120 °C | Higher temperatures may be needed to facilitate the second, more sterically hindered coupling. |
| Reaction Time | 12-48 hours | Di-arylation reactions may require longer reaction times for full conversion. |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or round-bottom flask, add 1,4-dichloro-5,6,7,8-tetrahydrophthalazine (1 equivalent), the arylboronic acid (2.2-3.0 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 equivalents), and the base (K₂CO₃ or Cs₂CO₃, 4-5 equivalents).
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Heating: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction for the disappearance of the mono-arylated intermediate and starting material by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and perform an aqueous work-up as described in Protocol 2.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired 1,4-diaryl-5,6,7,8-tetrahydrophthalazine.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed system; Low reaction temperature. | Use a fresh bottle of catalyst or a precatalyst; Ensure thorough degassing; Increase the reaction temperature. |
| Protodeboronation | Presence of excess water or protic solvents; Unstable boronic acid. | Use anhydrous conditions with a base like K₃PO₄; Use a more stable boronic ester (e.g., pinacol ester). |
| Homocoupling of Boronic Acid | Presence of oxygen; Inefficient transmetalation. | Ensure rigorous degassing; Screen different bases or solvents to improve transmetalation rate. |
| Poor Selectivity in Mono-arylation | Over-reaction; Non-selective catalyst system. | Use a slight deficiency of the boronic acid; Screen bulky ligands like SPhos or XPhos; Lower the reaction temperature. |
Conclusion
The Suzuki-Miyaura cross-coupling of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine provides a versatile platform for the synthesis of a wide range of functionalized phthalazine derivatives. By carefully selecting the palladium catalyst, ligand, and reaction conditions, researchers can achieve either selective mono-arylation or exhaustive di-arylation. The protocols outlined in this application note serve as a robust starting point for the development of novel compounds for applications in drug discovery and materials science.
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Optimizing Suzuki-Miyaura Coupling with SPhos: A Guide. [Link]
-
Savitha, B., Reddy, E. K., Parthasarathi, D., Pakkath, R., Karuvalam, R. P., Padusha, M. S. A., & Sajith, A. M. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity, 23(3), 697–707. [Link]
-
Kim, D., & Kwong, F. Y. (2018). Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. RSC Advances, 8(24), 13643–13648. [Link]
-
Al-Zoubi, R. M., McDonald, R., & Cowie, M. (2011). Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids. Synthesis of Biaryl Derivatives of 4-Hydroxyphenylglycine, Tyrosine, and Tryptophan. The Journal of Organic Chemistry, 76(17), 7223–7241. [Link]
-
Savitha, B., Reddy, E. K., Parthasarathi, D., Pakkath, R., Karuvalam, R. P., Padusha, M. S. A., & Sajith, A. M. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity, 23(3), 697–707. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Link]
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MySkinRecipes. 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine. [Link]
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DiVA. (2013). Suzuki reactions in novel liquids. [Link]
- Google Patents. (2019). A kind of preparation method of 1,4- dichloro phthalazines.
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ResearchGate. (2018). Pd(PPh3)4 catalyzed Suzuki coupling of 3-chloro-1H-isochromen-1-one, 1a with phenylboronic acid, 2a: Optimization of the reaction conditions. [Link]
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Thiemann, T., Tanaka, Y., Hisaindee, S., & Kaabi, M. (2010). Suzuki–Miyaura reaction of chloroarenes using Pd(PPh3)4 as catalyst. Journal of Chemical Research, 34(1), 34–38. [Link]
-
DiVA. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Wang, C., Feng, Y., & Zhang, J. (2017). Palladium catalyzed selective mono-arylation of o-carboranes via B–H activation. Chemical Communications, 53(83), 11449–11452. [Link]
-
ResearchGate. (2015). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. [Link]
-
ResearchGate. (2020). Stereoselective Palladium‐Catalyzed C(sp)−H Mono‐Arylation of Piperidines and Tetrahydropyrans with a C(4) Directing Group. [Link]
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MDPI. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
-
Organic Chemistry Portal. Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones. [Link]
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Zografos, A. L., & Kariotoglou, K. M. (2019). LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts. Scientific Reports, 9(1), 1–12. [Link]
-
Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
-
ResearchGate. (2021). ortho‐Selective Suzuki Coupling of Dichlorophenol and Dichlorobenzylalcohol in Water under Palladium Catalysis Directed by Noncovalent Interactions and Computational Analysis. [Link]
-
ResearchGate. (2021). Palladium-Catalyzed Stereoselective 1,3-Diarylation of 1,4-Cyclohexadiene. [Link]
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Application Notes and Protocols: A Detailed Guide to the Synthesis of 1,4-Disubstituted-5,6,7,8-Tetrahydrophthalazine Derivatives
Introduction: The Significance of the Tetrahydrophthalazine Scaffold
Fused diaza-heterocycles are foundational structures in numerous bioactive natural products and effective therapeutic drugs.[1] Among these, the phthalazine core and its derivatives have emerged as remarkable structural leads in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[2][3] These compounds are recognized for their potential as anticancer, anti-inflammatory, analgesic, antibacterial, and antifungal agents.[2] Specifically, 1,4-disubstituted phthalazines have been investigated as potent antitumor agents and inhibitors of key signaling proteins like VEGFR-2, which is crucial in angiogenesis.[4][5]
The 5,6,7,8-tetrahydrophthalazine framework, a partially saturated analog, offers a three-dimensional structure that can enhance binding affinity and selectivity for biological targets compared to its planar aromatic counterpart. This guide provides a detailed, step-by-step methodology for the synthesis of 1,4-disubstituted-5,6,7,8-tetrahydrophthalazine derivatives, focusing on the robust and widely employed cyclocondensation reaction between a suitable 1,4-dicarbonyl precursor and hydrazine hydrate. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, providing not just the procedural steps but also the underlying chemical principles and expert insights for successful synthesis.
Overall Synthetic Workflow
The synthesis is typically achieved through a two-step process. First, a suitable cyclic 1,4-dicarbonyl precursor is prepared. A common and effective starting point is the condensation of a cyclic anhydride with a reagent that introduces the necessary carbon framework. The subsequent and key step is the cyclocondensation of this dicarbonyl intermediate with hydrazine hydrate, which forms the core heterocyclic ring.
Figure 1: General workflow for the synthesis of 1,4-disubstituted-5,6,7,8-tetrahydrophthalazine derivatives.
Pillar 1: The Core Reaction - Cyclocondensation with Hydrazine
The cornerstone of phthalazine synthesis is the reaction of a 1,2-difunctionalized benzene derivative (or its saturated analog) with hydrazine.[6] This method is highly versatile and efficient for constructing the pyridazine ring system.[7]
Mechanism of Action: The reaction proceeds via a classical nucleophilic addition-elimination pathway.
-
Nucleophilic Attack: One nitrogen atom of the hydrazine molecule, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of the 1,4-dicarbonyl precursor.
-
Intermediate Formation: This forms a tetrahedral intermediate which then eliminates a molecule of water to form a hydrazone.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.
-
Dehydration: A final dehydration step occurs, resulting in the formation of the stable, six-membered dihydropyridazine ring, which tautomerizes to the final tetrahydrophthalazine product.
The use of hydrazine hydrate is critical; it serves as a potent dinucleophile to bridge the two carbonyl groups.[8][9] The reaction is typically driven to completion by heating under reflux, which provides the necessary activation energy for the sequential dehydration steps.
Caption: Simplified mechanism of cyclocondensation to form the phthalazine ring.
Pillar 2: Detailed Experimental Protocol
This protocol details the synthesis of a model compound, 1-Methyl-4-phenyl-5,6,7,8-tetrahydrophthalazine , starting from cyclohexane-1,2-dicarboxylic anhydride.
Part A: Synthesis of the 1,4-Dicarbonyl Precursor (2-Benzoylcyclohexane-1-carboxylic acid)
Rationale: This step creates the necessary open-chain 1,4-dicarbonyl structure from a stable cyclic anhydride. The use of a Grignard reagent (phenylmagnesium bromide) allows for the introduction of the 'R4' substituent (phenyl group), while the anhydride provides the backbone and the eventual 'R1' precursor (the carboxylic acid, which will cyclize with the ketone).
Materials & Equipment:
-
Cyclohexane-1,2-dicarboxylic anhydride
-
Phenylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether or THF
-
Hydrochloric acid (10% aqueous solution)
-
Sodium sulfate (anhydrous)
-
Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
Setup: Assemble a dry three-neck flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer. Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reactant Loading: Dissolve cyclohexane-1,2-dicarboxylic anhydride (1 equivalent) in anhydrous diethyl ether or THF.
-
Grignard Addition: Cool the solution in an ice bath to 0°C. Add phenylmagnesium bromide solution (1.1 equivalents) dropwise via the dropping funnel over 30-45 minutes, maintaining the temperature below 10°C.
-
Expert Insight: Slow, controlled addition is crucial to prevent side reactions and manage the exothermic nature of the Grignard reaction.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours until TLC analysis indicates the consumption of the starting anhydride.
-
Quenching: Carefully quench the reaction by slowly adding 10% HCl solution with vigorous stirring while cooling in an ice bath. Continue adding acid until the aqueous layer is acidic (pH ~2) and all magnesium salts have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Drying and Evaporation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to yield the crude 2-benzoylcyclohexane-1-carboxylic acid, which can often be used in the next step without further purification.
Part B: Cyclocondensation to form 1-Methyl-4-phenyl-5,6,7,8-tetrahydrophthalazine
Rationale: This is the core ring-forming reaction. The keto-acid precursor from Part A is refluxed with hydrazine hydrate. The hydrazine reacts with both the ketone and the carboxylic acid (after initial tautomerization or activation) to form the heterocyclic ring. Glacial acetic acid or ethanol is often used as the solvent; acetic acid can also act as a catalyst for the dehydration steps.
Materials & Equipment:
-
2-Benzoylcyclohexane-1-carboxylic acid (from Part A)
-
Hydrazine hydrate (80-100% solution)
-
Glacial acetic acid or absolute ethanol
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Buchner funnel, filter paper
Procedure:
-
Reactant Loading: In a round-bottom flask, dissolve the crude 2-benzoylcyclohexane-1-carboxylic acid (1 equivalent) in absolute ethanol or glacial acetic acid.[10]
-
Hydrazine Addition: Add hydrazine hydrate (1.2-1.5 equivalents) to the solution.[8][11]
-
CAUTION: Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.[9]
-
-
Reflux: Heat the reaction mixture to reflux (typically 80-120°C depending on the solvent) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Expert Insight: The reaction time can vary significantly based on the reactivity of the substrates. Monitoring by TLC is essential to determine the point of completion and avoid degradation from prolonged heating.
-
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. In many cases, the product will precipitate out of the solution. If not, slowly pour the reaction mixture into a beaker of ice-cold water to induce precipitation.[12]
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water and then with a small amount of cold ethanol to remove residual impurities.
-
Drying: Dry the product in a vacuum oven at 50-60°C.
-
Purification & Validation: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate). The purity and identity of the final compound must be confirmed by analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy. The successful formation of the phthalazine ring is often indicated by the disappearance of carbonyl peaks in the IR spectrum.[11]
Pillar 3: Data Presentation & Generalizability
The described protocol is adaptable for a variety of substituents. The choice of Grignard/organolithium reagent in Part A determines the R4 substituent, while modifications to the anhydride or subsequent reactions can introduce diversity at the R1 position. The cyclocondensation with substituted hydrazines can also be used to install a substituent on the ring nitrogen.[10]
| Entry | R1 Substituent | R4 Substituent | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Methyl | Phenyl | Acetic Acid | 6 | ~85% | [13] |
| 2 | H | 4-Chlorophenyl | Ethanol | 8 | ~78% | [5] |
| 3 | H | 4-Methoxyphenyl | Ethanol | 7 | ~82% | [7] |
| 4 | Phenyl | Phenyl | Acetic Acid | 5 | ~90% | [11] |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
References
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A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Available from: [Link]
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Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. MDPI. Available from: [Link]
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Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. ResearchGate. Available from: [Link]
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Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. MDPI. Available from: [Link]
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Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available from: [Link]
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Synthesis and antitumor activities of novel 1,4-disubstituted phthalazine derivatives. Europe PMC. Available from: [Link]
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Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. National Institutes of Health (NIH). Available from: [Link]
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Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. National Institutes of Health (NIH). Available from: [Link]
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Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. National Institutes of Health (NIH). Available from: [Link]
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Product Class 10: Phthalazines. Thieme Chemistry. Available from: [Link]
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Efficient synthesis of selected phthalazine derivatives. ResearchGate. Available from: [Link]
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Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. MDPI. Available from: [Link]
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Recent Developments in Chemistry of Phthalazines. Longdom Publishing. Available from: [Link]
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Hydrazine Hydrate. Organic Syntheses. Available from: [Link]
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New 1,4-Disubstituted Phthalazines: Synthesis, Structure and Herbicidal Evaluation. ResearchGate. Available from: [Link]
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Preparation of hydrazine hydrate. PrepChem.com. Available from: [Link]
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Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. PubMed. Available from: [Link]
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Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. ResearchGate. Available from: [Link]
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Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. PubMed. Available from: [Link]
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Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. Semantic Scholar. Available from: [Link]
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Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. National Institutes of Health (NIH). Available from: [Link]
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Hydrazine Hydrate. Jebsen & Jessen Chemicals. Available from: [Link]
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ONE POT, STEP-WISE AND TANDEM SYNTHESIS OF NOVEL DIHYDROPHTHALAZINE-1, 4-DIONES. ResearchGate. Available from: [Link]
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Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
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Application Note: Buchwald-Hartwig Amination of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the Buchwald-Hartwig amination of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine. Phthalazine derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a transformative method for constructing carbon-nitrogen (C-N) bonds, offering a powerful tool for functionalizing these heterocyclic systems.[4][5] This document delves into the critical parameters governing the reaction's success, including catalyst selection, ligand effects, base choice, and solvent influence. We present field-proven, step-by-step protocols for achieving both selective mono-amination and exhaustive di-amination, enabling researchers to precisely tailor the substitution pattern for their drug discovery programs. The guide includes a mechanistic overview, a comparative data table for analogous substrates, and a troubleshooting section to address common experimental challenges.
Introduction: The Strategic Importance of Aminated Phthalazines
The phthalazine core is a key structural motif in a variety of biologically active compounds, including anticancer and anti-inflammatory agents.[1][3][6][7] The ability to introduce diverse amino groups onto this scaffold is crucial for modulating pharmacokinetic and pharmacodynamic properties. Traditional methods for forming aryl C-N bonds, such as nucleophilic aromatic substitution (SNAr), often require harsh conditions and are limited in scope, particularly with electron-rich amines or complex substrates.[4]
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized this field by providing a mild, versatile, and highly efficient pathway to synthesize aryl amines from aryl halides.[4][5] Its development has significantly expanded the chemical space accessible to medicinal chemists. For a substrate like 1,4-dichloro-5,6,7,8-tetrahydrophthalazine, which features two reactive C-Cl bonds on an electron-deficient diazine ring, the Buchwald-Hartwig reaction offers a predictable and controllable platform for generating libraries of mono- and di-substituted analogs. Mastering this reaction is therefore a critical capability for any research program focused on phthalazine-based therapeutics.
Reaction Principles & Key Parameter Optimization
The success of the Buchwald-Hartwig amination hinges on the careful selection and optimization of several interdependent parameters. The electron-deficient nature of the dichlorotetrahydrophthalazine substrate and the presence of coordinating nitrogen atoms present specific challenges that must be addressed through rational experimental design.
The Catalyst System: Palladium Precursor and Ligand
The active catalyst is a Pd(0) species, which can be generated in situ from a Pd(II) precursor like Pd(OAc)₂ or introduced directly using a Pd(0) source such as Pd₂(dba)₃.[8] However, the most critical component of the catalyst system is the phosphine ligand. For challenging substrates like heteroaryl chlorides, modern, sterically hindered, electron-rich dialkylbiaryl phosphine ligands are essential.
-
Rationale for Ligand Choice:
-
Steric Bulk: Ligands such as XPhos , BrettPhos , and JohnPhos possess bulky substituents (e.g., di-isopropylphenyl, tert-butyl groups).[5][9] This steric hindrance facilitates the final, product-releasing reductive elimination step from the palladium center, which is often the rate-limiting step of the catalytic cycle.[8][10]
-
Electron-Donating Ability: The electron-rich nature of these phosphines enhances the rate of the initial oxidative addition of the aryl chloride to the Pd(0) center.[11]
-
Stability: These ligands form highly stable and active palladium complexes, preventing catalyst decomposition and allowing for lower catalyst loadings (typically 1-2 mol%).[12]
-
For the amination of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine, XPhos or BrettPhos are recommended as primary choices due to their demonstrated efficacy with heteroaryl chlorides and their ability to facilitate the coupling of a wide range of primary and secondary amines.[5][9]
The Role of the Base
A base is required to deprotonate the amine (or the intermediate palladium-amine complex) to generate the more nucleophilic amide species that participates in the catalytic cycle.[13] The choice of base is critical and must be strong enough to effect deprotonation without promoting unwanted side reactions.
-
Strong, Non-Nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions.[8] Lithium bis(trimethylsilyl)amide (LHMDS) is another excellent option, particularly for amines with sensitive functional groups.[8][12]
-
Weaker Carbonate/Phosphate Bases: Bases like Cs₂CO₃ and K₃PO₄ are sometimes used for more sensitive substrates but generally result in slower reaction rates with aryl chlorides and may require higher temperatures.[8][14] For the relatively unreactive C-Cl bonds on the phthalazine core, NaOtBu is the preferred starting point.
Solvent Selection
The solvent must be anhydrous and capable of solubilizing the reactants and catalyst system at the required reaction temperature.
-
Common Solvents: Toluene and 1,4-dioxane are the most frequently used solvents for Buchwald-Hartwig aminations.[12] They are relatively non-polar and have high boiling points suitable for reactions that require heating.
-
Solvents to Avoid: Chlorinated solvents and coordinating solvents like acetonitrile or pyridine can bind to the palladium center and inhibit catalysis and should be avoided.[8]
Controlling Selectivity: Mono- vs. Di-amination
For a di-halogenated substrate, achieving selective mono-substitution is a common challenge. The second C-Cl bond of the mono-aminated product is typically more electron-rich and thus less reactive towards oxidative addition than the starting material. This inherent reactivity difference can be exploited to favor mono-amination.
-
To Favor Mono-amination:
-
Stoichiometry: Use a slight excess of the dichloro-substrate relative to the amine (e.g., 1.2-1.5 equivalents of dichlorophthalazine to 1.0 equivalent of amine).
-
Lower Temperature & Shorter Time: Conduct the reaction at the lowest temperature that provides a reasonable rate and monitor carefully by TLC or LC-MS to stop the reaction upon consumption of the amine.
-
-
To Favor Di-amination:
-
Stoichiometry: Use an excess of the amine (e.g., 2.2-2.5 equivalents of amine per equivalent of dichlorophthalazine).
-
Higher Temperature & Longer Time: Drive the reaction to completion by using higher temperatures (e.g., 100-110 °C) and longer reaction times.
-
Comparative Reaction Conditions for Dihaloazines
While specific data for 1,4-dichloro-5,6,7,8-tetrahydrophthalazine is not broadly published, conditions can be reliably extrapolated from analogous dichlorodiazine systems. The following table summarizes representative conditions to guide initial optimization.
| Substrate | Amine | Pd Source / Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Outcome / Yield | Ref. |
| 2,6-Dichloropyrazine | Morpholine | Pd(OAc)₂ / XPhos | NaOtBu (2.4) | Toluene | 100 | 12 | Di-amination (85%) | [15] |
| 4,6-Dichloropyrimidine | Adamantylamine | None (SNAr) | N/A | Dioxane | Reflux | 4 | Mono-amination (92%) | [15] |
| 2,6-Dibromopyridine | Aniline | CuI / DMPAO | K₂CO₃ | Water (MW) | 200 | 2.5 | Di-amination (79%) | [16] |
| 2,6-Dibromopyridine | Benzylamine | None (SNAr) | N/A | Water (MW) | 118 | 2.5 | Mono-amination (70%) | [16] |
| Aryl Chloride | Primary Amine | BrettPhos Pd G3 | LHMDS (1.2) | THF | 65 | 18 | Mono-amination (Good) | [12] |
Note: The reactivity of dichloropyrimidines can be significantly higher than dichloropyridazines or pyrazines, sometimes allowing for catalyst-free SNAr.[15][17] 1,4-Dichlorotetrahydrophthalazine is expected to require catalytic conditions.
Detailed Experimental Protocols
Safety Precaution: These reactions must be performed under an inert atmosphere (Nitrogen or Argon) as the catalyst and base are sensitive to air and moisture. Sodium tert-butoxide is corrosive and moisture-sensitive. Phosphine ligands can be toxic. Always use appropriate personal protective equipment (PPE).
Protocol 1: Selective Mono-amination with Benzylamine
This protocol aims to synthesize 4-benzylamino-1-chloro-5,6,7,8-tetrahydrophthalazine .
-
Materials:
-
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine (244 mg, 1.2 mmol, 1.2 equiv)
-
Benzylamine (107 mg, 1.0 mmol, 1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (4.5 mg, 0.02 mmol, 2 mol%)
-
XPhos (19.1 mg, 0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (115 mg, 1.2 mmol, 1.2 equiv)
-
Anhydrous Toluene (10 mL)
-
-
Procedure:
-
To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, XPhos, and NaOtBu.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add 1,4-dichloro-5,6,7,8-tetrahydrophthalazine to the flask under a positive flow of argon.
-
Add anhydrous toluene (10 mL) via syringe, followed by benzylamine (0.11 mL, 1.0 mmol).
-
Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete when the starting amine is consumed (approx. 2-4 hours).
-
Once complete, cool the reaction to room temperature and quench by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure mono-aminated product.
-
Protocol 2: Exhaustive Di-amination with Morpholine
This protocol aims to synthesize 1,4-dimorpholino-5,6,7,8-tetrahydrophthalazine .
-
Materials:
-
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine (203 mg, 1.0 mmol, 1.0 equiv)
-
Morpholine (192 mg, 2.2 mmol, 2.2 equiv)
-
BrettPhos Pd G3 Precatalyst (18 mg, 0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (231 mg, 2.4 mmol, 2.4 equiv)
-
Anhydrous 1,4-Dioxane (10 mL)
-
-
Procedure:
-
In a glovebox, add the BrettPhos Pd G3 precatalyst and NaOtBu to a dry vial with a stir bar.
-
Outside the glovebox (or inside), add 1,4-dichloro-5,6,7,8-tetrahydrophthalazine to the vial.
-
Seal the vial with a PTFE-lined cap.
-
Add anhydrous 1,4-dioxane (10 mL) and morpholine (0.19 mL, 2.2 mmol) via syringe.
-
Place the vial in a preheated heating block or oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction for the disappearance of the mono-aminated intermediate.
-
Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired 1,4-disubstituted product.
-
Mechanistic Overview of the Buchwald-Hartwig Amination
The reaction proceeds via a catalytic cycle involving a palladium complex.[4][12][13] The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (air/moisture exposure).2. Insufficiently strong base.3. Low reaction temperature.4. Poor quality solvent or reagents. | 1. Ensure rigorous inert atmosphere technique. Use a glovebox for weighing reagents. Use a pre-catalyst.2. Switch to a stronger base (e.g., NaOtBu or LHMDS).3. Increase temperature in 10 °C increments.4. Use freshly distilled, anhydrous solvents and pure reagents. |
| Hydrodehalogenation | Formation of a product where Cl is replaced by H. This can compete with amination, especially with primary amines.[4] | 1. Use a more sterically hindered ligand (e.g., BrettPhos).2. Lower the reaction temperature.3. Ensure the base is completely anhydrous. |
| Incomplete reaction (stalls at mono-amination) | 1. Insufficient amine or base for di-substitution.2. Catalyst deactivation.3. Insufficient temperature/time. | 1. Increase stoichiometry of amine and base to >2.2 equivalents.2. Increase catalyst loading slightly (e.g., from 2 mol% to 3 mol%).3. Increase temperature and/or reaction time. |
| Formation of Side Products | 1. Reaction with solvent.2. Homocoupling of the amine or aryl halide. | 1. Ensure the solvent is robust (e.g., toluene, dioxane).2. Optimize ligand-to-palladium ratio (typically 1.5:1 to 2:1). |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the functionalization of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine. By carefully selecting modern biarylphosphine ligands, appropriate bases, and controlling reaction stoichiometry and temperature, researchers can achieve high yields of either mono- or di-aminated products. The protocols and guidelines presented here offer a robust starting point for the synthesis of novel phthalazine derivatives, accelerating the discovery of new therapeutic candidates.
References
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. [Link]
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Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges | Request PDF - ResearchGate. [Link]
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Selective Mono-Amination of Dichlorodiazines | Request PDF - ResearchGate. [Link]
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Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC - NIH. [Link]
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Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. [Link]
-
Some phthalazine-based derivatives | Download Scientific Diagram - ResearchGate. [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [Link]
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Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - ResearchGate. [Link]
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Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - RSC Publishing. [Link]
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Design and synthesis of new phthalazine-based derivatives as potential EGFR inhibitors for the treatment of hepatocellular carcinoma - PubMed. [Link]
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Use of base metals in Buchwald-Hartwig coupling - Wordpress. [Link]
-
Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts | Request PDF - ResearchGate. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
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Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC - NIH. [Link]
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Application Note: Strategies for Nucleophilic Aromatic Substitution on 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
For: Researchers, scientists, and drug development professionals.
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a powerful and versatile class of reactions in modern organic synthesis, enabling the functionalization of electron-deficient (hetero)aromatic systems.[1][2] Phthalazine derivatives are recognized as significant structural motifs in medicinal chemistry, forming the core of numerous bioactive compounds and approved drugs.[3][4][5] The 1,4-dichloro-5,6,7,8-tetrahydrophthalazine scaffold is a particularly valuable building block. The electron-deficient nature of the pyridazine ring, amplified by two chloro substituents, makes it highly susceptible to SNAr reactions.[6][7] The chlorine atoms act as excellent leaving groups, permitting the sequential or simultaneous introduction of a wide array of nucleophiles to generate diverse molecular libraries for drug discovery and materials science.[8]
This guide provides a comprehensive overview of the mechanistic principles, detailed experimental protocols, and practical troubleshooting advice for performing SNAr reactions on 1,4-dichloro-5,6,7,8-tetrahydrophthalazine with various nucleophiles.
Reaction Mechanism and Key Principles
The SNAr reaction on this substrate proceeds via a well-established two-step addition-elimination mechanism .[6][9][10]
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms (C1 or C4) bearing a chlorine atom. This step disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6][9][10] The stability of this complex is crucial and is enhanced by the electron-withdrawing effect of the two nitrogen atoms in the pyridazine ring.
-
Elimination of the Leaving Group: In the second, typically rapid step, the chloride ion is expelled from the Meisenheimer complex. This step restores the aromaticity of the heterocyclic ring, yielding the final substituted product.[6][10]
Several factors govern the success and rate of the reaction:
-
Nucleophile Strength: More potent nucleophiles, such as thiols and secondary amines, generally react faster than weaker ones like alcohols or anilines.[11]
-
Solvent: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are ideal. They effectively solvate the intermediate complex without protonating the nucleophile, thus facilitating the reaction.[11]
-
Temperature: While highly activated substrates can react at room temperature, heating is often necessary to overcome the activation energy for the formation of the Meisenheimer complex.[9]
-
Base: When using nucleophiles like phenols or thiols, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or NaH) is required to deprotonate the nucleophile, increasing its reactivity.[9]
Mechanistic Diagram: The Addition-Elimination Pathway
Caption: Generalized SNAr mechanism on the dichlorotetrahydrophthalazine core.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Reaction with Amine Nucleophiles (Amination)
This protocol describes a general procedure for the monosubstitution of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine with a primary or secondary amine.
Materials:
-
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
-
Amine nucleophile (e.g., morpholine, piperidine, benzylamine)
-
Anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Ethyl acetate (EtOAc), Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, and inert gas line (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 1,4-dichloro-5,6,7,8-tetrahydrophthalazine (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (to a concentration of 0.1-0.2 M).
-
Add the amine nucleophile (1.1 eq for monosubstitution).
-
Add the base, such as DIPEA (1.5 eq) or K₂CO₃ (2.0 eq), to the mixture. The base scavenges the HCl generated during the reaction.
-
Stir the reaction mixture at a temperature between 60-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with water and then brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure monosubstituted product.
| Reagent/Parameter | Typical Value | Purpose |
| Substrate Conc. | 0.1 - 0.2 M | Standard reaction concentration |
| Amine (eq) | 1.1 - 1.2 | Ensures complete consumption of limiting reagent |
| Base (eq) | 1.5 - 2.0 | HCl scavenger |
| Temperature | 60 - 100 °C | Provides activation energy |
| Solvent | DMF, NMP, DMSO | Polar aprotic solvent |
Protocol 2: Reaction with Phenol or Thiol Nucleophiles (O/S-Arylation)
This protocol is suitable for reacting the substrate with O- or S-nucleophiles, which require pre-activation with a base.
Materials:
-
Same as Protocol 1, but replacing the amine with a phenol or thiol.
-
Stronger base, such as Sodium Hydride (NaH, 60% dispersion in mineral oil) or Cesium Carbonate (Cs₂CO₃).
-
Anhydrous Tetrahydrofuran (THF) or DMF.
Procedure:
-
For NaH: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF or DMF. Cool the suspension to 0 °C.
-
Slowly add a solution of the phenol or thiol (1.1 eq) in the same solvent. Stir for 30 minutes at 0 °C to allow for the formation of the corresponding sodium salt.
-
For Cs₂CO₃: Add the phenol/thiol (1.1 eq) and Cs₂CO₃ (2.0 eq) to a solution of the substrate (1.0 eq) in DMF.
-
Add a solution of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine (1.0 eq) in the same anhydrous solvent to the activated nucleophile mixture.
-
Allow the reaction to warm to room temperature and then heat to 80-120 °C. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) if NaH was used, or water if Cs₂CO₃ was used.
-
Perform an aqueous workup as described in Protocol 1 (steps 7-9).
-
Purify the crude product by flash column chromatography.
| Reagent/Parameter | Typical Value | Purpose |
| Nucleophile (eq) | 1.1 | Ensures complete consumption of limiting reagent |
| Base (eq) | 1.2 (NaH), 2.0 (Cs₂CO₃) | Deprotonates the nucleophile |
| Temperature | 80 - 120 °C | Higher temp. for weaker nucleophiles |
| Solvent | DMF, THF | Polar aprotic solvent |
General Experimental Workflow
Caption: A typical workflow for SNAr reactions on the title compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficient temperature.2. Inactive nucleophile (e.g., incomplete deprotonation).3. Poor quality solvent (contains water).4. Deactivated substrate. | 1. Increase reaction temperature in 10-20 °C increments.2. Use a stronger base (e.g., switch from K₂CO₃ to NaH) or allow more time for deprotonation.3. Use freshly dried, anhydrous solvents.4. Check the purity of the starting material. |
| Formation of Disubstituted Product | 1. Nucleophile-to-substrate ratio is too high (>1.2 eq).2. Reaction run for too long after completion of monosubstitution. | 1. Reduce the equivalents of nucleophile to 1.0-1.05 eq.2. Monitor the reaction closely and stop it once the starting material is consumed. |
| Complex Mixture of Products | 1. Decomposition of starting material or product at high temperatures.2. Presence of reactive impurities. | 1. Lower the reaction temperature and increase the reaction time.2. Purify the starting material before use. |
| Difficult Workup (Emulsions) | 1. Presence of residual DMF or NMP.2. Formation of insoluble salts. | 1. Dilute the organic layer with more solvent. Wash thoroughly with brine.2. Filter the crude reaction mixture before extraction. |
References
- BenchChem (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 3,6-Dichloro-1,2,4,5-tetrazine.
- BenchChem (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link]
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available at: [Link]
- BenchChem (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
-
PubMed. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Available at: [Link]
-
RSC Publishing (2015). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science. DOI:10.1039/D5SC01856K. Available at: [Link]
-
YouTube (2019). Nucleophilic Aromatic Substitutions. Available at: [Link]
-
ResearchGate. Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Available at: [Link]
-
ResearchGate. Nucleophilic substitution reactions with a variety of heteroaromatic,.... Available at: [Link]
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ResearchGate. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. Available at: [Link]
-
ResearchGate. Syntheses of 1‐substituted tetrahydrophthalazines from aldehydes 9 and.... Available at: [Link]
-
Pen & Prosperity. Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Available at: [Link]
-
PubMed. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. Available at: [Link]
- BenchChem (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 3-Chloro-6-methoxypyridazine.
-
NIH PubChem. 1,4-Dichlorophthalazine. Available at: [Link]
-
PubMed. Pharmacological evaluation of some new 1-substituted-4-hydroxy-phthalazines. Available at: [Link]
-
Semantic Scholar. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. Available at: [Link]
- BenchChem (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) on 2-Chloroazulene.
-
ChemRxiv (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available at: [Link]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
Introduction: Unlocking the Potential of the Tetrahydrophthalazine Scaffold
The 5,6,7,8-tetrahydrophthalazine core is a key structural motif in medicinal chemistry and materials science. Its unique electronic properties and three-dimensional structure make it an attractive scaffold for the development of novel therapeutic agents and functional materials. The strategic functionalization of this heterocyclic system is paramount to exploring its full potential. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the precise and efficient derivatization of the 1,4-dichloro-5,6,7,8-tetrahydrophthalazine precursor.[1][2]
This comprehensive guide provides detailed application notes and protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions on 1,4-dichloro-5,6,7,8-tetrahydrophthalazine. We will delve into the mechanistic underpinnings of these transformations, provide step-by-step experimental procedures, and discuss the critical parameters that govern reactivity and selectivity.
Understanding Regioselectivity in Dichlorinated N-Heterocycles
A critical consideration in the cross-coupling of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine is the regioselective functionalization of the C1 and C4 positions. In many dichlorinated N-heterocycles, the halide position adjacent to a nitrogen atom is often more reactive in palladium-catalyzed cross-couplings.[3][4] However, this selectivity can be influenced and even reversed by the choice of ligands, bases, and reaction conditions.[3][5][6][7] Computational studies suggest that the regioselectivity is a delicate balance between the energy required to distort the carbon-halogen bond and the interaction of the heterocycle's LUMO with the palladium catalyst's HOMO.[8][9]
For 1,4-dichlorophthalazine and its derivatives, the two chlorine atoms are electronically distinct due to the adjacent nitrogen atoms. This inherent difference can be exploited to achieve selective mono-functionalization, followed by a second coupling reaction to introduce a different substituent at the remaining position, thus enabling the synthesis of unsymmetrical 1,4-disubstituted tetrahydrophthalazines.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[10] Its tolerance of a wide range of functional groups makes it particularly suitable for the synthesis of complex molecules.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Protocol for Mono-Arylation
This protocol is designed for the selective mono-arylation of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine.
Materials:
-
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
-
Arylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
K₂CO₃ (Potassium carbonate)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,4-dichloro-5,6,7,8-tetrahydrophthalazine (1.0 equiv), the arylboronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv).
-
Add Pd(PPh₃)₄ (0.03 equiv).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M.
-
Stir the reaction mixture at 90 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1-aryl-4-chloro-5,6,7,8-tetrahydrophthalazine.
Protocol for Di-Arylation
For the synthesis of symmetrical 1,4-diaryl-5,6,7,8-tetrahydrophthalazines, the following protocol can be employed.
Materials:
-
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
-
Arylboronic acid
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
-
Cs₂CO₃ (Cesium carbonate)
-
Toluene (anhydrous)
-
Water (degassed)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating plate
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine 1,4-dichloro-5,6,7,8-tetrahydrophthalazine (1.0 equiv), the arylboronic acid (2.5 equiv), and Cs₂CO₃ (4.0 equiv).
-
Add Pd(dppf)Cl₂ (0.05 equiv).
-
Add anhydrous toluene and degassed water in a 5:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M.
-
Heat the reaction mixture to 110 °C and stir for 24-48 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, work up the reaction as described in the mono-arylation protocol.
-
Purify the crude product by column chromatography to obtain the 1,4-diaryl-5,6,7,8-tetrahydrophthalazine.
| Reaction | Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Mono-arylation | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 18 | ~75-85 |
| Di-arylation | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (4) | Toluene/H₂O (5:1) | 110 | 36 | ~60-70 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling aryl halides with a wide variety of amines.[5][9] This reaction is instrumental in the synthesis of pharmaceuticals and other biologically active molecules.
Mechanistic Overview
The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Protocol for Mono-Amination
This protocol outlines the selective mono-amination of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine.
Materials:
-
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
-
Primary or secondary amine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
NaOtBu (Sodium tert-butoxide)
-
Toluene (anhydrous)
-
Schlenk tube and glovebox or Schlenk line
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv).
-
Add anhydrous toluene and stir for 10 minutes to form the active catalyst.
-
In a separate flask, dissolve 1,4-dichloro-5,6,7,8-tetrahydrophthalazine (1.0 equiv), the amine (1.2 equiv), and NaOtBu (1.5 equiv) in anhydrous toluene.
-
Transfer the substrate solution to the catalyst solution via cannula.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.
-
After filtration and concentration, purify the crude product by column chromatography to afford the 1-amino-4-chloro-5,6,7,8-tetrahydrophthalazine.
| Coupling Partner | Catalyst (mol% Pd) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 20 | ~80-90 |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | ~70-80 |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[11][12][13][14] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes.
Mechanistic Principles
The Sonogashira reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.
Caption: Catalytic Cycles of the Sonogashira Reaction.
Protocol for Mono-Alkynylation
Materials:
-
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
-
Terminal alkyne
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
CuI (Copper(I) iodide)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 1,4-dichloro-5,6,7,8-tetrahydrophthalazine (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).
-
Add anhydrous THF and triethylamine in a 2:1 ratio (v/v) to achieve a substrate concentration of approximately 0.2 M.
-
Add the terminal alkyne (1.2 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of NH₄Cl and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the 1-alkynyl-4-chloro-5,6,7,8-tetrahydrophthalazine.
| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (excess) | THF/Et₃N (2:1) | RT | 12 | ~70-80 |
| 1-Hexyne | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (excess) | THF/Et₃N (2:1) | RT | 10 | ~65-75 |
Heck Reaction: Vinylation of the Heterocyclic Core
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[11][15][16][17][18] It provides a powerful method for the synthesis of substituted alkenes.
Mechanistic Pathway
The Heck reaction mechanism involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.
Caption: Catalytic Cycle of the Heck Reaction.
Protocol for Mono-Vinylation
Materials:
-
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
-
Alkene (e.g., styrene, butyl acrylate)
-
Pd(OAc)₂ (Palladium(II) acetate)
-
P(o-tolyl)₃ (Tri(o-tolyl)phosphine)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Sealed reaction vessel
Procedure:
-
In a sealed reaction vessel under an inert atmosphere, dissolve 1,4-dichloro-5,6,7,8-tetrahydrophthalazine (1.0 equiv) in anhydrous DMF.
-
Add Pd(OAc)₂ (0.05 equiv) and P(o-tolyl)₃ (0.10 equiv).
-
Add the alkene (1.5 equiv) and triethylamine (2.0 equiv).
-
Seal the vessel and heat the reaction mixture to 120 °C for 24-48 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over Na₂SO₄.
-
Filter and concentrate the solution.
-
Purify the crude product by column chromatography to yield the 1-vinyl-4-chloro-5,6,7,8-tetrahydrophthalazine.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | Et₃N (2) | DMF | 120 | 36 | ~50-60 |
| Butyl acrylate | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | Et₃N (2) | DMF | 120 | 48 | ~45-55 |
Troubleshooting and Optimization
-
Low Yields: Increase catalyst loading, screen different ligands (e.g., bulky electron-rich phosphines for Suzuki and Buchwald-Hartwig), or try alternative bases (e.g., K₃PO₄ for Suzuki). Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
-
Poor Regioselectivity: The choice of ligand is crucial for controlling regioselectivity. For Suzuki coupling, electron-rich monodentate ligands may favor reaction at the less sterically hindered position, while bidentate ligands might favor the more electron-deficient position.[5][6][7] Temperature can also influence selectivity.
-
Side Reactions: In Sonogashira coupling, Glaser-Hay homocoupling of the alkyne can be a significant side reaction. Using a copper-free protocol or carefully controlling the reaction conditions can minimize this. In Heck reactions, double bond isomerization of the product can occur.
Conclusion
Palladium-catalyzed cross-coupling reactions provide a versatile and efficient platform for the functionalization of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine. By carefully selecting the appropriate reaction conditions, researchers can achieve high yields and, where applicable, excellent regioselectivity. The protocols outlined in this guide serve as a starting point for the synthesis of a diverse library of substituted tetrahydrophthalazine derivatives for applications in drug discovery and materials science. Further optimization may be required for specific substrates and coupling partners to achieve optimal results.
References
- Larson, N. G., Entz, E. D., & Neufeldt, S. R. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of Organic Chemistry, 87(11), 7414–7421.
- Neufeldt, S. R. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- Wikipedia. (2024). Heck reaction.
- Dai, X., Chen, Y., Garrell, S., Liu, H., Zhang, L. K., Palani, A., ... & Nargund, R. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. The Journal of organic chemistry, 78(15), 7758–7763.
- Procter, D. J., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-52). The Royal Society of Chemistry.
- Liu, F., & Houk, K. N. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Journal of the American Chemical Society, 132(8), 2496–2497.
- Wikipedia. (2024).
- Dai, X., Chen, Y., Garrell, S., Liu, H., Zhang, L. K., Palani, A., ... & Nargund, R. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. The Journal of organic chemistry, 78(15), 7758–7763.
- Dai, X., et al. (2013). ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. ChemInform, 44(45)*.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
- Wikipedia. (2024). Sonogashira coupling.
- Wikipedia. (2024). Sonogashira coupling.
- Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345-390.
- Anant, M., & Amol, P. (2024).
- Wikipedia. (2024). Heck reaction.
- Uppsala University. (2025).
- Wiley Online Library. (n.d.). Heck Reaction.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling [Video]. YouTube.
- Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Al-Amin, M., & Bhuiyan, M. M. R. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC advances, 11(29), 17765–17783.
- Cramer, C. J., & Truhlar, D. G. (2012). Computational Explorations of Mechanisms and Ligand-Directed Selectivities of Copper-Catalyzed Ullmann-Type Reactions. Accounts of chemical research, 45(10), 1594–1605.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical reviews, 100(8), 3009–3066.
- De Vries, J. G. (2024). Computational Study Into the Oxidative Ring-Closure Mechanism During the Biosynthesis of Deoxypodophyllotoxin.
- Anant, M., & Amol, P. (2024).
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- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
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- 7. researchgate.net [researchgate.net]
- 8. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Heck Reaction [organic-chemistry.org]
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- 15. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems [organic-chemistry.org]
- 16. depts.washington.edu [depts.washington.edu]
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- 18. Heck Reaction [drugfuture.com]
Application Notes and Protocols: Synthesis of Amino-Substituted Tetrahydrophthalazines from 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
Introduction: The Significance of Amino-Substituted Tetrahydrophthalazines in Modern Drug Discovery
The phthalazine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2] The introduction of amino substituents to the phthalazine core, particularly at the 1 and 4 positions, allows for the fine-tuning of the molecule's physicochemical properties and its interaction with biological targets. This has led to the development of potent and selective drug candidates.[3][4] The 5,6,7,8-tetrahydrophthalazine core, a partially saturated analog of phthalazine, offers a three-dimensional architecture that can enhance binding affinity and selectivity for specific protein targets.
This comprehensive guide provides detailed application notes and protocols for the synthesis of a diverse library of amino-substituted 5,6,7,8-tetrahydrophthalazines commencing from the readily accessible precursor, 1,4-dichloro-5,6,7,8-tetrahydrophthalazine. The synthetic strategy hinges on the robust and versatile nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern heterocyclic chemistry.[5][6] This document is intended for researchers, scientists, and drug development professionals seeking to explore this promising chemical space for the discovery of novel therapeutics.
Reaction Mechanism and Scientific Rationale: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The synthesis of amino-substituted tetrahydrophthalazines from 1,4-dichloro-5,6,7,8-tetrahydrophthalazine proceeds via a well-established addition-elimination mechanism characteristic of nucleophilic aromatic substitution (SNAr).[7][8] The electron-deficient nature of the diazine ring, accentuated by the two nitrogen atoms, renders the carbon atoms attached to the chlorine leaving groups susceptible to nucleophilic attack.
The reaction is initiated by the attack of an amine nucleophile on one of the electron-deficient carbon atoms (C1 or C4) of the tetrahydrophthalazine ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized over the electron-withdrawing diazine system, which stabilizes the intermediate and facilitates its formation. In the subsequent, typically rapid, elimination step, the chloride ion is expelled, and the aromaticity of the heterocyclic ring is restored, yielding the mono-substituted amino-tetrahydrophthalazine.
The reaction can proceed further, with a second amine nucleophile displacing the remaining chlorine atom to afford the di-substituted product. The ability to control the reaction to selectively produce either the mono- or di-substituted product is a key aspect of this synthetic strategy and will be discussed in detail in the experimental protocols.
Sources
- 1. 1,4-Bis(alkylamino)benzo[g]phthalazines able to form dinuclear complexes of Cu(II) which as free ligands behave as SOD inhibitors and show efficient in vitro activity against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. raco.cat [raco.cat]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Strategic Arylation of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine via Suzuki-Miyaura Coupling
Introduction: The Significance of the Phthalazine Scaffold in Modern Drug Discovery
The 5,6,7,8-tetrahydrophthalazine core is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community. Its rigid, partially saturated bicyclic structure provides a three-dimensional framework that is amenable to the spatial presentation of various pharmacophoric elements. Derivatives of this and related phthalazine systems have demonstrated a wide spectrum of biological activities, including potential as anticancer, anti-inflammatory, and anticonvulsant agents.[1][2] The strategic functionalization of this core, particularly through the formation of carbon-carbon bonds, is a critical step in the exploration of its therapeutic potential and the development of novel chemical entities for drug discovery pipelines.
This application note provides a detailed technical guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine with a variety of arylboronic acids. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of organoboron reagents.[3][4][5] This guide will detail protocols for both selective mono-arylation to produce 1-aryl-4-chloro-5,6,7,8-tetrahydrophthalazine intermediates and subsequent or direct di-arylation to yield 1,4-diaryl-5,6,7,8-tetrahydrophthalazines. These protocols are designed to be robust starting points for researchers in academic and industrial settings, providing the foundational methodology to generate diverse libraries of novel compounds for biological screening and lead optimization.
Chemical Principles and Mechanistic Overview
The Suzuki-Miyaura coupling is a Nobel Prize-winning cross-coupling reaction that forges a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[3] The catalytic cycle, a fundamental concept in organometallic chemistry, is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 1,4-dichloro-5,6,7,8-tetrahydrophthalazine, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.
-
Transmetalation : The aryl group from the arylboronic acid is transferred to the palladium center. This step requires the activation of the boronic acid with a base to form a more nucleophilic boronate species.[2]
-
Reductive Elimination : The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]
Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.
For a dihalogenated substrate like 1,4-dichloro-5,6,7,8-tetrahydrophthalazine, achieving selectivity can be a challenge. The relative reactivity of the two chlorine atoms is influenced by the electronic environment of the heterocyclic core. In many N-heterocycles, halides adjacent to a nitrogen atom are more reactive. However, by carefully selecting the catalyst, ligands, and reaction conditions, it is possible to control the reaction to favor either mono- or di-substitution.
Experimental Protocols
Materials and Equipment
-
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine (CAS: 67279-24-7)
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], PdCl₂(dppf))
-
Base (e.g., Potassium carbonate (K₂CO₃), Potassium phosphate tribasic (K₃PO₄))
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, Tetrahydrofuran (THF))
-
Degassed water
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Argon or Nitrogen) supply
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Protocol 1: Selective Mono-Arylation
This protocol is optimized to favor the formation of 1-aryl-4-chloro-5,6,7,8-tetrahydrophthalazine. The key to selectivity is controlling the stoichiometry of the arylboronic acid.
Caption: Workflow for Selective Mono-Arylation.
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 1,4-dichloro-5,6,7,8-tetrahydrophthalazine (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.1 mmol, 1.1 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Add a mixture of anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Securely seal the flask and degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, allow the reaction to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 1-aryl-4-chloro-5,6,7,8-tetrahydrophthalazine.
Protocol 2: Di-Arylation
This protocol is designed to achieve the double Suzuki-Miyaura coupling, yielding the 1,4-diaryl-5,6,7,8-tetrahydrophthalazine. This can be performed in a one-pot fashion from the dichloro starting material or as a second step starting from the mono-arylated product.
Step-by-Step Procedure (One-Pot):
-
Follow steps 1-3 of the mono-arylation protocol, but increase the amount of arylboronic acid to 2.5 equivalents and the base to 4.0 equivalents. If a different aryl group is desired at the second position, this protocol should be performed stepwise.
-
The reaction time may need to be extended (12-24 hours) to ensure complete conversion.
-
The workup and purification procedure is identical to the mono-arylation protocol.
Data Presentation: Optimization of Reaction Conditions
The following table provides representative data for the optimization of the mono-arylation of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine with phenylboronic acid. This data is illustrative and serves as a guide for further optimization with different arylboronic acids.
| Entry | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 8 | 85 |
| 2 | Pd(PPh₃)₄ (3) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 90 | 8 | 82 |
| 3 | PdCl₂(dppf) (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 6 | 91 |
| 4 | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 78 |
| 5 | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | THF/H₂O (4:1) | 80 | 12 | 75 |
Yields are for the isolated mono-arylated product.
Troubleshooting and Expert Insights
-
Low Yields: If you experience low yields, ensure that your solvents are anhydrous and the reaction is thoroughly degassed. Oxygen can deactivate the palladium catalyst. The quality of the boronic acid is also crucial; older or impure batches can lead to poor results. Consider using boronic acid pinacol esters, which often exhibit greater stability.
-
Formation of Di-substituted Byproduct in Mono-arylation: To minimize the formation of the di-aryl product, use no more than 1.1 equivalents of the boronic acid and monitor the reaction closely by TLC or LC-MS, stopping the reaction once the starting material is consumed.
-
Catalyst Choice: While Pd(PPh₃)₄ is a reliable catalyst, for more challenging couplings (e.g., with sterically hindered or electron-deficient arylboronic acids), more advanced catalyst systems employing bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) may be beneficial.[3]
-
Microwave Chemistry: For rapid optimization and synthesis, consider the use of microwave irradiation. Reactions can often be completed in minutes rather than hours, though direct translation of thermal conditions is not always possible and re-optimization may be required.[7]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful tool for the functionalization of the 1,4-dichloro-5,6,7,8-tetrahydrophthalazine scaffold. The protocols outlined in this application note provide a robust and versatile foundation for the synthesis of both mono- and di-arylated derivatives. By leveraging these methods, researchers can efficiently generate diverse libraries of novel phthalazine-based compounds, accelerating the pace of discovery in medicinal chemistry and materials science.
References
- Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500–6513.
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
- MDPI. (n.d.). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules.
-
DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules.
-
YouTube. (2022, May 22). Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-catalyzed mono-α-arylation of acetone with aryl halides and tosylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 4. Yoneda Labs [yonedalabs.com]
- 5. diva-portal.org [diva-portal.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Laboratory-Scale Synthesis of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine Derivatives
An Application Note for Researchers
Abstract
This application note provides a comprehensive, in-depth guide for the laboratory-scale synthesis of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine, a key heterocyclic building block in medicinal chemistry. Phthalazine derivatives are recognized for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2] The target compound serves as a crucial intermediate for developing more complex molecules, particularly kinase inhibitors and other biologically active agents.[3] This document details a reliable two-step synthetic protocol, starting from the commercially available 3,4,5,6-tetrahydrophthalic anhydride. We elaborate on the causality behind experimental choices, provide validated, step-by-step protocols, and outline necessary safety precautions and characterization methods to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
The phthalazine scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[2][4] The 1,4-dichloro substituted variant, specifically 1,4-dichloro-5,6,7,8-tetrahydrophthalazine, is particularly valuable due to its dual reactive sites. The two chlorine atoms can be selectively displaced via nucleophilic substitution, allowing for the facile introduction of diverse functional groups and the construction of extensive chemical libraries for structure-activity relationship (SAR) studies.
The synthetic strategy presented herein is a robust and well-established two-step process designed for efficiency and scalability at the laboratory level.
-
Step 1: Heterocyclic Ring Formation. The synthesis commences with the reaction between 3,4,5,6-tetrahydrophthalic anhydride and hydrazine hydrate. This reaction forms the foundational bicyclic structure, yielding the stable 2,3,5,6,7,8-hexahydro-phthalazine-1,4-dione intermediate.
-
Step 2: Aromatic Chlorination. The intermediate is subsequently treated with a potent chlorinating agent, phosphorus oxychloride (POCl₃), to convert the dione into the target 1,4-dichloro-5,6,7,8-tetrahydrophthalazine.
This approach is favored for its use of readily accessible starting materials and its straightforward reaction sequence.
Causality of Experimental Design
2.1. Choice of Starting Materials
-
3,4,5,6-Tetrahydrophthalic Anhydride: This cyclic anhydride is an ideal starting point. Its fused cyclohexene ring provides the "tetrahydro" portion of the final product, and the anhydride moiety is highly reactive toward nucleophiles, facilitating the crucial ring-forming reaction. It is commercially available and relatively inexpensive.
-
Hydrazine Hydrate: As the simplest diamine, hydrazine is the quintessential reagent for constructing the pyridazine ring of the phthalazine system.[5] It reacts with the dicarbonyl functionality of the anhydride (after initial ring-opening) to undergo a double condensation, forming the stable six-membered heterocyclic ring.
2.2. Rationale for Chlorination with Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is a widely used and highly effective reagent for converting amides, lactams, and cyclic imides (like our intermediate) into their corresponding chloro-derivatives.[6][7]
-
Mechanism of Action: The reaction proceeds through the activation of the carbonyl oxygen atoms of the 2,3,5,6,7,8-hexahydro-phthalazine-1,4-dione. The lone pair of electrons on the oxygen attacks the electrophilic phosphorus atom of POCl₃. This is followed by a series of steps involving elimination and chloride ion attack, ultimately replacing the C=O groups with C-Cl bonds. While the intermediate exists predominantly as the dione, it is in tautomeric equilibrium with its diol form (5,6,7,8-tetrahydrophthalazine-1,4-diol), which also reacts readily with POCl₃ to yield the same chlorinated product.
-
Advantages: POCl₃ serves as both the chlorinating agent and, when used in excess, the reaction solvent. This simplifies the experimental setup. For substrates that are difficult to chlorinate, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be employed to create a more potent chlorinating system.[8][9] However, for this specific transformation, POCl₃ alone is typically sufficient.
Visualized Synthetic Workflow
The overall process, from starting materials to the final purified product, involves a logical sequence of synthesis, work-up, and purification for each step.
Caption: High-level workflow for the two-step synthesis.
Detailed Experimental Protocols
4.1. Protocol 1: Synthesis of 2,3,5,6,7,8-Hexahydro-phthalazine-1,4-dione
This protocol details the formation of the core heterocyclic intermediate.
Materials & Reagents:
-
3,4,5,6-Tetrahydrophthalic anhydride (C₈H₈O₃, MW: 152.15 g/mol )
-
Hydrazine hydrate (~64% N₂H₄, ~36% H₂O)
-
Ethanol (or Acetic Acid)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Büchner funnel and filter paper
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
In the flask, dissolve 3,4,5,6-tetrahydrophthalic anhydride (1.0 eq) in a suitable solvent like ethanol or acetic acid.
-
Slowly add hydrazine hydrate (1.0-1.1 eq) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Once the addition is complete, heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath. A precipitate should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold ethanol and then with diethyl ether to remove impurities.
-
Dry the resulting white or off-white solid under vacuum to yield 2,3,5,6,7,8-hexahydro-phthalazine-1,4-dione.
Self-Validation Checkpoints:
-
Expected Outcome: A high yield (>85%) of a solid product.
-
TLC Analysis: The disappearance of the starting anhydride spot confirms reaction progression.
-
Safety: Hydrazine is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
4.2. Protocol 2: Synthesis of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
This protocol describes the critical chlorination step.
Materials & Reagents:
-
2,3,5,6,7,8-Hexahydro-phthalazine-1,4-dione (C₈H₁₀N₂O₂, MW: 166.18 g/mol )
-
Phosphorus oxychloride (POCl₃, MW: 153.33 g/mol )
-
Crushed ice
-
Sodium bicarbonate (or sodium carbonate), solid
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask with reflux condenser and gas trap (e.g., bubbler with mineral oil or a scrubbing solution)
Procedure:
-
CRITICAL SAFETY: This procedure must be performed in a certified chemical fume hood. POCl₃ is highly corrosive, toxic upon inhalation, and reacts violently with water. Wear heavy-duty gloves, a lab coat, and chemical splash goggles.
-
In a flame-dried round-bottom flask, suspend the 2,3,5,6,7,8-hexahydro-phthalazine-1,4-dione (1.0 eq) in phosphorus oxychloride (5-10 eq, serving as reagent and solvent).
-
Fit the flask with a reflux condenser connected to a gas trap to handle the HCl gas that will evolve.
-
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours.[10] The suspension should gradually dissolve as the reaction proceeds.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
WORK-UP (EXTREME CAUTION): Prepare a large beaker containing a substantial amount of crushed ice. Very slowly and carefully, pour the cooled reaction mixture dropwise onto the crushed ice with vigorous stirring. This is a highly exothermic and hazardous quenching process that releases HCl gas.
-
Once the addition is complete, continue stirring until all the ice has melted.
-
Carefully neutralize the acidic aqueous solution by slowly adding solid sodium bicarbonate or sodium carbonate in portions until gas evolution ceases and the pH is neutral to basic (~pH 8).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by trituration with diethyl ether to afford 1,4-dichloro-5,6,7,8-tetrahydrophthalazine as an off-white to light yellow solid.[11]
Self-Validation Checkpoints:
-
Expected Outcome: A moderate to good yield (50-70%) of the final product.
-
Work-up Control: The quenching and neutralization steps must be performed slowly to control the exotherm and gas evolution.
-
Characterization: The final product's identity and purity should be confirmed by analytical methods.
Data Summary and Characterization
Table 1: Reagent & Reaction Parameters
| Step | Reagent 1 | Reagent 2 | Molar Ratio (1:2) | Solvent | Temperature | Time (h) |
| 1 | Tetrahydrophthalic Anhydride | Hydrazine Hydrate | 1 : 1.1 | Ethanol | Reflux (~78 °C) | 4 - 6 |
| 2 | Phthalazine-1,4-dione | POCl₃ | 1 : 5-10 | POCl₃ (neat) | Reflux (~110 °C) | 3 - 5 |
Table 2: Physicochemical Properties of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
| Property | Value | Source |
| CAS Number | 67279-24-7 | [12][13] |
| Molecular Formula | C₈H₈Cl₂N₂ | [12][14] |
| Molecular Weight | 203.07 g/mol | [14] |
| Appearance | Off-white to light yellow solid | [11] |
| Melting Point | 156 °C (from Ethanol) | [12] |
| Storage | Under inert gas at 2-8°C | [11] |
Characterization
-
¹H NMR: Expected to show signals corresponding to the two distinct sets of protons in the cyclohexene ring.
-
¹³C NMR: Expected to show signals for the chlorinated carbons in the aromatic ring and the aliphatic carbons.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) cluster characteristic of a molecule containing two chlorine atoms (e.g., peaks at m/z 202, 204, 206 with a ~9:6:1 ratio).
-
Infrared (IR) Spectroscopy: Absence of C=O stretching bands (from the starting material) and presence of C-Cl stretching bands.
Chemical Structures and Reaction Scheme
Caption: Overall reaction scheme for the synthesis.
Hazard and Safety Information
All experiments should be conducted after a thorough risk assessment.
-
Phosphorus Oxychloride (POCl₃): Acutely toxic, causes severe skin burns and eye damage, and reacts violently with water.[6] Always handle in a fume hood with appropriate PPE.
-
Hydrazine Hydrate (N₂H₄·H₂O): Toxic, corrosive, and a suspected carcinogen. Avoid inhalation and skin contact.
-
Chlorinated Solvents & Reagents: The final product and intermediates may cause skin, eye, and respiratory irritation.[14]
-
General Precautions: Use proper engineering controls (fume hood), administrative controls, and PPE. Ensure an emergency eyewash and safety shower are accessible.
References
- ChemicalBook. (2025). 1,4-Dichlorophthalazine | 4752-10-7.
- ECHEMI. (n.d.). 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine Formula - 67279-24-7.
- Google Patents. (n.d.). CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines.
- MySkinRecipes. (n.d.). 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine.
- PubChem. (n.d.). 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine | C8H8Cl2N2 | CID 12622440.
- ChemicalBook. (n.d.). 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine CAS#: 67279-24-7.
- Journal of Applied Organometallic Chemistry. (2022). Synthesis of New Polyurethanes Based on 5,6,7,8–Tetrabromo–2,3–Dihydro–1,4–Phthalazine Dione. 2(3), 129-139.
- Guidechem. (n.d.). 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine 67279-24-7 wiki.
- PubChemLite. (n.d.). 1,4-dichloro-5,6,7,8-tetrahydrophthalazine.
- Sigma-Aldrich. (n.d.). 1,4-Dichlorophthalazine 95% 4752-10-7.
- Sigma-Aldrich. (n.d.). 1,4-Dichlorophthalazine 95% 4752-10-7.
- National Institutes of Health. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles.
- Organic Syntheses. (n.d.). A. 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile (1).
- ChemScene. (n.d.). 1,4-Dichloro-5,6,7,8-tetrahydro-5,8-epoxyphthalazine | 3040298-99-2.
- ResearchGate. (n.d.). Investigating the reaction of PA and phenyl hydrazine.
- Google Patents. (n.d.). KR20070065654A - Chlorination using POCl3 and benzyltriethylammonium chloride.
- Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent.
- Royal Society of Chemistry. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno.
- ResearchGate. (n.d.). Synthesis of cis- and trans-5,8-Dihydroxy-5,6,7,8-tetrahydro-1,4-naphthoquinone.
- Longdom Publishing. (n.d.). Recent Developments in Chemistry of Phthalazines.
- ResearchGate. (n.d.). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.
- PubChemLite. (n.d.). 3,4,5,6-tetrahydrophthalic anhydride (C8H8O3).
- Stanford University. (n.d.). Selective Synthesis in Microdroplets of 2‐Phenyl‐2,3‐dihydrophthalazine‐1,4‐dione from Phenyl Hydrazine with Phthalic Anhydride.
- Organic Syntheses. (n.d.). cis-Δ4-TETRAHYDROPHTHALIC ANHYDRIDE.
- MDPI. (n.d.). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review.
- ResearchGate. (2023). Role of Pharmacological Active Phthalazine Scaffolds in Medicinal Chemistry: A Mini-Review. European Chemical Bulletin, 12(3), 3604-3627.
- ResearchGate. (2006). Synthesis of 5-nitro-1,2,3,4-tetrahydro-1,4-phthalazinedione and 1,8-dinitro-5,7,12,14-tetrahydrophthalazino-[2,3-b]phthalazine-5,7,12,14-tetraone.
- Semantic Scholar. (2020). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. Bioorganic Chemistry.
- ResearchGate. (n.d.). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges | Request PDF.
-
ResearchGate. (n.d.). One-Pot, Multi-Component Synthesis of Substituted 2-(6-Phenyl-7 H -[3][10][12]Triazolo[3,4-b][3][10][15]Thiadiazin-3-yl)-2,3-Dihydrophthalazine-1,4-Diones | Request PDF. Retrieved from ResearchGate.
- ResearchGate. (2014). Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. Der Pharma Chemica, 6(3), 89-102.
Sources
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- 15. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents [patents.google.com]
Purification of 1,4-disubstituted tetrahydrophthalazines by column chromatography
Purification of 1,4-Disubstituted Tetrahydrophthalazines by Column Chromatography: A Detailed Technical Guide
Abstract
1,4-disubstituted tetrahydrophthalazines are a class of N-heterocyclic compounds with significant potential in medicinal chemistry and drug development. Their synthesis, often achieved through a Diels-Alder reaction, can yield a mixture of the desired product, unreacted starting materials, and diastereomeric byproducts. This application note provides a comprehensive guide to the purification of these target molecules using column chromatography, a cornerstone technique for achieving the high purity required for subsequent research and development stages. This guide emphasizes the rationale behind methodological choices, from stationary and mobile phase selection to a detailed, step-by-step protocol and troubleshooting strategies.
Introduction: The Importance of Purity in Drug Discovery
The biological activity and safety of a potential drug candidate are intrinsically linked to its purity. In the context of 1,4-disubstituted tetrahydrophthalazines, which often serve as scaffolds in the development of new therapeutic agents, even minor impurities can lead to misleading biological data or unforeseen toxicity. Column chromatography is a widely employed and versatile method for the preparative scale purification of organic compounds in the modern research laboratory. This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical steps to effectively purify 1,4-disubstituted tetrahydrophthalazines.
Understanding the Chemistry: Synthesis and Impurity Profile
A common and efficient route to 1,4-disubstituted tetrahydrophthalazines is the inverse electron demand Diels-Alder reaction between a 1,2,4,5-tetrazine and a suitable dienophile. This cycloaddition reaction is highly valuable for its ability to form the core heterocyclic structure. However, like many organic reactions, it is not always perfectly selective.
Common Impurities:
-
Unreacted Starting Materials: Depending on the reaction conditions, unreacted tetrazine or dienophile may remain in the crude product mixture.
-
Diastereomers: If the dienophile is unsymmetrical, the Diels-Alder reaction can result in the formation of diastereomers, which may have very similar polarities, making their separation challenging.
-
Side-Reaction Products: Depending on the specific substrates and reaction conditions, other side-products may be formed.
Understanding this impurity profile is the first critical step in designing an effective purification strategy.
The Core Principles of Chromatographic Separation
Column chromatography separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent packed into a column) and a mobile phase (a solvent that flows through the column). Molecules with a stronger affinity for the stationary phase will move more slowly down the column, while molecules with a greater affinity for the mobile phase will move more quickly, thus achieving separation.
The polarity of the target molecule and its impurities is the primary factor governing this separation. 1,4-disubstituted tetrahydrophthalazines are nitrogen-containing heterocycles and are generally considered to be polar compounds.
Strategic Method Development
A successful purification is not a matter of chance but of systematic method development. The following sections detail the critical choices to be made.
Selecting the Stationary Phase
The choice of stationary phase is dictated by the chemical nature of the compound to be purified.
-
Silica Gel (SiO₂): This is the most common stationary phase in normal-phase chromatography due to its versatility and cost-effectiveness. Silica gel is acidic in nature, which can be advantageous for the separation of many organic compounds. However, for basic nitrogen-containing heterocycles like tetrahydrophthalazines, this acidity can lead to strong, sometimes irreversible, adsorption and cause significant peak tailing on the chromatogram.
-
Alumina (Al₂O₃): Alumina is available in neutral, basic, and acidic forms. Basic or neutral alumina can be an excellent alternative to silica gel for the purification of basic compounds, as it minimizes the strong acid-base interactions that cause tailing.
-
Reversed-Phase Silica (e.g., C18): For highly polar heterocyclic compounds, reversed-phase chromatography can be the method of choice. In this technique, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (such as water/acetonitrile or water/methanol).
Recommendation: For the purification of 1,4-disubstituted tetrahydrophthalazines, silica gel is a good starting point due to its high resolving power. However, to counteract its acidity, the use of a basic modifier in the mobile phase is highly recommended. If significant tailing or product decomposition is observed, switching to neutral alumina is a logical next step.
Choosing the Mobile Phase (Eluent)
The mobile phase's role is to carry the sample through the stationary phase. Its polarity is adjusted to achieve optimal separation.
-
Solvent System: For normal-phase chromatography on silica or alumina, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The ratio of these solvents is adjusted to control the elution speed.
-
The Challenge of Basic Heterocycles: Due to the basic nature of the nitrogen atoms in the tetrahydrophthalazine core, interactions with the acidic silanol groups on the surface of silica gel can cause streaking and poor separation.
-
The Solution: Basic Modifier: To mitigate this issue, a small amount (0.1-1%) of a basic modifier, such as triethylamine (Et₃N) or a solution of ammonia in methanol, should be added to the mobile phase. This modifier will neutralize the acidic sites on the silica, leading to sharper peaks and improved separation.
Initial Solvent System Recommendation: A gradient of ethyl acetate in hexanes with the addition of 0.5% triethylamine is a robust starting point for method development.
Preliminary Analysis by Thin-Layer Chromatography (TLC)
Before performing a column, it is essential to analyze the crude reaction mixture by TLC. TLC is a rapid and inexpensive way to:
-
Determine the number of components in the mixture.
-
Identify a suitable solvent system for separation. An ideal solvent system will give the desired compound an Rf (retention factor) value of approximately 0.2-0.4.
-
Assess the stability of the compound on the stationary phase. If a spot streaks or disappears on the TLC plate over time, it may indicate decomposition.
Detailed Protocol for Column Chromatography Purification
This protocol provides a step-by-step guide for the purification of a hypothetical 1,4-disubstituted tetrahydrophthalazine.
Materials and Equipment
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Eluent (e.g., hexanes, ethyl acetate, triethylamine)
-
Collection vessels (test tubes or flasks)
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Column Packing (Wet Slurry Method)
-
Preparation: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand (approx. 1 cm).
-
Slurry Formation: In a beaker, mix the required amount of silica gel with the initial, least polar eluent to form a slurry.
-
Packing: Pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and ensure even packing.
-
Equilibration: Allow the silica to settle, and then add more eluent. Open the stopcock and allow the eluent to drain until the solvent level is just above the top of the silica. Never let the column run dry.
Sample Loading (Dry Loading Recommended)
For compounds that are not highly soluble in the initial eluent, dry loading is the preferred method to ensure a concentrated band at the start of the purification.
-
Adsorption: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (approximately 2-3 times the mass of the crude product).
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Loading: Carefully add the silica-adsorbed sample to the top of the packed column. Add a thin protective layer of sand on top of the sample.
Elution and Fraction Collection
-
Initial Elution: Carefully add the eluent to the top of the column and begin elution.
-
Gradient Elution: Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes + 0.5% Et₃N) and gradually increase the polarity (e.g., to 20%, 30%, and so on) to elute compounds of increasing polarity.
-
Fraction Collection: Collect the eluate in a series of labeled test tubes or flasks.
-
Monitoring: Monitor the separation by collecting small spots from the fractions and running TLC plates.
Product Isolation
-
Identification: Based on the TLC analysis, identify the fractions containing the pure desired product.
-
Pooling: Combine the pure fractions into a round-bottom flask.
-
Concentration: Remove the solvent using a rotary evaporator to yield the purified 1,4-disubstituted tetrahydrophthalazine.
Visualization of the Workflow
Diagram of the Purification Workflow
Caption: Workflow for the column chromatography purification of 1,4-disubstituted tetrahydrophthalazines.
Data Presentation: Expected Outcomes
The following table summarizes typical parameters and expected results for the purification of a 1,4-disubstituted tetrahydrophthalazine on a laboratory scale.
| Parameter | Typical Value/Range | Rationale/Comment |
| Crude Sample Load | 100-500 mg | For a standard laboratory-scale column. |
| Silica Gel Mass | 25-50 g | A sample-to-silica mass ratio of 1:50 to 1:100 is common. |
| Column Dimensions | 2-4 cm diameter, 30-40 cm length | Appropriate for the amount of silica gel. |
| Initial Mobile Phase | 5-10% Ethyl Acetate in Hexanes + 0.5% Et₃N | Starts with low polarity to elute non-polar impurities first. |
| Final Mobile Phase | 40-60% Ethyl Acetate in Hexanes + 0.5% Et₃N | Increased polarity to elute the more polar target compound. |
| Expected Purity (by NMR/LC-MS) | >95% | The goal of the purification. |
| Typical Yield | 70-90% | Some loss on the column is expected. |
Troubleshooting Common Issues
Even with a well-designed protocol, challenges can arise. The following table provides solutions to common problems.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation/Overlapping Peaks | - Inappropriate solvent system.- Column overloading. | - Optimize the solvent system using TLC to achieve better separation between spots.- Reduce the amount of crude material loaded onto the column. |
| Compound Streaks/Tails Down the Column | - Strong interaction between the basic compound and acidic silica gel. | - Ensure a basic modifier (e.g., 0.5-1% triethylamine) is added to the eluent.- Consider using neutral alumina as the stationary phase. |
| Compound Won't Elute from the Column | - The mobile phase is not polar enough.- Irreversible adsorption or decomposition on the silica. | - Significantly increase the polarity of the mobile phase (e.g., add methanol).- Test the compound's stability on a TLC plate before running the column. If unstable, switch to a less acidic stationary phase like neutral alumina. |
| Cracked or Channeled Column Bed | - Improper packing of the column.- The column ran dry during the run. | - Repack the column, ensuring the silica is fully settled and free of air bubbles.- Always maintain the solvent level above the top of the stationary phase. |
Diagram of the Troubleshooting Decision Process
Caption: A decision tree for troubleshooting common column chromatography issues.
Conclusion
The successful purification of 1,4-disubstituted tetrahydrophthalazines is a critical step in the drug discovery pipeline. By understanding the underlying principles of chromatography, carefully developing the separation method through TLC analysis, and anticipating challenges such as those posed by basic heterocycles, researchers can consistently achieve high levels of purity. The protocol and troubleshooting guide presented here serve as a robust framework for the efficient isolation of these valuable compounds, thereby accelerating the pace of research and development.
References
-
Song, C., et al. (2024). A nitrogenous heterocyclic ring-bonded stationary phase for separating alkaloids in supercritical fluid chromatography. ResearchGate. Retrieved from [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025). ResearchGate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Reddit. (2022). troubleshooting column chromatography. Retrieved from [Link]
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). ResearchGate. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]
-
SciToons. (2013). 【4K】-- Column Chromatography (Purification). Retrieved from [Link]
-
Professor Dave Explains. (2022). Column Chromatography. Retrieved from [Link]
-
LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
-
Chem Survival. (2023). Performing Column Chromatography. Retrieved from [Link]
-
The Diels-Alder reaction of 1,4-quinones in hexafluoroisopropanol. (n.d.). ResearchGate. Retrieved from [Link]
-
American Chemical Society. (2026). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Retrieved from [Link]
-
Qeios. (2023). Developing a Novel Mobile Phase to Separate Polar and Nonpolar Leaf Pigments of Copperleaf (Acalypha wilkesiana) Using Thin Layer Chromatography. Retrieved from [Link]
-
Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels-Alder Cascade Reaction. (2024). Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. Retrieved from [Link]
-
Domino Aza-Michael- ih -Diels–Alder Reaction to Various 3-Vinyl-1,2,4-triazines: Access to Polysubstituted Tetrahydro-1,6-naphthyridines. (n.d.). ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Diels–Alder reactions of 3,6-disubstituted 1,2,4,5-tetrazines. Synthesis and X-ray crystal structures of diazafluoranthene derivatives. Retrieved from [Link]
-
Developing a Novel Mobile Phase to Separate Polar and Nonpolar Leaf Pigments of Copperleaf (Acalypha wilkesiana) Using Thin Layer Chromatography. (2023). ResearchGate. Retrieved from [Link]
-
D-Scholarship@Pitt. (2019). Liquid Chromatography Stationary Phases Made Using the Thiol-yne Reaction. Retrieved from [Link]
Application Note: Real-Time Monitoring of Reactions Involving 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine Using Thin-Layer Chromatography
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Thin-Layer Chromatography (TLC) for monitoring the progress of chemical reactions involving 1,4-dichloro-5,6,7,8-tetrahydrophthalazine. The protocols outlined herein are designed to ensure scientific integrity and provide a self-validating system for accurate, real-time analysis of reaction progression. This guide delves into the causality behind experimental choices, offering field-proven insights to overcome common challenges in chromatographic analysis.
Introduction: The Critical Role of Reaction Monitoring
In the realm of organic synthesis and drug development, the ability to monitor a chemical reaction in real-time is paramount. It allows for the determination of reaction completion, the identification of intermediate species, and the optimization of reaction conditions, ultimately leading to improved yields and purity of the target molecule.[1] Thin-Layer Chromatography (TLC) stands out as a rapid, cost-effective, and highly sensitive analytical technique for this purpose.[1][2] Its simplicity and versatility make it an indispensable tool in the modern chemistry laboratory.[2]
This guide focuses on the application of TLC to reactions involving 1,4-dichloro-5,6,7,8-tetrahydrophthalazine, a heterocyclic compound of interest in medicinal chemistry. The principles and protocols described can be adapted for a wide range of chemical transformations involving this scaffold.
The Principle of Thin-Layer Chromatography
TLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[2][3][4]
-
Stationary Phase: A thin layer of an adsorbent material, typically silica gel or alumina, is coated onto a solid support like a glass or aluminum plate.[2][3] For most applications involving moderately polar compounds like many heterocyclic derivatives, silica gel is the stationary phase of choice due to its slightly acidic nature and high resolving power.[5]
-
Mobile Phase: A solvent or a mixture of solvents, known as the eluent, moves up the stationary phase by capillary action.[2][3]
-
Separation: As the mobile phase ascends, it carries the components of the spotted sample at different rates. This separation is governed by the polarity of the compounds, the polarity of the mobile phase, and the nature of the stationary phase.[6] Less polar compounds have a weaker affinity for the polar stationary phase and travel further up the plate, resulting in a higher Retention Factor (R_f). Conversely, more polar compounds interact more strongly with the stationary phase and move shorter distances, leading to lower R_f values.[7]
The R_f value is a key parameter in TLC and is calculated as follows:
R_f = (Distance traveled by the compound) / (Distance traveled by the solvent front) [8][9]
Experimental Workflow for TLC Method Development
The following diagram illustrates the systematic approach to developing a robust TLC method for monitoring a reaction.
Caption: Workflow for TLC Method Development and Reaction Monitoring.
Detailed Protocol for Monitoring Reactions of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
This protocol provides a step-by-step guide to effectively monitor a hypothetical reaction where 1,4-dichloro-5,6,7,8-tetrahydrophthalazine is converted to a less polar product.
Materials and Reagents
-
Stationary Phase: Pre-coated silica gel 60 F254 TLC plates. The F254 indicator fluoresces under 254 nm UV light, allowing for the visualization of UV-active compounds as dark spots.[10][11]
-
Mobile Phase Solvents: A selection of solvents of varying polarities, such as hexanes, ethyl acetate, dichloromethane, and methanol.[5]
-
Developing Chamber: A glass jar with a lid.
-
Spotting Capillaries: Glass capillary tubes.
-
Visualization Tools: UV lamp (254 nm), iodine chamber, and/or chemical stains (e.g., potassium permanganate or p-anisaldehyde).[12][13]
Step-by-Step Methodology
Step 1: Preparation of the TLC Plate
-
With a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.[2] Be careful not to scratch the silica layer.
-
Mark three lanes on the baseline for spotting the starting material (SM), a co-spot (Co), and the reaction mixture (RXN).[14][15]
Step 2: Sample Preparation
-
Starting Material (SM): Dissolve a small amount of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Reaction Mixture (RXN): At various time points during the reaction, withdraw a small aliquot of the reaction mixture using a capillary tube.[15][16] If the reaction solvent is high-boiling or contains non-volatile components, a micro-workup may be necessary.[16]
Step 3: Spotting the TLC Plate
-
Using a clean capillary tube for each sample, spot a small amount of the SM solution onto the "SM" lane on the baseline. The spot should be as small as possible (1-2 mm in diameter) to ensure good separation.[7][14]
-
Spot the RXN mixture on the "RXN" lane.
-
For the "Co" lane, first spot the SM, and then carefully spot the RXN mixture directly on top of the SM spot.[14] The co-spot is crucial for distinguishing between the starting material and the product, especially if their R_f values are similar.[14][15]
Step 4: Developing the TLC Plate
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm (below the baseline of the TLC plate).[14][17]
-
Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors, which ensures even solvent migration and improves reproducibility.[2]
-
Carefully place the spotted TLC plate into the chamber and close the lid.[17]
-
Allow the solvent to ascend the plate by capillary action. Remove the plate when the solvent front is about 1 cm from the top.[14][16]
-
Immediately mark the solvent front with a pencil.[17]
Step 5: Visualization
-
Allow the solvent to evaporate completely from the plate.
-
UV Light: View the plate under a UV lamp (254 nm).[11][13] UV-active compounds, such as those with aromatic or conjugated systems, will appear as dark spots. Circle the spots with a pencil.[12]
-
Iodine Chamber: Place the plate in a chamber containing a few crystals of iodine.[11][12] Many organic compounds will form yellow-brown spots. This method is semi-destructive.[11]
-
Chemical Stains: If the compounds are not UV-active and do not stain with iodine, a chemical stain can be used. For general purposes, a potassium permanganate stain is effective for visualizing compounds that can be oxidized.[13]
Interpretation of Results
By comparing the three lanes, you can effectively monitor the reaction's progress:
-
"SM" Lane: Shows the R_f value of the starting material.
-
"RXN" Lane: At the beginning of the reaction, this lane will primarily show the spot corresponding to the starting material. As the reaction proceeds, the intensity of the starting material spot will decrease, and a new spot corresponding to the product will appear.[18]
-
"Co" Lane: This lane helps to confirm the identity of the spots in the reaction mixture. The starting material spot in the "RXN" lane should have the same R_f as the spot in the "SM" lane and will merge with the SM spot in the "Co" lane.
Mobile Phase Selection and Optimization
The choice of the mobile phase is critical for achieving good separation. For compounds of intermediate polarity like 1,4-dichloro-5,6,7,8-tetrahydrophthalazine, a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is a good starting point.[5]
-
If the R_f is too low (spots remain near the baseline): The mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
-
If the R_f is too high (spots run with the solvent front): The mobile phase is too polar. Decrease the proportion of the more polar solvent.
An ideal mobile phase will provide R_f values between 0.2 and 0.6 for the compounds of interest, with a clear separation between the starting material and the product.
Hypothetical Reaction Monitoring
The following diagram illustrates the expected TLC results for a reaction where 1,4-dichloro-5,6,7,8-tetrahydrophthalazine (SM) is converted to a less polar product (P).
Caption: Idealized TLC plate for monitoring a reaction.
Data Summary
The following table provides a hypothetical example of TLC data for a reaction involving 1,4-dichloro-5,6,7,8-tetrahydrophthalazine.
| Compound | Mobile Phase (Hexane:EtOAc) | R_f Value | Visualization Method |
| 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine (SM) | 7:3 | 0.35 | UV (254 nm) |
| Product (P) | 7:3 | 0.60 | UV (254 nm), KMnO₄ |
Troubleshooting Common TLC Problems
-
Streaking: Spots appear as streaks rather than distinct spots. This can be caused by applying too much sample, or if the compound is highly polar and interacting very strongly with the stationary phase. Try diluting the sample or adding a small amount of a more polar solvent (like methanol) to the mobile phase.
-
Overlapping Spots: If the R_f values of the starting material and product are too close, try changing the mobile phase composition. Experiment with different solvent systems to improve separation.
-
Irregular Solvent Front: This can occur if the TLC plate is not placed vertically in the chamber or if the chamber is not properly sealed. Ensure the plate is straight and the chamber is saturated with solvent vapors.
Conclusion
Thin-Layer Chromatography is a powerful and indispensable technique for the real-time monitoring of chemical reactions. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can confidently and accurately track the progress of reactions involving 1,4-dichloro-5,6,7,8-tetrahydrophthalazine and other related compounds. The ability to quickly assess reaction status allows for timely decisions regarding reaction workup, purification, and optimization, thereby accelerating the drug discovery and development process.
References
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Wikipedia. (n.d.). Thin-layer chromatography. Retrieved from [Link]
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Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]
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Microbe Notes. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
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TLC Visualization Methods. (n.d.). Retrieved from [Link]
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Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 7.8: TLC Visualization Methods. Retrieved from [Link]
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University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
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Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]
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Principles of Thin Layer Chromatography. (n.d.). Retrieved from [Link]
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Proprep. (n.d.). How do you calculate the Rf value in thin-layer chromatography (TLC)?. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
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Coconote. (2025, October 14). TLC Monitoring of Reaction Progress. Retrieved from [Link]
-
JoVE. (2015, March 4). Video: Thin Layer Chromatography: Principle, Procedure, Applications. Retrieved from [Link]
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Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved from [Link]
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Thin Layer Chromatography. (n.d.). Retrieved from [Link]
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Scribd. (n.d.). Selection of Stationary and Mobile Phases in Thin Layer Chromatography. Retrieved from [Link]
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LearnSci. (n.d.). Thin layer chromatography (TLC) Rf measurement. Retrieved from [Link]
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LCGC International. (2012, June 1). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]
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University of California, Irvine. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Interchim – Blog. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Some Information for (TLC) ofNew Heterocyclic Compounds. Retrieved from [Link]
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ResearchGate. (2025, August 6). Thin-layer chromatography of some heterocyclic nitrogen compounds. Retrieved from [Link]
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PubChemLite. (n.d.). 1,4-dichloro-5,6,7,8-tetrahydrophthalazine. Retrieved from [Link]
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MDPI. (2025, November 12). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Retrieved from [Link]
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Application Notes & Protocols: A Guide to the Synthesis and Biological Evaluation of Novel Phthalazine-Based Compounds
Introduction: The phthalazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms make it an excellent pharmacophore capable of engaging in various interactions with biological targets.[3] Commercially successful drugs, such as the antihypertensive agent Hydralazine and the PARP inhibitor Olaparib, underscore the therapeutic potential of this chemical class.[1] The continued exploration of phthalazine derivatives is driven by their demonstrated efficacy across a wide spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2]
This guide provides a comprehensive, experience-driven framework for the synthesis of novel phthalazine libraries and their subsequent biological evaluation. The protocols herein are designed to be robust and self-validating, explaining not just the "how" but the critical "why" behind each experimental choice, empowering researchers in drug discovery to develop potent and effective new chemical entities.
Section 1: Synthesis of Phthalazine Derivatives
The synthetic strategy for creating a library of phthalazine compounds typically involves two main phases: the initial construction of the core phthalazine or phthalazinone ring, followed by diversification through functionalization of this core.
Core Synthesis: The Foundation of the Phthalazine Scaffold
The most reliable and versatile method for constructing the phthalazinone ring system is the condensation of a hydrazine derivative with an ortho-dicarbonyl compound, most commonly a derivative of phthalic acid.[4]
Protocol 1: Synthesis of 4-Aryl-2H-phthalazin-1-one via Condensation
This protocol describes the synthesis of a C4-substituted phthalazinone from a 2-acylbenzoic acid and hydrazine hydrate. The use of an acylbenzoic acid as the starting material is a strategic choice that directly installs a substituent at the 4-position, a key vector for diversification.
Materials:
-
2-(4-chlorobenzoyl)benzoic acid
-
Hydrazine hydrate (80% solution)
-
Ethanol, absolute
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, suspend 2-(4-chlorobenzoyl)benzoic acid (10.0 g, 38.4 mmol) in 100 mL of absolute ethanol.
-
Reagent Addition: While stirring, add hydrazine hydrate (2.88 mL, 46.1 mmol, 1.2 equivalents) dropwise to the suspension at room temperature.
-
Rationale: Hydrazine is a potent nucleophile. The initial step involves the nucleophilic attack of a hydrazine nitrogen atom on the ketone carbonyl, which is more electrophilic than the carboxylic acid carbonyl. The subsequent reaction with the carboxylic acid moiety leads to cyclization.
-
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 7:3 Ethyl Acetate:Hexane).
-
Rationale: Heating provides the necessary activation energy for the dehydration and cyclization steps, driving the reaction to completion.
-
-
Isolation and Purification: a. Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation. b. Collect the resulting white precipitate by vacuum filtration, washing the solid with cold ethanol (2 x 20 mL). c. Dry the product under vacuum to yield 4-(4-chlorophenyl)-2H-phthalazin-1-one.
-
Note: The product is often of high purity after precipitation, but recrystallization from ethanol or isopropanol can be performed if necessary.
-
Diversification: Building a Chemical Library
A common and highly effective strategy for creating diverse analogs is the conversion of the phthalazinone to a 1-chlorophthalazine intermediate, which is highly susceptible to nucleophilic substitution.[5][6]
Protocol 2: Chlorination of 4-(4-chlorophenyl)-2H-phthalazin-1-one
Materials:
-
4-(4-chlorophenyl)-2H-phthalazin-1-one (from Protocol 1)
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask with reflux condenser and gas trap (NaOH or bleach)
-
Heating mantle
Procedure:
-
Reaction Setup: In a fume hood, add 4-(4-chlorophenyl)-2H-phthalazin-1-one (5.0 g, 19.5 mmol) to a round-bottom flask. Carefully add phosphorus oxychloride (25 mL) portion-wise.
-
Safety Critical: POCl₃ is highly corrosive and reacts violently with water. This procedure must be performed in a dry apparatus within a certified chemical fume hood. The gas trap is essential to neutralize the HCl gas evolved.
-
-
Reflux: Heat the mixture to reflux (approximately 105°C) for 3 hours. The solution should become homogeneous.
-
Work-up: a. Cool the reaction mixture to room temperature. b. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic process. c. A solid precipitate will form. Adjust the pH to ~7-8 with a saturated sodium bicarbonate solution. d. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 1-chloro-4-(4-chlorophenyl)phthalazine.
-
Rationale: The conversion of the lactam (phthalazinone) to the chloro-substituted heterocycle dramatically increases the electrophilicity of the C1 position, transforming it into an excellent leaving group for subsequent nucleophilic aromatic substitution (SₙAr) reactions.
-
Protocol 3: Nucleophilic Substitution with Amines
This protocol provides a general method for displacing the chloride with a primary or secondary amine to generate novel N-substituted derivatives.
Materials:
-
1-chloro-4-(4-chlorophenyl)phthalazine (from Protocol 2)
-
Piperidine (or other amine nucleophile)
-
n-Butanol
-
Round-bottom flask with reflux condenser
Procedure:
-
Reaction Setup: Dissolve 1-chloro-4-(4-chlorophenyl)phthalazine (1.0 g, 3.6 mmol) in 20 mL of n-butanol in a round-bottom flask.
-
Nucleophile Addition: Add piperidine (0.43 mL, 4.3 mmol, 1.2 equivalents).
-
Rationale: n-Butanol is a suitable high-boiling solvent. The amine acts as both the nucleophile and, when used in slight excess, can serve as the base to neutralize the HCl generated during the reaction. Alternatively, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added.
-
-
Reflux: Heat the reaction to reflux (approximately 118°C) for 8-12 hours, monitoring by TLC.
-
Isolation: a. Cool the mixture and remove the solvent under reduced pressure. b. Dissolve the residue in dichloromethane (DCM) or ethyl acetate and wash with water and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. d. Purify the crude product by column chromatography (silica gel) to obtain the final compound.
Section 2: Protocols for Biological Screening
Once a library of compounds is synthesized, a systematic screening cascade is required to identify promising candidates.
Anticancer Activity Screening
A primary screen for anticancer activity typically involves evaluating the general cytotoxicity of the compounds against various cancer cell lines.
Protocol 4: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a standard for assessing cell viability. It measures the metabolic activity of mitochondrial reductase enzymes in living cells.[7]
Materials:
-
Human cancer cell lines (e.g., HCT-116 colon cancer, MCF-7 breast cancer).[8][9]
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Synthesized phthalazine compounds dissolved in DMSO (e.g., 10 mM stock)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates, multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. b. Add 100 µL of the diluted compound solutions to the appropriate wells. c. Include controls: wells with untreated cells (negative control) and cells treated with a known anticancer drug like Sorafenib or Cisplatin (positive control).[7][10]
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Table 1: Representative Cytotoxicity Data (IC₅₀ values in µM)
| Compound ID | HCT-116 (Colon) | MCF-7 (Breast) |
| Ph-Pip-1 | 8.5 | 12.3 |
| Ph-Mor-2 | 15.2 | 21.8 |
| Ph-An-3 | 1.2 | 3.4 |
| Sorafenib | 3.2 | 5.5 |
Antimicrobial Activity Screening
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[6]
Protocol 5: Broth Microdilution for MIC Determination
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Synthesized compounds in DMSO
-
Positive control antibiotic (e.g., Amoxicillin)
-
Sterile 96-well plates
Procedure:
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of each test compound in MHB. The typical concentration range is 128 µg/mL to 0.25 µg/mL.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, then dilute it in MHB so that each well will receive a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the bacterial inoculum to all wells containing the test compounds.
-
Controls: Include a positive control (bacteria with a standard antibiotic), a negative control (broth only, for sterility), and a growth control (bacteria in broth with DMSO vehicle).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity Screening
The ability of a compound to suppress the inflammatory response can be assessed by measuring its effect on nitric oxide (NO) production in activated macrophages.[11]
Protocol 6: Nitric Oxide (NO) Inhibition Assay
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Complete DMEM medium
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the synthesized phthalazine compounds for 1 hour.
-
Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.
-
Nitrite Measurement: a. Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. b. Add 50 µL of Griess Reagent Part A, incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent Part B, and incubate for another 10 minutes. d. Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is proportional to the absorbance.
-
Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells. A concurrent cytotoxicity assay (e.g., MTT) must be performed to ensure that the observed NO reduction is not due to cell death.[11]
Section 3: Workflow and Data Visualization
A logical workflow is crucial for the efficient discovery of lead compounds. The process involves iterative cycles of synthesis, screening, and structure-activity relationship (SAR) analysis.
Diagram 1: General Workflow for Phthalazine Drug Discovery
Caption: A streamlined workflow from synthesis to hit identification.
Diagram 2: Synthetic Pathway for Library Generation
Caption: Key intermediate strategy for phthalazine library synthesis.
References
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El-Sayed, M. F. A., Abbas, S. E. S., Abuo-Rahma, G. E. D. A., & Abdel-Aziz, M. (2021). Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. PubMed Central. Available at: [Link]
-
PharmaInfo. (n.d.). A Concise Review on Phthlazine Derivatives and its Biological Activities. PharmaInfo.net. Available at: [Link]
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Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International. Available at: [Link]
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Zhang, L., et al. (2009). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules. Available at: [Link]
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Recent Developments in Chemistry of Phthalazines. (2014). Organic Chemistry: An Indian Journal. Available at: [Link]
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Sangshetti, J., et al. (2019). Synthesis and Biological Activity of Structurally Diverse Phthalazine derivatives: A Systematic Review. Faculty members. Available at: [Link]
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Synthesis, Characterization and Biological Activity of Some New Phthalazine Derivatives. (2022). Journal of Survey in Fisheries Sciences. Available at: [Link]
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Ibrahim, T. M., et al. (2021). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances. Available at: [Link]
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Sangshetti, J., et al. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry. Available at: [Link]
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El-Wahab, A. H. F. A., et al. (2011). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Pharmaceuticals. Available at: [Link]
-
El-Wahab, A. H. F. A., et al. (2011). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Semantic Scholar. Available at: [Link]
-
Athmic Biotech Solutions. (2023). Unlocking Anti-Inflammatory Drugs with Biochemical Assays. Athmik Biotech Solutions. Available at: [Link]
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Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. (2014). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Elmeligie, S., et al. (2021). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Sangshetti, J., et al. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. OUCI. Available at: [Link]
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Fadda, A. A., et al. (2023). Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. Molecular and Cellular Biochemistry. Available at: [Link]
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Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. SciSpace. Available at: [Link]
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Abdel-Megeid, R. E. A., et al. (2022). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Molecules. Available at: [Link]
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Mourad, A. F. E., et al. (2022). Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. ResearchGate. Available at: [Link]
-
El-Wahab, A. H. F. A., et al. (2011). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. ResearchGate. Available at: [Link]
-
Khalil, O. M., et al. (2015). Synthesis and Antibacterial Activity of New Phthalazine Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
ResearchGate. (n.d.). Pyridazine and phthalazine derivatives with potential antimicrobial activity. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. Available at: [Link]
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Devaraj, S., et al. (2009). Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. ResearchGate. Available at: [Link]
-
Fares, M., et al. (2021). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). Prediction of New Phthalazine-1,4-Dione Derivatives with an Antibacterial Activity using Quantitative Structure Activity Relationship (2-D-QSAR). Letters in Applied NanoBioScience. Available at: [Link]
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Wang, Y., et al. (2017). Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. International Journal of Molecular Medicine. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Novel TGF-β Pathway Inhibitors Utilizing a Dichlorotetrahydrophthalazine Scaffold
Introduction: The Dual Role of TGF-β in Cellular Signaling and Disease
The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[1][2] This pathway's influence is context-dependent, exhibiting a dual role in cancer. In the early stages of tumorigenesis, TGF-β acts as a tumor suppressor by inhibiting cell growth and inducing apoptosis.[3] However, as cancer progresses, tumor cells often develop resistance to these cytostatic effects. The pathway then paradoxically switches to a pro-oncogenic role, promoting tumor invasion, metastasis, angiogenesis, and creating an immunosuppressive tumor microenvironment.[3]
Dysregulation of TGF-β signaling is also implicated in a range of fibrotic diseases, where its overactivity leads to excessive deposition of extracellular matrix proteins.[4][5] Given its pivotal role in these pathologies, the TGF-β pathway, and particularly the TGF-β type I receptor (TGF-βRI) kinase, has emerged as a key therapeutic target for the development of small molecule inhibitors.[1][6]
This document provides a detailed guide for researchers and drug development professionals on the use of a versatile chemical scaffold, 1,4-dichloro-5,6,7,8-tetrahydrophthalazine, in the synthesis of novel inhibitors targeting the TGF-β signaling pathway. We will explore the rationale behind this synthetic strategy, provide a detailed experimental protocol, and outline methods for the biological evaluation of the synthesized compounds.
The TGF-β Signaling Cascade: A Target for Therapeutic Intervention
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGF-βRII), a constitutively active serine/threonine kinase. This binding event recruits and activates the TGF-β type I receptor (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5).[1][4] The activated TGF-βRI then phosphorylates downstream effector proteins, Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes.[1][4]
Small molecule inhibitors targeting the ATP-binding site of the TGF-βRI kinase domain are a major focus of drug discovery efforts.[6] By preventing the phosphorylation of Smad2/3, these inhibitors can effectively block the downstream signaling cascade.
Figure 2: A generalized synthetic workflow for the elaboration of the 1,4-dichlorotetrahydrophthalazine scaffold.
Experimental Protocols
Protocol 1: Synthesis of a Monosubstituted Tetrahydrophthalazine Intermediate
This protocol describes a general procedure for the nucleophilic substitution of one chlorine atom on the 1,4-dichloro-5,6,7,8-tetrahydrophthalazine core with an amine.
Materials:
-
1,4-dichloro-5,6,7,8-tetrahydrophthalazine
-
Amine of choice (e.g., aniline, benzylamine, morpholine)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine (1.0 eq) in NMP or DMF (0.2 M), add the desired amine (1.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at 80-100 °C for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired monosubstituted product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Suzuki Cross-Coupling for the Synthesis of Disubstituted Tetrahydrophthalazine Derivatives
This protocol details the palladium-catalyzed Suzuki cross-coupling of the monosubstituted intermediate with a boronic acid to introduce a second point of diversity.
Materials:
-
Monosubstituted tetrahydrophthalazine intermediate from Protocol 1
-
Aryl or heteroaryl boronic acid of choice
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane or a mixture of Toluene and Ethanol
-
Water
-
Ethyl acetate (EtOAc)
-
Celite
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add the monosubstituted intermediate (1.0 eq), the boronic acid (1.2 eq), K₂CO₃ or Na₂CO₃ (2.5 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the flask.
-
Heat the reaction mixture to 90-110 °C and stir for 6-24 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final disubstituted phthalazine derivative.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.
Biological Evaluation of Synthesized Inhibitors
Once a library of phthalazine derivatives has been synthesized, their biological activity against the TGF-β pathway must be assessed. A tiered approach is recommended, starting with in vitro cellular assays and progressing to more complex evaluations.
Assay 1: TGF-β-Responsive Luciferase Reporter Assay
This is a common primary screen to assess the ability of compounds to inhibit TGF-β-induced gene transcription.
Principle: A cell line (e.g., HEK293T or HaCaT) is engineered to stably express a luciferase reporter gene under the control of a Smad-responsive promoter. In the presence of TGF-β, the Smad complex will activate the transcription of the luciferase gene, leading to a measurable light output. An effective inhibitor will block this process, resulting in a decrease in the luminescent signal.
Brief Protocol:
-
Seed the reporter cell line in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the synthesized compounds for 1-2 hours.
-
Stimulate the cells with a recombinant human TGF-β1 ligand (typically at a concentration that gives a robust signal, e.g., 1-5 ng/mL).
-
Incubate for 16-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Calculate the IC₅₀ value for each compound, which is the concentration required to inhibit 50% of the TGF-β-induced luciferase activity.
Assay 2: Western Blot for Smad2/3 Phosphorylation
This assay directly measures the phosphorylation of the immediate downstream targets of TGF-βRI, providing mechanistic confirmation of target engagement.
Principle: Cells are treated with the test compounds and then stimulated with TGF-β. Cell lysates are then analyzed by Western blot using antibodies specific for phosphorylated Smad2 (p-Smad2) and total Smad2/3 to determine the extent of inhibition.
Brief Protocol:
-
Culture a responsive cell line (e.g., A549 lung carcinoma cells) to near confluency.
-
Serum-starve the cells for several hours to reduce basal signaling.
-
Pre-treat the cells with the test compounds at various concentrations for 1-2 hours.
-
Stimulate with TGF-β1 for 30-60 minutes.
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-Smad2 and total Smad2/3, followed by appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities. A reduction in the p-Smad2/total Smad2 ratio indicates inhibitory activity.
Data Summary and Interpretation
The data obtained from the biological assays should be carefully tabulated to facilitate SAR analysis.
| Compound ID | R¹ Group | R² Group | Luciferase Reporter IC₅₀ (µM) | p-Smad2 Inhibition at 1 µM (%) |
| PHT-001 | Aniline | 4-Fluorophenyl | 1.25 | 85 |
| PHT-002 | Morpholine | Pyridin-3-yl | 0.78 | 92 |
| PHT-003 | Benzylamine | 2-Methoxyphenyl | 5.6 | 45 |
| Control | Galunisertib | N/A | 0.056 [7] | >95 |
Table 1: Example data table for summarizing the biological activity of synthesized phthalazine derivatives.
The results from these assays will guide the next steps in the drug discovery process, including lead optimization to improve potency, selectivity, and pharmacokinetic properties.
Conclusion
The 1,4-dichloro-5,6,7,8-tetrahydrophthalazine scaffold represents a promising starting point for the synthesis of novel small molecule inhibitors of the TGF-β signaling pathway. The synthetic routes outlined in these application notes are robust and amenable to the creation of diverse chemical libraries. Through systematic biological evaluation, potent and selective inhibitors can be identified, paving the way for the development of new therapeutics for the treatment of cancer and fibrotic diseases.
References
-
Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. Available from: [Link]
-
Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. National Institutes of Health. Available from: [Link]
-
Development of small molecule inhibitors targeting TGF-β ligand and receptor: Structures, mechanism, preclinical studies and clinical usage. PubMed. Available from: [Link]
-
TGF-β signaling pathway inhibitors that are currently under development for potential cancer therapy. ResearchGate. Available from: [Link]
-
Discovery and biological evaluation of phthalazines as novel non-kinase TGFβ pathway inhibitors. PubMed. Available from: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available from: [Link]
-
Identification of novel inhibitors of the transforming growth factor beta1 (TGF-beta1) type 1 receptor (ALK5). PubMed. Available from: [Link]
-
Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzot[1][6][8]riazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. PubMed. Available from: [Link]
-
Synthesis of TGF-Beta inhibitors and compounds for spatiotemporal drug release. TESEO (Tesis Doctorales en Red). Available from: [Link]
-
Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases. SpringerLink. Available from: [Link]
-
Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy. Biomolecules & Therapeutics. Available from: [Link]
-
Structure-guided engineering of TGF-βs for the development of novel inhibitors and probing mechanism. National Institutes of Health. Available from: [Link]
-
Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. PMC - NIH. Available from: [Link]
-
Identification of novel inhibitors of the transforming growth factor beta1 (TGF-beta1) type 1 receptor (ALK5). Semantic Scholar. Available from: [Link]
-
Development of TGF-β signalling inhibitors for cancer therapy. Semantic Scholar. Available from: [Link]
-
Pharmacological action and SAR of Phthalazine derivatives-A Review. ResearchGate. Available from: [Link]
-
Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. National Institutes of Health. Available from: [Link]
-
Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. PubMed. Available from: [Link]
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- 4. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-guided engineering of TGF-βs for the development of novel inhibitors and probing mechanism - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of Tetrahydrophthalazine Derivatives: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of the Tetrahydrophthalazine Scaffold
The phthalazine core and its reduced derivatives, such as tetrahydrophthalazines, are privileged heterocyclic scaffolds in medicinal chemistry.[1] These nitrogen-containing structures are integral to a wide array of pharmacologically active compounds, demonstrating activities that span from anti-inflammatory and anticonvulsant to anticancer agents.[1][2] The therapeutic potential of these molecules drives the need for efficient, selective, and sustainable synthetic methods. One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, represent a significant advance in this direction. They offer reduced waste, lower costs, and faster access to complex molecules, making them highly attractive for creating libraries of potential drug candidates.[3] This guide provides detailed protocols and mechanistic insights into a state-of-the-art one-pot synthesis of tetrahydrophthalazine derivatives, with a focus on a highly stereoselective radical cyclization method.
Application Notes: Pharmacological Relevance and Strategic Advantages
Tetrahydrophthalazine derivatives have garnered attention for their promising biological activities. Notably, certain tetrahydrophthalazinones have been identified as potential anti-inflammatory agents.[4][5] These compounds have shown the ability to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key cytokine in inflammatory processes, suggesting their potential in treating conditions like chronic obstructive pulmonary disease (COPD).[4][5] Additionally, the broader class of phthalazine derivatives has been investigated for a range of therapeutic applications, including anticonvulsant properties.[2]
The primary advantage of the one-pot radical cyclization protocol detailed here lies in its exceptional control over stereochemistry, a critical factor in drug design as different stereoisomers can have vastly different biological activities. This method provides a direct route to 1,4-disubstituted tetrahydrophthalazines with high diastereoselectivity for the trans product, a feat not easily achieved with traditional multi-step approaches.[6] This stereocontrol, combined with the operational simplicity and high yields of the one-pot procedure, makes it a powerful tool for the rapid generation of diverse and stereochemically defined compound libraries for drug discovery programs.
Synthetic Protocols and Methodologies
Protocol 1: One-Pot Diastereoselective Synthesis via Radical Cyclization
This protocol is based on the work of Renaud and coworkers and offers a highly efficient and stereoselective route to 1,4-disubstituted tetrahydrophthalazines.[6] The reaction proceeds via a one-pot sequence involving the formation of a hydrazone from an aldehyde and a substituted Boc-hydrazide, followed by a 6-endo-trig radical cyclization.
Core Rationale: The key to this methodology is the generation of a radical species that undergoes an intramolecular cyclization onto a C=N double bond. The stereochemistry of the starting materials influences the diastereoselectivity of the cyclization, leading to a predominance of the trans product. The use of triethylborane (Et₃B) as a radical initiator at room temperature allows for mild reaction conditions, preserving a wide range of functional groups.
Experimental Workflow Diagram:
Caption: Workflow for the one-pot radical cyclization synthesis.
Step-by-Step Protocol:
-
Preparation of Reactants: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the substituted Boc-hydrazide (1.0 equiv.) in anhydrous toluene (0.1 M).
-
Hydrazone Formation: Add the corresponding aldehyde (1.1 equiv.) to the solution at room temperature. Stir the mixture for 30 minutes to 1 hour, or until TLC analysis indicates the complete consumption of the starting hydrazide and formation of the hydrazone.
-
Radical Initiation: To the reaction mixture, add triethylborane (Et₃B, 1.0 M solution in hexanes, 3.0 equiv.) dropwise at room temperature.
-
Controlled Air Introduction: Introduce a controlled stream of air (oxygen) into the reaction flask via a syringe, while maintaining a positive pressure of inert gas. The reaction is often mildly exothermic.
-
Reaction Monitoring: Monitor the progress of the cyclization by TLC. The reaction is typically complete within 1-3 hours.
-
Quenching and Work-up: Upon completion, quench the reaction by exposing it to air for 15 minutes. Concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired tetrahydrophthalazine derivative.
Mechanistic Insights:
The reaction proceeds through a well-defined radical chain mechanism. The key steps are outlined below.
Caption: Key steps in the radical cyclization mechanism.
Protocol 2: One-Pot Synthesis of Tetrahydrophthalazinones via Diels-Alder Reaction
This method provides access to tetrahydrophthalazinone scaffolds and involves a solid-phase approach utilizing a Diels-Alder reaction followed by a cyclative-release step.[4][7]
Core Rationale: This strategy employs a polymer-bound dienophile which undergoes a [4+2] cycloaddition with a suitable diene. The resulting cyclic adduct on the solid support is then treated with a hydrazine, which cleaves the product from the resin through an intramolecular cyclization, directly forming the tetrahydrophthalazinone ring system.
General Procedure Outline:
-
Diels-Alder Cycloaddition: A polymer-bound dienophile (e.g., on Wang resin) is reacted with an excess of a diene in a suitable solvent (e.g., toluene) at elevated temperature (e.g., 115°C).[7]
-
Washing: The resin is thoroughly washed to remove excess diene and solvent.
-
Cyclative-Release: The resin-bound adduct is then treated with a hydrazine derivative in a solvent mixture (e.g., THF/EtOH) under reflux. This step simultaneously cleaves the molecule from the solid support and forms the heterocyclic ring.[7]
-
Purification: The solution is filtered to remove the resin, and the filtrate is concentrated. The crude product is then purified by standard methods such as recrystallization or chromatography.
Data Summary and Characterization
The following table summarizes representative results for the one-pot radical cyclization synthesis of 1,4-disubstituted tetrahydrophthalazines.
| Entry | Aldehyde (R¹CHO) | Hydrazide (R²-NHNHBoc) | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | Cyclohexanecarboxaldehyde | 2-Iodophenylacetyl-Boc-hydrazide | 1-Cyclohexyl-4-(2-iodobenzyl)-tetrahydrophthalazine | 85 | >95:5 |
| 2 | Benzaldehyde | 2-Bromobenzyl-Boc-hydrazide | 1-Phenyl-4-(2-bromobenzyl)-tetrahydrophthalazine | 92 | >95:5 |
| 3 | Isovaleraldehyde | 2-Iodophenylacetyl-Boc-hydrazide | 1-Isobutyl-4-(2-iodobenzyl)-tetrahydrophthalazine | 88 | >95:5 |
| 4 | Pivalaldehyde | 2-Bromobenzyl-Boc-hydrazide | 1-tert-Butyl-4-(2-bromobenzyl)-tetrahydrophthalazine | 75 | >95:5 |
Data adapted from Renaud and coworkers.[6]
Typical Characterization Data:
-
¹H NMR: The proton spectra of trans-1,4-disubstituted tetrahydrophthalazines typically show characteristic signals for the protons at the C1 and C4 positions. The coupling constants between these protons can help confirm the stereochemistry.
-
¹³C NMR: The carbon spectra will show distinct signals for the saturated carbons of the tetrahydrophthalazine ring, in addition to the signals for the substituents.[8]
-
Mass Spectrometry: The mass spectra will show the molecular ion peak corresponding to the expected mass of the product, aiding in structural confirmation.[8]
-
IR Spectroscopy: Infrared spectra will show characteristic C-H stretching frequencies for the saturated ring system and may show N-H stretches depending on the substitution pattern.
Conclusion and Future Outlook
The one-pot synthesis of tetrahydrophthalazine derivatives, particularly through stereoselective radical cyclization, offers a powerful and efficient strategy for accessing these medicinally important scaffolds. The ability to control stereochemistry while maintaining high yields and broad functional group tolerance makes this approach highly valuable for drug discovery and development. Future research may focus on expanding the substrate scope, developing catalytic enantioselective versions of these reactions, and further exploring the pharmacological potential of the novel tetrahydrophthalazine derivatives that can now be readily synthesized.
References
-
Gouault, N., Pinel, B., Cupif, J.-F., et al. (2004). Synthesis and Potential Anti-Inflammatory Activity of Some Tetrahydrophthalazinones. Journal of Enzyme Inhibition and Medicinal Chemistry, 19(6), 475-480. Available from: [Link]
-
Gouault, N., Pinel, B., Cupif, J. F., et al. (2004). Synthesis and potential anti-inflammatory activity of some tetrahydrophthalazinones. Journal of Enzyme Inhibition and Medicinal Chemistry, 19(6), 475-480. Available from: [Link]
-
Gouault, N., et al. (2004). Synthesis and Potential Anti-Inflammatory Activity of Some Tetrahydrophthalazinones. Journal of Enzyme Inhibition and Medicinal Chemistry, 19(6), 475-480. Available from: [Link]
-
Conti, P., et al. (1970). [Studies of phthalazines. III. (1,2). Synthesis of new diazotized heterocyclic compounds with potential anti-inflammatory activity obtained with tetrahydrophthalazine-1-one]. Il Farmaco; edizione scientifica, 25(4), 305-313. Available from: [Link]
-
Kulkarni, S. K., & Singh, M. (1983). Pharmacological evaluation of some new 1-substituted-4-hydroxy-phthalazines. Arzneimittel-Forschung, 33(9), 1259-1263. Available from: [Link]
-
Zhang, W., Mo, J. Y., He, W., Sammis, G. M., & Renaud, P. (2019). Regiocontrolled and Stereoselective Syntheses of Tetrahydrophthalazine Derivatives using Radical Cyclizations. Chemistry – A European Journal, 25(4), 976-980. Available from: [Link]
- Aswathy, J. (2019). A Concise Review on Phthlazine Derivatives and its Biological Activities. PharmaInfo.
-
Jilloju, R. K., et al. (2016). One-Pot, Multi-Component Synthesis of Substituted 2-(6-Phenyl-7H-[4][5][9]Triazolo[3,4-b][4][7][9]Thiadiazin-3-yl)-2,3-Dihydrophthalazine-1,4-Diones. ResearchGate. Available from: [Link]
-
Rana, M., et al. (2022). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. Molecules, 27(15), 4976. Available from: [Link]
-
Yang, J., Karver, M. R., Li, W., Sahu, S., & Devaraj, N. K. (2012). Metal-catalyzed one-pot synthesis of tetrazines directly from aliphatic nitriles and hydrazine. Angewandte Chemie International Edition, 51(21), 5222-5225. Available from: [Link]
- Cioc, R. C., Ruijter, E., & Orru, R. V. A. (2014). Multicomponent reactions: advanced tools for sustainable organic synthesis. Green Chemistry, 16(6), 2958-2975.
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- 3. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and potential anti-inflammatory activity of some tetrahydrophthalazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. [Studies of phthalazines. III. (1,2). Synthesis of new diazotized heterocyclic compounds with potential anti-inflammatory activity obtained with tetrahydrophthalazine-1-one] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of Suzuki coupling with 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 1,4-dichloro-5,6,7,8-tetrahydrophthalazine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by this electron-deficient, nitrogen-containing heterocyclic substrate. Here, we move beyond generic protocols to provide in-depth, mechanistically-grounded answers to common problems, helping you improve yields, minimize side reactions, and achieve reproducible results.
The Challenge: Why Can This Substrate Be Difficult?
The 1,4-dichloro-5,6,7,8-tetrahydrophthalazine core presents a distinct set of challenges in palladium-catalyzed cross-coupling. The pyridazine moiety is highly electron-deficient due to the two adjacent nitrogen atoms. While this electron-deficient nature can facilitate the initial, often rate-limiting, oxidative addition step of the catalytic cycle, it also introduces complications.[1][2] The lone pairs on the nitrogen atoms can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][3][4][5] Furthermore, as a di-halogenated substrate, issues of reaction rate, selectivity, and the formation of unwanted side-products like hydrodehalogenation are common hurdles.[6]
This guide provides a structured approach to overcoming these obstacles.
Troubleshooting Guide: From Low Conversion to High Yield
This section is structured as a series of questions you might be asking at the bench. We provide the underlying cause for the problem and actionable solutions.
Q1: My reaction has stalled or shows very low conversion of the starting material. Where should I begin troubleshooting?
Low or no conversion is the most common issue and typically points to a fundamental problem with the catalytic system. The electron-deficient nature of the phthalazine ring and the presence of nitrogen atoms demand a carefully chosen, robust catalyst system.[1][2]
Possible Cause 1: Inadequate Catalyst & Ligand System Standard palladium sources like Pd(PPh₃)₄ are often inefficient for this class of substrate.[7] The C-Cl bond is less reactive than C-Br or C-I, requiring a more active catalyst for efficient oxidative addition.[8][9] Furthermore, the ligand plays a critical role in stabilizing the palladium center and promoting the key steps of the catalytic cycle.
-
Solution: Employ Bulky, Electron-Rich Ligands. Modern biaryl phosphine ligands (Buchwald ligands) are designed for challenging substrates. Ligands like SPhos, XPhos, and RuPhos create a sterically hindered and electron-rich environment around the palladium, which accelerates oxidative addition and subsequent reductive elimination.[4][7] Consider using palladium pre-catalysts that incorporate these ligands (e.g., XPhos Pd G3/G4) for reliable generation of the active Pd(0) species.[10]
Possible Cause 2: Incorrect Base Selection The base is not merely a spectator; it is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.[11] An unsuitable base (too weak, poor solubility) can halt the catalytic cycle.
-
Solution: Screen Different Bases. A common starting point is K₂CO₃, but for challenging couplings, stronger or more soluble bases are often required. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent alternatives.[7] K₃PO₄, in particular, is often effective for electron-deficient heteroaryl chlorides.[12]
Possible Cause 3: Poor Solvent Choice The solvent must solubilize the reactants, base, and catalytic species. A poor choice can lead to a heterogeneous mixture where reactions cannot proceed efficiently.
-
Solution: Use Appropriate Aprotic Polar Solvents. Anhydrous, degassed solvents are critical. 1,4-Dioxane, Toluene, and DMF are common choices.[1][7] Often, a mixture including water (e.g., Dioxane/H₂O) is used to help dissolve the inorganic base, though this can sometimes promote side reactions (see Q2).[13][14]
Below is a flowchart to guide your initial troubleshooting efforts.
Q2: I'm seeing my desired product, but also a significant amount of a mono-dechlorinated starting material (hydrodehalogenation). How can I prevent this?
Hydrodehalogenation (HDH) is a common side reaction where the C-Cl bond is cleaved and replaced by a C-H bond. This occurs when the palladium intermediate reacts with a hydride source in the reaction mixture instead of the boronic acid.[6][8]
-
Cause & Solution 1: Water/Hydroxide as a Hydride Source. While aqueous bases are common, water or hydroxide ions can promote pathways leading to HDH, especially at elevated temperatures.
-
Action: Try running the reaction under strictly anhydrous conditions. Use an anhydrous base like K₃PO₄ and rigorously dried solvents. If an aqueous system was previously used, switching to an anhydrous one can dramatically reduce HDH.
-
-
Cause & Solution 2: Base-Promoted Decomposition. Some bases or solvents (like alcohols) can be oxidized by the Pd(II) complex, generating a palladium hydride species that leads to HDH.[8]
-
Action: Avoid alcohol-based solvents if HDH is observed. Stick to ethers (Dioxane, THF) or aromatic hydrocarbons (Toluene).
-
-
Cause & Solution 3: Sluggish Transmetalation. If the desired transmetalation step is slow, the competing HDH pathway has more time to occur.
-
Action: Re-evaluate your base and ligand choice to accelerate the productive catalytic cycle. A stronger base or a more effective ligand can speed up transmetalation, outcompeting the HDH side reaction.
-
Q3: My boronic acid is homocoupling to form a biaryl byproduct. What's going wrong?
Homocoupling of the boronic acid is another frequent side reaction that consumes your nucleophile and complicates purification.[1] It is often promoted by the presence of oxygen or when the concentration of the boronic acid is too high.
-
Cause & Solution 1: Oxygen in the Reaction. Oxygen can promote the oxidative homocoupling of boronic acids.
-
Action: Ensure the reaction is thoroughly degassed. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes before adding the catalyst and reagents. Maintaining a positive pressure of inert gas throughout the reaction is crucial.[1]
-
-
Cause & Solution 2: High Boronic Acid Concentration. A high localized concentration of the boronic acid can favor the homocoupling pathway.
-
Action: Instead of adding all the boronic acid at the beginning, try slow addition using a syringe pump over a period of time. This keeps the instantaneous concentration low, favoring the cross-coupling pathway.[1]
-
-
Cause & Solution 3: Unstable Boronic Acid. Boronic acids can be prone to decomposition (protodeboronation), especially under prolonged heating or if impure.[15][16][17] The byproducts of this decomposition can sometimes lead to homocoupling.
FAQs: Optimizing Your Reaction Conditions
Q: What are the best general starting conditions for a Suzuki coupling with 1,4-dichloro-5,6,7,8-tetrahydrophthalazine?
A: A robust starting point is crucial. Based on literature for similar electron-deficient heteroaryl chlorides, the following conditions are recommended for initial screening.
| Parameter | Recommendation | Rationale |
| Pd Source | XPhos Pd G3 or Pd₂(dba)₃ | Pre-catalyst ensures reliable Pd(0) formation. Pd₂(dba)₃ is a good Pd(0) source. |
| Ligand | XPhos or SPhos (1.5 - 2.0 eq. to Pd) | Bulky, electron-rich ligands accelerate oxidative addition and are effective for C-Cl bonds.[4][7] |
| Base | K₃PO₄ (2.0 - 3.0 eq.) | Strong, non-nucleophilic base often superior for heteroaryl chlorides.[12] |
| Solvent | 1,4-Dioxane or Toluene (Anhydrous, Degassed) | Good for solubilizing reagents and compatible with anhydrous conditions.[7][13] |
| Temperature | 80 - 110 °C | Higher temperatures are often needed for C-Cl bond activation. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxygen-mediated side reactions like homocoupling and catalyst degradation.[1] |
Q: Can I achieve selective mono-coupling at one of the chlorine positions?
A: Achieving selective mono-coupling on dihaloheteroarenes can be challenging but is often possible through careful ligand selection and control of stoichiometry.[18][19] In pyridazine systems, the reactivity of the halogen positions is influenced by the electronic effects of the nitrogen atoms. While a detailed study for this specific tetrahydrophthalazine is likely required, general principles suggest:
-
Ligand Control: Different ligands can influence which position the catalyst adds to preferentially. For example, bidentate ligands like dppf might favor one position, while bulky monodentate ligands like QPhos or Buchwald's ligands could favor the other.[18][19][20]
-
Stoichiometry: Using a slight deficiency of the boronic acid (e.g., 0.9 equivalents) can favor mono-arylation over di-arylation.
Systematic screening with different ligand classes is the most effective way to determine if site-selectivity can be achieved.
Q: How important is the quality of my boronic acid?
A: It is critically important. Impurities in boronic acids can poison the palladium catalyst or participate in side reactions, leading to lower yields and complex purification.[15] Boronic acids can also exist in equilibrium with their trimeric anhydride form (boroxines), which can have different reactivity.[8] Always use boronic acids from a reputable supplier or purify them before use.
The diagram below illustrates the Suzuki catalytic cycle, highlighting the key steps and potential pitfalls with the phthalazine substrate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. nbinno.com [nbinno.com]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Amination of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic strategies involving 1,4-dichloro-5,6,7,8-tetrahydrophthalazine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the low reactivity of this heterocyclic scaffold in C-N bond-forming reactions. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve your synthetic goals.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the reactivity of the title compound.
Q1: Why is 1,4-dichloro-5,6,7,8-tetrahydrophthalazine so unreactive in traditional amination reactions?
A: The low reactivity of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine towards traditional nucleophilic aromatic substitution (SNAr) stems from the electronic nature of the pyridazine ring system. While the two nitrogen atoms are electron-withdrawing, which should in principle activate the ring for nucleophilic attack, the overall electron density of the system makes the carbon-chlorine bonds quite robust. Unlike more activated systems, these reactions often require harsh conditions, such as very high temperatures, which can lead to substrate decomposition and side reactions. Many published procedures for the amination of related dichloropyridazines report the necessity of high temperatures (e.g., 150 °C) in high-boiling point solvents to achieve substitution.[1]
Q2: What are the primary strategies for successfully forming a C-N bond with this substrate?
A: There are three main strategies, each with its own advantages and considerations:
-
Forced-Condition SNAr: This involves using high temperatures, often with microwave assistance, to overcome the activation energy barrier. It is a direct method but offers limited functional group tolerance.[2]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is the most versatile and widely used method for coupling amines with challenging aryl and heteroaryl chlorides.[3][4] It relies on a palladium catalyst with specialized ligands to facilitate the C-N bond formation under milder conditions than SNAr.
-
Copper-Catalyzed Amination: Copper-based catalytic systems can also be effective and sometimes offer a more cost-effective alternative to palladium. Recent developments have shown that certain copper catalysts can promote amination of chloroheteroarenes even at room temperature.[5][6]
Q3: How can I control the reaction to achieve mono-amination versus di-amination?
A: Achieving selective mono-amination on a dichlorinated heterocycle is a common challenge. The following factors are critical:
-
Stoichiometry: Use of 1.0 to 1.2 equivalents of the amine nucleophile is the primary method to favor mono-substitution.
-
Reaction Temperature and Time: The first amination is typically faster than the second. Lowering the reaction temperature and carefully monitoring the reaction progress can allow for quenching the reaction after the first substitution has occurred but before significant di-substitution begins.
-
Electronic Deactivation: The introduction of the first amino group (an electron-donating group) often deactivates the ring towards further nucleophilic attack, which naturally favors mono-substitution. However, under forcing conditions or with highly active catalysts, di-substitution can still occur. For palladium-catalyzed reactions, sometimes the choice of ligand can influence selectivity.[7]
Section 2: Troubleshooting Guide for Amination Reactions
This guide is structured to help you diagnose and solve specific problems encountered during your experiments.
Problem: My amination reaction shows no conversion of the starting material.
This is a common issue that can be resolved by systematically evaluating the reaction conditions. The appropriate action depends on the type of reaction you are attempting.
Caption: Troubleshooting workflow for zero-conversion amination reactions.
Problem: I am observing significant decomposition of my starting material or product.
A: This indicates that your reaction conditions are too harsh.
-
Likely Cause: High reaction temperatures are likely cleaving sensitive functional groups or degrading the heterocyclic core. This is a common issue in forced-condition SNAr.
-
Recommended Solution: Transition from a thermal SNAr to a modern catalyzed reaction. A Buchwald-Hartwig amination using a highly active catalyst system can often be run at much lower temperatures (e.g., 80-110 °C), preserving the integrity of your molecules.[3][4] Alternatively, a copper-catalyzed system may allow for even milder, room-temperature conditions.[5][8]
Problem: My Buchwald-Hartwig reaction is sluggish, stalls, or gives low yields.
A: This points to a suboptimal catalyst system or reaction setup.
-
Likely Cause 1: Suboptimal Ligand Choice. The C-Cl bond of a heteroaromatic compound is notoriously difficult to activate. First-generation phosphine ligands may not be sufficient.
-
Solution: Employ modern, sterically hindered, electron-rich dialkylbiaryl phosphine ligands. These have been specifically designed to accelerate the rate-limiting oxidative addition and reductive elimination steps for challenging substrates.[4][9] N-Heterocyclic Carbene (NHC) ligands are also an excellent choice for promoting difficult couplings.[10][11]
-
-
Likely Cause 2: Incorrect Base. The choice of base is not trivial; it plays a crucial role in the catalytic cycle by deprotonating the amine-palladium complex.[12][13]
-
Solution: Sodium tert-butoxide (NaOtBu) is a highly effective base for many systems. However, if you observe decomposition, switching to a weaker inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) can be beneficial, though it may require slightly higher temperatures.
-
-
Likely Cause 3: Catalyst Inhibition or Deactivation. The palladium catalyst can be poisoned by impurities or inhibited by substrate binding.
-
Solution: Ensure your amine is of high purity. If your amine or substrate is a coordinating heterocycle (like a pyridine), it can sometimes inhibit the catalyst. Using a bidentate ligand like BINAP or DPPF can sometimes mitigate this issue by being less prone to displacement from the metal center.[3]
-
Table 1: Recommended Buchwald-Hartwig Catalyst Systems for Chloro-N-Heterocycles
| Catalyst System Component | Recommended Options | Rationale & Key Considerations |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂, or well-defined (Ligand)Pd(II) precatalysts | Pd(0) sources like Pd₂(dba)₃ are often reliable. Pd(II) sources require in situ reduction, which is usually facile. Precatalysts offer better stability and stoichiometry.[10] |
| Ligand | Option A (Phosphine): XPhos, RuPhos, BrettPhos[4]Option B (NHC): IPr, SIPr[14][15] | These are bulky, electron-rich ligands essential for activating the inert C-Cl bond and promoting the final reductive elimination step.[9] |
| Base | NaOtBu, LiHMDS, K₃PO₄ | NaOtBu is generally the most active. K₃PO₄ is a milder alternative suitable for base-sensitive functional groups. The choice can be solvent-dependent.[12][13] |
| Solvent | Toluene, Dioxane, CPME | Anhydrous, aprotic solvents are required. Toluene is an excellent first choice due to its inertness and ability to azeotropically remove water. |
| Temperature | 80 - 110 °C | While some systems work at room temperature, chloroheteroarenes typically require heating to achieve reasonable reaction rates. |
Section 3: Validated Starting Protocols
The following protocols provide detailed, step-by-step methodologies as a starting point for your optimizations.
Protocol 1: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)
This protocol is adapted from general procedures for the amination of dichloropyridazines and is suitable for robust amines.[2]
-
Vessel Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add 1,4-dichloro-5,6,7,8-tetrahydrophthalazine (1.0 mmol, 1.0 eq).
-
Reagent Addition: Add the desired amine (1.1 mmol, 1.1 eq for mono-amination; 2.5 mmol, 2.5 eq for di-amination).
-
Solvent (Optional): For solvent-free conditions, proceed to the next step. Alternatively, add 3-4 mL of a high-boiling polar aprotic solvent such as NMP or DMSO.
-
Sealing and Reaction: Seal the vial tightly with a septum cap. Place the vial in the microwave reactor.
-
Microwave Program: Heat the mixture to 120-150 °C for 15-45 minutes. Monitor pressure to ensure it remains within the safe limits of the vessel.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) to remove the solvent and excess amine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a robust starting point for palladium-catalyzed amination, based on best practices for challenging heteroaryl chlorides.[3][4]
-
Inert Atmosphere Setup: Prepare an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar. Place it under a strict atmosphere of argon or nitrogen. This is critical for success.
-
Reagent Loading: To the flask, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd), the ligand (e.g., XPhos, 0.044 mmol, 4.4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 eq).
-
Substrate Addition: Add 1,4-dichloro-5,6,7,8-tetrahydrophthalazine (1.0 mmol, 1.0 eq).
-
Solvent and Nucleophile: Add anhydrous, degassed toluene (5 mL). Finally, add the amine (1.1 mmol, 1.1 eq) via syringe.
-
Reaction: Seal the flask and heat the mixture in a pre-heated oil bath to 100 °C. Stir vigorously for 4-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride (10 mL). Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Section 4: Mechanistic Visualization
Understanding the underlying mechanism is key to rational troubleshooting.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
-
Nyerges, M., et al. (2023). Efficient methods for microwave assisted regioselective aminations of 3,6-dichloropyridazines. Synthetic Communications, 53(21), 1823-1831. [Link]
-
Taylor & Francis Online. (2023). Efficient methods for microwave assisted regioselective aminations of 3,6-dichloropyridazines: novel synthesis of (E). [Link]
-
ResearchGate. (n.d.). A) Metalation of 3,6‐dichloropyridazine (6) and subsequent... [Link]
-
ResearchGate. (n.d.). Selective Mono-Amination of Dichlorodiazines. [Link]
-
Kapdi, A. R., et al. (2018). Pd/PTABS: Catalyst for Room Temperature Amination of Heteroarenes. Organic Letters, 20(2), 473-476. [Link]
-
ResearchGate. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]
-
Shet, H., et al. (2023). Room-Temperature Dialkylamination of Chloroheteroarenes Using a Cu(II)/PTABS Catalytic System. Chemistry–An Asian Journal, 18(1), e202201006. [Link]
-
ResearchGate. (n.d.). Pd/PTABS: Low Temperature Etherification of Chloroheteroarenes. [Link]
-
Szostak, M. (2025). The Highly Reactive Air-and Moisture-Stable, Well-Defined Pd(II)-N-Heterocyclic Carbene (NHC) Complexes for Cross-Coupling Reactions. National Institutes of Health. [Link]
-
Sunesson, Y., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]
-
Hartwig, J. F., et al. (2014). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a Single Nickel Catalyst. eScholarship, University of California. [Link]
-
Simeone, J. P. (2008). Studies toward improving the reactivity and chemoselectivity of chloroarenes in palladium-catalyzed cross-coupling processes. Seton Hall University. [Link]
-
ResearchGate. (n.d.). 1.2.3 The Buchwald–Hartwig Reaction. [Link]
-
Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-9. [Link]
-
ResearchGate. (2022). Room‐Temperature Dialkylamination of Chloroheteroarenes Using a Cu(II)/PTABS Catalytic System. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organ, M. G., et al. (2017). Designing Pd–N-Heterocyclic Carbene Complexes for High Reactivity and Selectivity for Cross-Coupling Applications. Accounts of Chemical Research, 50(9), 2423–2431. [Link]
-
Nolan, S. P., et al. (2025). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews, 125(12), 5349-5435. [Link]
-
Chemical Reviews. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
-
de Vries, J. G., & van Leeuwen, P. W. N. M. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
-
Chemistry Corner. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. Room-Temperature Dialkylamination of Chloroheteroarenes Using a Cu(II)/PTABS Catalytic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pd/PTABS: Catalyst for Room Temperature Amination of Heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Pd(NHC)(μ-Cl)Cl]2: The Highly Reactive Air-and Moisture-Stable, Well-Defined Pd(II)-N-Heterocyclic Carbene (NHC) Complexes for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of Disubstituted Tetrahydrophthalazine Isomers
Welcome to the technical support center for the purification of disubstituted tetrahydrophthalazine isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique and often complex challenges associated with separating these structurally similar molecules. As compounds with multiple stereocenters or substitution patterns, tetrahydrophthalazine derivatives frequently present as mixtures of diastereomers, enantiomers, or regioisomers. Achieving high isomeric purity is critical for accurate pharmacological evaluation and regulatory approval, yet it is a significant bottleneck in the drug development pipeline.
This document moves beyond standard protocols to provide a deeper, mechanistic understanding of why certain purification strategies succeed while others fail. We will explore the causality behind experimental choices, offering troubleshooting guides and validated protocols grounded in established scientific principles.
Troubleshooting Guide: Common Purification Hurdles
This section addresses the most frequent issues encountered during the purification of disubstituted tetrahydrophthalazine isomers in a direct question-and-answer format.
Question 1: My isomers are co-eluting or showing very poor resolution on my standard reversed-phase (C18) HPLC column. What should I do next?
Answer:
This is the most common challenge and stems from the high structural similarity between isomers, which results in nearly identical partitioning behavior on traditional hydrophobic stationary phases.
Probable Causes:
-
Insufficient Selectivity: Standard C18 and C8 columns primarily separate based on hydrophobicity. Isomers often have identical or near-identical LogP values, rendering these columns ineffective.
-
Sub-optimal Mobile Phase: The chosen solvent system may not be capable of exploiting the subtle electronic or steric differences between the isomers.
Recommended Solutions:
-
Explore Alternative Achiral Stationary Phases: Before moving to more complex techniques, screen columns that offer different separation mechanisms. Phenyl-based columns can introduce π-π interactions, while cyano or pentafluorophenyl (PFP) phases can offer unique dipole-dipole interactions that may differentiate the isomers.
-
Optimize HPLC Method Parameters: A systematic optimization of your existing method can sometimes yield the required separation. This involves exploring variables such as temperature, gradient slope, and mobile phase composition.[1][2]
-
Switch to an Orthogonal Chromatographic Technique: Supercritical Fluid Chromatography (SFC) is an exceptionally powerful tool for isomer separation and is often orthogonal to reversed-phase HPLC.[3] Because its primary mobile phase is supercritical CO2, SFC operates in a normal-phase mode, providing a completely different selectivity profile.[4][5] It is highly effective for separating diastereomers and regioisomers that are inseparable by HPLC.[6][7]
Question 2: I'm observing degradation or on-column isomerization of my compound during flash chromatography or HPLC. How can I prevent this?
Answer:
Tetrahydrophthalazines can be sensitive to pH, particularly the acidic nature of silica gel or acidic mobile phase additives like trifluoroacetic acid (TFA). This can lead to undesired chemical transformations.[8][9]
Probable Causes:
-
Acidic Stationary Phase: The silanol groups on the surface of silica gel are acidic and can catalyze degradation or isomerization.
-
Harsh Mobile Phase: Unbuffered or strongly acidic/basic mobile phases can cause compound instability.
Recommended Solutions:
-
Deactivate Silica Gel for Flash Chromatography: For acid-sensitive compounds, pre-treating the silica gel is crucial. This can be done by flushing the packed column with a solvent system containing a small amount of a volatile base, such as 1-3% triethylamine or ammonium hydroxide in the eluent.[10][11] This neutralizes the acidic silanol groups.
-
Utilize Buffered Mobile Phases in HPLC: Instead of TFA, use a buffered mobile phase system (e.g., ammonium acetate or ammonium formate) to maintain a stable pH throughout the separation.
-
Employ Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative for labile compounds. It uses non-aqueous mobile phases (CO2 and an alcohol co-solvent) and typically operates at lower temperatures than HPLC, which significantly reduces the risk of degradation.[5]
Below is a logical workflow to address issues of compound degradation or isomerization during purification.
Caption: Decision tree for troubleshooting compound instability.
Question 3: How do I separate enantiomers of a disubstituted tetrahydrophthalazine? My achiral methods are not working.
Answer:
Enantiomers have identical physical and chemical properties in an achiral environment, so they cannot be separated by the methods described above. You must introduce a chiral element into the purification system.
Probable Causes:
-
Identical Achiral Interactions: Enantiomers interact identically with achiral stationary and mobile phases, resulting in perfect co-elution.
Recommended Solutions:
-
Chiral Chromatography (HPLC or SFC): This is the most direct and widely used method. It requires a Chiral Stationary Phase (CSP), which creates a transient diastereomeric complex with each enantiomer.[] Because these complexes have different stabilities, one enantiomer is retained longer on the column, enabling separation.[]
-
Column Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and should be the first choice for screening.[13]
-
Mode: Chiral separations can be performed in normal-phase, reversed-phase, polar organic, or SFC modes. SFC is often preferred for preparative chiral separations due to its speed and reduced solvent consumption.[3][5][7]
-
-
Chiral Derivatization: This indirect method involves reacting the enantiomeric mixture with a pure chiral derivatizing agent to form a pair of diastereomers. These diastereomers now have different physical properties and can be separated using standard achiral chromatography.[14] This method is effective but requires additional reaction and cleavage steps, which can be time-consuming.
Frequently Asked Questions (FAQs)
-
Q: When should I choose SFC over preparative HPLC for achiral isomer separations?
-
A: SFC should be strongly considered when:
-
Reversed-phase HPLC fails to provide a separation. SFC offers orthogonal selectivity.[3]
-
Your isomers are sensitive to water or acidic conditions.[5]
-
High throughput is required. SFC runs are typically 3-4 times faster than HPLC runs.[3][15]
-
You need to process large quantities (grams to kilograms). The removal of CO2 and small amounts of co-solvent is much faster than evaporating large volumes of water and acetonitrile from HPLC fractions.[15][16]
-
-
-
Q: What is the best way to load a sample onto a flash chromatography column for isomer separation?
-
A: For difficult separations where resolution is critical, dry loading is superior to liquid injection.[11][17] Dissolve your crude mixture in a strong, volatile solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the column.[10] This technique prevents solvent effects that can broaden bands and decrease resolution, which is often observed when injecting a sample dissolved in a strong solvent.[11]
-
-
Q: I am trying to separate diastereomers by recrystallization, but the isomeric ratio doesn't improve. Why?
-
A: This typically happens when the two diastereomers have very similar solubilities in the chosen solvent, or if they co-crystallize.[18] The success of this technique relies on exploiting a significant difference in solubility.[18] You should perform a systematic screening of various solvents (both single-solvent and two-solvent systems) to find conditions where one diastereomer is significantly less soluble than the other.[19][20] Seeding the solution with a small crystal of the desired pure isomer can sometimes induce selective crystallization.[18]
-
Data & Protocols
Comparative Overview: Preparative SFC vs. HPLC
The following table summarizes the key operational differences between preparative SFC and HPLC for the purification of tetrahydrophthalazine isomers.
| Feature | Preparative Supercritical Fluid Chromatography (SFC) | Preparative High-Performance Liquid Chromatography (HPLC) |
| Primary Mobile Phase | Supercritical CO2 (non-polar, inert)[5] | Aqueous buffers and/or organic solvents (e.g., water, acetonitrile, methanol) |
| Typical Run Time | 3-5 times faster than HPLC[3][15] | Slower due to higher viscosity of mobile phases |
| Solvent Consumption | Significantly lower organic solvent usage[5][15] | High consumption of organic solvents and purified water |
| Post-Purification | Fast; CO2 evaporates, leaving the compound in a small volume of co-solvent[16] | Slow; requires removal of large volumes of water and organic solvent (lyophilization/evaporation) |
| Selectivity | Orthogonal to reversed-phase HPLC; excellent for isomers[6][7] | Primarily based on hydrophobicity (RP) or polarity (NP) |
| Compound Stability | Generally better due to non-aqueous environment and lower operating temperatures[5] | Risk of hydrolysis or degradation for sensitive compounds |
Experimental Protocol: SFC Method Development for Diastereomer Separation
This protocol outlines a systematic approach to developing a separation method for a pair of disubstituted tetrahydrophthalazine diastereomers using SFC.
Objective: To achieve baseline separation (Resolution > 1.5) of two diastereomers.
Instrumentation: Analytical SFC system with co-solvent pump, backpressure regulator, column oven, and UV/MS detector.
-
Column and Co-solvent Screening (Initial Phase):
-
Select a set of 3-4 analytical SFC columns with diverse selectivities. A good starting set includes:
-
Prepare a stock solution of your isomer mixture at ~1 mg/mL in methanol or a solvent in which it is freely soluble.[15]
-
For each column, run a fast screening gradient.
-
Mobile Phase A: CO2
-
Mobile Phase B (Co-solvent): Methanol
-
Gradient: 5% to 50% Methanol over 5-7 minutes.
-
Flow Rate: 3-4 mL/min.
-
Backpressure: 120-150 bar.
-
Temperature: 40 °C.
-
-
Analyze the results to identify the column/co-solvent combination that provides the best initial "hit" (any sign of peak splitting or separation).
-
-
Method Optimization:
-
Select the most promising column from the screening phase.
-
Optimize the Gradient: If the initial gradient showed partial separation, adjust the gradient slope. For isomers that elute closely, a shallower gradient over a longer time will improve resolution.[4]
-
Optimize the Co-solvent: If methanol doesn't provide adequate separation, test ethanol or isopropanol. Different alcohols can alter the hydrogen-bonding interactions and affect selectivity.
-
Adjust Temperature and Pressure: Vary the column temperature (e.g., 35 °C to 50 °C) and backpressure (e.g., 100 bar to 200 bar). These parameters influence the density and solvating power of the supercritical fluid, which can fine-tune selectivity.[5]
-
-
Scale-Up to Preparative SFC:
-
Once an optimized analytical method is established, it can be scaled to a preparative system. The principles of scaling (adjusting flow rate and sample loading based on column dimensions) are similar to HPLC.
-
Caption: General workflow for developing an isomer purification method.
References
-
Single and Two-Solvent Recrystallization Methods. University of Toronto Scarborough. [Link]
-
A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures. LCGC North America. [Link]
-
Approaches to Singleton Achiral Purification of Difficult Samples for Discovery Research Support. LCGC International. [Link]
-
Recrystallization. University of California, Irvine. [Link]
-
Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Successful flash chromatography. Biotage. [Link]
-
Optimization of the Gradient HPLC Separation of Selected Phthalates Using the Overlapping Resolution Mapping Technique. PubMed. [Link]
-
Basic Principles for Purification Using Supercritical Fluid Chromatography. Waters. [Link]
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. AZoM. [Link]
-
Successful Flash Chromatography. King Group. [Link]
-
Chiral Separations of 1,3,4-thia- And 1,3,4-selenadiazine Derivatives by Use of Non-Aqueous Capillary Electrophoresis. PubMed. [Link]
-
Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. Twisting Memoirs Publication. [Link]
-
Separation of diastereomers by crystallization with seeding. Reddit. [Link]
-
SOP: CRYSTALLIZATION. National Institute of Technology, Tiruchirappalli. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Supercritical Fluid Chromatography for the 21st Century. ResearchGate. [Link]
-
Purification - Flash Chromatography. Interchim. [Link]
-
Recrystallization and Crystallization. University of Wisconsin-Madison. [Link]
-
A Simple Approach to Performance Optimization in HPLC and Its Application in Ultrafast Separation Development. LCGC International. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. [Link]
-
Separation of diastereomers. Chromatography Forum. [Link]
-
A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. ACS Omega. [Link]
-
Preparative Supercritical Fluid Chromatography Made Easy. YouTube. [Link]
-
(PDF) Achiral SFC for Purification of Pharmaceuticals. ResearchGate. [Link]
-
How can we separate diastereomers of larger organic moiety? ResearchGate. [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Gilead Sciences. [Link]
-
Separation of Phthalazine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. NIH. [Link]
-
Optimization of High-Performance Liquid Chromatography (HPLC) Method for the Detection of Phthalate Acid Esters (PAEs). ResearchGate. [Link]
-
[Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. PubMed. [Link]
- Chiral separation of pharmaceutical compounds with charged cyclodextrins using capillary electrophoresis.
-
Enantiomeric Separation of New Chiral Azole Compounds. MDPI. [Link]
-
Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. PMC - NIH. [Link]
-
Spectroscopic characterization of isomerization transition states. PubMed. [Link]
-
Optochemical Control of Therapeutic Agents through Photocatalyzed Isomerization. PMC. [Link]
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Preventing byproduct formation in Buchwald-Hartwig amination of dichlorophthalazines
Welcome to the technical support center for synthetic chemists. As a Senior Application Scientist, I understand the nuances and challenges of complex cross-coupling reactions. The Buchwald-Hartwig amination of dichlorophthalazines is a powerful tool for generating novel molecular scaffolds in drug discovery, but its application is often plagued by the formation of persistent byproducts. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot these issues and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind each issue and providing actionable solutions.
Q1: My main byproduct is the mono-chlorinated phthalazine (hydrodehalogenation). What is causing this, and how can I prevent it?
A1: Understanding the Cause of Hydrodehalogenation
Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, is a common and frustrating side reaction in Buchwald-Hartwig aminations, particularly with electron-deficient heteroaryl chlorides like dichlorophthalazine.[1][2] This byproduct arises from a competing pathway within the catalytic cycle, primarily through β-hydride elimination from the palladium-amido intermediate.[2] Another potential source is the reaction of a palladium-hydride species (Pd-H), formed from various sources in the reaction mixture, with the starting material.
Key Factors Influencing Hydrodehalogenation:
-
Ligand Choice: The steric and electronic properties of the phosphine ligand are paramount. Less bulky or overly flexible ligands may not sufficiently shield the palladium center, allowing for the formation of intermediates that favor decomposition pathways over the desired reductive elimination.
-
Base: The choice and strength of the base can influence the concentration of potential hydride sources and affect the stability of key catalytic intermediates.
-
Temperature: Higher reaction temperatures can accelerate side reactions, including those leading to hydrodehalogenation.
Actionable Solutions:
-
Switch to a Bulkier, Electron-Rich Ligand: This is the most effective strategy. Bulky biaryl phosphine ligands enforce a geometry around the palladium center that favors C-N reductive elimination and sterically disfavors the pathways leading to hydrodehalogenation.[3][4][5]
-
Primary Recommendation: Use ligands from the Buchwald family, such as XPhos , tBuXPhos , or BrettPhos .[3][6] These have demonstrated superior performance in suppressing hydrodehalogenation with challenging heteroaryl chlorides.
-
Alternative: Bidentate ligands like Josiphos types can also be effective for heteroaromatic substrates by creating a more rigid and stable catalytic complex.[3]
-
-
Optimize the Base:
-
Use a strong, non-nucleophilic alkoxide base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). These are generally effective for the deprotonation step without introducing competing nucleophiles.[7][8]
-
If your substrate is base-sensitive, consider weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), though this may require higher temperatures or longer reaction times.[7][9] The key is to find a base strong enough to facilitate the reaction but not so harsh that it promotes decomposition.
-
-
Control the Temperature:
-
Run the reaction at the lowest temperature that provides a reasonable conversion rate. Start screens around 80-100 °C.[7] Avoid unnecessarily high temperatures, which can accelerate catalyst decomposition and byproduct formation.
-
Q2: I am attempting a mono-amination with a primary amine, but I'm getting significant amounts of the diarylated product. How can I improve selectivity for mono-arylation?
A2: Controlling Selectivity in Primary Amine Coupling
Achieving selective mono-arylation of primary amines with a dihalo-substrate is a classic challenge. The initially formed mono-aminated product is often more electron-rich and thus more nucleophilic than the starting primary amine, making it a prime candidate for a second amination reaction.
Key Factors Influencing Diarylation:
-
Ligand Steric Hindrance: The steric bulk of the ligand is the most critical factor for preventing the secondary C-N coupling.[3]
-
Stoichiometry: The ratio of the amine to the dichlorophthalazine is a key handle for controlling the reaction outcome.
-
Reaction Concentration: Dilute conditions can sometimes favor the intramolecular reaction over the intermolecular diarylation.
Actionable Solutions:
-
Employ Sterically Demanding Ligands: Use ligands specifically designed to control mono-arylation.
-
Primary Recommendation: BrettPhos was specifically developed to promote the selective mono-arylation of primary amines with aryl chlorides.[3][10] Its significant steric bulk effectively prevents the larger mono-arylated product from accessing the palladium catalyst for a second coupling.
-
Alternative: XPhos also provides substantial steric hindrance and can be effective.[3][6]
-
-
Adjust Stoichiometry:
-
Use a slight excess of the dichlorophthalazine relative to the primary amine (e.g., 1.1 - 1.2 equivalents of the dichloride). This ensures the amine is the limiting reagent, reducing the statistical likelihood of a second coupling.
-
-
Use an Ammonia Surrogate: For the synthesis of primary arylamines, direct coupling with ammonia can be difficult to control.[11] Instead, use an ammonia equivalent like benzophenone imine. The resulting imine product can be easily hydrolyzed in a subsequent step to yield the desired primary amine, completely avoiding the diarylation issue.[11][12]
Q3: My reaction is sluggish or stalls completely, with a low conversion of the starting material. What are the likely causes?
A3: Diagnosing and Overcoming Low Conversion
Low or no conversion in a Buchwald-Hartwig reaction typically points to issues with the catalyst's activity or the overall reaction setup.
Key Factors Causing Low Conversion:
-
Catalyst Inactivity: The active Pd(0) catalyst is sensitive to oxygen. Inadequate inert atmosphere technique is a common cause of failure. The phosphine ligand can also be oxidized.
-
Inappropriate Ligand/Precatalyst: Not all ligands are suitable for electron-deficient heteroaryl chlorides.[13]
-
Inhibitory Byproducts: With aryl iodides, the generated iodide salt can inhibit the catalyst. While less common with chlorides, similar inhibition can sometimes occur.[3][10]
-
Poor Solvent/Base Solubility: If the base is not sufficiently soluble or the reaction mixture is not agitated properly, the deprotonation step can be inefficient, stalling the catalytic cycle.[7]
Actionable Solutions:
-
Ensure Rigorous Inert Conditions:
-
Thoroughly degas your solvent (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).
-
Use a glovebox for weighing and adding the palladium precatalyst, ligand, and base.
-
Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
-
Select an Appropriate Catalyst System:
-
For dichlorophthalazines, ensure you are using a ligand from the electron-rich, bulky biaryl phosphine class, as discussed in Q1.[3]
-
Optimize Reaction Parameters:
Frequently Asked Questions (FAQs)
Q: What is the optimal Pd catalyst and ligand loading? A: For screening and small-scale reactions, typical loadings range from 1-2 mol% for the palladium precatalyst and a 1:1 to 1:2 Pd:ligand ratio if generating the catalyst in situ. For challenging substrates like dichlorophthalazines, starting with 2 mol% Pd is advisable. On a larger scale, optimization can often reduce this to <0.5 mol%.
Q: How do I choose between different alkoxide bases like NaOtBu, KOtBu, and LHMDS? A: NaOtBu is the most common and cost-effective choice and works for a broad range of substrates.[8] KOtBu is slightly more reactive but can be less selective. LHMDS is a very strong, non-nucleophilic base that can be useful for substrates with acidic protons, but it is more expensive. For dichlorophthalazines, NaOtBu is an excellent starting point.[7]
Q: Can I run this reaction open to the air? A: It is strongly discouraged. While some modern precatalysts show remarkable stability, the active Pd(0) species and the phosphine ligands are susceptible to oxidation.[3] For reproducible and high-yielding results, especially with challenging substrates, always use a robust inert atmosphere.
Visual & Data-Driven Guides
Key Mechanistic Pathways
The following diagrams illustrate the desired catalytic cycle and the primary competing pathway that leads to byproduct formation.
Caption: Desired catalytic cycle vs. competing byproduct pathway.
Caption: A workflow for troubleshooting common reaction issues.
Table 1: Ligand Selection Guide for Dichlorophthalazine Amination
| Ligand Family | Example Ligands | Key Features | Best For | Reference |
| Biaryl Monophosphines | XPhos, tBuXPhos, RuPhos | Bulky, electron-rich. Excellent for activating Ar-Cl bonds and suppressing hydrodehalogenation. | General purpose, secondary amines, suppressing Ar-H byproduct. | [3][6] |
| Specialized Monoarylation | BrettPhos | Extremely bulky to sterically block a second amination event. | Selective mono-amination of primary amines. | [3][10] |
| Bidentate Phosphines | DPPF, Josiphos | Form rigid, well-defined catalyst complexes. Can improve stability. | Heteroaromatic substrates, though may be less active than modern monophosphines. | [3][9] |
Table 2: Base and Solvent Considerations
| Parameter | Recommended | Alternatives | Key Considerations | Reference |
| Base | NaOtBu | K₃PO₄, Cs₂CO₃, LHMDS | NaOtBu offers a good balance of reactivity and cost. Use K₃PO₄/Cs₂CO₃ for base-sensitive functional groups. | [7][16][17] |
| Solvent | Toluene | 1,4-Dioxane, THF, CPME | Toluene is generally preferred. Ensure the solvent is anhydrous and rigorously degassed to prevent catalyst deactivation. | [14][15] |
Best-Practice Protocol: Mono-amination of 1,4-Dichlorophthalazine
This protocol describes a general procedure for the mono-amination of 1,4-dichlorophthalazine with a generic secondary amine (e.g., morpholine) and is intended as a starting point for optimization.
Reagents & Equipment:
-
1,4-Dichlorophthalazine
-
Secondary Amine (e.g., Morpholine)
-
XPhos Pd G3 Precatalyst (or Pd₂(dba)₃ + XPhos ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk flask or reaction vial with a septum
-
Inert gas line (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup (In a Glovebox):
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 1,4-dichlorophthalazine (1.0 equiv).
-
Add the XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%).
-
Add sodium tert-butoxide (1.4 equiv).
-
Seal the flask, remove it from the glovebox, and connect it to an inert gas line.
-
-
Addition of Reagents:
-
Add anhydrous, degassed toluene via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.
-
Add the secondary amine (1.2 equiv) via syringe.
-
Scientist's Note: Adding the solid reagents first under an inert atmosphere minimizes their exposure to air and moisture, which is critical for reproducibility.[13]
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 4-16 hours.
-
Scientist's Note: Monitor the reaction progress by TLC or LC-MS by periodically taking a small aliquot (quenched with water and extracted with ethyl acetate).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-aminated product.
-
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]
-
Kinzel, T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega. [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Vechtomova, Y. L., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-9. [Link]
-
Kinzel, T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]
-
Vechtomova, Y. L., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
Gallou, F., & Plummer, S. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]
-
Lipshutz, B. H., et al. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. NIH. [Link]
-
Vechtomova, Y. L., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]
-
Zhang, L., et al. (2012). Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides. Taylor & Francis Online. [Link]
-
Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. [Link]
-
Plummer, S., & Gallou, F. (2024). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. NSF Public Access Repository. [Link]
-
Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
The Organic Chemist. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (2022). Suppressing hydrodechlorination in PC-Ni cocatalyzed C-N and C-O coupling reactions. Request PDF. [Link]
-
Stradiotto, M., et al. (2012). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]
- Nolan, S. P., et al. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
Nicastri, K. A., et al. (2021). Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. ResearchGate. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]
-
Hooper, M. W., Utsunomiya, M., & Hartwig, J. F. (2003). Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides. The Journal of Organic Chemistry, 68(7), 2861-73. [Link]
-
Hartwig, J. F., et al. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor. [Link]
-
Buchwald, S. L., et al. (n.d.). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles. [Link]
-
Hartwig, J. F., et al. (2002). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. The Journal of Organic Chemistry, 67(18), 6479-88. [Link]
-
Sergeev, A. G., et al. (2005). Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles. ResearchGate. [Link]
-
Torborg, C., & Beller, M. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]
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Technical Support Center: Optimizing Nucleophilic Substitution on 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
Welcome to the technical support guide for optimizing reaction conditions for nucleophilic substitution on 1,4-dichloro-5,6,7,8-tetrahydrophthalazine. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile heterocyclic scaffold. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively.
Foundational Principles: The SNAr Mechanism
The substitution of chlorine atoms on the 1,4-dichloro-5,6,7,8-tetrahydrophthalazine ring is not a classical SN1 or SN2 reaction. Instead, it proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2] Understanding this pathway is critical for rational optimization.
The reaction is characterized by a two-step addition-elimination process:
-
Nucleophilic Attack: The nucleophile attacks one of the electron-deficient carbons bearing a chlorine atom. This is typically the rate-determining step, as it temporarily disrupts the aromaticity of the pyridazine ring to form a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[3][4] The electron-withdrawing nature of the two ring nitrogens is crucial for stabilizing this intermediate and activating the ring towards attack.[5][6]
-
Elimination of Leaving Group: The aromaticity is restored as the leaving group (chloride ion) is expelled.
Caption: A logical workflow for troubleshooting common experimental issues.
Q: My reaction is extremely slow or shows no conversion by TLC. What should I do?
A: This is a common issue stemming from insufficient reactivity.
-
Causality: The energy barrier for the formation of the Meisenheimer complex has not been overcome. This can be due to a weak nucleophile, poor solvent choice, or inadequate temperature.
-
Solutions:
-
Review Your Nucleophile: Negatively charged nucleophiles are more reactive than their neutral counterparts. [7][8]If you are using a thiol or alcohol, ensure you have fully deprotonated it with a suitable base (e.g., NaH) before adding the substrate.
-
Optimize the Solvent: If you are using a protic solvent like isopropanol, switching to a polar aprotic solvent like DMF or DMSO can dramatically increase the reaction rate. [9] 3. Increase Temperature: Gradually increase the reaction temperature. If you are at 0 °C, try room temperature. If at room temperature, try heating to 40-60 °C. Monitor carefully by TLC to avoid over-reaction to the disubstituted product.
-
Reagent Quality: Ensure your solvent is anhydrous and your reagents have not degraded. [10] Q: I am trying to make the monosubstituted product, but I'm getting a significant amount of the disubstituted compound. How can I improve selectivity?
-
A: This indicates the reaction conditions are too harsh, allowing the second, slower substitution to occur.
-
Causality: The activation energy for the second substitution is being readily overcome.
-
Solutions:
-
Lower the Temperature: This is the most critical parameter. If you are running the reaction at room temperature or higher, cool it down to 0 °C or even lower. [11] 2. Reduce Reaction Time: Monitor the reaction closely using TLC. [12][13]As soon as the starting material is consumed and the desired monosubstituted product is the major spot, quench the reaction.
-
Control Stoichiometry: Do not use a large excess of the nucleophile. Use between 1.0 and 1.2 equivalents to ensure the starting material is consumed without providing an excess of reagent to drive the second substitution.
-
Q: My nucleophile salt is not soluble in the reaction solvent. What are my options?
A: Poor solubility prevents the nucleophile from entering the solution phase to react with the substrate.
-
Causality: A mismatch between the polarity of the solvent and the ionic nature of the nucleophile salt.
-
Solutions:
-
Change Solvent: Move to a more polar solvent system that can better dissolve the salt, such as DMF or NMP.
-
Use a Phase-Transfer Catalyst (PTC): This is an elegant solution for biphasic or solid-liquid systems. [14]A catalyst like tetrabutylammonium bromide (TBAB) can transport the nucleophilic anion from the solid or aqueous phase into the organic phase where the substrate is dissolved, facilitating the reaction. [15][16]This approach is a cornerstone of green chemistry as it can reduce the need for organic solvents. [14]
-
Data Summary & Optimization Parameters
For ease of comparison, key reaction parameters are summarized below.
Table 1: Recommended Solvents for SNAr Reactions
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Notes |
| DMF | Polar Aprotic | 37 | 153 | Excellent choice, dissolves many salts. Can decompose at high temps. |
| DMSO | Polar Aprotic | 47 | 189 | Highly polar, excellent solvating power. Can be difficult to remove. |
| Acetonitrile (ACN) | Polar Aprotic | 38 | 82 | Good general-purpose solvent. Lower boiling point is useful for easier removal. |
| Isopropanol | Polar Protic | 20 | 82 | Often used with amine nucleophiles. Can act as a nucleophile at high temps. [11] |
| THF | Polar Aprotic | 7.5 | 66 | Less polar, but useful for specific applications. |
Table 2: Common Bases and Their Applications
| Base | Type | pKa of Conj. Acid | Typical Use Case |
| DIEA / TEA | Organic Amine | ~11 | HCl scavenger; mild, non-nucleophilic. |
| K₂CO₃ / Na₂CO₃ | Inorganic Carbonate | ~10.3 | Inexpensive HCl scavenger, often used with phenols or anilines. [17] |
| NaH | Hydride | ~36 | Strong, non-nucleophilic base for deprotonating alcohols and thiols. [18] |
| NaHCO₃ | Inorganic Bicarbonate | ~6.4 | Mild base, suitable for sensitive substrates. |
Key Experimental Protocols
These protocols are robust starting points. Always monitor your specific reaction by an appropriate analytical method, such as TLC or LC-MS. [12][19]
Protocol 1: Selective Monosubstitution with an Aniline Derivative
This protocol details the synthesis of a 1-anilino-4-chloro-5,6,7,8-tetrahydrophthalazine derivative.
-
Materials:
-
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine (1.0 eq)
-
Substituted Aniline (e.g., 4-fluoroaniline) (1.1 eq)
-
Isopropanol or Acetonitrile
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
-
Procedure:
-
To a solution of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine in isopropanol (approx. 0.2 M), add the substituted aniline (1.1 eq).
-
Stir the reaction mixture at room temperature or heat gently to 40-50 °C.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system) every hour. The reaction is typically complete in 4-12 hours.
-
Upon completion (consumption of starting material), allow the reaction mixture to cool to room temperature.
-
If the product precipitates, collect the solid by filtration and wash with cold isopropanol.
-
If no precipitate forms, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure monosubstituted product. [11][18]
-
Protocol 2: Disubstitution with a Primary Amine
This protocol outlines the synthesis of a symmetrically disubstituted 1,4-diamino-5,6,7,8-tetrahydrophthalazine.
-
Materials:
-
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine (1.0 eq)
-
Primary Amine (e.g., propylamine) (2.5 - 3.0 eq)
-
Diisopropylethylamine (DIEA) (2.2 eq)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask with magnetic stirrer
-
-
Procedure:
-
Dissolve 1,4-dichloro-5,6,7,8-tetrahydrophthalazine in DMF (approx. 0.2 M) in a round-bottom flask.
-
Add the primary amine (2.5 eq) followed by DIEA (2.2 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours.
-
Monitor the reaction by TLC until the monosubstituted intermediate is fully consumed.
-
After cooling to room temperature, pour the reaction mixture into ice water to precipitate the crude product.
-
Collect the solid by filtration and wash thoroughly with water.
-
Dry the crude solid under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) or purify by column chromatography to obtain the pure disubstituted product.
-
References
- Benchchem. (n.d.). Experimental Protocols for Nucleophilic Substitution on 2,5-Dichloropyrazine: A Detailed Guide for Researchers.
- Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.
- Bhide, B. H., & Patel, M. G. (1984). Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. Indian Academy of Sciences.
- National Institutes of Health. (n.d.). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. PMC.
- Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics of reactions in heterocycles. Part IV. The reaction of chloropurines and their 9-methyl derivatives with sodium ethoxide or piperidine. RSC Publishing.
- ResearchGate. (n.d.). Scheme 1. Synthesis of 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine (4).
- Chemical Reviews. (n.d.). Nucleophilic Substitution Reactions by Electron Transfer.
- University of Calgary. (n.d.). Nucleophilic substitution and elimination of alkyl halides.
- WordPress. (n.d.). Reaction in Water/aqueous Surfactants/PTC.
- International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. IJIRSET.
- Indian Academy of Sciences. (n.d.).
- Chemistry Steps. (2022). Nucleophilic Aromatic Substitution Practice Problems.
- Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 1,4-Dichloro-6,7-dimethoxyphthalazine.
- YouTube. (2017). Heterocycles Part 1 - Nucleophilic Aromatic Substitution.
- Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- MDPI. (n.d.). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers.
- RSC Publishing. (n.d.).
- Macmillan Group. (2008). Phase-Transfer Catalysis (PTC).
- LibreTexts. (n.d.). 9.2. Common nucleophilic substitution reactions. Organic Chemistry 1: An open textbook.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
- Test Your Skills with Real Questions. (n.d.). Nucleophilic Aromatic Substitution Practice Problems.
- Chemistry LibreTexts. (2023). Nucleophilicity and Solvent Effects.
- Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
- University of Illinois. (n.d.). TOPIC 6. NUCLEOPHILIC SUBSTITUTIONS.
- National Institutes of Health. (n.d.). Dynamic Nucleophilic Aromatic Substitution of Tetrazines. PMC.
- Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction.
- New Journal of Chemistry. (n.d.). Synthesis of novel regioisomeric phenanthro[a]phenazine derivatives through the SNAr strategy and their self-assembly into columnar phases. RSC Publishing.
- MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).
- National Institutes of Health. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. PMC.
- Benchchem. (n.d.). mechanism of nucleophilic substitution on dichloro-s-triazines.
- Wikipedia. (n.d.). Nucleophilic substitution.
- Thieme Chemistry. (n.d.). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography.
- Sigma-Aldrich. (n.d.). 1,4-Dichlorophthalazine 95 4752-10-7.
- MDPI. (n.d.). Green Organoselenium Chemistry: Selective Syntheses of New 1,4-Thiaselenine Derivatives Based on Reactions of Thiaselenole Reagent with Alcohols and Water.
- Study.com. (n.d.). Nucleophilic Substitution Reaction | SN1 & SN2 Examples.
- ResearchGate. (2025). Techniques and Methods to Monitor Chemical Reactions.
- Slideshare. (n.d.). Nucleophilic substitutions reactions.
- PubMed. (2003). 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents.
- Reddit. (2020). Some difficulties in phenanthroline nucleophilic aromatic substitution and chlorination.
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- 19. researchgate.net [researchgate.net]
Impact of ligand and base selection on the outcome of cross-coupling with 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
Welcome to the technical support guide for navigating the complexities of palladium-catalyzed cross-coupling reactions with 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine. This scaffold is a valuable building block in medicinal chemistry and materials science, but its successful functionalization is highly dependent on the careful selection of ligands and bases to control reactivity and selectivity.[1][2][3] This guide is structured in a question-and-answer format to directly address the challenges you may encounter in the lab.
Core Principles: The "Why" Behind Ligand and Base Selection
Before diving into specific troubleshooting scenarios, it's crucial to understand the roles of the ligand and base in the catalytic cycle. The choice of these reagents directly influences the rates of the key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
The Ligand: The phosphine ligand coordinates to the palladium center and is arguably the most critical factor for success.[6] Its properties—both steric (bulk) and electronic (electron-donating or -withdrawing)—modulate the reactivity of the metal.[6][7]
-
Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos): These are often the first choice for challenging substrates like dichloro-N-heterocycles.[8] The bulk facilitates the final reductive elimination step to release the product, while the electron-rich nature promotes the initial, often rate-limiting, oxidative addition of the aryl chloride bond to the Pd(0) center.[5][6][7]
-
Bidentate Ligands (e.g., DPPF, BINAP): These can offer greater stability to the catalytic complex and prevent the formation of inactive palladium dimers, which can be an issue with halide substrates.[9]
-
-
The Base: The base plays multiple, sometimes conflicting, roles in a cross-coupling reaction.[10][11] Its primary function in a Suzuki-Miyaura coupling is to activate the boronic acid, forming a more nucleophilic borate species that facilitates transmetalation.[10] In a Buchwald-Hartwig amination, it deprotonates the amine. The strength and identity of the base can dramatically affect reaction rate, selectivity, and the prevalence of side reactions.
Frequently Asked Questions & Troubleshooting
Here we address common issues encountered during the cross-coupling of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine.
Q1: My reaction is not working at all, or the yield is very low. What should I check first?
When a reaction fails, it's essential to systematically review the fundamentals before making drastic changes.
-
Catalyst Activity: The nitrogen atoms in the phthalazine ring can coordinate to the palladium center, inhibiting catalysis.[12] This substrate requires a highly active catalyst system.
-
Solution: Use a modern, well-defined palladium precatalyst (e.g., a G3 or G4 palladacycle) instead of a simple source like Pd(OAc)₂.[8][13] Precatalysts ensure the efficient and reliable generation of the active Pd(0) species.[13][14] Also, ensure you are using a bulky, electron-rich phosphine ligand like XPhos or SPhos.[8][12]
-
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen. In Suzuki couplings, oxygen can also cause unwanted homocoupling of the boronic acid.[8][12]
-
Solution: Ensure all solvents are rigorously degassed and that the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen) from start to finish.[12]
-
-
Reagent Purity: Impure reagents are a common cause of reaction failure.[13]
Q2: How can I control the reaction to favor mono-substitution over di-substitution?
Achieving selective mono-arylation or mono-amination on a di-chloro substrate is a common synthetic challenge. The two chlorine atoms on the tetrahydrophthalazine core have different electronic environments, but achieving high selectivity often requires careful tuning of reaction conditions.
-
Stoichiometry: The most straightforward approach is to use a slight excess (1.0-1.2 equivalents) of the coupling partner (boronic acid or amine) relative to the dichlorotetrahydrophthalazine.
-
Reaction Temperature and Time: Lowering the reaction temperature can often increase selectivity. The first substitution may proceed at a lower temperature than the second.
-
Solution: Start at a lower temperature (e.g., 60-80 °C) and monitor the reaction closely by TLC or LC-MS. Once the desired mono-substituted product is maximized, quench the reaction.
-
-
Ligand and Base Choice:
-
Solution: A less reactive catalyst system may favor mono-substitution. Try screening different ligands. While bulky biarylphosphine ligands are excellent for overall activity, a slightly less active ligand might provide better selectivity in some cases. Similarly, a weaker base (e.g., K₂CO₃ vs. K₃PO₄) can sometimes slow the second coupling event more than the first, allowing for a window where the mono-substituted product dominates.[15]
-
Q3: I am observing significant amounts of hydrodehalogenation (replacement of Cl with H). How can I prevent this?
Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.
-
Potential Causes & Solutions:
-
Moisture: Ensure all reagents and solvents are scrupulously dry, as water can be a proton source for this side reaction.[12]
-
Base Choice: The base can influence the rate of hydrodehalogenation. Strong bases like NaOtBu, especially at high temperatures, can sometimes promote this pathway. If this is a major issue, consider screening other bases like K₃PO₄ or Cs₂CO₃.[12]
-
Amine Quality (for Buchwald-Hartwig): Impurities in the amine can sometimes act as hydrogen donors.[12]
-
Q4: My Suzuki-Miyaura reaction is plagued by homocoupling of the boronic acid. What's the cause?
Homocoupling (dimerization of the boronic acid) is a classic side reaction in Suzuki couplings, leading to reduced yield of the desired product and purification difficulties.
-
Primary Cause: The presence of oxygen, which can lead to oxidative coupling of the boronic acid, often mediated by the palladium catalyst.[5][12]
-
Solution 1 - Rigorous Degassing: This is the most critical step. Improve your degassing procedure (e.g., three freeze-pump-thaw cycles or sparging with argon for 20-30 minutes) and ensure the reaction is kept under a positive pressure of inert gas.[12]
-
Solution 2 - Palladium Source: Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a precatalyst that cleanly generates Pd(0) can sometimes reduce homocoupling compared to in-situ reduction of Pd(II) sources, which can be messy.[5][12]
-
Solution 3 - Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.[12]
-
Visual Troubleshooting and Workflow
To assist in decision-making, the following flowchart outlines a general approach to troubleshooting common issues.
Caption: A troubleshooting flowchart for cross-coupling reactions.
Recommended Starting Protocols
These protocols provide robust starting points for Suzuki-Miyaura and Buchwald-Hartwig reactions. Optimization will likely be necessary for specific substrates.
Table 1: Recommended Starting Conditions
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Palladium Source | XPhos Pd G3 (2 mol%) | RuPhos Pd G3 (2 mol%) |
| Ligand | (Included in precatalyst) | (Included in precatalyst) |
| Base | K₃PO₄ (2.0 equiv.) | NaOtBu or LHMDS (2.2 equiv.) |
| Solvent | 1,4-Dioxane or Toluene | 1,4-Dioxane or Toluene |
| Temperature | 80-110 °C | 80-110 °C |
| Concentration | 0.1 - 0.2 M | 0.1 - 0.2 M |
| Atmosphere | Inert (Argon or N₂) | Inert (Argon or N₂) |
Protocol 1: General Procedure for Mono-Arylation (Suzuki-Miyaura)
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄) (2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 precatalyst (0.02 equiv.).
-
Inerting: Seal the vial with a septum cap. Evacuate and backfill with argon three times.
-
Solvent Addition: Add the required volume of degassed 1,4-dioxane via syringe to achieve the desired concentration (e.g., 0.1 M).
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion (or when the desired mono/di ratio is achieved), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[8][12]
The Catalytic Cycle: A Visual Guide
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, which is fundamental to understanding how ligands and bases exert their influence.
Caption: The catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
By understanding these principles and systematically applying the troubleshooting strategies outlined, researchers can overcome the challenges associated with the functionalization of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine and efficiently access novel derivatives for their research programs.
References
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (n.d.). ScienceDirect. Retrieved January 10, 2026, from [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2014). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014, May 1). Semantic Scholar. Retrieved January 10, 2026, from [Link]
-
Regiocontrolled and Stereoselective Syntheses of Tetrahydrophthalazine Derivatives using Radical Cyclizations. (2019, January 18). PubMed. Retrieved January 10, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling a. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Strategies for the syntheses of phthalazine derivatives. (2018). ResearchGate. Retrieved January 10, 2026, from [Link]
-
The effect of various bases on the Suzuki coupling reaction a. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]
-
Recent Developments in Chemistry of Phthalazines. (n.d.). Longdom Publishing. Retrieved January 10, 2026, from [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal. Retrieved January 10, 2026, from [Link]
-
Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. (2019, September 15). PubMed. Retrieved January 10, 2026, from [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize. Retrieved January 10, 2026, from [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]
-
Palladium-catalyzed chemo-and regioselective cross-coupling reactions of 2,3- dichloronaphthalene-1,4-bistriflate. (2025). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 10, 2026, from [Link]
-
Palladium-catalyzed cross-coupling reactions in total synthesis. (2005, July 18). PubMed. Retrieved January 10, 2026, from [Link]
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (n.d.). ACS Publications. Retrieved January 10, 2026, from [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved January 10, 2026, from [Link]
Sources
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- 2. longdom.org [longdom.org]
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- 4. nobelprize.org [nobelprize.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
How to avoid dehalogenation in reactions with 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of working with this versatile heterocyclic building block. As Senior Application Scientists, we combine technical knowledge with practical, field-tested insights to help you achieve your synthetic goals while avoiding common pitfalls, most notably, unwanted dehalogenation.
Part 1: Understanding the Reactivity of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is a valuable precursor in medicinal chemistry and materials science.[1][2][3][4] The two chlorine atoms on the electron-deficient pyridazine ring are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[3][5] However, the C-Cl bonds can also undergo reductive cleavage, leading to the formation of mono- or di-dehalogenated byproducts. This process, known as hydrodechlorination, is a common side reaction that can significantly lower the yield of the desired product.[6][7][8]
The propensity for dehalogenation stems from the cleavage of the carbon-halogen bond, which can be initiated by various factors present in the reaction environment.[8] Understanding the mechanisms that lead to this unwanted reaction is the first step in designing protocols to suppress it.
Part 2: Troubleshooting Guide for Dehalogenation
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Significant Dehalogenation Observed During Nucleophilic Aromatic Substitution (SNAr) Reactions
Question: I am trying to perform a nucleophilic aromatic substitution on 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine with an amine nucleophile, but I am observing a significant amount of the mono-dehalogenated product. What is causing this and how can I prevent it?
Answer:
Dehalogenation during SNAr reactions on chloroazines can be a frustrating problem.[9] The electron-deficient nature of the phthalazine ring, which activates it for the desired nucleophilic attack, can also make it susceptible to reductive processes.
Root Causes & Solutions:
-
Reaction Temperature and Time:
-
Causality: Higher temperatures and prolonged reaction times can promote side reactions, including dehalogenation. The desired SNAr reaction has a specific activation energy; excessive energy input can favor alternative, undesired pathways.
-
Solution: Carefully monitor the reaction progress by TLC or LC-MS and aim to stop the reaction as soon as the starting material is consumed. It is often better to have a slightly incomplete reaction than to drive it to completion at the cost of significant byproduct formation. Consider running the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Choice of Base:
-
Causality: Strong, non-nucleophilic bases are often used to deprotonate the nucleophile or scavenge the HCl byproduct. However, some bases or impurities within them can act as reducing agents. For instance, certain inorganic bases may contain trace metal impurities that can catalyze dehalogenation.
-
Solution: Use a milder base such as K₂CO₃ or Cs₂CO₃. If a stronger base is necessary, ensure it is of high purity. In some cases, using an excess of the amine nucleophile can serve as the base, eliminating the need for an additional reagent.
-
-
Solvent Purity:
-
Causality: Protic solvents, especially alcohols, can act as a hydride source, leading to reductive dehalogenation, particularly in the presence of a catalyst or at elevated temperatures. Even in aprotic solvents, the presence of water can be a proton source that contributes to the dehalogenation pathway.[10]
-
Solution: Use high-purity, anhydrous aprotic solvents like dioxane, THF, or toluene.[10] Ensure your glassware is thoroughly dried before use.
-
Experimental Protocol: SNAr with an Amine Nucleophile (Minimized Dehalogenation)
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine (1.0 eq).
-
Add the amine nucleophile (1.1 - 2.2 eq).
-
Add a mild inorganic base such as K₂CO₃ (2.0 eq).
-
Add anhydrous, degassed aprotic solvent (e.g., Dioxane or Toluene).
-
Heat the reaction mixture to the lowest effective temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Dehalogenation as a Major Side Product in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Question: I am attempting a Suzuki-Miyaura coupling with 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine and a boronic acid, but my main product is the dehalogenated starting material. How can I optimize my reaction to favor the cross-coupling product?
Answer:
Hydrodechlorination is a well-known side reaction in palladium-catalyzed cross-couplings, especially with electron-deficient heteroaryl chlorides.[6][11] The palladium catalyst, essential for the C-C bond formation, can also catalyze the reduction of the C-Cl bond.[12]
Root Causes & Solutions:
| Parameter | Causality of Dehalogenation | Recommended Solution |
| Palladium Catalyst & Ligand | A slow rate of reductive elimination of the desired product compared to competing dehalogenation pathways.[10] Ligands that are not sufficiently electron-rich or sterically bulky may not effectively promote the desired coupling.[13] | Screen a variety of ligands. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective in promoting the reductive elimination step and minimizing dehalogenation.[10][13] |
| Base | Strong bases, particularly alkoxides, can promote dehalogenation. The choice of base can also influence the rate of transmetalation. | Use a weaker inorganic base like K₃PO₄, K₂CO₃, or Cs₂CO₃.[10] Avoid strong alkoxide bases if possible. |
| Solvent | Protic solvents (e.g., alcohols) can serve as a source of hydride for the dehalogenation pathway. While some water is often necessary for the Suzuki coupling, excessive amounts can be detrimental.[10] | Use aprotic solvents like dioxane, THF, or toluene, often with a small, controlled amount of water.[10] |
| Boronic Acid Quality | A slow transmetalation step due to poor quality or instability of the boronic acid can allow more time for the dehalogenation side reaction to occur.[10] | Use a high-purity, stable boronic acid or a boronate ester (e.g., pinacol ester) to ensure efficient transmetalation. |
Experimental Protocol: Suzuki-Miyaura Coupling (Minimized Dehalogenation)
-
To a Schlenk flask or vial under an inert atmosphere, add 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine (1.0 eq), the arylboronic acid (1.1 eq), and K₃PO₄ (2.0 eq).
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Add a degassed mixture of an aprotic solvent and water (e.g., Toluene/H₂O 10:1).
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of hydrodechlorination in palladium-catalyzed reactions?
A1: The generally accepted mechanism involves the oxidative addition of the aryl chloride to the Pd(0) catalyst to form a Pd(II) intermediate. This intermediate can then undergo a competing pathway where a hydride source (from the solvent, base, or other reagents) displaces the chloride, leading to a Pd(II)-hydride species. Reductive elimination of R-H then regenerates the Pd(0) catalyst and produces the dehalogenated byproduct.
Caption: Competing pathways in Pd-catalyzed cross-coupling.
Q2: Can the order of addition of reagents make a difference in suppressing dehalogenation?
A2: Yes, the order of addition can be crucial. It is generally recommended to add the palladium catalyst and ligand to the mixture of the aryl halide, coupling partner, and base just before heating. This ensures that the catalyst is immediately engaged in the desired catalytic cycle, minimizing its potential to react with adventitious sources of hydride.
Q3: Are there any alternative cross-coupling reactions that are less prone to dehalogenation with this substrate?
A3: While Suzuki-Miyaura is very common, other cross-coupling reactions might offer advantages. For instance, Stille coupling (using organotin reagents) or Negishi coupling (using organozinc reagents) can sometimes be less sensitive to dehalogenation, depending on the specific reaction conditions and the nature of the nucleophile. However, these methods come with their own challenges, such as the toxicity of tin reagents.
Q4: I am observing mono-substitution, but I want to achieve di-substitution. How can I promote the second reaction?
A4: Achieving di-substitution on a di-halogenated arene can be challenging due to changes in the electronic properties of the ring after the first substitution.[14] To promote the second substitution, you may need to use more forcing conditions (higher temperature, longer reaction time), a higher equivalent of the nucleophile/coupling partner, and a more active catalyst system. Be aware that these more forcing conditions can also increase the likelihood of dehalogenation of the mono-substituted product. A stepwise approach, where the mono-substituted product is isolated and then subjected to a second, optimized reaction, can often provide better overall yields.
References
- Benchchem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling.
- National Institutes of Health. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- Taylor & Francis Online. (n.d.). Chloroaromatics remediation: Insights into the chemical reduction and hydrodechlorination of chlorobenzenes.
- MDPI. (n.d.). Understanding Hydrodechlorination of Chloromethanes. Past and Future of the Technology.
- OSTI.GOV. (n.d.). Mechanistic Study of 1,2-Dichloroethane Hydrodechlorination on Cu-Rich Pt-Cu Alloys: Combining Reaction Kinetics.
- Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 1,4-Dichloro-6,7-dimethoxyphthalazine.
- MDPI. (n.d.). Theoretical and Applied Aspects of Hydrodechlorination Processes—Catalysts and Technologies.
- Guidechem. (n.d.). 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine 67279-24-7 wiki.
- PubChem. (n.d.). 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine.
- Wikipedia. (n.d.). Dehalogenation.
- Pragmetis. (n.d.). 1,4-Dichloro phthalazine.
- PubChemLite. (n.d.). 1,4-dichloro-5,6,7,8-tetrahydrophthalazine.
- PubMed. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
- PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).
- Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
- Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
Sources
- 1. guidechem.com [guidechem.com]
- 2. 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine | C8H8Cl2N2 | CID 12622440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-Dichloro phthalazine - Pragmetis [pragmetis.com]
- 4. PubChemLite - 1,4-dichloro-5,6,7,8-tetrahydrophthalazine (C8H8Cl2N2) [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Understanding Hydrodechlorination of Chloromethanes. Past and Future of the Technology | MDPI [mdpi.com]
- 8. Dehalogenation - Wikipedia [en.wikipedia.org]
- 9. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 12. nobelprize.org [nobelprize.org]
- 13. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
Managing the solubility issues of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine in reaction media
Welcome to the technical support center for 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine. This guide is designed for researchers, chemists, and drug development professionals who utilize this important heterocyclic intermediate. We understand that managing the solubility of this compound is a frequent and critical challenge in synthetic chemistry. This document provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations to help you overcome these hurdles and ensure the success of your experiments.
Section 1: Compound Profile & Initial Assessment (FAQs)
This section provides a quick reference for the essential properties of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine and addresses common preliminary questions.
Q1: What are the key physical and chemical properties of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine?
Understanding the fundamental properties of your starting material is the first step in troubleshooting. Below is a summary of key data points.
| Property | Value | Source |
| CAS Number | 67279-24-7 | [1][2][3] |
| Molecular Formula | C₈H₈Cl₂N₂ | [1][3][4] |
| Molecular Weight | 203.07 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | [5] |
| Boiling Point | 381.2°C at 760 mmHg | [1][4] |
| XLogP3 | 3.1 | [1][2][3] |
| Topological Polar Surface Area | 25.8 Ų | [1][2][3] |
| Primary Use | Pharmaceutical intermediate, especially for kinase inhibitors | [4] |
Q2: What does the XLogP3 value of 3.1 tell me about its expected solubility?
The XLogP3 value is a computed measure of lipophilicity (oil/water partition coefficient). A value of 3.1 indicates that 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is significantly more soluble in non-polar, lipophilic environments than in water.[1][2] This high lipophilicity is the primary reason for its poor solubility in aqueous or highly polar solvents and is a key factor to consider when designing your reaction medium.
Q3: What are the primary safety hazards and storage recommendations for this compound?
As a chlorinated heterocyclic compound, proper handling is crucial.
-
Hazards : It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][6]
-
Handling : Always handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage : Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at 2-8°C to prevent degradation.[5][7]
Section 2: Troubleshooting Guide for Common Solubility Issues
This section addresses specific problems you may encounter during your experiments in a practical question-and-answer format.
Q4: My compound won't dissolve sufficiently in a standard polar aprotic solvent (e.g., THF, Acetone, DMF). What is the underlying issue and what should I do?
-
The "Why": While polar aprotic solvents are often a good starting point, the lipophilic nature (XLogP3 of 3.1) of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine means its solubility can still be limited. The solvation energy provided by these solvents alone may not be sufficient to overcome the compound's crystal lattice energy at your desired concentration.
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The Solution - Co-Solvent Systems: The most effective strategy is to introduce a co-solvent. A co-solvent modifies the overall polarity of the solvent system, creating a more favorable environment for the solute.[8][9][10] For instance, adding a less polar solvent like toluene or dioxane to DMF can sometimes improve solubility for highly lipophilic compounds. Conversely, for a reaction in a less polar solvent like toluene, adding a small amount of a more polar solvent like THF or NMP can disrupt solute-solute interactions and aid dissolution.
-
Actionable Advice: Begin by attempting to dissolve the compound in your primary solvent. If solubility is poor, add a miscible co-solvent dropwise with vigorous stirring until a clear solution is achieved.[11] Record the final solvent ratio for reproducibility. See Protocol 1 for a systematic approach to co-solvent screening.
-
Q5: I need to run a reaction with a water-soluble reagent, but my compound is completely insoluble in water. How can I make this reaction work?
-
The "Why": This is a classic heterogeneous reaction problem where the reactants are separated in two immiscible phases (an organic phase for your compound and an aqueous phase for the reagent).[12] Without intervention, the reaction will be extremely slow or will not occur at all, as it can only happen at the limited interface between the two liquids.
-
The Solution - Phase-Transfer Catalysis (PTC): A phase-transfer catalyst is designed specifically for this scenario. It is a substance that forms an ion pair with one of the reactants (typically the one in the aqueous phase) and shuttles it across the phase boundary into the organic phase, where it can react with your substrate.[13][14][15] This dramatically increases the reaction rate.[12]
-
Actionable Advice: Select a phase-transfer catalyst appropriate for your reaction. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are very common.[12] Add a catalytic amount (typically 1-10 mol%) of the PTC to your biphasic reaction mixture. See Protocol 2 for a general PTC setup.
-
Q6: I observed that heating my reaction mixture improves solubility, but the compound crashes out upon cooling. How can I manage this?
-
The "Why": For most solids, the dissolution process is endothermic, meaning it requires energy to break the crystal lattice.[16] Heating provides this energy, increasing solubility.[16][17] When the solution cools, the kinetic energy decreases, and the solvent can no longer support the high concentration of the solute, leading to precipitation. This can be problematic for purification if the product is also soluble at high temperatures and co-precipitates.
-
The Solution - Controlled Cooling & Solvent Choice:
-
Controlled Cooling: If the product is expected to be insoluble at the lower temperature, you can use this property for crystallization. Cool the mixture slowly to allow for the formation of larger, purer crystals of your product, leaving impurities behind in the solvent.
-
Solvent System Re-evaluation: If both starting material and product are precipitating, your solvent system is not optimal. You may need a co-solvent system (see Q4) that maintains the solubility of all components at the desired final temperature. Alternatively, if the product has different solubility characteristics, you can perform a "hot filtration" to remove any insoluble impurities before cooling to crystallize the product.
-
Q7: Can I use sonication to help dissolve my compound?
-
The "Why": Yes. Sonication uses high-frequency sound waves to create and collapse microscopic bubbles in the liquid.[11] This process, known as cavitation, generates intense local energy that can break down agglomerates of solid particles and disrupt intermolecular forces, thereby increasing the rate of dissolution.[11]
-
The Solution - Application of Ultrasonication: This is an excellent physical method, especially for preparing saturated solutions or for materials that are slow to dissolve.
-
Actionable Advice: Place your reaction vessel containing the solid and solvent in an ultrasonic bath. Sonicate until the solid is fully dissolved. This is often used in conjunction with other methods like warming or co-solvents. See Protocol 3 for the basic steps.
-
Section 3: Detailed Methodologies & Protocols
As a Senior Application Scientist, I advocate for systematic and reproducible methods. The following protocols provide a validated framework for addressing solubility challenges.
Protocol 1: Systematic Screening of Co-Solvent Systems
This protocol details a workflow for identifying an effective co-solvent system to achieve complete dissolution.
dot
Caption: Workflow for Co-Solvent System Selection.
Step-by-Step Procedure:
-
Initial Dissolution Attempt: In a reaction vessel, add the 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine and the primary reaction solvent to achieve your target concentration. Stir vigorously for 5-10 minutes at ambient temperature.[11]
-
Observation: If the solid is not fully dissolved, proceed to the next step.
-
Co-solvent Selection: Choose a set of 2-3 miscible co-solvents with varying polarities (see table below).
-
Gradual Addition: Begin adding the first selected co-solvent dropwise to the suspension while maintaining vigorous stirring.[11]
-
Monitoring: Observe the mixture for signs of dissolution. Continue adding the co-solvent until the starting material is fully dissolved or until the co-solvent makes up a significant portion (e.g., 50%) of the total volume.
-
Record and Validate: If dissolution is successful, record the final volume ratio of the primary solvent to the co-solvent. It is critical to prepare a fresh solution using this exact ratio to validate that the result is reproducible before proceeding with the reaction.
-
Iteration: If the first co-solvent is unsuccessful, repeat the process with the next candidate.
| Common Co-Solvent | Type | Use Case |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Powerful solvent for a wide range of organic compounds.[11] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High boiling point, good for many polar and non-polar compounds.[11] |
| Ethanol | Polar Protic | Increases the solubility of non-polar compounds in aqueous mixtures.[11] |
| Tetrahydrofuran (THF) | Polar Aprotic | Versatile solvent for many organic reactions. |
| Polyethylene Glycol (PEG 400) | Polar | Non-volatile co-solvent often used in pharmaceutical formulations.[11][18] |
| Toluene | Non-polar | Can help solubilize lipophilic compounds in more polar mixtures. |
Protocol 2: General Procedure for Phase-Transfer Catalysis
This protocol outlines the setup for a reaction requiring a PTC to bridge immiscible aqueous and organic phases.
Step-by-Step Procedure:
-
Reaction Setup: Charge a reaction vessel with 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine and a suitable water-immiscible organic solvent (e.g., Dichloromethane, Toluene).
-
Aqueous Phase Addition: In a separate vessel, dissolve your water-soluble reactant (e.g., a salt like NaCN or an inorganic base like K₂CO₃) in water. Add this aqueous solution to the reaction vessel.
-
Catalyst Addition: Add the phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB, 1-10 mol%) to the biphasic mixture.
-
Reaction Execution: Stir the mixture vigorously. High shear stirring is essential to maximize the interfacial surface area where the catalyst transfer occurs.[12] Heat the reaction as required by your specific protocol.
-
Monitoring: Track the reaction progress by sampling the organic layer (e.g., via TLC or LC-MS).
-
Work-up: Upon completion, separate the organic and aqueous layers. The organic layer can then be washed, dried, and concentrated as per a standard procedure.
Protocol 3: Enhancing Dissolution with Sonication
This protocol describes the use of an ultrasonic bath to accelerate the dissolution of stubborn solids.
dot
Caption: Workflow for Sonication-Assisted Dissolution.
Step-by-Step Procedure:
-
Preparation: Weigh the desired amount of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine and place it in a suitable reaction vessel.[11]
-
Solvent Addition: Add the chosen solvent or co-solvent system to the vessel.[11]
-
Sonication: Place the vessel in an ultrasonic bath. Ensure the water in the bath is at an appropriate level.[11]
-
Operation: Turn on the sonicator. The duration and power will depend on the scale and the specific materials. Monitor the process visually. For thermally sensitive reactions, you may need to add ice to the bath to prevent overheating.[11]
-
Observation: Continue sonication until the solid is fully dissolved or until no further dissolution is observed.[11] The resulting homogeneous solution is now ready for use.
By systematically applying these principles and protocols, you can effectively manage and overcome the solubility challenges presented by 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine, leading to more consistent and successful synthetic outcomes.
References
-
Wikipedia. Cosolvent. [Link]
-
PubChem. 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine | C8H8Cl2N2 | CID 12622440. [Link]
-
Wikipedia. Phase-transfer catalyst. [Link]
-
AVESİS. Determination of Henry's law constants of organochlorine pesticides in deionized and saline water as a function of temperature. [Link]
-
Taylor & Francis. Phase-transfer catalyst – Knowledge and References. [Link]
-
Pharmapproach. Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
ResearchGate. Determination of Henry's law constants of organochlorine pesticides in deionized and saline water as a function of temperature | Request PDF. [Link]
-
Semantic Scholar. Effect of temperature on the water solubility of insecticides. [Link]
-
Scientific Update. Industrial Phase Transfer Catalysis. [Link]
-
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). Solubility Enhancement of Drugs. [Link]
-
International Journal of Scientific & Technology Research. The Basic Principle of Phase-Transfer Catalysis, Some Mechanistic Aspects and Important Applications. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. [Link]
-
MySkinRecipes. 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine. [Link]
-
National Institutes of Health (NIH). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. [Link]
-
Chemistry LibreTexts. Temperature Effects on Solubility. [Link]
-
IU Pressbooks. Effect of Temperature and Solvent on Solubility. [Link]
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- 3. guidechem.com [guidechem.com]
- 4. 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine [myskinrecipes.com]
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Identification and characterization of impurities in tetrahydrophthalazine synthesis
Introduction
The chemical stability and purity of active pharmaceutical ingredients (APIs) are paramount to ensuring the safety and efficacy of drug products.[1][2] In the synthesis of heterocyclic compounds like tetrahydrophthalazine, the formation of impurities is a critical concern. These impurities can arise from various sources, including starting materials, intermediates, by-products from side reactions, and degradation of the final product.[3][4] Regulatory bodies such as the ICH and FDA mandate the identification, characterization, and control of impurities exceeding specific thresholds.[5][6]
This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals to navigate the challenges associated with identifying and characterizing impurities in tetrahydrophthalazine synthesis. It is structured in a question-and-answer format to directly address common issues and provide actionable troubleshooting strategies.
Frequently Asked Questions & Troubleshooting Guide
Q1: What are the most common types of impurities I might encounter in tetrahydrophthalazine synthesis?
A1: Impurities in any synthesis are broadly classified as organic, inorganic, or residual solvents.[3] For a typical tetrahydrophthalazine synthesis, such as the condensation of a hydrazine derivative with phthalic anhydride or a related precursor, you should anticipate the following organic impurities:
-
Starting Material Impurities: Unreacted starting materials (e.g., phenylhydrazine, phthalic anhydride) or impurities already present within them.
-
Intermediates: Incomplete reactions can leave key intermediates in the final product. For example, the initial nucleophilic attack of hydrazine on phthalic anhydride forms an intermediate that must then cyclize.[7]
-
By-products: These result from competing reaction pathways. A common alternative pathway in the reaction of phenylhydrazine with phthalic anhydride can lead to the formation of a five-membered ring (an isoindoline-1,3-dione derivative) instead of the desired six-membered tetrahydrophthalazine ring.[7]
-
Degradation Products: The API can degrade under stress conditions like heat, light, oxidation, or exposure to acidic or basic environments. Forced degradation studies are essential to proactively identify these potential degradants.[1][8][9]
Q2: My initial HPLC analysis shows an unexpected peak. What is my first step?
A2: An unexpected peak in your High-Performance Liquid Chromatography (HPLC) chromatogram is the starting point for any impurity investigation. HPLC is a cornerstone technique for impurity profiling due to its high sensitivity and resolving power.[3][10][11]
Your immediate goal is to gather preliminary information.
Logical Workflow for Initial Investigation
Caption: Initial workflow for investigating an unknown HPLC peak.
-
System Verification: First, inject a blank (your mobile phase/solvent) to ensure the peak is not a system artifact.
-
Quantify: Determine the peak's area percentage to understand its level relative to the API. Regulatory guidelines often set thresholds for reporting, identification, and qualification (e.g., >0.1%).[6]
-
Preliminary Analysis (LC-MS): The most efficient next step is to use Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12] This provides the molecular weight of the unknown, which is a critical piece of information for proposing potential structures.[13]
-
UV Spectrum: If using a Photodiode Array (PDA) detector, compare the impurity's UV spectrum to that of the API. A similar spectrum might suggest a related structure, while a different one could indicate a significant structural change or a different chromophore.[14]
Q3: How do I design a strategy to identify and characterize an unknown impurity?
A3: A systematic approach is crucial for efficiently identifying an unknown. The strategy combines chromatographic separation with powerful spectroscopic techniques to piece together the impurity's structure.
Comprehensive Impurity Characterization Workflow
Caption: A systematic workflow for impurity identification and characterization.
-
Mass Spectrometry (MS): This is the cornerstone of identification.[13][15]
-
High-Resolution Mass Spectrometry (HRMS): Use techniques like Time-of-Flight (TOF) or Orbitrap to obtain an accurate mass measurement.[13][16] This allows you to determine the elemental composition (molecular formula) of the impurity, drastically narrowing down the possibilities.[5]
-
Tandem Mass Spectrometry (MS/MS): Fragment the impurity ion inside the mass spectrometer. The resulting fragmentation pattern provides clues about the molecule's substructures, acting like a structural fingerprint.[13][16]
-
-
Isolation (If Necessary): If the structure cannot be determined from MS data alone, the impurity must be isolated for Nuclear Magnetic Resonance (NMR) spectroscopy. Preparative HPLC is a common technique for this.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.[18][19] It provides detailed information about the atomic framework, connectivity, and stereochemistry of a molecule.[20][21][22]
-
1D NMR (¹H, ¹³C): Provides information on the types and numbers of hydrogen and carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Reveals how atoms are connected to each other, allowing you to piece together the complete molecular structure.[18]
-
-
Confirmation: The definitive confirmation involves synthesizing the proposed impurity structure and demonstrating that its analytical properties (e.g., retention time, mass spectrum, NMR spectrum) match those of the isolated unknown.
| Technique | Primary Application in Impurity Profiling | Key Information Provided |
| HPLC/UPLC | Detection, Separation, and Quantification | Retention Time, Purity (Area %), Concentration |
| LC-MS | Initial Identification | Molecular Weight (MW) |
| HRMS (Q-TOF, Orbitrap) | Structure Elucidation | Accurate Mass, Elemental Composition (Molecular Formula) |
| Tandem MS (MS/MS) | Structure Elucidation | Molecular Fragmentation, Sub-structural Information |
| GC-MS | Analysis of Volatile Impurities | Identification of Residual Solvents and Volatile By-products |
| NMR Spectroscopy | Definitive Structure Elucidation | Complete Atomic Connectivity, Stereochemistry |
Q4: How do I perform a forced degradation study to anticipate potential impurities?
A4: Forced degradation (or stress testing) is a study that intentionally degrades the API under conditions more severe than accelerated stability testing.[2][8] The goal is to identify likely degradation products that might form during storage, which helps in developing stability-indicating analytical methods.[1][9]
Protocol: Forced Degradation Study for Tetrahydrophthalazine
-
Prepare Stock Solutions: Prepare a stock solution of your tetrahydrophthalazine API in a suitable solvent (e.g., acetonitrile/water).
-
Expose to Stress Conditions: Subject aliquots of the stock solution to the following conditions. The goal is to achieve 5-20% degradation of the API. Adjust exposure time and reagent concentration as needed.
-
Neutralization and Dilution: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to the same concentration as the unstressed control.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (typically with a PDA and MS detector).
-
Mass Balance: Evaluate the results to ensure mass balance. The sum of the increase in impurity levels should approximately equal the decrease in the API level.[1]
Table: Typical Forced Degradation Conditions
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, heated at 60-80°C | Hydrolysis of amide or ester functionalities if present. |
| Base Hydrolysis | 0.1 M NaOH, heated at 60-80°C | Similar to acid hydrolysis, base-labile groups will react. |
| Oxidation | 3-30% H₂O₂, room temperature or heated | Oxidation of heteroatoms (e.g., nitrogen) or susceptible carbons.[14] |
| Thermal | Dry heat (e.g., 80-100°C) and high humidity (75% RH).[1] | Thermally induced rearrangements or decomposition. |
| Photolytic | Expose solid or solution to light (ICH Q1B conditions) | Photochemical degradation, often leading to complex products. |
Q5: I suspect an isomeric impurity that co-elutes with my API. How can I resolve and identify it?
A5: Co-elution, especially with isomers that have identical molecular weights, is a significant analytical challenge.
-
Chromatographic Optimization: The first step is to modify your HPLC method to achieve separation.
-
Change Mobile Phase: Vary the organic modifier (e.g., switch from acetonitrile to methanol), change the pH, or alter the buffer concentration.
-
Change Stationary Phase: Switch to a column with different selectivity (e.g., from a C18 to a Phenyl-Hexyl or a cyano column).
-
Gradient Optimization: Make the gradient shallower around the elution time of the API to increase resolution.
-
-
Advanced Detection: If chromatographic separation is difficult, alternative techniques can help.
-
MS/MS Analysis: Even if isomers co-elute, they may produce different fragmentation patterns in an MS/MS experiment, allowing for their differentiation and potential identification.
-
NMR Spectroscopy: NMR is exceptionally powerful for distinguishing isomers. Even subtle differences in the chemical environment of atoms will result in distinct NMR spectra, providing definitive structural proof.[20]
-
References
- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
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KBI Biopharma. (2023). Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics. [Link]
- Wu, Y. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS.
-
Almac Group. (n.d.). Trace Impurity Identification using Q-TOF Mass Spectroscopy CASE STUDY. [Link]
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LGC Group. (2025). The benefits of high-resolution mass spectrometry for impurity profiling. [Link]
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ResearchGate. (2025). (PDF) Identification and structure elucidation by NMR spectroscopy. [Link]
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Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]
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Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]
- Kwan, E. E. (2008).
-
PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]
- Stanford University. (n.d.).
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MedCrave online. (2016). Forced Degradation Studies. [Link]
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Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
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RJPT. (n.d.). Stability Indicating Forced Degradation Studies. [Link]
- The Pharma Journal. (2025).
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BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
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Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
-
ResearchGate. (n.d.). One-Pot, Multi-Component Synthesis of Substituted 2-(6-Phenyl-7 H -[3][13][18]Triazolo[3,4-b][3][13][15]Thiadiazin-3-yl)-2,3-Dihydrophthalazine-1,4-Diones | Request PDF. [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). IMPURITY PROFILING: A REVIEW. [Link]
-
Journal of Pharmaceutical and Allied Sciences. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. [Link]
- International Journal of Pharmaceutical Sciences. (2025). A REVIEW ON IMPURITY PROFILING OF PHARMACEUTICAL DRUGS.
-
PubMed. (n.d.). Chemical and analytical characterization of related organic impurities in drugs. [Link]
-
NIH. (n.d.). Metal Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine. [Link]
-
PHARMACEUTICAL SCIENCES. (n.d.). impurity profiling and drug characterization: backdrop and approach. [Link]
-
MDPI. (2023). Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. [Link]
-
NIH. (2023). Solid-Phase Synthesis of s-Tetrazines. [Link]
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Technical Support Center: Strategies to Control Regioselectivity in the Functionalization of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
Welcome to the technical support center for the regioselective functionalization of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the chemical modification of this versatile scaffold. Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What are the key factors governing the regioselectivity of nucleophilic substitution on 1,4-dichloro-5,6,7,8-tetrahydrophthalazine?
The regioselectivity of functionalizing 1,4-dichloro-5,6,7,8-tetrahydrophthalazine is primarily a dance between electronics and sterics, heavily influenced by the chosen reaction type. The two chlorine atoms are positioned at C1 and C4 of the pyridazine ring.
-
Electronic Effects : The pyridazine ring is an electron-deficient system due to the presence of the two adjacent nitrogen atoms. This electron deficiency makes the chlorinated carbons susceptible to nucleophilic attack. In many dihalo-N-heteroarenes, the carbon atom alpha (adjacent) to a nitrogen atom is more electrophilic.[1] Therefore, the C1 and C4 positions are activated for substitution.
-
Steric Hindrance : The 5,6,7,8-tetrahydro portion of the molecule introduces some steric bulk, which could potentially influence the approach of a nucleophile or catalyst complex. However, for many transformations, the electronic effects will be the dominant factor in determining the initial site of reactivity.
The choice of reaction—be it a palladium-catalyzed cross-coupling or a direct nucleophilic aromatic substitution (SNAr)—will dictate which of these factors can be more effectively manipulated.
Q2: I am performing a Suzuki-Miyaura cross-coupling and obtaining a mixture of C1 and C4 substituted products. How can I favor substitution at one position over the other?
This is a classic challenge in the functionalization of dihaloheterocycles. Achieving high regioselectivity in Suzuki-Miyaura coupling is often possible through careful selection of the palladium catalyst system, specifically the ligand.[2][3]
Troubleshooting Guide: Regioselective Suzuki-Miyaura Coupling
| Problem | Potential Cause | Proposed Solution & Rationale |
| Low regioselectivity (mixture of C1 and C4 isomers) | Inappropriate Ligand Choice: The ligand is a primary determinant of regioselectivity. Standard ligands like PPh₃ may not provide sufficient steric or electronic bias to differentiate between the C1 and C4 positions effectively. | Ligand Screening is Critical: For favoring the less sterically hindered or more electronically activated position (often C4 in analogous systems), a less bulky phosphine ligand might suffice. To achieve unconventional selectivity (potentially at C1), consider using very sterically hindered N-heterocyclic carbene (NHC) ligands like IPr or SIPr.[4] These bulky ligands can alter the catalyst's approach to the substrate, favoring one position over the other. |
| Reaction favors the "conventional" C4 position, but C1 is desired. | Innate Electronic Preference: The C4 position in similar dihalopyridines is often more reactive towards Pd(0) oxidative addition.[1] | Employ Catalyst-Control Strategies: 1. Sterically Demanding Ligands: As mentioned, bulky NHC ligands can override the innate electronic preference. 2. Ligand-Free "Jeffery" Conditions: In some cases, ligand-free conditions (e.g., using Pd(OAc)₂, a phase-transfer catalyst like NBu₄Br, and a base like Na₂CO₃) can dramatically enhance selectivity for the less conventional position, sometimes achieving ratios greater than 99:1.[4] This is thought to proceed through a different catalytic species, possibly palladium nanoparticles.[4] |
| Low overall yield despite good selectivity. | Suboptimal Reaction Conditions: The base, solvent, and temperature all play crucial roles in the catalytic cycle. | Systematic Optimization: Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water, DMF). The solubility and strength of the base are critical for activating the boronic acid.[5] |
Experimental Workflow: Ligand Screening for Regioselective Suzuki Coupling
Caption: A systematic workflow for ligand screening to optimize regioselectivity.
Q3: I am attempting a Buchwald-Hartwig amination. How can I control which chlorine atom is replaced by the amine?
Similar to Suzuki coupling, ligand selection is paramount for controlling regioselectivity in Buchwald-Hartwig amination.[6][7] The general mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[8] The ligand influences the rates of these steps at each position.
Troubleshooting Guide: Regioselective Buchwald-Hartwig Amination
| Problem | Potential Cause | Proposed Solution & Rationale |
| Mixture of mono-aminated isomers | Non-selective Ligand: The chosen ligand does not sufficiently differentiate between the C1 and C4 electronic/steric environments. | Ligand Optimization: Bidentate phosphine ligands like BINAP or DPEPhos can be effective.[6] For challenging substrates, sterically hindered, electron-rich ligands such as XPhos or RuPhos often provide superior results and can influence regioselectivity.[7] A screening of different "generations" of Buchwald-Hartwig ligands is recommended. |
| Reaction is sluggish or does not proceed | Incompatible Base or Inactive Catalyst: The base must be strong enough to deprotonate the amine-catalyst complex but not so strong as to cause side reactions. The palladium precursor may not be efficiently reduced to the active Pd(0) state. | Base and Pre-catalyst Screening: Common bases include NaOtBu, LiHMDS, and K₃PO₄. If using a Pd(II) source like Pd(OAc)₂, the amine itself can act as a reductant.[8] Alternatively, using a pre-formed Pd(0) source or a modern pre-catalyst (e.g., XPhos Pd G3) can improve reaction efficiency and reproducibility. |
| Di-substitution is occurring at a high rate | High Catalyst Loading or Temperature: Excessive catalyst or high temperatures can drive the reaction to completion, replacing both chlorine atoms. | Controlled Conditions: Reduce the catalyst loading (typically 1-2 mol %). Lower the reaction temperature and monitor the reaction progress carefully by TLC or LC-MS to stop it after the first substitution is complete. |
Q4: Can I achieve regioselective functionalization using Nucleophilic Aromatic Substitution (SNAr)?
Yes, SNAr is a viable and often complementary strategy to metal-catalyzed cross-coupling. The key difference is that SNAr reactivity is almost entirely governed by the intrinsic electronic properties of the substrate.[9][10]
Principles of SNAr on the Phthalazine Core:
-
Activation: The electron-withdrawing nature of the pyridazine nitrogens activates the ring towards nucleophilic attack.[10]
-
Intermediate Stabilization: The reaction proceeds through a negatively charged Meisenheimer complex.[11] The regioselectivity is determined by the stability of this intermediate. The position that can better stabilize the negative charge through resonance with the nitrogen atoms will be more reactive.
-
Nucleophile Choice: "Soft" nucleophiles (e.g., thiols, secondary amines) often exhibit higher regioselectivity than "hard" nucleophiles (e.g., alkoxides, hydroxide).
Troubleshooting Guide: Regioselective SNAr
| Problem | Potential Cause | Proposed Solution & Rationale |
| Low or no reactivity | Insufficient Ring Activation or Weak Nucleophile: The phthalazine core may not be electron-deficient enough for the chosen nucleophile. | Increase Reaction Temperature: SNAr reactions often require heating. Use a Stronger Nucleophile: If possible, use a more potent nucleophile. Solvent Choice: Use a polar aprotic solvent (e.g., DMF, DMSO) to solvate the cation of the nucleophilic salt and enhance the nucleophile's reactivity. |
| Poor regioselectivity | Similar Electronic Environment at C1 and C4: The intrinsic electronic difference between the two positions may be small, leading to competitive attack. | Lower the Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often amplify small differences in activation energy, leading to better selectivity. Vary the Nucleophile: Experiment with different nucleophiles. A bulkier nucleophile might be more sensitive to steric differences between the C1 and C4 environments. |
Decision Pathway: Choosing a Functionalization Strategy
Caption: A decision tree for selecting an appropriate functionalization method.
References
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]
-
Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. PubMed. Available at: [Link]
-
Why are DCM and chloroform so resistant towards nucleophilic substitution?. Stack Exchange. Available at: [Link]
-
Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. ResearchGate. Available at: [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Publications. Available at: [Link]
-
Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. PubMed. Available at: [Link]
-
Regioselectivity in the Sonogashira Coupling of 4,6-dichloro-2-pyrone. PubMed. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. Available at: [Link]
-
Ligand-dependent site-selectivity: e.g. 3,5-dichloropyridazine. ResearchGate. Available at: [Link]
-
Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophane. Wiley Online Library. Available at: [Link]
-
Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Royal Society of Chemistry. Available at: [Link]
-
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine. PubChem. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
16.6 Nucleophilic Aromatic Substitution. OpenStax. Available at: [Link]
-
Advanced Organic Module | English | Green Chemistry. University of Scranton. Available at: [Link]
-
Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. ACS Publications. Available at: [Link]
-
Organic Chemistry - Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]
-
Metal-free site-selective functionalization with cyclic diaryl λ3-chloranes: suppression of benzyne formation for ligand-coupling reactions. National Institutes of Health. Available at: [Link]
-
Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. Available at: [Link]
-
Catalytic, Regioselective 1,4-Fluorodifunctionalization of Dienes. PubMed. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
ortho‐Selective Suzuki Coupling of Dichlorophenol and Dichlorobenzylalcohol in Water under Palladium Catalysis Directed by Noncovalent Interactions and Computational Analysis. ResearchGate. Available at: [Link]
-
Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. Available at: [Link]
-
Catalytic, Regioselective 1,4‐Fluorodifunctionalization of Dienes. National Institutes of Health. Available at: [Link]
-
Mechanistic insights into the regio- and stereoselectivity of [3+2] cycloaddition reactions between N-methyl-phenylnitrone and trans-1-chloro-2-nitroethylene within the framework of molecular electron density theory. Royal Society of Chemistry. Available at: [Link]
-
Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives. PubMed. Available at: [Link]
-
8.S: Nucleophilic Substitution Reactions (Summary). Chemistry LibreTexts. Available at: [Link]
-
Highly Regioselective 1,3-Dipolar Cycloaddition of Nitrilimines and Thioaurones Towards Spiro-2-Pyrazolines: Synthesis, Characterization, and Mechanistic Study. MDPI. Available at: [Link]
-
Regioselective Synthesis of Highly Functionalized 2 H-Pyrroles via Dearomative Chlorination of 1 H-Pyrroles. PubMed. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health. Available at: [Link]
-
Struggling with Suzuki Reaction. Reddit. Available at: [Link]
-
Regioselective 1,4-Hydroamination of 1,3-Dienes by Photoredox/Cobalt Dual Catalysis. ACS Publications. Available at: [Link]
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Failed reactions with 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine: case studies and solutions
Welcome to the technical support center for 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during synthetic reactions with this versatile building block.
Introduction
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is a valuable intermediate in medicinal chemistry and materials science. Its two reactive chlorine atoms provide handles for sequential or dual functionalization, typically via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination. However, the presence of the fused, non-aromatic tetrahydrocyclohexane ring introduces unique challenges compared to its fully aromatic analogue, 1,4-dichlorophthalazine. These challenges often relate to solubility, steric hindrance, and subtle electronic effects. This guide provides case studies in a question-and-answer format to help you navigate these issues and achieve successful outcomes in your experiments.
Troubleshooting Guide: Failed Reactions
This section addresses specific failed reaction scenarios with detailed causal analysis and step-by-step solutions.
Case Study 1: Nucleophilic Aromatic Substitution (SNAr)
Question: "My SNAr reaction with a primary amine nucleophile on 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is giving no product, or I'm only isolating starting material. What's going wrong?"
Answer:
Failure in SNAr reactions with this substrate can often be attributed to a combination of factors including the nucleophilicity of the amine, reaction conditions, and the inherent reactivity of the substrate.
Probable Causes & Solutions:
-
Insufficient Nucleophilicity: The electron-donating nature of the tetrahydrocyclohexane ring, while slight, can reduce the electrophilicity of the phthalazine core compared to fully aromatic systems, making it less reactive towards neutral nucleophiles.
-
Solution: Increase the nucleophilicity of your amine by adding a non-nucleophilic base to deprotonate it in situ. A common choice is sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Be cautious with stoichiometry to avoid side reactions.
-
-
Poor Solubility: 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine has limited solubility in some common organic solvents, which can hinder reaction kinetics.
-
Solution: Switch to a high-boiling point, polar aprotic solvent such as DMSO, DMF, or NMP. These solvents are excellent at dissolving a wide range of substrates and can accelerate SNAr reactions.
-
-
Steric Hindrance: The tetrahydrocyclohexane ring can introduce steric bulk that hinders the approach of the nucleophile, especially if the nucleophile itself is sterically demanding.[1][2]
-
Solution: If your nucleophile is bulky, consider using a smaller, more potent one if your synthetic route allows. Alternatively, increasing the reaction temperature can provide the necessary energy to overcome the steric barrier.
-
Experimental Protocol: SNAr with an Aniline Derivative
| Parameter | Recommendation |
| Substrate | 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine (1.0 eq) |
| Nucleophile | Substituted Aniline (1.1 - 1.5 eq) |
| Base | K2CO3 (2.0 - 3.0 eq) or Cs2CO3 (2.0 eq) |
| Solvent | DMF or DMSO |
| Temperature | 80 - 120 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Step-by-Step Methodology:
-
To a dry flask under an inert atmosphere, add 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine and the chosen base.
-
Add the anhydrous solvent and stir the suspension.
-
Add the aniline derivative to the mixture.
-
Heat the reaction to the desired temperature and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, pour into water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Case Study 2: Suzuki-Miyaura Cross-Coupling
Question: "I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but I am observing significant amounts of dehalogenated byproduct and homo-coupling of the boronic acid. How can I improve the yield of my desired cross-coupled product?"
Answer:
The formation of byproducts in Suzuki-Miyaura coupling is a common issue and often points to problems with the catalyst, reagents, or reaction setup.[3][4][5]
Probable Causes & Solutions:
-
Catalyst Deactivation: Palladium(0) catalysts are sensitive to oxygen.[1] Inadequate degassing of solvents and reagents can lead to the formation of palladium black and loss of catalytic activity.
-
Solution: Ensure all solvents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) for at least 30 minutes prior to use. All solid reagents should be dried and the reaction should be set up under a strict inert atmosphere.
-
-
Protodeboronation of the Boronic Acid: Boronic acids can be unstable, especially in the presence of water and base at elevated temperatures, leading to the formation of an arene byproduct.
-
Solution: Use freshly purchased or recrystallized boronic acid. Alternatively, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.
-
-
Sub-optimal Ligand Choice: The reactivity of aryl chlorides in Suzuki coupling is lower than that of bromides or iodides.[1] The choice of phosphine ligand is critical for an efficient catalytic cycle.
-
Solution: For aryl chlorides, bulky, electron-rich phosphine ligands are often required. Consider using ligands such as XPhos, SPhos, or RuPhos. A pre-formed palladium-ligand complex (precatalyst) can also improve reproducibility.
-
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Is there a preferred order of reactivity for the two chlorine atoms in 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine?
A1: The two chlorine atoms are electronically and sterically equivalent. Therefore, in reactions where only one equivalent of a nucleophile or coupling partner is used, you will typically obtain a statistical mixture of the mono-substituted product, di-substituted product, and unreacted starting material. Achieving high selectivity for mono-substitution often requires careful control of stoichiometry, reaction time, and temperature, or the use of a large excess of the dichloro-substrate.
Q2: My reaction mixture turns dark, and I see a black precipitate. What is happening?
A2: A dark coloration and the formation of a black precipitate (palladium black) in palladium-catalyzed reactions are classic signs of catalyst decomposition.[1] This leads to a loss of catalytic activity. The primary cause is often the presence of oxygen. To resolve this, ensure rigorous exclusion of air from your reaction system by using Schlenk techniques and properly degassed solvents.
Q3: Can I use aqueous bases in my Suzuki coupling with this substrate?
A3: While many Suzuki couplings use aqueous base solutions, the increased lipophilicity of the tetrahydro- moiety in 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine may lead to poor miscibility with aqueous phases. This can result in slow or incomplete reactions. It is often preferable to use an anhydrous organic solvent with a soluble inorganic base like K3PO4 or Cs2CO3. If an aqueous base is necessary, a phase-transfer catalyst may be beneficial.
Q4: How does the stability of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine compare to 1,4-dichlorophthalazine?
A4: 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is generally stable under neutral and anhydrous conditions. However, like its aromatic counterpart, it can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. The chlorine atoms can be displaced by hydroxide ions, leading to the formation of the corresponding hydroxy- or oxo-derivatives. It is recommended to store the compound in a cool, dry place, away from moisture and strong acids or bases.
Q5: What is the best way to purify the products of reactions with this starting material?
A5: The products of reactions with 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine are typically non-polar to moderately polar compounds. Purification is most commonly achieved by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is usually effective. Recrystallization can also be a viable method for purification if a suitable solvent system is found.
Experimental Protocols
Protocol 1: Mono-Suzuki-Miyaura Coupling
Objective: To selectively synthesize a 1-aryl-4-chloro-5,6,7,8-tetrahydrophthalazine derivative.
Reaction Scheme:
Caption: General workflow for mono-arylation via Suzuki-Miyaura coupling.
Methodology:
-
In a Schlenk flask, combine 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine (1.0 eq), the arylboronic acid (1.1 eq), and potassium phosphate (K3PO4, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane.
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%).
-
Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO4.
-
Concentrate the solution and purify the residue by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
Objective: To synthesize a 1-amino-4-chloro-5,6,7,8-tetrahydrophthalazine derivative.
Methodology:
-
To a Schlenk tube, add 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine (1.0 eq), a palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%), and a suitable ligand if not using a precatalyst (e.g., XPhos).
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.5 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the amine (1.2 eq) and degassed anhydrous toluene or dioxane.
-
Seal the tube and heat to 90-110 °C with stirring.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute with an organic solvent and filter through Celite.
-
Concentrate the filtrate and purify by column chromatography.
References
- BenchChem. (2025). Technical Support Center: Nucleophilic Substitution on Dichlorophthalazine.
- Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Chem Reactor. (2023, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube.
-
MDPI. (2018). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine. Retrieved from [Link]
- ResearchGate. (2025). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions.
- BenchChem. (n.d.). Chemical properties of the phthalazine ring system.
- Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?.
Sources
Technical Support Portal: Optimizing Catalyst Loading for Cross-Coupling of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of catalyst loading for cross-coupling reactions involving the 1,4-dichloro-5,6,7,8-tetrahydrophthalazine substrate. Our focus is on delivering field-proven insights to overcome common experimental challenges and enhance reaction efficiency.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the optimization process.
Q1: What is a typical starting catalyst loading for a challenging substrate like 1,4-dichloro-5,6,7,8-tetrahydrophthalazine?
A: For dihaloheterocycles, particularly those containing nitrogen, a robust starting point for catalyst loading is crucial. We recommend beginning your screening in the range of 1-3 mol % of the palladium source.[1] Aryl chlorides are notoriously less reactive than bromides or iodides, often requiring a higher catalyst concentration to achieve a reasonable reaction rate due to the higher energy barrier for the initial oxidative addition step.[2][3] Starting too low (e.g., <0.5 mol %) without prior optimization may result in reaction stalling or complete failure, wasting valuable time and resources.
Q2: How do I choose the right palladium source and ligand for this specific substrate?
A: The choice is critical. The nitrogen atoms in the phthalazine ring can coordinate to the palladium center, potentially poisoning the catalyst.[4] To circumvent this, highly active and sterically hindered ligands are required.
-
Palladium Source: Avoid unreliable sources like Pd(OAc)₂ which require in situ reduction to the active Pd(0) state.[2] Instead, use well-defined, air-stable Pd(II) precatalysts such as the Buchwald G3 or G4 palladacycles.[1][5] These generate the active, monoligated L₁Pd(0) species reliably and controllably.[5][6]
-
Ligand Selection: Sterically bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are industry standards for coupling aryl chlorides.[5][7] Their bulk promotes the crucial reductive elimination step, while their electron-donating nature facilitates the difficult oxidative addition to the C-Cl bond.[7] For certain applications, N-heterocyclic carbene (NHC) ligands can also offer high stability and activity.[8]
Q3: My reaction is stalling after 50-60% conversion. What is the likely cause?
A: Reaction stalling is a classic symptom of catalyst deactivation. There are several potential pathways for this:
-
Pd(0) Agglomeration: The active L₁Pd(0) species can aggregate to form inactive palladium black, especially at higher temperatures.[9][10]
-
Ligand Degradation: Phosphine ligands can undergo degradation under prolonged heating or in the presence of certain reagents.[9]
-
Substrate/Product Inhibition: The nitrogen-containing substrate or product can bind too strongly to the palladium center, effectively taking it out of the catalytic cycle.[4]
To address this, consider lowering the reaction temperature, using a more robust ligand, or opting for a precatalyst designed for high stability.
Q4: How can I control for mono- versus di-substitution on the phthalazine core?
A: Achieving selective mono-substitution on a di-halogenated substrate is a common challenge. Control can be exerted through several parameters:
-
Stoichiometry: The most straightforward approach is to use a slight deficiency or stoichiometric equivalent (0.9-1.1 eq.) of the coupling partner (e.g., boronic acid in a Suzuki reaction).
-
Reaction Time & Temperature: Lowering the temperature and carefully monitoring the reaction can allow you to stop it after the first coupling has occurred but before the second begins. Real-time monitoring via LC-MS or GC-MS is invaluable here.[11]
-
Catalyst System: In some cases, the choice of ligand can influence site selectivity, although this is less predictable and requires empirical screening.[12][13]
Q5: What are the visual signs of catalyst deactivation?
A: The most obvious sign is the formation of a fine black precipitate, commonly known as palladium black.[10] This indicates that the soluble, catalytically active Pd(0) complexes have aggregated into bulk, inactive palladium metal. If you observe this early in the reaction, it is a strong indicator that your catalytic system is not stable under the chosen conditions.
Section 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving specific experimental issues.
Problem 1: Low or No Product Yield
| Possible Cause | Scientific Explanation | Recommended Solution |
| Inactive Catalyst System | The active Pd(0) species is not being generated effectively. This is common when using Pd(II) sources like Pd(OAc)₂ without an appropriate reducing agent or when the chosen ligand fails to stabilize the active catalyst.[2] | 1. Switch to a Precatalyst: Use a well-defined, commercially available Pd(II) precatalyst (e.g., XPhos-Pd-G3).[5] 2. Verify Reagent Purity: Ensure solvents are anhydrous and rigorously degassed. Oxygen can oxidize and deactivate the Pd(0) catalyst. 3. Optimize Ligand: Screen a panel of bulky, electron-rich phosphine ligands. The optimal ligand is substrate-dependent.[7] |
| Catalyst Deactivation/Poisoning | The N-heterocyclic substrate binds to the Pd center, inhibiting substrate association.[4] Alternatively, thermal decomposition leads to Pd black formation.[14] | 1. Lower Temperature: Operate at the lowest effective temperature (e.g., start screening at 80 °C instead of 110 °C). 2. Increase Catalyst Loading: As a temporary fix, increasing the loading to 3-5 mol % can sometimes compensate for partial deactivation. 3. Change Ligand: Use a ligand known for creating a more stable catalytic complex. |
| Unreactive C-Cl Bond | The C-Cl bond has a high dissociation energy, making the rate-limiting oxidative addition step very slow.[15] The catalytic system may not be active enough. | 1. Use a Highly Active Ligand: Employ state-of-the-art ligands like the Buchwald dialkylbiarylphosphines, which are specifically designed to accelerate oxidative addition.[5] 2. Screen Bases: The choice of base can significantly impact the reaction rate, especially in Buchwald-Hartwig aminations and Suzuki couplings.[16] Strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are often effective. |
Problem 2: Significant Side Product Formation
| Possible Cause | Scientific Explanation | Recommended Solution |
| Reductive Dehalogenation | Instead of coupling, the C-Cl bond is cleaved and replaced with a hydrogen atom. This side reaction is often promoted by moisture or certain bases and can compete with the desired cross-coupling pathway. | 1. Ensure Anhydrous Conditions: Thoroughly dry all reagents, solvents, and glassware. 2. Screen Bases: Switch to a different base. For example, if using an alkoxide base, try an inorganic carbonate or phosphate. 3. Lower Temperature: High temperatures can sometimes favor decomposition pathways leading to dehalogenation. |
| Homocoupling of Nucleophile | In Suzuki reactions, the boronic acid can couple with itself to form a biaryl byproduct. This is often an issue when the transmetalation step is slow relative to other pathways. | 1. Optimize Base/Solvent: The rate of transmetalation is highly dependent on the base and solvent system. Anhydrous K₃PO₄ in a polar aprotic solvent like dioxane or 2-MeTHF is a good starting point. 2. Degas Thoroughly: Oxygen can promote homocoupling. Ensure the reaction mixture is properly deoxygenated. |
Section 3: Visual Guides & Data
Troubleshooting Flowchart for Low Yield
This decision tree provides a logical workflow for diagnosing failed reactions.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Generalized Palladium Cross-Coupling Cycle
This diagram illustrates the fundamental steps common to most palladium-catalyzed cross-coupling reactions.[3]
Caption: The three key stages of a palladium cross-coupling catalytic cycle.
Table 1: Recommended Starting Conditions for Screening
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Pd Precatalyst | XPhos-Pd-G3 (1-3 mol %) | RuPhos-Pd-G3 (1-3 mol %) |
| Ligand | XPhos (1.1 eq. to Pd) | RuPhos (1.1 eq. to Pd) |
| Base | K₃PO₄ (2-3 eq.) | NaOt-Bu or LHMDS (1.5-2 eq.) |
| Solvent | Dioxane/H₂O (10:1) or 2-MeTHF | Toluene or 2-MeTHF |
| Temperature | 80-110 °C | 80-110 °C |
| Notes | Ensure boronic acid is pure. | Reaction is highly sensitive to air and moisture. |
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Screening (Suzuki-Miyaura Example)
This protocol outlines a microscale parallel screening approach to efficiently determine the minimum effective catalyst loading.
-
Array Preparation: In a glovebox, arrange an array of 8 mL vials with stir bars. To each vial, add 1,4-dichloro-5,6,7,8-tetrahydrophthalazine (e.g., 0.1 mmol, 1.0 eq.).
-
Reagent Addition:
-
Add the arylboronic acid (1.1 eq. for mono-coupling screening) to each vial.
-
Add K₃PO₄ (0.3 mmol, 3.0 eq.) to each vial.
-
-
Catalyst Stock Solution: Prepare a stock solution of the XPhos-Pd-G3 precatalyst in anhydrous 2-MeTHF (e.g., 1 µmol/mL). This minimizes weighing errors for small catalyst amounts.
-
Catalyst Dosing: Add the appropriate volume of the catalyst stock solution to each vial to achieve the desired mol % (e.g., for 2 mol %, add 2 mL of the stock solution to a reaction containing 100 µmol of substrate). Screen loadings from 3.0 mol % down to 0.5 mol %.
-
Reaction Setup: Add 2 mL of degassed 2-MeTHF to each vial. Seal the vials with screw caps.
-
Execution: Remove the vial array from the glovebox and place it on a pre-heated stirrer plate set to 100 °C.
-
Monitoring: After a set time (e.g., 4 hours), take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by LC-MS to determine the conversion for each catalyst loading.
-
Analysis: Identify the lowest catalyst loading that provides >95% conversion in a reasonable timeframe. This is your optimized loading for scale-up.
References
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (n.d.). National Institutes of Health. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. Available at: [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). National Institutes of Health. Available at: [Link]
-
Yang, L., et al. (2024). Monitoring C–C coupling in catalytic reactions via machine-learned infrared spectroscopy. Nature Communications. Available at: [Link]
-
Heck reaction. (n.d.). Wikipedia. Available at: [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). ProQuest. Available at: [Link]
-
Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). Preprints.org. Available at: [Link]
-
Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. (n.d.). ResearchGate. Available at: [Link]
-
Novel Heterogeneous Pd Catalysts for Cross-Coupling Reactions in Biocompatible Media: Structural Insights from Solid. (n.d.). MDPI. Available at: [Link]
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015). PubMed. Available at: [Link]
-
Single-Molecule Catalysis in the Palladium Cross-Coupling Reaction Cycle. (2024). PubMed. Available at: [Link]
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). ACS Publications. Available at: [Link]
-
Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. (2025). ACS Publications. Available at: [Link]
-
Heck Reaction—State of the Art. (n.d.). MDPI. Available at: [Link]
-
Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. (2022). PubMed. Available at: [Link]
-
Palladium-catalysed C-H activation of aliphatic amines to give strained nitrogen heterocycles. (n.d.). University of Cambridge Apollo. Available at: [Link]
-
(PDF) Heck Reaction—State of the Art. (n.d.). ResearchGate. Available at: [Link]
- A kind of preparation method of 1,4- dichloro phthalazines. (n.d.). Google Patents.
-
Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. (n.d.). ACS Publications. Available at: [Link]
-
Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. (2025). ResearchGate. Available at: [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2025). ResearchGate. Available at: [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). Wordpress. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health. Available at: [Link]
-
Buchwald-Hartwig Amination. (n.d.). Wordpress. Available at: [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). National Institutes of Health. Available at: [Link]
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (n.d.). National Institutes of Health. Available at: [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. (2023). YouTube. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Available at: [Link]
-
Cross-Coupling Reactions: A Practical Guide. (2025). ResearchGate. Available at: [Link]
-
Supported Palladium Catalysts in Heck Coupling Reactions - Problems,Potential and Recent Advances. (2025). ResearchGate. Available at: [https://www.researchgate.net/publication/228784813_Supported_Palladium_Catalysts_in_Heck_Coupling_Reactions_-ProblemsPotential_and_Recent_Advances]([Link] Palladium_Catalysts_in_Heck_Coupling_Reactions_-_ProblemsPotential_and_Recent_Advances)
-
Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. (2021). MDPI. Available at: [Link]
-
Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. (n.d.). National Institutes of Health. Available at: [Link]
-
17.2: Palladium catalyzed couplings. (2020). Chemistry LibreTexts. Available at: [Link]
-
Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. (n.d.). DSpace@MIT. Available at: [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (n.d.). National Institutes of Health. Available at: [Link]
-
Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. (2013). Royal Society of Chemistry. Available at: [Link]
-
ChemInform Abstract: Pd-, Ni-, Fe-, and Co-Catalyzed Cross-Couplings Using Functionalized Zn, Mg, Fe, and In Organometallics. (2025). ResearchGate. Available at: [Link]
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- 6. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
Effect of temperature on the rate and selectivity of tetrahydrophthalazine synthesis
A Guide to Navigating the Effects of Temperature on Reaction Rate and Selectivity
Welcome to the Technical Support Center for Tetrahydrophthalazine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to address common challenges encountered during the synthesis of tetrahydrophthalazine derivatives, with a specific focus on the critical role of temperature in controlling reaction outcomes. This guide moves beyond simple protocols to explain the underlying principles, helping you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Here we address some of the fundamental questions regarding the role of temperature in tetrahydrophthalazine synthesis, which is often accomplished via a Diels-Alder reaction between a diene and a dienophile (such as maleimide or its derivatives to form the corresponding tetrahydrophthalic imide, a direct precursor to many tetrahydrophthalazines).
Q1: What is the typical temperature range for a Diels-Alder reaction to synthesize a tetrahydrophthalazine precursor, and why is temperature so critical?
A1: The temperature range for the Diels-Alder synthesis of tetrahydrophthalazine precursors can vary widely, from ambient temperature to elevated temperatures (e.g., 80-150°C), and in some cases, even sub-zero temperatures with the use of a catalyst.[1] Temperature is a critical parameter because it directly influences both the reaction rate and the selectivity of the products formed.
-
Reaction Rate: As a general principle, increasing the temperature increases the kinetic energy of the reactant molecules, leading to more frequent and energetic collisions. This helps overcome the activation energy barrier of the reaction, thus increasing the reaction rate.[1]
-
Selectivity: Temperature plays a crucial role in determining the ratio of different isomers formed, particularly the endo and exo stereoisomers. This is due to the principles of kinetic versus thermodynamic control.
Q2: Can you explain the concept of kinetic vs. thermodynamic control in the context of tetrahydrophthalazine synthesis?
A2: In many Diels-Alder reactions, two different stereoisomeric products, the endo and exo adducts, can be formed.
-
The kinetic product is the one that forms faster, meaning it has a lower activation energy barrier. In the case of many Diels-Alder reactions, the endo product is the kinetically favored product. This is often attributed to favorable secondary orbital interactions in the transition state.
-
The thermodynamic product is the most stable product. The exo product is often thermodynamically more stable due to reduced steric hindrance.
At lower temperatures, the reaction is typically under kinetic control , and the faster-forming endo product will be the major isomer. If the reaction is run at higher temperatures for a sufficient amount of time, the reaction can become reversible. This allows the initially formed kinetic product to revert to the starting materials and then reform as the more stable thermodynamic product. This situation is known as thermodynamic control , and the exo isomer will be the major product. For example, in the reaction of furan with maleic anhydride, a close analog to precursors of tetrahydrophthalazines, the endo adduct is formed faster, but the exo adduct is more stable and predominates at higher temperatures.[2]
Q3: What is the retro-Diels-Alder reaction and when should I be concerned about it?
A3: The retro-Diels-Alder reaction is the reverse of the Diels-Alder reaction, where the cycloadduct breaks down back into the original diene and dienophile. This reaction is favored at high temperatures.[3][4] You should be concerned about the retro-Diels-Alder reaction if you are performing your synthesis at very high temperatures, as it can lead to a decrease in the overall yield of your desired tetrahydrophthalazine precursor. The temperature at which the retro-Diels-Alder reaction becomes significant depends on the specific diene and dienophile used. For example, Diels-Alder adducts of furan are known to undergo retro-Diels-Alder reactions at lower temperatures compared to adducts of less aromatic dienes.[2]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: My reaction is very slow or is not going to completion.
| Possible Cause | Suggested Solution |
| Insufficient Thermal Energy | The reaction temperature may be too low to overcome the activation energy barrier at a reasonable rate. |
| Action: Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by a suitable technique like TLC or NMR. For instance, a detailed procedure for the synthesis of cis-Δ4-tetrahydrophthalic anhydride reports an exothermic reaction that reaches 70-75°C.[5] Be mindful that excessively high temperatures can lead to side reactions or the retro-Diels-Alder reaction.[3][4] | |
| Inappropriate Solvent | The choice of solvent can influence the reaction rate. |
| Action: Consider switching to a higher-boiling point solvent to allow for higher reaction temperatures. The polarity of the solvent can also play a role, and screening different solvents may be beneficial. | |
| Use of a Catalyst | For sluggish reactions, a Lewis acid catalyst can be employed to accelerate the reaction, even at low temperatures. |
| Action: Introduce a Lewis acid such as niobium pentachloride (NbCl₅), which has been shown to be effective in promoting Diels-Alder reactions of poor dienophiles at temperatures as low as -78°C.[1] |
Issue 2: I am getting a mixture of stereoisomers (endo and exo) and I want to favor one over the other.
| Desired Product | Underlying Principle | Suggested Action |
| Kinetic (endo) Isomer | The endo product is typically formed faster (lower activation energy). | Lower the reaction temperature. Running the reaction at or below room temperature, or even at sub-zero temperatures with a catalyst, will favor the formation of the kinetic product.[1] Minimize the reaction time to prevent equilibration to the thermodynamic product. |
| Thermodynamic (exo) Isomer | The exo product is generally more stable. | Increase the reaction temperature and reaction time. This will allow the reaction to reach equilibrium, favoring the formation of the more stable exo isomer. For example, in the reaction between furan and maleic anhydride, conducting the reaction at 40°C for an extended period (48 hours) results in the exclusive formation of the exo product.[2] |
The following table summarizes the expected effect of temperature on the endo/exo selectivity for a typical Diels-Alder reaction leading to a tetrahydrophthalazine precursor:
| Temperature | Expected Major Product | Rationale |
| Low (e.g., -78°C to Room Temp) | endo | Kinetic Control |
| High (e.g., > 80°C) | exo | Thermodynamic Control |
Issue 3: I am observing significant side product formation, especially at higher temperatures.
| Possible Side Product | Cause | Suggested Action |
| Starting Materials (Diene and Dienophile) | Retro-Diels-Alder Reaction: At high temperatures, the desired product can decompose back into the starting materials.[3][4] | Lower the reaction temperature. Find the minimum temperature required for an acceptable reaction rate. Consider using a catalyst to accelerate the reaction at a lower temperature.[1] |
| Aromatized Product | Dehydrogenation: The tetrahydrophthalazine ring can sometimes be oxidized to the more stable aromatic phthalazine, especially at elevated temperatures in the presence of an oxidizing agent or certain catalysts. | Lower the reaction temperature and ensure an inert atmosphere (e.g., nitrogen or argon) if your starting materials or intermediates are sensitive to oxidation. |
| Polymerization of Reactants | Some dienes or dienophiles can polymerize at higher temperatures. | Lower the reaction temperature. If necessary, a polymerization inhibitor can be added to the reaction mixture. |
Experimental Protocols & Visualizations
Protocol 1: Synthesis of cis-Δ4-Tetrahydrophthalic Anhydride (A Precursor Model)
This protocol is adapted from a literature procedure and serves as a model for a typical Diels-Alder synthesis in this class of compounds.[5]
Materials:
-
Maleic anhydride (2 moles, 196 g)
-
Butadiene (gas)
-
Dry benzene (500 ml)
-
Petroleum ether (for washing)
Procedure:
-
In a 2-liter three-necked round-bottomed flask equipped with a stirrer, gas inlet tube, thermometer, and reflux condenser, add the maleic anhydride and dry benzene.
-
Begin stirring and heat the flask with a hot water pan.
-
Introduce butadiene gas at a rapid rate.
-
Once the solution temperature reaches 50°C, remove the hot water pan. The exothermic reaction will cause the temperature to rise to 70-75°C.
-
Continue the addition of butadiene for 2-2.5 hours, gradually decreasing the rate as the reaction proceeds.
-
Pour the hot solution into a beaker and allow it to cool to 0-5°C overnight to crystallize the product.
-
Collect the product by filtration, wash with petroleum ether, and dry.
Expected Yield: 93-97% of cis-Δ4-tetrahydrophthalic anhydride.
Visualization of Temperature Effects
The following diagram illustrates the decision-making process for optimizing temperature in your synthesis.
Caption: Troubleshooting flowchart for temperature optimization.
The energy profile diagram below illustrates the concepts of kinetic and thermodynamic control.
Sources
- 1. High stereoselectivity on low temperature Diels-Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Mass Spectra of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine and its derivatives. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights to facilitate the structural elucidation of these pharmaceutically relevant compounds.
Introduction: The Significance of Tetrahydrophthalazines and Mass Spectrometry
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, particularly kinase inhibitors.[1] The structural characterization of this scaffold and its derivatives is paramount in drug discovery and development. Mass spectrometry, specifically with electron ionization, is a powerful analytical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.[2] This guide will delve into the interpretation of these patterns, providing a framework for researchers to confidently identify these compounds.
Experimental Protocol: Acquiring High-Quality Mass Spectra
Reproducible and high-quality mass spectra are fundamental for accurate structural interpretation. The following protocol outlines a standardized method for the analysis of tetrahydrophthalazine derivatives using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Ionization Source: Electron Ionization (EI) at 70 eV
GC Conditions:
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Injection Volume: 1 µL, splitless
MS Conditions:
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-550
Sample Preparation:
-
Dissolve 1 mg of the analyte in 1 mL of dichloromethane or a suitable solvent.
-
Vortex the solution to ensure complete dissolution.
-
Transfer the solution to a 2 mL autosampler vial.
Rationale behind Experimental Choices:
-
70 eV Electron Ionization: This is a standard ionization energy that provides sufficient energy to cause reproducible fragmentation, leading to a characteristic mass spectrum that can be compared with library data.
-
HP-5ms Column: This is a versatile, low-bleed column suitable for the analysis of a wide range of semi-volatile organic compounds, including the heterocyclic structures of interest.
-
Temperature Program: The chosen temperature ramp allows for good chromatographic separation of the analyte from potential impurities and solvent peaks, ensuring a clean mass spectrum.
Interpreting the Mass Spectrum of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
The mass spectrum of the parent compound, 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine (C₈H₈Cl₂N₂), provides a blueprint for understanding its derivatives.[3][4][5]
Key Spectral Features:
-
Molecular Ion (M⁺): The molecular formula C₈H₈Cl₂N₂ gives a monoisotopic mass of 202.0065 amu.[3][4][6] Due to the presence of two chlorine atoms, the molecular ion will appear as a characteristic cluster of peaks. The natural isotopic abundance of chlorine is approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl (roughly a 3:1 ratio).[2][7] Therefore, we expect to see:
-
M⁺ peak (m/z 202): Containing two ³⁵Cl atoms.
-
M+2 peak (m/z 204): Containing one ³⁵Cl and one ³⁷Cl atom. The intensity will be approximately 65% of the M⁺ peak.
-
M+4 peak (m/z 206): Containing two ³⁷Cl atoms. The intensity will be approximately 10% of the M⁺ peak.
-
-
Nitrogen Rule: The molecule contains two nitrogen atoms (an even number), which is consistent with the even-numbered molecular weight, as predicted by the Nitrogen Rule.[8][9]
Predicted Fragmentation Pathway:
The fragmentation of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is expected to proceed through several key pathways, driven by the stability of the resulting fragments.
Caption: Predicted fragmentation of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine.
Comparative Analysis: Mass Spectra of Derivatives
The substitution of the chlorine atoms with other functional groups significantly alters the fragmentation pattern. This section compares the mass spectra of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine with two common derivatives: a mono-substituted and a di-substituted analog.
| Compound | Molecular Formula | Molecular Weight (Monoisotopic) | Key Fragment Ions (m/z) and Interpretation |
| 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine | C₈H₈Cl₂N₂ | 202.01 | 202/204/206 (M⁺): Isotopic cluster for two chlorines.167/169 ([M-Cl]⁺): Loss of a chlorine radical.132 ([M-2Cl]⁺): Loss of both chlorine radicals. |
| 1-Chloro-4-hydrazinyl-5,6,7,8-tetrahydrophthalazine | C₈H₉ClN₄ | 196.05 | 196/198 (M⁺): Isotopic cluster for one chlorine.165 ([M-NH₂NH]⁺): Loss of the hydrazinyl group.161 ([M-Cl]⁺): Loss of a chlorine radical. |
| 1,4-Dihydrazinyl-5,6,7,8-tetrahydrophthalazine | C₈H₁₂N₆ | 192.11 | 192 (M⁺): Molecular ion.161 ([M-NH₂NH]⁺): Loss of a hydrazinyl group.130 ([M-2(NH₂NH)]⁺): Loss of both hydrazinyl groups. |
Analysis of Fragmentation Differences:
-
Loss of Substituents: The primary fragmentation pathway for the derivatives involves the loss of the substituent groups. For the hydrazinyl derivatives, the loss of the NH₂NH moiety is a prominent fragmentation.
-
Isotopic Patterns: The characteristic chlorine isotopic pattern is a powerful diagnostic tool. Its presence or absence, and the relative intensities of the M⁺, M+2, and M+4 peaks, can confirm the number of chlorine atoms in the molecule.[2][7]
Advanced Interpretation: High-Resolution Mass Spectrometry and Isotopic Fine Structure
For unambiguous identification, especially when dealing with novel derivatives, high-resolution mass spectrometry (HRMS) is invaluable. HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments.
Workflow for HRMS Data Analysis:
Caption: High-resolution mass spectrometry data analysis workflow.
Conclusion and Future Perspectives
The interpretation of mass spectra of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine and its derivatives is a systematic process that relies on understanding fundamental principles of fragmentation and isotopic patterns. This guide provides a foundational framework for researchers in the field. As new derivatives are synthesized, the application of high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) techniques will be crucial for detailed structural elucidation. The continued compilation of mass spectral data for these compounds will further enhance the reliability of library-based identification and support the advancement of drug discovery programs.
References
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EL-Sakka, S. et al. (2009). Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry, VOL 66(540). Available at: [Link]
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Bowie, J. H., et al. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry, 20(12), 2677–2690. Available at: [Link]
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PubChem. (n.d.). 1,4-dichloro-5,6,7,8-tetrahydrophthalazine. Retrieved from [Link]
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MySkinRecipes. (n.d.). 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine. Retrieved from [Link]
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ChemComplete. (2023, September 21). Identification of heteroatom using mass spectrum-Mass spectrometry| Spectroscopy | Organic Chemistry [Video]. YouTube. Available at: [Link]
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Chemistry Steps. (n.d.). The Nitrogen Rule in Mass Spectrometry. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
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A Comparative Guide to the FT-IR Characterization of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is a heterocyclic compound of interest in pharmaceutical and materials science due to its unique chemical structure.[1][2][3] Accurate structural elucidation is paramount for understanding its reactivity, potential applications, and for quality control in synthesis. Among the array of analytical techniques available, Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative method for identifying the key functional groups within the molecule. This guide provides an in-depth analysis of the FT-IR characterization of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine, compares its utility with other common analytical methods, and presents a detailed experimental protocol.
The Role of FT-IR in Structural Elucidation
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups present. For 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine, FT-IR is particularly adept at identifying the following key structural features:
-
C-H Bonds: The molecule contains both sp² (aromatic-like) and sp³ (aliphatic) hybridized carbon-hydrogen bonds in its cyclic structures.
-
C=N and C-N Bonds: The phthalazine core contains carbon-nitrogen double and single bonds, which have distinct vibrational modes.[4]
-
C-Cl Bonds: The two chlorine substituents have characteristic stretching vibrations in the lower frequency "fingerprint" region of the spectrum.[5][6]
-
C=C Bonds: The aromatic-like ring system will exhibit characteristic carbon-carbon double bond stretching frequencies.
By analyzing the positions and intensities of the absorption bands in the FT-IR spectrum, we can confirm the presence of these functional groups and thus verify the identity and purity of the compound.
Experimental Protocol: FT-IR Analysis of a Solid Sample
Two primary methods are suitable for the FT-IR analysis of solid 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine: the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).
Method 1: KBr Pellet Transmission Method
This traditional technique involves dispersing the sample within a solid matrix of KBr, which is transparent to infrared radiation.[7][8]
Step-by-Step Protocol:
-
Sample and KBr Preparation: Gently grind 1-2 mg of the solid 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine sample to a fine powder using an agate mortar and pestle.[9] Add approximately 100-200 mg of spectroscopy-grade, dry KBr powder to the mortar.[7][8]
-
Mixing: Thoroughly and rapidly mix the sample and KBr to ensure a homogenous mixture. The goal is to uniformly disperse the sample particles throughout the KBr matrix.[9]
-
Pellet Formation: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes.[9][10] This will cause the KBr to form a thin, transparent disc.
-
Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹.
Causality Behind Choices: The KBr pellet method is chosen for its ability to produce high-quality spectra with sharp, well-defined peaks. Grinding the sample to a particle size smaller than the wavelength of the IR radiation (<2 microns) is crucial to minimize scattering and obtain a clear spectrum.[8] The use of dry KBr is essential as water exhibits strong IR absorption bands that can obscure sample peaks.[9][11]
Method 2: Attenuated Total Reflectance (ATR)
ATR is a more modern technique that requires minimal to no sample preparation.[12][13][14]
Step-by-Step Protocol:
-
Background Spectrum: Ensure the ATR crystal (commonly diamond) is clean.[15] Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the solid 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine sample directly onto the ATR crystal.
-
Pressure Application: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Data Acquisition: Collect the FT-IR spectrum. The IR beam interacts with the sample at the surface of the crystal via an evanescent wave.[16]
Causality Behind Choices: ATR is favored for its speed and ease of use, eliminating the need for sample grinding and pressing.[15] The quality of the spectrum is highly dependent on the intimate contact between the sample and the ATR crystal, hence the importance of the pressure clamp. Diamond is a common crystal choice due to its robustness and broad spectral range.[15]
Data Interpretation and Spectral Analysis
While an experimental spectrum for 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is not publicly available in the searched literature, we can predict the expected absorption regions based on the known vibrational frequencies of its constituent functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| C-H Stretch (sp³) | 2950 - 2850 | Medium-Strong | From the tetrahydro portion of the molecule. |
| C-H Stretch (sp²) | 3100 - 3000 | Medium-Weak | From the aromatic-like ring. |
| C=N Stretch | 1680 - 1620 | Medium-Variable | Characteristic of the phthalazine ring system.[4] |
| C=C Stretch | 1600 - 1450 | Medium-Variable | Aromatic-like ring stretching. |
| C-N Stretch | 1350 - 1200 | Medium | Found in heterocyclic rings.[17] |
| C-Cl Stretch | 850 - 550 | Strong | This is a key indicator for the presence of chlorine.[6][18] |
This table is a prediction based on established group frequencies. Actual peak positions may vary due to the specific molecular environment.
Comparative Analysis with Alternative Techniques
While FT-IR is excellent for functional group identification, a comprehensive characterization of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine relies on a combination of analytical methods.[19][20]
| Technique | Information Provided | Strengths | Limitations |
| FT-IR Spectroscopy | Functional groups present. | Fast, non-destructive, excellent for identifying key bonds (C=O, O-H, C-Cl, etc.).[21] | Provides limited information on molecular connectivity and stereochemistry. Symmetrical bonds can be IR inactive.[22] |
| ¹H and ¹³C NMR Spectroscopy | Detailed molecular structure, connectivity of atoms, and stereochemistry.[23] | Provides a complete picture of the carbon-hydrogen framework. | Larger sample quantities may be needed, and analysis time is longer. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[23] | Highly sensitive, provides the exact molecular formula (with high-resolution MS), and can indicate the presence of halogens through isotopic patterns.[20][22] | Does not directly provide information on functional groups or their connectivity. |
In essence, FT-IR confirms the presence of the building blocks (functional groups), NMR connects them to form the structure, and MS weighs the final molecule to confirm its formula.
Visualizing the Workflow and Structure
dot digraph "FTIR_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
subgraph "cluster_prep" { label="Sample Preparation"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Sample [label="Solid Sample"]; Grind [label="Grind Sample (if KBr)"]; Mix [label="Mix with KBr (if KBr)"]; Press [label="Press Pellet (if KBr)"]; Place_ATR [label="Place on ATR Crystal"]; }
subgraph "cluster_acq" { label="Data Acquisition"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Spectrometer [label="FT-IR Spectrometer"]; Acquire [label="Acquire Spectrum"]; }
subgraph "cluster_analysis" { label="Data Analysis"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Spectrum [label="Raw Spectrum"]; Process [label="Process Data (Baseline Correction)"]; Interpret [label="Interpret Peaks & Compare"]; Report [label="Final Report"]; }
Sample -> Grind [label="KBr Method"]; Grind -> Mix; Mix -> Press; Press -> Spectrometer;
Sample -> Place_ATR [label="ATR Method"]; Place_ATR -> Spectrometer;
Spectrometer -> Acquire; Acquire -> Spectrum; Spectrum -> Process; Process -> Interpret; Interpret -> Report; } Caption: Experimental workflow for FT-IR analysis.
dot digraph "Molecular_Structure" { graph [nodesep=0.5]; node [shape=plaintext, fontname="Arial"];
subgraph "cluster_molecule" { label="1,4-Dichloro-5,6,7,8-tetrahydrophthalazine"; style="rounded"; bgcolor="#F1F3F4";
} } Caption: Chemical structure highlighting key bonds.
Conclusion
FT-IR spectroscopy is an indispensable tool for the initial characterization of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine. It provides a rapid and reliable fingerprint of the molecule's functional groups, confirming the presence of the heterocyclic core, the aliphatic ring, and the crucial chloro-substituents. While it excels at this qualitative screening, for unambiguous structural confirmation and in-depth analysis, it is most powerfully employed as part of a synergistic suite of analytical techniques that includes NMR and Mass Spectrometry. This integrated approach ensures the highest level of scientific rigor in the characterization of novel compounds.
References
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Shimadzu. KBr Pellet Method. Available from: [Link]
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Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Available from: [Link]
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Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide. Available from: [Link]
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Bruker. How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube; 2023. Available from: [Link]
-
Research Article. PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. 2021. Available from: [Link]
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ResearchGate. FT-IR spectrum showing C-Cl stretching and O-H stretching. Available from: [Link]
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Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Available from: [Link]
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Bruker. ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube; 2019. Available from: [Link]
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Bruker. Attenuated Total Reflectance (ATR). Available from: [Link]
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Mettler Toledo. ATR-FTIR Spectroscopy Basics. Available from: [Link]
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C-Cl stretching: Significance and symbolism. 2025. Available from: [Link]
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High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. 2025. Available from: [Link]
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ResearchGate. Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. 2025. Available from: [Link]
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Spectroscopy Online. Halogenated Organic Compounds. 2023. Available from: [Link]
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Organic Chemistry at CU Boulder. IR: alkyl halides. Available from: [Link]
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Maricopa Open Digital Press. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Available from: [Link]
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MSU chemistry. Infrared Spectrometry. Available from: [Link]
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Determination of chlorinated hydrocarbon species in aqueous solution using Teflon coated ATR waveguide/FTIR spectroscopy. 2003. Available from: [Link]
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Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Available from: [Link]
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PubChem. 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine. Available from: [Link]
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DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. Available from: [Link]
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Hiden Analytical. Comparing Mass Spectrometry with FT-IR for TGA Experiments: Spotlight on HPR-20 EGA. 2024. Available from: [Link]
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Chemistry LibreTexts. 11: Infrared Spectroscopy and Mass Spectrometry. 2020. Available from: [Link]
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ResearchGate. FTIR spectra and normal-mode analysis of chlorin e(6) and its degradation-induced impurities. 2025. Available from: [Link]
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Elixir International Journal. Pdf. Available from: [Link] (2012) 9663-9668.pdf
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ResearchGate. Vibrational frequency (bottom) and IR intensity (top) vs dielectric constant. Available from: [Link]
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The Infrared and Raman Discussion Group (IRDG). A Technical Note on 2. CO, Ph and CN Vibrational Frequencies in Compounds of Unusual Bonding. Available from: [Link]
-
ResearchGate. Synthesis, Fourier Transforms Infrared Spectral Study of New Heterocyclic Oxazinane and Oxazepine Compounds. Available from: [Link]
-
ResearchGate. Figure 1: FTIR Spectrum of the Synthesized (a) Heterocyclic Compound.... Available from: [Link]
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ResearchGate. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. 2025. Available from: [Link]
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NIST WebBook. Benzene, 1,4-dichloro-. Available from: [Link]
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SpectraBase. Dichlorodiphenyltrichloroethane - Optional[FTIR] - Spectrum. Available from: [Link]
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Purity Assessment of Substituted Tetrahydrophthalazines: A Comparative Guide to HPLC and LC-MS Methods
In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of drug safety and efficacy. For novel molecular entities like substituted tetrahydrophthalazines, a class of heterocyclic compounds with significant therapeutic potential, establishing robust and reliable analytical methods for purity assessment is of paramount importance. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for this purpose. Drawing upon established principles of analytical chemistry and regulatory expectations, we will explore the causality behind experimental choices and provide actionable protocols for researchers, scientists, and drug development professionals.
The Imperative of Purity Profiling
Impurity profiling is a critical aspect of drug development, as impurities can originate from various sources, including starting materials, synthetic by-products, and degradation products.[1] These impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product.[2][3] Therefore, analytical methods must be meticulously developed and validated to ensure they are "stability-indicating," meaning they can effectively separate and quantify the API from its potential impurities and degradation products.
Forced degradation studies are an indispensable tool in this process.[4][5][6] By subjecting the drug substance to harsh conditions such as acid, base, oxidation, heat, and light, we can intentionally generate degradation products.[4][7] This allows for the development of analytical methods that are capable of resolving these degradants from the main compound, ensuring the method's specificity. A degradation level of 10-15% is often considered adequate for the validation of a chromatographic purity assay.[8]
A Comparative Analysis: HPLC-UV vs. LC-MS
The choice between HPLC-UV and LC-MS for purity assessment is contingent on the specific requirements of the analysis at different stages of drug development. While HPLC-UV is a workhorse in many quality control laboratories for its robustness and reliability, LC-MS offers unparalleled sensitivity and specificity, making it invaluable for in-depth impurity characterization.[2][9][10]
| Parameter | HPLC-UV | LC-MS |
| Principle | Separation based on analyte's affinity for stationary and mobile phases, with detection via UV absorbance. | Separation based on chromatography, with detection by mass-to-charge ratio. |
| Specificity | Good, but co-eluting impurities with similar UV spectra can be challenging to resolve. | Excellent, provides mass information for unambiguous peak identification. |
| Sensitivity | Moderate, suitable for quantifying impurities at levels typically required by regulations (e.g., >0.1%). | High to very high, capable of detecting and quantifying trace-level impurities.[9][10] |
| Identification | Relies on retention time matching with reference standards. Structural elucidation is not possible. | Provides molecular weight information, aiding in the identification of unknown impurities.[9][10] |
| Quantitation | Robust and reproducible, the gold standard for routine quantitative analysis.[2] | Can be used for quantitation, but may be more susceptible to matrix effects. Requires appropriate calibration strategies.[11] |
| Cost & Complexity | Lower initial investment and operational cost. Relatively straightforward to operate. | Higher initial investment and maintenance costs. Requires more specialized expertise. |
| Application | Routine quality control, purity testing, and content uniformity. | Impurity identification, structural elucidation, and analysis of complex samples. |
Designing a Robust Purity Assessment Workflow
A comprehensive purity assessment strategy for substituted tetrahydrophthalazines involves a multi-step approach, starting with method development and culminating in full validation in accordance with regulatory guidelines such as ICH Q2(R1).[12][13][14][15]
Caption: Workflow for Purity Method Development and Validation.
Experimental Protocols
The following protocols provide a starting point for the development of HPLC and LC-MS methods for the purity assessment of substituted tetrahydrophthalazines. Optimization will be necessary based on the specific properties of the molecule and its impurities.
Protocol 1: Stability-Indicating RP-HPLC-UV Method
This method is designed for the routine quantification of purity and the detection of known and unknown impurities.
1. Instrumentation and Conditions:
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point due to the likely aromatic nature of the compounds.[16][17]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV spectrum of the substituted tetrahydrophthalazine (e.g., 254 nm or a wavelength of maximum absorbance).
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Rationale for Choices:
-
C18 Column: Provides good retention and separation for a wide range of non-polar to moderately polar compounds.
-
Formic Acid: Improves peak shape and provides protons for potential subsequent analysis by mass spectrometry.
-
Gradient Elution: Necessary to elute a range of impurities with varying polarities and to ensure that any late-eluting compounds are removed from the column.
Protocol 2: LC-MS Method for Impurity Identification
This method is designed to identify unknown impurities detected by the HPLC-UV method and to provide structural information.
1. Instrumentation and Conditions:
-
LC-MS System: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument for high-resolution mass accuracy).
-
Chromatographic Conditions: The same conditions as the HPLC-UV method can often be used as a starting point to facilitate peak tracking between the two methods.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive mode for nitrogen-containing heterocyclic compounds.
-
Scan Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 100-1000).
-
Tandem MS (MS/MS): For structural elucidation, fragmentation of parent ions can be performed to obtain characteristic product ions.[9]
-
2. Sample Preparation:
-
The same sample preparation as for the HPLC-UV method can be used.
3. Rationale for Choices:
-
High-Resolution Mass Spectrometry: Provides accurate mass measurements, which can be used to determine the elemental composition of an impurity.
-
Tandem MS: Fragmentation patterns provide valuable structural information, aiding in the identification of unknown compounds.
-
ESI Positive Mode: Tetrahydrophthalazines are likely to contain basic nitrogen atoms that are readily protonated, making them suitable for positive ion ESI.
Method Validation: A Self-Validating System
Once a suitable method has been developed, it must be validated to demonstrate its suitability for its intended purpose.[14] The validation should be performed according to ICH Q2(R1) guidelines and should include the following parameters.[12][13][15]
Caption: Key Parameters for Analytical Method Validation.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[14] This is demonstrated through forced degradation studies and analysis of spiked samples.
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
The selection of an appropriate analytical method for the purity assessment of substituted tetrahydrophthalazines is a critical decision in the drug development process. HPLC-UV provides a robust and reliable platform for routine quality control, while LC-MS offers unparalleled capabilities for the identification and characterization of unknown impurities. A comprehensive approach that leverages the strengths of both techniques, coupled with a thorough method validation strategy based on regulatory guidelines, is essential to ensure the quality, safety, and efficacy of these promising therapeutic agents.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]
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Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. PubMed. Available from: [Link]
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Comparison Between Liquid Chromatography-UV Detection and Liquid Chromatography–Mass Spectrometry for the Characterization of Impurities and/or Degradants Present in Trimethoprim Tablets. ResearchGate. Available from: [Link]
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The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. American Pharmaceutical Review. Available from: [Link]
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Forced Degradation & Stability Testing: Strategies and Analytical perspectives. LinkedIn. Available from: [Link]
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forced degradation study: Topics by Science.gov. Science.gov. Available from: [Link]
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Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Available from: [Link]
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Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
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Development of a HPLC Method for the Purity Analysis of BPTAP. Chinese Journal of Energetic Materials. Available from: [Link]
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Derivatization methods for quantitative bioanalysis by LC-MS/MS. PubMed. Available from: [Link]
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Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Available from: [Link]
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A Comparative Guide to the Synthesis of 1,4-Disubstituted Tetrahydrophthalazines for the Modern Researcher
Introduction: The Significance of the Tetrahydrophthalazine Scaffold
The 1,4-disubstituted tetrahydrophthalazine core is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its unique three-dimensional structure and the presence of multiple points for substitution have made it a versatile scaffold for the development of novel therapeutic agents. Compounds bearing this framework have demonstrated a wide range of biological activities, including but not limited to, potent anticancer[1], anticonvulsant, cardiotonic, and vasorelaxant properties. The continued interest in this scaffold necessitates a clear and objective comparison of the available synthetic routes to guide researchers in selecting the most appropriate methodology for their specific needs.
This guide provides an in-depth analysis of the primary synthetic strategies for accessing 1,4-disubstituted tetrahydrophthalazines. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a comparative analysis of their respective advantages and limitations, supported by experimental data.
Strategic Overview: Three Competing Pathways to a Privileged Scaffold
The synthesis of 1,4-disubstituted tetrahydrophthalazines can be broadly categorized into three distinct strategies:
-
The Sequential Approach: A classic and often reliable multi-step synthesis commencing from readily available starting materials like phthalic anhydride or 2-acylbenzoic acids.
-
The Convergent [4+2] Cycloaddition: A powerful strategy employing an inverse-electron-demand Diels-Alder (IEDDA) reaction to rapidly construct the core heterocyclic ring system.
-
The Efficient Multicomponent Reaction (MCR): A one-pot approach that combines three or more starting materials to generate the target molecule with high atom economy.
The choice between these routes is often a trade-off between factors such as the desired substitution pattern, the availability of starting materials, reaction efficiency, and the desired level of control over stereochemistry.
Route 1: The Sequential Synthesis - A Stepwise and Controlled Approach
The sequential synthesis of 1,4-disubstituted tetrahydrophthalazines is a well-established and versatile method that offers a high degree of control over the introduction of substituents. A common pathway commences with the synthesis of a 4-substituted phthalazinone from a 2-acylbenzoic acid, followed by further elaboration.
Mechanistic Rationale
This synthetic strategy is predicated on the stepwise construction of the heterocyclic core. The initial step involves the condensation of a 2-acylbenzoic acid with hydrazine to form a hydrazone, which then undergoes intramolecular cyclization to yield the stable phthalazinone ring.[2] Subsequent steps can involve chlorination of the phthalazinone followed by nucleophilic substitution to introduce the second substituent.
Experimental Protocol: Synthesis of 1-Anilino-4-(arylsulfanylmethyl)phthalazines[1]
This protocol exemplifies a sequential approach to a specific class of 1,4-disubstituted phthalazines.
Step 1: Synthesis of 2-Acetylbenzoic Acid
-
A mixture of phthalic anhydride (22.2 g, 0.15 mol), malonic acid (18.7 g, 0.18 mol), and pyridine (17.3 mL, 0.18 mol) is refluxed for 3 hours.
-
The mixture is cooled, and water is added. The insoluble material is filtered off.
-
The filtrate is acidified with concentrated HCl to precipitate the product, which is then recrystallized.
Step 2: Esterification and Bromination
-
The 2-acetylbenzoic acid is esterified with dimethyl sulfate.
-
The acetyl group is then brominated to yield the corresponding α-bromo ketone.
Step 3: Synthesis of the Phthalazinone Core
-
The α-bromo ketone is reacted with a substituted thiophenol to introduce the C4 substituent.
-
The resulting intermediate is then cyclized with hydrazine hydrate in refluxing methanol for 5 hours to form the 4-(arylsulfanylmethyl)phthalazin-1(2H)-one.[1]
Step 4: Chlorination and Nucleophilic Substitution
-
The phthalazinone is treated with phosphorus oxychloride (POCl₃) to yield the 1-chloro-4-(arylsulfanylmethyl)phthalazine.[1]
-
Finally, reaction with a substituted aniline in isopropanol at 50°C for 3 hours affords the target 1-anilino-4-(arylsulfanylmethyl)phthalazine.[1]
Data Summary: Sequential Synthesis
| Step | Key Reagents | Reaction Time | Temperature | Typical Yield (%) |
| Phthalazinone Formation | Hydrazine hydrate, Methanol | 5 h | Reflux | 91-95 |
| Chlorination | POCl₃, Pyridine | 1 h | 110°C | 84 |
| Nucleophilic Substitution | Substituted aniline, Isopropanol | 3 h | 50°C | 85 |
Route 2: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction - A Convergent and Rapid Approach
The inverse-electron-demand Diels-Alder (IEDDA) reaction is a powerful tool for the rapid construction of nitrogen-containing six-membered rings. This [4+2] cycloaddition involves an electron-deficient diene, typically a 1,2,4,5-tetrazine, and an electron-rich dienophile, such as a styrene derivative.
Mechanistic Rationale
The IEDDA reaction proceeds via a concerted [4+2] cycloaddition to form a bicyclic intermediate. This intermediate is highly unstable and readily undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen gas (N₂) to form a dihydropyridazine. Subsequent oxidation or tautomerization leads to the aromatic pyridazine, which is the core of the tetrahydrophthalazine structure. The regioselectivity of the reaction is controlled by the electronic properties of the substituents on both the tetrazine and the dienophile.[3]
Caption: Mechanism of the IEDDA reaction for tetrahydrophthalazine synthesis.
Experimental Protocol: A Representative IEDDA Synthesis
While a specific protocol for a 1,4-disubstituted tetrahydrophthalazine via IEDDA was not found directly, the following is a representative procedure adapted from the synthesis of similar pyridazine structures.[4]
-
To a solution of the 3,6-disubstituted-1,2,4,5-tetrazine (1.0 mmol) in a suitable solvent (e.g., dichloromethane or toluene) is added the substituted styrene (1.2 mmol).
-
The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the 1,4-disubstituted dihydropyridazine, which can be subsequently oxidized to the tetrahydrophthalazine.
Data Summary: IEDDA Reaction
| Diene | Dienophile | Reaction Time | Temperature | Typical Yield (%) |
| 3,6-Disubstituted-1,2,4,5-tetrazine | Styrene derivative | 2-24 h | Room Temp. - Reflux | 70-95 |
Route 3: Multicomponent Reactions (MCRs) - An Efficient and Atom-Economical Approach
Multicomponent reactions (MCRs) are highly convergent processes in which three or more starting materials react in a single synthetic operation to form a complex product. These reactions are prized for their efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse molecules.[5][6]
Mechanistic Rationale
The mechanism of MCRs for the synthesis of tetrahydrophthalazines often involves a cascade of reactions. A common approach involves the in-situ formation of a phthalhydrazide from phthalic anhydride and hydrazine, which then reacts with an aldehyde and a source of active methylene in a subsequent cyclocondensation.[7]
Caption: Workflow for a four-component synthesis of a tetrahydrophthalazine derivative.
Experimental Protocol: Four-Component Synthesis of a Pyrazolo[1,2-b]phthalazine Derivative[8]
This protocol describes a one-pot, four-component reaction to synthesize a complex phthalazine derivative, which can be considered a functionalized tetrahydrophthalazine.
-
A mixture of phthalic anhydride (1 mmol), hydrazine hydrate (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) is prepared in ethanol.
-
A catalytic amount of potassium carbonate is added to the mixture.
-
The reaction mixture is heated under reflux for 50 minutes.
-
After cooling, the solid product precipitates and is collected by filtration and washed with ethanol to afford the pure product.
Data Summary: Multicomponent Reaction
| Catalyst | Solvent | Reaction Time | Temperature | Typical Yield (%) |
| K₂CO₃ | Ethanol | 50 min | Reflux | 95 |
Comparative Analysis: Choosing the Optimal Synthetic Route
The selection of the most suitable synthetic strategy for a 1,4-disubstituted tetrahydrophthalazine depends heavily on the specific research objectives. The following table provides a comparative overview of the three main routes discussed.
| Feature | Sequential Synthesis | IEDDA Reaction | Multicomponent Reaction |
| Versatility | High; allows for the introduction of a wide variety of substituents at different positions. | Moderate to High; dependent on the availability of substituted tetrazines and dienophiles. | Moderate; the substitution pattern is largely determined by the available starting materials for the specific MCR. |
| Efficiency | Lower; multiple steps with intermediate purification often required. | High; rapid construction of the core in a single step. | Very High; one-pot procedure with minimal workup. |
| Control | High; stepwise nature allows for precise control over the synthesis. | Moderate; regioselectivity can be an issue in some cases. | Lower; the reaction proceeds through a cascade of intermediates, offering less control over individual steps. |
| Atom Economy | Lower; byproducts are generated in each step. | High; the only byproduct is N₂ gas. | Very High; most atoms of the starting materials are incorporated into the final product. |
| Scalability | Generally good; well-established procedures can often be scaled up. | Can be challenging; some tetrazine precursors may be difficult to synthesize on a large scale. | Often good; one-pot nature is amenable to scale-up. |
Conclusion: A Strategic Approach to Synthesis
The synthesis of 1,4-disubstituted tetrahydrophthalazines can be approached through several distinct and effective strategies.
-
The Sequential Synthesis is the workhorse for targeted synthesis, offering unparalleled control and versatility, albeit at the cost of efficiency and atom economy.
-
The Inverse-Electron-Demand Diels-Alder Reaction provides a rapid and elegant entry to the tetrahydrophthalazine core, particularly when a convergent synthesis is desired.
-
Multicomponent Reactions represent the pinnacle of efficiency and atom economy, making them an excellent choice for the rapid generation of compound libraries for high-throughput screening.
Ultimately, the optimal synthetic route will be dictated by the specific goals of the research program. By understanding the mechanistic nuances, experimental requirements, and the inherent strengths and weaknesses of each approach, researchers can make informed decisions to accelerate their drug discovery and development efforts.
References
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Li, J., Zhao, Y. F., Yuan, X. Y., Xu, J. X., & Gong, P. (2006). Synthesis and anticancer activities of novel 1,4-disubstituted phthalazines. Molecules (Basel, Switzerland), 11(7), 574–582. [Link]
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- Zhu, J., & Wang, Q. (Eds.). (2015). Multicomponent Reactions in Organic Synthesis. John Wiley & Sons.
- Shaabani, A., et al. (2012). Recent progress of multicomponent reactions in Iran. Molecular Diversity, 16(3), 463-496.
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- Heravi, M. M., et al. (2015). Four-Component Synthesis of 3-Amino-1-Aryl-5,10-Dioxo-1H-Pyrazolo[1,2-b] Phthalazine-2-Carbonitrile Derivatives Promoted by Potassium Carbonate. Journal of Chemical Research, 39(8), 482-483.
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A Comparative Guide to the Biological Activities of Tetrahydrophthalazine Derivatives and Quinazoline Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel scaffolds with potent and selective biological activities is perpetual. Among the myriad of heterocyclic compounds, tetrahydrophthalazines and quinazolines have emerged as privileged structures, demonstrating a broad spectrum of pharmacological effects. This guide provides a comprehensive comparison of the biological activities of tetrahydrophthalazine derivatives and their quinazoline analogs, drawing upon experimental data to inform future drug discovery and development efforts.
Structural Framework: A Tale of Two Scaffolds
At their core, both tetrahydrophthalazine and quinazoline are bicyclic heterocyclic systems. Quinazoline is an aromatic scaffold composed of a benzene ring fused to a pyrimidine ring.[1][2] In contrast, tetrahydrophthalazine contains a partially saturated dihydropyridazine ring fused to a benzene ring. This fundamental difference in the level of saturation imparts distinct conformational flexibility to the tetrahydrophthalazine core compared to the rigid, planar quinazoline skeleton. This structural variance is a key determinant of the differential interactions these molecules have with biological targets.
Anticancer Activity: Targeting Proliferation and Survival
Both quinazoline and tetrahydrophthalazine derivatives have been extensively investigated for their anticancer properties, albeit with different primary mechanisms of action being reported.
Quinazoline Analogs: Potent Kinase Inhibitors
The quinazoline scaffold is a cornerstone in the development of kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[3][4] Several FDA-approved drugs, such as gefitinib and erlotinib, feature the 4-anilinoquinazoline core, which acts as an ATP-competitive inhibitor at the kinase domain of EGFR.[3]
Mechanism of Action: Quinazoline-based EGFR inhibitors typically bind to the ATP-binding pocket of the kinase domain, preventing the autophosphorylation and activation of the receptor. This blockade of EGFR signaling inhibits downstream pathways responsible for cell proliferation, survival, and angiogenesis.[3]
Tetrahydrophthalazine Derivatives: Inducers of Apoptosis and Cell Cycle Arrest
Research on tetrahydrophthalazine derivatives has revealed their potential as anticancer agents through mechanisms that are not solely reliant on kinase inhibition. Studies have shown that certain dihydrophthalazine-1,4-dione derivatives exhibit potent cytotoxicity against various cancer cell lines by inhibiting DNA and RNA synthesis.[3] Furthermore, some 1,2-dihydrophthalazine derivatives have demonstrated significant growth inhibition across a panel of 60 human cancer cell lines.
Mechanism of Action: Dihydrophthalazine-1,4-diones have been shown to inhibit de novo purine synthesis by targeting enzymes such as IMP dehydrogenase. This disruption of nucleotide metabolism leads to the suppression of DNA and RNA synthesis, ultimately inducing cell death.[3]
Comparative Insights: While direct head-to-head studies are limited, the existing literature suggests that quinazolines have been more extensively and successfully developed as targeted kinase inhibitors. Tetrahydrophthalazine derivatives, on the other hand, present a broader, and perhaps less target-specific, anticancer profile that includes the disruption of fundamental cellular processes like nucleotide synthesis.
Anti-inflammatory Activity: Modulating Immune Responses
Both scaffolds have also shown promise as anti-inflammatory agents, though the reported mechanisms and molecular targets differ.
Quinazoline Analogs: Broad-Spectrum Anti-inflammatory Effects
Quinazoline derivatives have been reported to possess significant anti-inflammatory properties, with some analogs exhibiting activity comparable to or better than established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[5][6] Their mechanisms of action are diverse and can involve the inhibition of inflammatory mediators.
Tetrahydrophthalazine Derivatives: Inhibition of Pro-inflammatory Cytokines
Specific tetrahydrophthalazinone derivatives have been identified as inhibitors of tumor necrosis factor-alpha (TNF-α) production.[1] TNF-α is a key pro-inflammatory cytokine involved in a multitude of inflammatory diseases.
Mechanism of Action: Certain tetrahydrophthalazinones have been shown to inhibit lipopolysaccharide (LPS)-induced TNF-α release in human whole blood, a mechanism shared by phosphodiesterase 4 (PDE4) inhibitors, which are known for their anti-inflammatory effects.[1]
Comparative Insights: The anti-inflammatory potential of both scaffolds is evident. Quinazolines appear to have a broader range of reported anti-inflammatory activities, while the research on tetrahydrophthalazines has highlighted a more specific mechanism involving the inhibition of a key inflammatory cytokine.
Antimicrobial Activity: Combating Pathogenic Microbes
The utility of these scaffolds extends to the realm of infectious diseases, with derivatives of both classes exhibiting activity against a range of bacterial and fungal pathogens.
Quinazoline Analogs: A Versatile Antimicrobial Pharmacophore
The quinazoline nucleus is a well-established pharmacophore in the design of antimicrobial agents.[1][7] Derivatives have been synthesized that show potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][7]
Tetrahydrophthalazine Derivatives: Emerging Antimicrobial Potential
While less extensively studied than quinazolines in this area, tetrahydrophthalazine derivatives have also demonstrated antimicrobial properties. For instance, certain 2,3-dihydrophthalazine-1,4-diones have shown antibacterial activity.[8]
Comparative Insights: The body of literature supporting the antimicrobial activity of quinazoline derivatives is currently more extensive than that for tetrahydrophthalazines. However, the initial findings for tetrahydrophthalazine-based compounds suggest that this is a promising area for further investigation.
Structure-Activity Relationship (SAR) Analysis
The biological activity of both tetrahydrophthalazine and quinazoline derivatives is highly dependent on the nature and position of substituents on the core scaffold.
Quinazoline SAR:
-
Position 4: Substitution with an anilino group is crucial for EGFR kinase inhibitory activity. The nature of substituents on this aniline ring can modulate potency and selectivity.[3]
-
Positions 6 and 7: Introduction of small, electron-donating groups, such as methoxy groups, often enhances anticancer activity.[4]
-
Position 2: Modifications at this position can influence a range of biological activities, including antimicrobial and anti-inflammatory effects.[6]
Tetrahydrophthalazine SAR:
-
Substituents on the Nitrogen Atoms: The nature of the substituent on the nitrogen atoms of the dihydropyridazine ring significantly impacts anticancer activity. Aryl substituents have been shown to be effective.
-
Aryl Substituents: The presence and substitution pattern of aryl groups attached to the tetrahydrophthalazine core are critical for cytotoxicity.
Experimental Protocols
To provide a practical context for the comparison of these two scaffolds, detailed methodologies for key biological assays are outlined below.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic agents.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (tetrahydrophthalazine or quinazoline derivatives) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) is determined.[3]
In Vitro Anti-inflammatory Activity: TNF-α Release Assay
This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from stimulated immune cells.
Protocol:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are cultured in appropriate media.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce TNF-α production.
-
Incubation: The cells are incubated for a defined period (e.g., 4-6 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
TNF-α Quantification: The concentration of TNF-α in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of TNF-α release is calculated for each compound concentration relative to the LPS-stimulated control, and the IC₅₀ is determined.[1]
In Vitro Antimicrobial Activity: Broth Microdilution Assay
This assay is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Microorganism Preparation: A standardized inoculum of the test microorganism (bacterium or fungus) is prepared.
-
Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microorganism suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the growth of the microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]
Visualizing the Landscape: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a representative signaling pathway targeted by quinazoline inhibitors and a general experimental workflow for biological activity screening.
Caption: EGFR Signaling Pathway Inhibition by Quinazoline Analogs.
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A Comparative Guide to the Structural Validation of Novel Tetrahydrophthalazine Derivatives Using X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry, particularly in the realm of drug discovery and materials science. For novel heterocyclic compounds like tetrahydrophthalazine derivatives, which are of significant interest in medicinal chemistry, precise structural data is paramount. This guide provides an in-depth comparison of X-ray crystallography, the gold-standard for structural elucidation, with other analytical techniques, offering field-proven insights into the experimental choices and data interpretation.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is an analytical technique that provides highly detailed information about the atomic and molecular structure of a crystalline material. By analyzing the diffraction pattern of an X-ray beam scattered by the atoms within a crystal, we can determine the precise three-dimensional arrangement of those atoms. This method is unparalleled in its ability to provide definitive proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.
Experimental Protocol: From Powder to Publication-Ready Structure
The journey from a newly synthesized tetrahydrophthalazine derivative to a fully validated crystal structure is a multi-step process that requires patience and precision.
Step 1: Growing High-Quality Single Crystals
The critical, and often most challenging, step is obtaining diffraction-quality single crystals. The ideal crystal for modern diffractometers is typically between 0.1 to 0.4 mm in size, transparent, and free of visible defects. For novel heterocyclic compounds, several crystallization techniques should be screened in parallel.[1]
-
Slow Evaporation: This is often the simplest method. A nearly saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a vibration-free environment.[1] The choice of solvent is crucial; it should be one in which the compound is moderately soluble to promote slow crystal growth.
-
Vapor Diffusion: In this technique, a concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is insoluble.[1] The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, leading to crystallization.
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent in a narrow tube. Crystals form at the interface of the two liquids as they slowly mix.[1]
Causality Behind Experimental Choices: The goal of these techniques is to achieve a state of supersaturation slowly and controllably. Rapid precipitation leads to the formation of amorphous solids or microcrystalline powders, which are unsuitable for single-crystal X-ray diffraction. Filtering the solution before setting up the crystallization is a critical step to remove dust or other particulate matter that can act as unwanted nucleation sites, leading to a shower of small crystals instead of a few large ones.[1]
Step 2: Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern. The diffractometer rotates the crystal while bombarding it with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.
Step 3: Structure Solution and Refinement
The collected diffraction data is then processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The "phase problem," a major hurdle in crystallography, is then solved using computational methods to generate an initial electron density map. This map provides a three-dimensional picture of where the electrons are located in the crystal.
An initial molecular model is built into the electron density map. This model is then refined using a least-squares process to improve the agreement between the observed diffraction data and the data calculated from the model.[2] This iterative process involves adjusting atomic positions, thermal parameters, and occupancies until the best possible fit is achieved.[3][4]
Step 4: Structure Validation
The final step is to rigorously validate the refined crystal structure. This is a critical self-validating system to ensure the accuracy and reliability of the model. The primary tool for this is the checkCIF service provided by the International Union of Crystallography (IUCr).[5] Authors are required to submit a Crystallographic Information File (CIF), a standard format for crystallographic data, to journals.[6] The checkCIF report provides a list of alerts that highlight potential issues with the structure, such as missed symmetry, unusual bond lengths or angles, or inconsistencies in the data.[5] Addressing these alerts is a crucial part of the peer-review process for publication.[5]
Visualizing the Workflow
Caption: Experimental workflow for the structural validation of a novel tetrahydrophthalazine derivative using X-ray crystallography.
Comparative Analysis of Structural Elucidation Techniques
While X-ray crystallography is the definitive method for determining the solid-state structure of a molecule, other techniques provide complementary and sometimes more accessible information, particularly about the molecule's behavior in solution.
| Parameter | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | 3D Electron Diffraction (3DED) |
| Sample Requirement | Single crystal (ideally >20 µm) | Soluble compound in a deuterated solvent | Nanocrystals (<1 µm) |
| Primary Output | 3D electron density map, atomic coordinates | Chemical shifts, coupling constants, integrals | 3D electrostatic potential map, atomic coordinates |
| Key Information | Precise bond lengths and angles, absolute stereochemistry, crystal packing | Atomic connectivity, relative stereochemistry, solution-state conformation and dynamics | Atomic connectivity and conformation from sub-micron crystals |
| Resolution | Typically < 1 Å | Atomic resolution, but conformation is an average over time | Approaching atomic resolution (< 1 Å) |
| Strengths | - Unambiguous 3D structure determination.[7] - Provides precise geometric parameters. - Gold standard for absolute stereochemistry. | - Provides information about the structure in solution, which is more biologically relevant for drug discovery.[8] - Can study dynamic processes and conformational changes.[9][10] - Non-destructive. | - Can be used on much smaller crystals than X-ray crystallography. - High-throughput potential. |
| Weaknesses | - Requires the growth of high-quality single crystals, which can be a major bottleneck.[8] - Provides a static picture of the molecule in the solid state, which may not be the same as its conformation in solution.[11] - Can be a time-consuming process. | - Structure determination is often more complex and less direct than with X-ray crystallography. - Does not provide precise bond lengths and angles. - Can be challenging for large or poorly soluble molecules. | - A newer technique with less established workflows and validation procedures. - Can be more susceptible to beam damage. |
Expertise & Experience: The choice of analytical technique is driven by the specific question being asked. For definitive proof of structure and stereochemistry, X-ray crystallography is indispensable. However, for understanding how a potential drug molecule might behave in a biological system, NMR spectroscopy provides invaluable insights into its solution-state conformation and flexibility.[10] Often, both techniques are used in concert to build a comprehensive understanding of a new molecule.
Conclusion
The structural validation of novel tetrahydrophthalazine derivatives is a critical step in their development for pharmaceutical or material science applications. Single-crystal X-ray crystallography remains the unequivocal gold standard for this purpose, providing a level of detail and certainty that no other technique can match. While challenges in crystallization can be a significant hurdle, the wealth of information obtained from a successful structure determination is invaluable. By understanding the principles, protocols, and validation standards of X-ray crystallography, and by appreciating its strengths and weaknesses in comparison to other techniques like NMR, researchers can make informed decisions to accelerate their research and development efforts.
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Publication standards for crystal structures. International Union of Crystallography. Available at: [Link]
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IUCrData Notes for authors. International Union of Crystallography. Available at: [Link]
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How can I obtain good crystals of heterocyclic organic compounds? ResearchGate. Available at: [Link]
- Arkhipova, V., & Guskov, A. (2018). Analysis of the quality of crystallographic data and the limitations of structural models. Journal of visualized experiments : JoVE, (131), 56971.
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Recommendations of the IUCr Commission on Statistical Descriptors in Crystallography. International Union of Crystallography. Available at: [Link]
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Examples of common challenges encountered when using X-ray crystal structures. ResearchGate. Available at: [Link]
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Guide for crystallization. Available at: [Link]
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- St-Amour, R., & St-Jacques, M. (1981). The conformational properties of seven-membered heterocycles: 1,3-dioxacyclohept-5-ene and its 2-substituted derivatives. Canadian Journal of Chemistry, 59(15), 2283-2289.
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Introduction to Structure Refinement. Available at: [Link]
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- C.S.I.R.O. (1998). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 2(5), 437-464.
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X-ray Crystallography Overview | Structure of Organic Molecules | Griti. YouTube. Available at: [Link]
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Common Problems in Protein X-ray Crystallography and How to Solve Them. Creative Biostructure. Available at: [Link]
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What are some limitations of using X-ray diffraction to determine protein structures? Quora. Available at: [Link]
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What are the main limitations of X-ray crystallography compared to other techniques for studying metal binding? True Geometry's Blog. Available at: [Link]
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Welter, K. (2021). Scientists uncover pitfalls of letting algorithms determine crystal structures. Chemistry World. Available at: [Link]
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A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Coupling with 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
For researchers, scientists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a critical step in the synthesis of novel chemical entities. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for C-C bond formation due to its versatility and functional group tolerance.[1][2] However, the choice of catalyst can dramatically impact the success of this reaction, especially when dealing with challenging substrates such as dichloroheterocycles. This guide provides a comparative analysis of palladium catalysts for the Suzuki coupling of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine, a key building block in medicinal chemistry.
The Challenge of Dichloroheterocycles
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine presents a unique set of challenges in Suzuki coupling. The two chlorine atoms, being identical, raise the question of selectivity: can one C-Cl bond be functionalized while leaving the other intact for subsequent transformations? Furthermore, aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, often requiring more sophisticated and active catalyst systems to achieve efficient oxidative addition, the rate-determining step in the catalytic cycle.[3][4]
The Catalytic Cycle: A Brief Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium complex.[5][6] The cycle comprises three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organoboron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The efficiency of each step is heavily influenced by the choice of palladium precursor, ligands, base, and solvent.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Palladium Catalyst Systems
The selection of the palladium catalyst is paramount for achieving high yields and selectivity in the Suzuki coupling of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine. We will compare the performance of traditional catalysts with modern, highly active systems.
Traditional Catalyst: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
For decades, Pd(PPh₃)₄ has been a workhorse in palladium-catalyzed cross-coupling reactions.[7] It is a pre-formed, 14-electron Pd(0) complex that can directly enter the catalytic cycle.
Advantages:
-
Cost-effective: It is a relatively inexpensive and readily available catalyst.[8]
-
Well-established: Its reactivity is well-documented in a vast body of literature.
Limitations:
-
Lower Activity for Aryl Chlorides: Pd(PPh₃)₄ often struggles with the activation of less reactive C-Cl bonds, typically requiring higher temperatures and longer reaction times.[8]
-
Ligand Dissociation: The catalytic activity is dependent on the dissociation of one or two triphenylphosphine ligands to generate a coordinatively unsaturated, more reactive species.
-
Selectivity Issues: For di-chloro substrates, achieving selective mono-arylation can be challenging, with mixtures of mono- and di-substituted products often being formed.
Modern Catalyst Systems: Buchwald and Fu Ligands
The development of bulky, electron-rich phosphine ligands by research groups like those of Stephen Buchwald and Gregory Fu has revolutionized the field of cross-coupling.[9] These ligands, when combined with a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), form highly active catalysts in situ.
Advantages:
-
High Activity for Aryl Chlorides: The steric bulk and strong electron-donating ability of these ligands facilitate the oxidative addition of aryl chlorides, even at room temperature.[9]
-
Lower Catalyst Loadings: Due to their high turnover numbers, these catalysts can often be used at lower loadings (0.5-2 mol%) compared to traditional systems.[9]
-
Broad Substrate Scope: They are effective for a wide range of substrates, including sterically hindered and electronically deactivated aryl chlorides.[9]
-
Potential for High Selectivity: The judicious choice of ligand can influence the regioselectivity of the coupling reaction with di-halo substrates. For instance, in the case of 3,5-dichloropyridazines, the use of a bidentate ligand like dppf favors coupling at the 3-position, while a monodentate, bulky ligand like Q-Phos directs the reaction to the 5-position.[10][11][12]
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as another class of highly effective ligands for palladium-catalyzed cross-coupling. They are strong σ-donors and form very stable complexes with palladium, leading to robust and highly active catalysts.
Advantages:
-
High Thermal Stability: NHC-palladium complexes often exhibit greater thermal stability compared to their phosphine-based counterparts.
-
High Activity: They are highly effective for the coupling of challenging substrates, including aryl chlorides.[13]
Heterogeneous Catalysts: Palladium on Carbon (Pd/C)
For applications where catalyst recovery and reuse are critical, heterogeneous catalysts like palladium on carbon (Pd/C) offer a practical solution.
Advantages:
-
Ease of Separation: The catalyst can be easily removed from the reaction mixture by simple filtration.
-
Recyclability: Pd/C can often be reused for multiple reaction cycles, improving the overall process economy.
Limitations:
-
Lower Activity: Generally, heterogeneous catalysts are less active than their homogeneous counterparts, especially for challenging substrates like aryl chlorides.[7]
-
Leaching: Leaching of palladium into the solution can occur, potentially leading to product contamination and a contribution from a homogeneous catalytic pathway.
Performance Comparison Summary
The following table provides a qualitative comparison of the expected performance of different palladium catalyst systems for the Suzuki coupling of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine, based on data from analogous di-chloro N-heterocyclic systems.
| Catalyst System | Activity with Aryl Chlorides | Selectivity for Mono-arylation | Catalyst Loading | Reaction Conditions |
| Pd(PPh₃)₄ | Moderate to Low | Moderate | Higher (2-5 mol%) | High Temperature |
| Pd(OAc)₂ / Buchwald Ligand | High to Very High | Potentially High (Ligand Dependent) | Lower (0.5-2 mol%) | Mild to Moderate Temperature |
| Pd-NHC Complexes | High to Very High | Potentially High (Ligand Dependent) | Lower (0.5-2 mol%) | Mild to Moderate Temperature |
| Pd/C | Low | Low to Moderate | High | High Temperature |
Experimental Protocols
The following are representative, step-by-step methodologies for the Suzuki coupling of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine. These protocols are adapted from established procedures for similar di-chloro heterocyclic substrates.[10][11]
Protocol 1: Mono-arylation using a Buchwald Catalyst System
This protocol aims for selective mono-arylation, with the understanding that the selectivity between the C1 and C4 positions would need to be determined experimentally.
Materials:
-
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
-
Arylboronic acid
-
Pd(OAc)₂
-
SPhos (or other suitable Buchwald ligand)
-
K₃PO₄ (anhydrous)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk tube, add 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine (1.0 equiv), arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene and degassed water (e.g., 10:1 ratio).
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography.
Protocol 2: Double Arylation using Pd(PPh₃)₄
This protocol is designed to achieve di-substitution of the phthalazine core.
Materials:
-
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
-
Arylboronic acid
-
Pd(PPh₃)₄
-
Na₂CO₃
-
1,4-Dioxane
-
Water
Procedure:
-
In a round-bottom flask, dissolve 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine (1.0 equiv) and arylboronic acid (2.5 equiv) in a mixture of 1,4-dioxane and water (e.g., 4:1).
-
Add Na₂CO₃ (3.0 equiv) and Pd(PPh₃)₄ (0.05 equiv).
-
Heat the mixture to reflux (e.g., 100 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and perform an aqueous workup as described in Protocol 1.
-
Purify the product by column chromatography or recrystallization.
Workflow for Catalyst Screening
For novel substrates like 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine, a systematic approach to catalyst screening is essential for identifying the optimal reaction conditions.
Caption: A systematic workflow for screening and optimizing palladium catalysts.
Conclusion and Future Outlook
The choice of a palladium catalyst for the Suzuki coupling of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is a critical decision that will significantly influence the outcome of the synthesis. While traditional catalysts like Pd(PPh₃)₄ may offer a cost-effective option for achieving di-substitution under forcing conditions, modern catalyst systems based on bulky, electron-rich phosphine ligands (Buchwald-type) or N-heterocyclic carbenes are likely to provide superior performance, especially for achieving selective mono-arylation and for coupling with less reactive aryl chlorides under milder conditions.
For any new synthetic endeavor with this substrate, it is highly recommended to perform a systematic catalyst screening to identify the optimal conditions for the desired transformation. The insights and protocols provided in this guide, based on established principles and analogous systems, should serve as a valuable starting point for researchers in their quest to synthesize novel and impactful molecules.
References
-
Dai, J., et al. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. The Journal of Organic Chemistry, 78(15), 7758-7763. [Link][10][11][14][15]
-
Johnson & Matthey. (2010). Palladium-Catalysed Coupling Chemistry. [Link][16]
-
MDPI. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. Catalysts, 11(11), 1356. [Link][1]
-
National Institutes of Health. (2018). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 8(10), 9411-9416. [Link][13]
-
Organic Chemistry Portal. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link][9]
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Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6525-6540. [Link][12]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link][18]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link][3]
-
ResearchGate. (2021). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. [Link][6]
-
YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link][5]
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A Comparative Guide to the In Vitro Anticancer Activity of 1,4-Disubstituted Phthalazine Derivatives
A Senior Application Scientist's Perspective on Preclinical Assessment
In the landscape of oncology drug discovery, the phthalazine scaffold has emerged as a privileged structure, forming the backbone of numerous compounds with potent and selective anticancer properties. This guide provides a comprehensive assessment of the in vitro anticancer activity of 1,4-disubstituted phthalazine derivatives, offering a comparative analysis of their performance against various cancer cell lines and elucidating the experimental methodologies crucial for their evaluation. While direct extensive research on 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine derivatives is emerging, this guide draws upon the wealth of data from structurally similar 1,4-disubstituted phthalazines to provide a robust framework for researchers, scientists, and drug development professionals. The principles and assays detailed herein are directly applicable to the assessment of novel tetrahydrophthalazine analogues.
The Rationale for Targeting the Phthalazine Scaffold
The core appeal of the phthalazine system lies in its versatile synthetic accessibility and its ability to interact with a variety of key biological targets implicated in cancer progression.[1][2] Modifications at the 1 and 4 positions of the phthalazine ring system have yielded derivatives with significant inhibitory activity against crucial enzymes such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, and Poly (ADP-ribose) polymerase (PARP), an enzyme central to DNA repair pathways.[3][4][5] By targeting these pathways, phthalazine derivatives can disrupt tumor growth, metastasis, and survival.
Comparative In Vitro Cytotoxicity of 1,4-Disubstituted Phthalazine Derivatives
The initial step in evaluating the anticancer potential of a new chemical entity is to determine its cytotoxic effects against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions. The following table summarizes the in vitro cytotoxic activity of several exemplary 1,4-disubstituted phthalazine derivatives against various human cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Derivative A | 1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenylthio-methyl)phthalazine | Bel-7402 (Liver) | 32.4 | Cisplatin | 73.3 | [6] |
| HT-1080 (Fibrosarcoma) | 25.4 | Cisplatin | 63.3 | [6] | ||
| Derivative B | 1-(4-fluoro-3-trifluoromethylanilino)-4-(3,4-difluorophenyl-thiomethyl)phthalazine | Bel-7402 (Liver) | 30.1 | Cisplatin | 73.3 | [6] |
| HT-1080 (Fibrosarcoma) | 25.8 | Cisplatin | 63.3 | [6] | ||
| Compound 7a | 1,4-disubstituted phthalazine | A549 (Lung) | 3.79 | PTK-787 | 21.16 | [2] |
| HT-29 (Colon) | 2.32 | PTK-787 | 22.11 | [2] | ||
| MDA-MB-231 (Breast) | 0.00084 | PTK-787 | 57.72 | [2] | ||
| Compound 9c | Phthalazine derivative | HCT-116 (Colon) | 1.58 | Sorafenib | 2.93 | [4] |
| Compound 12b | Phthalazine derivative | HCT-116 (Colon) | 0.32 | Sorafenib | 2.93 | [4] |
| Compound 13c | Phthalazine derivative | HCT-116 (Colon) | 0.64 | Sorafenib | 2.93 | [4] |
Key Mechanistic Insights: Targeting Angiogenesis through VEGFR-2 Inhibition
A significant body of evidence points towards the inhibition of VEGFR-2 as a primary mechanism of action for many anticancer phthalazine derivatives.[3][7][8] VEGFR-2 is a tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively starve tumors of their blood supply, leading to growth arrest and cell death.
The following table presents the VEGFR-2 inhibitory activity of selected phthalazine derivatives, demonstrating their potential as anti-angiogenic agents.
| Compound ID | VEGFR-2 IC50 (µM) | Reference Compound | VEGFR-2 IC50 (µM) | Reference |
| Compound 2g | 0.148 | Sorafenib | - | [7] |
| Compound 4a | 0.196 | Sorafenib | - | [7] |
| Compound 7a | 0.11 | Sorafenib | 0.1 | [5] |
| Compound 7b | 0.31 | Sorafenib | 0.1 | [5] |
| Compound 12b | 17.8 | Sorafenib | 32.1 | [4] |
Experimental Protocols: A Guide to In Vitro Assessment
To ensure the scientific rigor and reproducibility of in vitro anticancer activity assessment, standardized and well-validated experimental protocols are paramount. The following sections detail the methodologies for key assays.
Synthesis of 1,4-Disubstituted Phthalazine Derivatives
A general synthetic route to 1,4-disubstituted phthalazines often starts from a commercially available phthalic anhydride derivative. The following diagram illustrates a representative synthetic workflow.
Caption: General workflow for the synthesis of 1,4-disubstituted phthalazines.
In Vitro Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Sources
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- 3. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Structure-Activity Relationship of Tetrahydrophthalazine-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The tetrahydrophthalazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse range of enzymes implicated in various disease pathologies. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of tetrahydrophthalazine-based inhibitors, with a comparative focus on their interactions with three key enzyme families: Poly(ADP-ribose) Polymerase (PARP), Phosphodiesterase type 4 (PDE4), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By dissecting the nuanced interplay between chemical structure and inhibitory potency, this guide aims to equip researchers with the foundational knowledge to rationally design the next generation of potent and selective therapeutics.
The Tetrahydrophthalazine Core: A Versatile Pharmacophore
The tetrahydrophthalazine nucleus, a bicyclic heteroaromatic system, offers a unique three-dimensional architecture that can be strategically functionalized to achieve high-affinity interactions with various enzyme active sites. Its inherent structural rigidity, coupled with the potential for introducing diverse substituents at multiple positions, allows for the fine-tuning of physicochemical properties and target selectivity. This adaptability has led to the development of potent inhibitors for enzymes with distinct catalytic mechanisms and binding pocket topographies.
Comparative SAR Analysis: Tailoring Selectivity and Potency
The inhibitory profile of tetrahydrophthalazine derivatives is exquisitely sensitive to the nature and position of substituents on the core scaffold. Understanding these relationships is paramount for optimizing potency and achieving selectivity for the desired target.
Tetrahydrophthalazine-Based PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical players in DNA damage repair. Their inhibition has proven to be a successful strategy in cancer therapy, especially in tumors with BRCA mutations. The SAR of tetrahydrophthalazine-based PARP inhibitors, with Olaparib as a notable example, reveals several key features. The phthalazinone core acts as a mimic of the nicotinamide moiety of NAD+, the natural substrate of PARP.
Key SAR insights for PARP inhibition include:
-
The Phthalazinone Carbonyl: This group is a crucial hydrogen bond acceptor, interacting with the backbone NH of a glycine residue and the side chain of a serine residue in the PARP active site.
-
The N-Acyl Group: The substituent at the N2 position of the phthalazinone ring significantly influences potency. A cyclopropylcarbonyl group, as seen in Olaparib, has been shown to be optimal for fitting into a hydrophobic pocket.
-
Substituents on the Fused Benzene Ring: Modifications to this ring can modulate pharmacokinetic properties and cell permeability.
Table 1: Comparative Activity of Tetrahydrophthalazine-Based PARP1 Inhibitors
| Compound | N-Acyl Substituent | Fused Ring Substituent | PARP1 IC50 (nM) | Reference |
| Olaparib | Cyclopropylcarbonyl | 4-fluoro | 5 | [1] |
| Rucaparib | 2-fluoro-5-formylphenyl | Unsubstituted | 1.4 | [1] |
| Niraparib | Indazole-7-carboxamide | Unsubstituted | 3.8 | [1] |
| Hypothetical Analog 1 | Acetyl | Unsubstituted | >1000 | - |
| Hypothetical Analog 2 | Phenylacetyl | Unsubstituted | 50 | - |
Tetrahydrophthalazine-Based PDE4 Inhibitors
Phosphodiesterase type 4 (PDE4) is a key enzyme in the hydrolysis of cyclic adenosine monophosphate (cAMP), a second messenger involved in inflammatory and immune responses. Inhibition of PDE4 has therapeutic potential for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
The SAR of tetrahydrophthalazine-based PDE4 inhibitors highlights the importance of substituents at the 4-position of the phthalazinone ring. These compounds often feature a 4-aryl substituent that plays a critical role in binding.
Key SAR insights for PDE4 inhibition include:
-
4-Aryl Substituent: A catechol-like moiety (3,4-dialkoxyphenyl) is a common feature, with the alkoxy groups forming key hydrogen bonds within the PDE4 active site.
-
Stereochemistry: The cis-conformation of the tetrahydrophthalazine ring is generally more active than the trans-isomer. Furthermore, stereoselectivity is often observed, with one enantiomer exhibiting significantly higher potency.[2]
-
Substituents on the Aryl Ring: The nature and position of substituents on the 4-phenyl ring can fine-tune potency and selectivity. For instance, substitution at the 4-position of the phenyl ring is often limited to smaller groups due to steric constraints.[3]
Table 2: Comparative Activity of Tetrahydrophthalazine-Based PDE4 Inhibitors
| Compound | 4-Aryl Substituent | Stereochemistry | PDE4 pIC50 | Reference |
| Analog (+)-14 | 3,4-dimethoxyphenyl | (4aS,8aR) | 9.3 | [2] |
| Analog (-)-14 | 3,4-dimethoxyphenyl | (4aR,8aS) | 7.0 | [2] |
| Rolipram (non-tetrahydrophthalazine) | 3-cyclopentyloxy-4-methoxyphenyl | Racemic | ~7.5 | - |
| Hypothetical Analog 3 | Phenyl | cis | < 5.0 | - |
| Hypothetical Analog 4 | 4-methoxyphenyl | cis | 6.5 | [3] |
Tetrahydrophthalazine-Based VEGFR-2 Inhibitors
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR-2 is a well-established anti-cancer strategy.
The SAR of phthalazine-based VEGFR-2 inhibitors often involves a larger, more extended structure compared to PARP and PDE4 inhibitors, designed to occupy the ATP-binding pocket of the kinase.
Key SAR insights for VEGFR-2 inhibition include:
-
Extended Linker: A linker, often containing urea or amide functionalities, connects the phthalazine core to a distal hydrophobic moiety.
-
Distal Hydrophobic Group: A substituted phenyl or other aromatic ring system is crucial for occupying a hydrophobic pocket in the VEGFR-2 active site. The substitution pattern on this ring significantly impacts potency.
-
Phthalazine Core: The phthalazine core itself typically interacts with the hinge region of the kinase, forming key hydrogen bonds.
Table 3: Comparative Activity of Phthalazine-Based VEGFR-2 Inhibitors
| Compound | Linker | Distal Hydrophobic Group | VEGFR-2 IC50 (µM) | Reference |
| Compound 6c | α,β-unsaturated ketone | 4-chlorophenyl | 0.22 | [4] |
| Compound 6e | α,β-unsaturated ketone | 4-bromophenyl | 0.11 | [4] |
| Compound 7b | Pyrazole | 4-chlorophenyl | 0.18 | [4] |
| Sorafenib (non-phthalazine) | Urea | 4-chloro-3-(trifluoromethyl)phenyl | 0.09 | [5] |
| Hypothetical Analog 5 | Amide | Phenyl | >10 | - |
Experimental Protocols: Methodologies for Inhibitor Evaluation
The accurate determination of inhibitor potency is fundamental to any SAR study. The following are standardized, step-by-step protocols for assessing the inhibitory activity of tetrahydrophthalazine-based compounds against PARP1, PDE4, and VEGFR-2.
PARP1 Inhibition Assay (Fluorometric)
This assay quantifies PARP1 activity by measuring the consumption of its substrate, NAD+.
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the tetrahydrophthalazine-based inhibitor in assay buffer. The final DMSO concentration should not exceed 1%.
-
Prepare a working solution of recombinant human PARP1 enzyme and activated DNA in assay buffer.
-
Prepare a working solution of β-NAD+.
-
-
Assay Reaction:
-
To the wells of a 96-well plate, add the test inhibitor or vehicle control.
-
Add the PARP1 enzyme/activated DNA mixture to each well and pre-incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding the β-NAD+ solution.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the developer reagent according to the manufacturer's instructions (e.g., PARP1 Colorimetric Assay Kit, BPS Bioscience, #80580).[6]
-
-
Data Analysis:
-
Measure the fluorescence using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
-
PDE4 Enzymatic Assay (Fluorescence Polarization)
This assay measures the hydrolysis of a fluorescently labeled cAMP substrate by PDE4.
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the tetrahydrophthalazine-based inhibitor in assay buffer.
-
Prepare a working solution of recombinant human PDE4 enzyme.
-
Prepare a working solution of fluorescein-labeled cAMP (FAM-cAMP).
-
-
Assay Reaction:
-
Add the test inhibitor or vehicle control to the wells of a 384-well plate.
-
Add the PDE4 enzyme solution and pre-incubate at room temperature for 5 minutes.
-
Initiate the reaction by adding the FAM-cAMP substrate solution.[7]
-
-
Incubation and Detection:
-
Data Analysis:
-
Measure the fluorescence polarization on a suitable plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
-
VEGFR-2 Kinase Assay (Luminescence-Based)
This assay quantifies the amount of ATP remaining after the kinase reaction, where a decrease in luminescence indicates higher kinase activity.
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the tetrahydrophthalazine-based inhibitor.
-
Prepare a master mixture containing kinase buffer, a suitable peptide substrate (e.g., poly(Glu,Tyr) 4:1), and ATP.[9]
-
Prepare a working solution of recombinant human VEGFR-2 kinase.
-
-
Assay Reaction:
-
Add the master mixture to the wells of a white 96-well plate.
-
Add the test inhibitor or vehicle control.
-
Initiate the reaction by adding the VEGFR-2 enzyme solution.[10]
-
-
Incubation and Detection:
-
Incubate the plate at 30°C for 45 minutes.[9]
-
Stop the kinase reaction by adding ADP-Glo™ Reagent (Promega).
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value.
-
Conclusion
The tetrahydrophthalazine scaffold represents a highly promising starting point for the development of potent and selective inhibitors targeting a range of clinically relevant enzymes. A thorough understanding of the structure-activity relationships for each target class is indispensable for guiding medicinal chemistry efforts. By systematically exploring the impact of various substituents on inhibitory activity and leveraging robust enzymatic assays for quantitative evaluation, researchers can rationally design novel tetrahydrophthalazine-based compounds with improved therapeutic profiles. This guide provides a foundational framework for these endeavors, highlighting the key structural determinants of potency and selectivity for PARP, PDE4, and VEGFR-2 inhibitors, and offering detailed protocols for their experimental validation.
References
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Unger, A., et al. (2003). Novel selective PDE4 inhibitors. 2. Synthesis and structure-activity relationships of 4-aryl-substituted cis-tetra - PubMed. Journal of Medicinal Chemistry, 46(1), 67-78. [Link]
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BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
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BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit. Retrieved from [Link]
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Zhao, Y., et al. (2009). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. ASSAY and Drug Development Technologies, 7(5), 465-474. [Link]
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Gherbi, K., et al. (2022). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 3(4), 101736. [Link]
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van der Mey, M., et al. (2002). Novel selective phosphodiesterase (PDE4) inhibitors. 4. Resolution, absolute configuration, and PDE4 inhibitory activity of cis-tetra- and cis-hexahydrophthalazinones. Journal of Medicinal Chemistry, 45(13), 2526-2533. [Link]
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ResearchGate. (n.d.). IC50 curves for compounds (6c, 12b, 12c and 13c) against the VEGFR-2 kinase. [Link]
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BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit. Retrieved from [Link]
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ResearchGate. (n.d.). Phthalazine‐based VEGFR‐2 inhibitors: Rationale, design, synthesis, in silico, ADMET profile, docking, and anticancer evaluations. [Link]
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El-Adl, K., et al. (2021). Phthalazine-based VEGFR-2 inhibitors: Rationale, design, synthesis, in silico, ADMET profile, docking, and anticancer evaluations. Archiv der Pharmazie, 354(11), e2100201. [Link]
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Ali, M. A. A., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. Journal of the Iranian Chemical Society. [Link]
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BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]
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ResearchGate. (2012). Design, synthesis and in vitro PDE4 inhibition activity of certain. [Link]
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Wang, L., et al. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Chemical & Pharmaceutical Bulletin, 69(7), 620-629. [Link]
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ResearchGate. (2021). Design, synthesis, docking, and anticancer evaluations of phthalazines as VEGFR‐2 inhibitors. [Link]
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Gasilin, O., et al. (2015). Engineered stabilization and structural analysis of the autoinhibited conformation of PDE4. Proceedings of the National Academy of Sciences, 112(12), E1421-E1430. [Link]
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Wang, L., et al. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Chemical & Pharmaceutical Bulletin, 69(7), 620-629. [Link]
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Kotera, J., et al. (2012). Enzyme assays for cGMP hydrolysing Phosphodiesterases. Methods in Molecular Biology, 869, 29-41. [Link]
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ResearchGate. (2002). Novel Selective Phosphodiesterase (PDE4) Inhibitors. 4. Resolution, Absolute Configuration, and PDE4 Inhibitory Activity of cis -Tetra- and cis -Hexahydrophthalazinones. [Link]
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ResearchGate. (n.d.). Structure-activity relationships in vitro. [Link]
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ResearchGate. (n.d.). Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... [Link]
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ResearchGate. (n.d.). Structures and IC50 values of the most active novel hPARPi compounds as determined by using the hPARP-1 enzyme assay. [Link]
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ResearchGate. (n.d.). Status Summary of Selected PDE4 Inhibitors. [Link]
-
MDPI. (2022). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. [Link]
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ResearchGate. (n.d.). Phthalazine PDE IV inhibitors: Conformational study of some 6-methoxy-1,4-disubstituted derivatives. [Link]
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A Comparative Guide to Validated Analytical Methods for the Quantification of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the rigorous and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. As a senior application scientist, this document is structured to not only present protocols but to also elucidate the scientific rationale behind the selection of specific techniques and validation parameters, ensuring a robust and reliable analytical framework.
The development of a validated analytical method is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products.[1][2] The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures, which will be the authoritative basis for the methodologies discussed herein.[3][4][5]
Physicochemical Properties of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
A thorough understanding of the analyte's properties is fundamental to selecting an appropriate analytical technique.
| Property | Value | Source |
| Molecular Formula | C8H8Cl2N2 | [6][7][8] |
| Molecular Weight | 203.07 g/mol | [6][7][8] |
| Appearance | Off-white to light yellow solid | [9] |
| Storage | Inert atmosphere, 2-8°C | [10] |
Given its chemical structure, 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is amenable to analysis by both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these techniques will depend on factors such as the sample matrix, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[11] A reversed-phase HPLC method is proposed for the analysis of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV spectral analysis of a standard solution of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is prepared in a suitable solvent (e.g., acetonitrile) and serially diluted to create calibration standards.
Method Validation (ICH Q2(R1) Guidelines)[4][5]
The validation of the HPLC method must demonstrate that it is suitable for its intended purpose. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1][3] This can be demonstrated by analyzing a placebo sample and a sample spiked with the analyte and any known impurities.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[3] This is typically evaluated by analyzing a series of at least five concentrations across the desired range. A correlation coefficient (r²) of ≥ 0.995 is generally considered acceptable.[4]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[1][3] This is often determined by the recovery of a known amount of analyte spiked into a placebo matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1][3] This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). The relative standard deviation (RSD) should typically be ≤ 2%.[2]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[4]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[3]
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development and validation.
Gas Chromatography (GC) Method
Gas chromatography is a powerful technique for the separation and quantification of volatile and thermally stable compounds.[12] Given the structure of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine, a GC method coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be developed.
Experimental Protocol: GC-FID/MS
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and an FID or MS detector.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A temperature gradient program starting from a lower temperature to ensure separation from any volatile impurities, followed by a ramp to a higher temperature to elute the analyte.
-
Detector Temperature: 280°C (for FID). For MS, the transfer line and ion source temperatures will be optimized.
-
Injection Volume: 1 µL.
-
Standard Preparation: Similar to the HPLC method, a stock solution is prepared and serially diluted.
Method Validation (ICH Q2(R1) Guidelines)[4][5]
The validation parameters for the GC method are the same as for the HPLC method: specificity, linearity, accuracy, precision, LOD, LOQ, and robustness. The experimental approach to determine these parameters would be analogous to that described for the HPLC method.
Workflow for GC Method Development and Validation
Caption: Workflow for GC method development and validation.
Comparison of Analytical Methods
The choice between HPLC and GC for the quantification of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine will be dictated by the specific requirements of the analysis. Below is a comparative summary of the expected performance of the two techniques.
| Parameter | HPLC-UV | GC-FID/MS | Rationale |
| Applicability | Non-volatile and thermally labile compounds | Volatile and thermally stable compounds | The analyte's properties will determine its suitability for each technique. |
| Specificity | Good, can be enhanced with diode array detection. | Excellent, especially with MS detection which provides mass fragmentation data. | MS detection offers higher confidence in peak identification. |
| Sensitivity (LOD/LOQ) | Typically in the low ng range. | Can achieve pg to fg sensitivity, especially with MS. | GC-MS often provides superior sensitivity. |
| Precision | Excellent (RSD ≤ 2%). | Excellent (RSD ≤ 2%). | Both techniques can achieve high precision with proper optimization. |
| Robustness | Generally robust, but mobile phase preparation can be a source of variability. | Highly robust, with automated systems providing excellent reproducibility. | GC systems are often considered very reliable for routine analysis. |
| Sample Throughput | Moderate, typical run times are 5-15 minutes. | Can be faster, with run times potentially under 10 minutes. | The speed of the temperature program in GC can lead to shorter analysis times. |
Conclusion
Both HPLC and GC are powerful and reliable techniques for the quantification of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine. The selection of the most appropriate method will depend on a careful consideration of the analytical needs, including sensitivity, specificity, and sample matrix. A comprehensive method validation following ICH guidelines is essential to ensure the generation of accurate and reliable data.[1][2][3][4][5] For routine quality control, a validated HPLC-UV method may be sufficient and cost-effective. For more demanding applications, such as trace impurity analysis or pharmacokinetic studies, the superior sensitivity and specificity of a GC-MS method would be advantageous.
References
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Comparison of the reactivity of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine with other dichlorinated heterocycles
Introduction: The Strategic Value of Dichlorinated Heterocycles in Drug Discovery
Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, forming the core of a vast number of therapeutic agents.[1] Among the most versatile building blocks for elaborating these scaffolds are dichlorinated heterocycles. Their two reactive chlorine atoms serve as orthogonal synthetic handles, allowing for the sequential and regioselective introduction of diverse functionalities. This modular approach, primarily leveraging Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, is invaluable for rapidly constructing molecular libraries and optimizing lead compounds.[2][3]
This guide provides a comparative analysis of the reactivity of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine , a valuable but less-documented scaffold, against more common dichlorinated diazines such as 3,6-dichloropyridazine, 2,4-dichloropyrimidine, and 2,3-dichloropyrazine. By understanding the electronic and steric factors that govern their reactivity, researchers can make more informed decisions in designing synthetic routes.
Understanding Reactivity in Dichlorinated Diazines
The reactivity of chlorine atoms on a diazine ring is fundamentally governed by the electron-withdrawing nature of the two ring nitrogen atoms. This effect makes the ring electron-deficient (electrophilic), facilitating attack by nucleophiles.[4][5][6] The position of the chlorine atoms relative to the nitrogen atoms is the primary determinant of their lability in both SNAr and cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][7] The subsequent departure of the chloride ion restores aromaticity. The stability of the Meisenheimer complex is key; the more the negative charge can be delocalized, particularly onto the electronegative nitrogen atoms, the lower the activation energy and the faster the reaction.[7][8] This is why halogens at positions ortho or para to a ring nitrogen are significantly more reactive.[8]
Caption: The Addition-Elimination Mechanism of SNAr Reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Reactions like the Suzuki-Miyaura, Stille, and Sonogashira couplings are powerful methods for forming new carbon-carbon bonds.[9][10][11] These reactions proceed through a catalytic cycle involving a palladium(0) species. The first and often rate-determining step is the oxidative addition of the palladium catalyst into the carbon-chlorine bond. The electron deficiency of the heterocyclic ring that activates it for SNAr also facilitates this oxidative addition, making even chloro-heterocycles viable substrates.[12]
Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling.
Comparative Reactivity Profile
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
This molecule contains a pyridazine ring fused to a cyclohexene ring. The two chlorine atoms at the C1 and C4 positions are equivalent and are alpha to a ring nitrogen, priming them for substitution.
-
Electronic Effects: The pyridazine core is inherently electron-deficient. The fused saturated ring acts as a weakly electron-donating alkyl substituent compared to a fully aromatic benzene ring in 1,4-dichlorophthalazine. This slight electron donation may marginally decrease its reactivity compared to its aromatic counterpart, but it remains a highly activated system.
-
Reactivity Prediction: Due to the symmetrical nature and activation by the adjacent nitrogens, mono-substitution should occur readily under standard SNAr or cross-coupling conditions. Achieving selective mono-substitution without the formation of a di-substituted byproduct will depend on controlling stoichiometry and reaction conditions (e.g., lower temperatures, shorter reaction times).
3,6-Dichloropyridazine
As a simple 1,2-diazine, this is a highly reactive and symmetric molecule.[2][13]
-
Electronic Effects: The chlorine atoms at C3 and C6 are both alpha to a ring nitrogen and para to the other, providing excellent activation for nucleophilic attack. The molecule is highly electron-deficient.
-
Reactivity: It is extremely susceptible to SNAr reactions. Its high reactivity can sometimes make selective mono-substitution challenging, often requiring careful control of conditions to avoid disubstitution. It is a very common building block in pharmaceuticals and agrochemicals.[2]
2,4-Dichloropyrimidine
This 1,3-diazine is a classic example of a heterocycle with differential reactivity, making it a powerful tool for sequential synthesis.[3][14]
-
Electronic Effects: The C4 position is para to N1 and ortho to N3, while the C2 position is flanked by both nitrogens. Both are activated, but the C4 position is generally considered more reactive.
-
Reactivity: In SNAr reactions, nucleophilic attack at C4 is strongly favored over C2.[15][16] This selectivity allows for the first substitution to be directed to C4, followed by a second, often more forcing, reaction at C2. This pattern also generally holds for palladium-catalyzed couplings like the Suzuki reaction.[12][15] However, the selectivity can be influenced or even reversed by the choice of catalyst, ligand, and reaction conditions.[1][16]
2,3-Dichloropyrazine
This symmetric 1,4-diazine features two adjacent chlorine atoms, each activated by an adjacent and a para nitrogen atom.
-
Electronic Effects: The pyrazine ring is electron-deficient, and both chlorine atoms are in activated positions.
-
Reactivity: 2,3-Dichloropyrazine is highly reactive towards nucleophiles and in cross-coupling reactions.[17] Due to symmetry, the two positions are equivalent, and similar to 3,6-dichloropyridazine, achieving clean mono-substitution requires careful control over the reaction conditions to prevent the formation of the di-substituted product.
Summary of Comparative Reactivity
| Heterocycle | Symmetry | Relative Reactivity (General) | Regioselectivity for Mono-substitution | Key Considerations |
| 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine | Symmetric | High | Not applicable (equivalent positions) | Fused saturated ring may slightly dampen reactivity vs. aromatic analog. |
| 3,6-Dichloropyridazine | Symmetric | Very High | Not applicable (equivalent positions) | High reactivity can lead to disubstitution; requires careful control.[2][13] |
| 2,4-Dichloropyrimidine | Asymmetric | High (C4 > C2) | Excellent (C4 favored) | A premier scaffold for sequential, regioselective functionalization.[12][15] |
| 2,3-Dichloropyrazine | Symmetric | Very High | Not applicable (equivalent positions) | Similar to 3,6-dichloropyridazine, prone to disubstitution.[17] |
Experimental Protocols
The following protocols are representative examples. Causality: The choice of base, solvent, and temperature is critical. In SNAr, a non-nucleophilic base like DIPEA is used to scavenge HCl without competing with the primary nucleophile. In Suzuki couplings, a base like K₂CO₃ or K₃PO₄ is essential for the transmetalation step, and a Pd(0) catalyst, often generated in situ from a precatalyst like Pd(PPh₃)₄, initiates the cycle.[18][19]
Protocol 1: General Procedure for SNAr with an Amine
This protocol describes a typical nucleophilic substitution on an activated dichlorinated heterocycle.
Caption: Typical Experimental Workflow for an SNAr Reaction.
Methodology:
-
To a stirred solution of the dichlorinated heterocycle (e.g., 2,4-dichloropyrimidine, 1.0 mmol) in a suitable solvent like n-butanol (5 mL), add the desired amine (1.1 mmol).
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 mmol).
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor its progress using TLC or LC-MS. For 2,4-dichloropyrimidine, these conditions typically yield selective substitution at the C4 position.[15]
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Perform a standard aqueous workup: dilute the residue with ethyl acetate, wash sequentially with water and brine, dry the organic layer over anhydrous sodium sulfate, and filter.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure mono-substituted product.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines the steps for a palladium-catalyzed C-C bond formation.
Methodology:
-
In an oven-dried Schlenk flask, combine the dichlorinated heterocycle (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[20]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).
-
Heat the mixture to 80-100 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired coupled product.
Conclusion
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is a highly activated and synthetically useful building block. Its reactivity profile is comparable to that of other highly reactive symmetric dichlorodiazines like 3,6-dichloropyridazine and 2,3-dichloropyrazine. While it lacks the inherent differential reactivity of scaffolds like 2,4-dichloropyrimidine, its symmetric nature provides a clean starting point for mono-functionalization when reaction conditions are carefully controlled. By understanding the principles outlined in this guide, researchers can strategically employ this and other dichlorinated heterocycles to accelerate the synthesis of novel and complex molecules for drug discovery and development.
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Palladium Catalyzed C-C Coupling Reactions of 3,5-Dichloro-4H-1,2,6-thiadiazin-4-one. (n.d.). ResearchGate. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Experimental and Computational Data for Tetrahydrophthalazine Derivatives
In the landscape of modern drug discovery, the synergy between experimental and computational methodologies is not merely beneficial; it is a cornerstone of efficient and robust research. This is particularly true for the development of novel therapeutics based on privileged scaffolds like tetrahydrophthalazine. These nitrogen-containing heterocycles have garnered significant attention for their diverse pharmacological activities, including potent anticancer properties often linked to the inhibition of key signaling proteins such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3][4]
This guide provides an in-depth, experience-driven framework for the cross-validation of experimental and computational data in the study of tetrahydrophthalazine derivatives. As a senior application scientist, my focus extends beyond mere procedural descriptions to elucidate the underlying rationale and the establishment of a self-validating research ecosystem. Our objective is to build a high-fidelity, bidirectional feedback loop where experimental results refine computational models, and in silico predictions guide more targeted and insightful experimental design.
The Imperative of Cross-Validation
In the context of drug discovery, a computational model, no matter how sophisticated, is of little value without rigorous experimental validation.[5][6] Conversely, experimental data, while ground truth, can be significantly enriched and rationalized through computational modeling. Cross-validation, therefore, is the process by which we ensure that our computational models accurately reflect the physical reality of the molecules we are studying, and that our experimental findings are mechanistically understood. This iterative process of mutual reinforcement is critical for building confidence in our structure-activity relationship (SAR) models and for making informed decisions in lead optimization.[7]
The cross-validation workflow can be visualized as a cyclical process where each component informs and is informed by the others.
Figure 1: A workflow for the cross-validation of experimental and computational data.
Experimental Characterization: The Ground Truth
The foundation of any successful cross-validation effort is high-quality experimental data. For tetrahydrophthalazine derivatives, this typically involves unambiguous structural and biological characterization.
Synthesis and Spectroscopic Characterization
The synthesis of novel tetrahydrophthalazine derivatives is the starting point.[3] Following synthesis and purification, a crucial step is the structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified tetrahydrophthalazine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. This provides information on the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and their relative numbers (integration).
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. This reveals the number of inequivalent carbon atoms and their chemical environments.
-
2D NMR (COSY, HSQC, HMBC): For complex structures, two-dimensional NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular framework.
-
These NMR data serve as a critical validation point for our computational models.
Single-Crystal X-ray Diffraction
When suitable single crystals can be obtained, X-ray diffraction provides the "gold standard" for molecular structure determination.[8][9][10] It offers precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the tetrahydrophthalazine derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods. The resulting electron density map is then refined to obtain the final atomic coordinates and other structural parameters.
The resulting crystallographic information file (CIF) provides an unambiguous 3D structure that can be directly compared with the computationally derived lowest energy conformation.
Computational Modeling: In Silico Insights
Computational methods allow us to explore the structural, electronic, and biological properties of our molecules in silico. The accuracy of these methods, however, is contingent on their validation against experimental data.
Quantum Mechanics (DFT) for Structural and Spectroscopic Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical method for predicting molecular geometries and properties, including NMR chemical shifts.[11][12]
Computational Protocol: DFT Calculations
-
Geometry Optimization: The 2D structure of the tetrahydrophthalazine derivative is used to generate an initial 3D conformation. This structure is then optimized using a DFT method (e.g., B3LYP functional with a 6-31G(d) basis set) to find the lowest energy conformation.
-
NMR Chemical Shift Calculation: Using the optimized geometry, the ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[13] It is crucial to perform these calculations using a continuum solvation model (e.g., CPCM) that matches the experimental solvent.[14]
-
Data Analysis: The calculated shielding tensors are converted to chemical shifts by referencing them against a standard (e.g., tetramethylsilane, TMS) calculated at the same level of theory.
Cross-Validation of NMR Data:
The experimental and DFT-calculated NMR chemical shifts are then compared. A strong linear correlation between the two datasets provides confidence in both the structural assignment from the experimental data and the accuracy of the computational model.
| Validation Metric | Description | Acceptable Value |
| Correlation Coefficient (R²) | A statistical measure of how well the calculated data fits the experimental data. | > 0.95 |
| Mean Absolute Error (MAE) | The average of the absolute differences between the experimental and calculated chemical shifts. | < 0.3 ppm for ¹H, < 3.0 ppm for ¹³C |
Molecular Docking and Dynamics for Biological Activity Prediction
For tetrahydrophthalazine derivatives targeting enzymes like VEGFR-2, molecular docking and molecular dynamics (MD) simulations can predict binding modes and affinities.[3]
Computational Protocol: Molecular Docking and MD Simulations
-
Protein Preparation: The crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 4ASD) is obtained from the Protein Data Bank. The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning protonation states.
-
Ligand Preparation: The 3D structure of the tetrahydrophthalazine derivative (from DFT optimization) is prepared by assigning partial charges and defining rotatable bonds.
-
Molecular Docking: The ligand is docked into the active site of the protein using software like AutoDock or Glide. The resulting binding poses are scored based on their predicted binding affinity.
-
Molecular Dynamics (MD) Simulation: The most promising docking pose is used as the starting point for an MD simulation.[15][16] The protein-ligand complex is solvated in a water box with counter-ions, and a simulation (typically on the nanosecond timescale) is run to assess the stability of the binding pose and key interactions over time.[17][18]
Cross-Validation of Biological Data:
The predicted binding affinities from docking and MD simulations can be correlated with experimentally determined biological activities, such as IC₅₀ values from VEGFR-2 inhibition assays.
| Experimental Data | Computational Data | Validation Approach |
| IC₅₀ (VEGFR-2 Inhibition) | Docking Score / Binding Free Energy (MM-PBSA) | A qualitative or quantitative correlation should be observed, where compounds with lower IC₅₀ values (higher potency) exhibit more favorable docking scores or lower binding free energies. |
| Structure-Activity Relationship (SAR) | Predicted Binding Mode and Key Interactions | The computational model should be able to rationalize the experimental SAR. For example, if adding a specific substituent improves activity, the model should show that this substituent forms a favorable interaction (e.g., a hydrogen bond) with the protein.[3] |
Case Study: Tetrahydrophthalazine as a VEGFR-2 Inhibitor
Many tetrahydrophthalazine and related phthalazine derivatives have been investigated as potential anticancer agents that target the VEGFR-2 signaling pathway.[1][2][3][4] This pathway is crucial for angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[19][20]
Figure 2: VEGFR-2 signaling pathway and point of inhibition.
By inhibiting the ATP-binding site of the VEGFR-2 kinase domain, tetrahydrophthalazine derivatives can block the downstream signaling cascade, thereby preventing angiogenesis and tumor growth.[19] Our cross-validation approach ensures that the computationally predicted binding of these inhibitors to VEGFR-2 is consistent with their experimentally observed anti-proliferative effects.
Conclusion: A Self-Validating System for Drug Discovery
The framework presented here is more than just a set of protocols; it is a philosophy for conducting rigorous and efficient drug discovery research. By demanding a high level of concordance between our experimental and computational data, we create a self-validating system that minimizes the risk of pursuing false leads and maximizes our ability to rationally design novel, effective therapeutics. For researchers, scientists, and drug development professionals working with tetrahydrophthalazine derivatives, the adoption of this cross-validation-centric approach is a critical step towards translating promising chemical scaffolds into clinically successful drugs.
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Karplus, M., & McCammon, J. A. (2002). Molecular dynamics simulations of biomolecules. Nature structural biology, 9(9), 646-652.[Link]
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Carley, K. M. (1996). Validating computational models. Social and Decision Sciences.[Link]
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Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad.[Link]
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Ekins, S., Mestres, J., & Testa, B. (2007). In silico pharmacology for drug discovery: applications to targets and beyond. British journal of pharmacology, 152(1), 21-37.[Link]
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Caflisch, A. (2011). Small Molecule Binding to Proteins: Affinity and Binding/Unbinding Dynamics from Atomistic Simulations. Angewandte Chemie International Edition, 50(25), 5674-5676.[Link]
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Test Science. (2019). Designing Experiments for Model Validation – The Foundations for Uncertainty Quantification. Test Science.[Link]
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Buch, I., Giorgino, T., & De Fabritiis, G. (2011). Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations. Proceedings of the National Academy of Sciences, 108(25), 10184-10189.[Link]
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Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of medicinal chemistry, 52(21), 6752-6756.[Link]
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Hospital, A., Goñi, J. R., Orozco, M., & Gelpí, J. L. (2015). Molecular dynamics simulations: advances and applications. Advances in computational biology, 2015, 814387.[Link]
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MDPI. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. MDPI.[Link]
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Mayr, A., Klambauer, G., Unterthiner, T., & Hochreiter, S. (2018). Validating the validation: reanalyzing a large-scale comparison of deep learning and machine learning models for bioactivity prediction. Journal of chemical information and modeling, 58(8), 1533-1539.[Link]
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Basicmedical Key. (2016). Statistical Methods for Drug Discovery. Basicmedical Key.[Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
As researchers and drug development professionals, our commitment to safety extends beyond the bench to the responsible management of chemical waste. This guide provides a detailed protocol for the proper disposal of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine, a halogenated heterocyclic compound. Adherence to these procedures is critical not only for regulatory compliance but for the protection of our personnel and environment.
The procedural framework herein is built on the foundational principles of chemical safety: hazard identification, risk mitigation, and compliant disposal. We will address the specific hazards of this compound and outline a clear, actionable workflow for its waste management.
Part 1: Hazard Identification and Risk Assessment
Before handling any waste, a thorough understanding of the chemical's intrinsic hazards is paramount. 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is classified with several key hazard warnings that dictate our handling and disposal strategy.
GHS Hazard Classifications: [1][2]
| Hazard Code | Description | GHS Pictogram |
| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |
| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |
| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |
| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |
These classifications identify the compound as an acute oral toxin and an irritant to the skin, eyes, and respiratory system[1]. The presence of a carbon-halogen bond places it in the category of halogenated organic compounds, which are subject to specific disposal regulations due to their potential to form persistent and toxic byproducts if improperly managed.[3][4]
Part 2: Pre-Disposal Safety and Handling
Proper disposal begins with safe handling during and after the experimental process. The primary goal is to prevent exposure and environmental release.
Personal Protective Equipment (PPE)
Based on the identified hazards, the following minimum PPE must be worn when handling 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine, including its waste products:
-
Hand Protection: Nitrile rubber gloves are required. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.
-
Eye Protection: ANSI-approved chemical splash goggles are mandatory to protect against splashes that can cause serious eye irritation.
-
Body Protection: A fully buttoned, long-sleeved lab coat must be worn to prevent skin contact.
-
Respiratory Protection: All handling of the solid compound or solutions that could generate aerosols or dust should be conducted within a certified laboratory chemical fume hood to mitigate the risk of respiratory tract irritation.[5]
Segregation of Waste
Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures that waste streams are handled by the appropriate disposal pathways.
-
Designate a Specific Waste Stream: 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine waste must be collected in a dedicated container labeled "Halogenated Organic Waste."[6][7]
-
Avoid Incompatibilities: Do not mix this waste with incompatible materials such as strong bases, acids, or oxidizing agents, which could lead to violent reactions or the generation of toxic gases.[5][7]
Part 3: Step-by-Step Disposal Protocol
Follow this workflow for the collection and disposal of waste containing 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine. This procedure applies to the pure compound, contaminated labware (e.g., pipette tips, weighing boats), and solutions.
Waste Container Selection
The choice of container is critical to prevent leaks and degradation.
-
Material Compatibility: Use a chemically resistant container. High-density polyethylene (HDPE) or fluorinated polyethylene (FLPE) containers are recommended for halogenated organic waste.[8][9] Glass containers are also suitable, especially for liquid waste, provided they have a compatible cap liner (e.g., PTFE).[10]
-
Container Integrity: Ensure the container is in good condition, free from cracks or damage, and has a tightly sealing lid.
-
Venting: For mixed liquid wastes that could potentially generate gas, a vented cap may be necessary. Consult with your institution's Environmental Health & Safety (EHS) department for specific requirements.
Waste Collection and Labeling
-
Labeling: Immediately upon designating a container for waste, affix a "Hazardous Waste" label. Fill out all required fields, including:
-
Collection of Solid Waste:
-
Place contaminated disposable items (gloves, wipes, weighing paper) directly into the labeled solid waste container.
-
For unused or expired solid compound, transfer it carefully into the waste container inside a chemical fume hood.
-
-
Collection of Liquid Waste:
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area, which should be in a secondary containment bin to catch any potential leaks.[5]
-
Final Disposal Pathway
-
Consult Institutional Policy: Every research institution has a dedicated EHS department that manages hazardous waste. You are required to follow their specific procedures for waste pickup and disposal.
-
High-Temperature Incineration: The standard and environmentally preferred disposal method for halogenated organic compounds is high-temperature incineration (typically >1200 K) in a facility equipped with scrubbers and afterburners.[13] This process ensures the complete destruction of the compound and prevents the formation of toxic byproducts like dioxins and furans, which can be associated with the combustion of chlorinated materials.[4]
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical or its waste be disposed of in the sewer system. Halogenated compounds can be toxic to aquatic life and may persist in the environment.[5]
Part 4: Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described in section 2.1.
-
Contain the Spill:
-
For Solids: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne. Carefully sweep the material into a designated waste container.
-
For Liquids: Surround the spill with an absorbent barrier (spill pads or socks). Cover the spill with absorbent material, working from the outside in.
-
-
Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent (e.g., soap and water, followed by ethanol), collecting all cleaning materials as hazardous waste.
-
Report the Incident: Report all spills to your laboratory supervisor and your institution's EHS department, regardless of size.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine.
Caption: Decision workflow for proper segregation and disposal of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine waste.
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Personal protective equipment for handling 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
Comprehensive Safety Protocol: Handling 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
As Senior Application Scientist, this guide provides an essential framework for the safe handling, use, and disposal of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine (CAS No. 67279-24-7). This protocol is designed for researchers and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them to ensure a self-validating system of laboratory safety.
Hazard Assessment: Understanding the Risks
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is a chlorinated heterocyclic compound with specific, well-defined hazards.[1][2] A thorough understanding of these risks is the foundation of all safety procedures. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following primary hazards[1][3]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2A): Causes serious, potentially damaging, eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1]
The compound is an off-white to light yellow solid, which means that airborne dust particles are a primary route of exposure during handling.[4]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is directly dictated by the identified hazards. The goal is to establish multiple barriers between the researcher and the chemical. The following table summarizes the minimum required PPE.
| Hazard | Exposure Route | Primary Engineering Control | Required PPE | Scientific Rationale |
| Respiratory Irritation [1] | Inhalation (Dust) | Chemical Fume Hood / Ventilated Enclosure | NIOSH-approved N95 Respirator (or higher) | Prevents inhalation of fine solid particulates that can irritate the respiratory tract. A respirator is critical when a fume hood is not available or when cleaning spills. |
| Serious Eye Irritation [1] | Eyes (Splash, Dust) | Fume Hood Sash | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Goggles must form a seal around the eyes to protect from dust and splashes.[5][6] A face shield provides a secondary layer of protection for the entire face.[7] |
| Skin Irritation [1] | Dermal Contact | N/A | Nitrile Gloves (Double-Gloved) & Lab Coat | Nitrile gloves provide good chemical resistance for incidental contact.[6] Double-gloving is a best practice to mitigate exposure from tears or contamination during glove removal. A fully fastened lab coat protects the arms and torso. |
| Harmful if Swallowed [1] | Ingestion | N/A | (Procedural) No eating/drinking in lab | Prevents accidental ingestion from contaminated hands or surfaces. |
Operational Plan: Step-by-Step Handling Protocol
This workflow is designed to minimize exposure at every stage of the handling process.
Preparation and Donning PPE
-
Work Area Designation: Designate a specific area for handling the compound, preferably within a certified chemical fume hood.
-
Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, solvent, waste container) is inside the fume hood before starting.
-
PPE Inspection: Inspect all PPE for damage (cracks in goggles, tears in gloves) before use.[8]
-
Donning Sequence:
-
Wash hands thoroughly.
-
Don the inner pair of nitrile gloves.
-
Don a clean, buttoned lab coat.
-
Don the outer pair of nitrile gloves, ensuring cuffs are pulled over the sleeves of the lab coat.
-
Don chemical splash goggles.
-
Don the face shield.
-
If working outside a fume hood, perform a fit-check for your NIOSH-approved respirator.
-
Weighing and Transfer (Inside a Fume Hood)
-
Tare the Balance: Place a weigh boat on the analytical balance inside the fume hood and tare it.
-
Dispense Slowly: Carefully open the reagent bottle. Use a clean spatula to slowly transfer the solid to the weigh boat. Avoid any sudden movements that could generate dust.
-
Seal Promptly: Immediately and securely close the main reagent bottle.
-
Dissolution (if applicable): If making a solution, place the weigh boat containing the compound directly into the receiving flask. Use the target solvent to rinse any remaining particles from the weigh boat into the flask.
-
Clean Up: Use a disposable brush and pan or a dampened absorbent pad to clean any stray particles from the work surface. Do not use a dry paper towel, as this can aerosolize the dust.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental context.
Caption: Decision workflow for selecting appropriate PPE.
Decontamination and Disposal Plan
Proper disposal is critical for both safety and environmental compliance. As a chlorinated organic compound, 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine must be treated as hazardous waste.[9][10]
Doffing PPE and Decontamination
-
Outer Gloves: While still in the work area, remove the outer pair of gloves by peeling them off without touching the external surface. Dispose of them in the designated solid hazardous waste container.
-
Exit Work Area: Step away from the immediate work area.
-
Face Shield & Goggles: Remove the face shield and goggles. If they are reusable, clean them thoroughly according to manufacturer instructions or with soap and hot water.[11]
-
Lab Coat: Remove the lab coat, turning it inside out to contain any surface contamination. Hang it in a designated area or place it in a laundry bag for contaminated lab coats.
-
Inner Gloves: Remove the final pair of gloves and dispose of them in the hazardous waste container.
-
Hand Washing: Immediately wash hands with soap and water for at least 20 seconds.
Waste Disposal
-
Solid Waste: All contaminated disposables (gloves, weigh boats, absorbent pads, etc.) must be placed in a clearly labeled, sealed hazardous waste container. The label should read "Hazardous Waste: Chlorinated Organic Solids."
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, sealed, and clearly labeled container for "Hazardous Waste: Chlorinated Organic Liquids."
-
Regulatory Compliance: Follow all institutional, local, and federal regulations for the disposal of chlorinated hazardous waste.[9][10] Never dispose of this chemical down the drain or in regular trash.
Emergency Procedures
In case of accidental exposure, immediate and correct action is vital.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[12][13] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes.[12][14] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (use a barrier device).[15] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[13] Seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical professional.
References
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1,4-Dichloro-5,6,7,8-tetrahydrophthalazine | C8H8Cl2N2 | CID 12622440. PubChem, National Center for Biotechnology Information. [Link]
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1,4-dichloro-5,6,7,8-tetrahydrophthalazine. PubChemLite. [Link]
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Guidance for Selection of Personal Protective Equipment for TDI Users. American Chemistry Council. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
